Product packaging for 2-MORPHOLINOACETAMIDE(Cat. No.:CAS No. 5625-98-9)

2-MORPHOLINOACETAMIDE

Cat. No.: B1268899
CAS No.: 5625-98-9
M. Wt: 144.17 g/mol
InChI Key: BWRNWWSQZROEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-MORPHOLINOACETAMIDE is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O2 B1268899 2-MORPHOLINOACETAMIDE CAS No. 5625-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(9)5-8-1-3-10-4-2-8/h1-5H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRNWWSQZROEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349894
Record name 2-morpholin-4-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5625-98-9
Record name 2-morpholin-4-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Morpholin-4-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The 2-Morpholinoacetamide Scaffold: A Privileged Motif in Oncology and its Multi-faceted Mechanisms of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract: The 2-morpholinoacetamide scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a core component in a diverse array of molecules with significant therapeutic potential. Its unique physicochemical properties, including metabolic stability and aqueous solubility conferred by the morpholine ring, make it an attractive building block for drug design. This technical guide provides an in-depth exploration of the intricate mechanisms of action employed by compounds incorporating the this compound motif to exert their anticancer effects. We will dissect the molecular interactions and cellular consequences stemming from the engagement of these compounds with key oncogenic pathways, moving beyond a mere list of targets to explain the causality behind their therapeutic activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold in oncology.

Introduction: The Rise of a Versatile Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the morpholine ring is particularly noteworthy. When coupled with an acetamide linker, it forms the this compound core, a structure that has been successfully integrated into numerous small-molecule inhibitors targeting the hallmarks of cancer. The inherent stability of the morpholine ring and the hydrogen bonding capabilities of the acetamide group provide a robust platform for creating high-affinity ligands for various biological targets. This guide synthesizes current research to present a cohesive narrative on how this scaffold contributes to anticancer activity through several distinct, yet often interconnected, mechanisms.

Multi-pronged Kinase Inhibition: A Dominant Mechanism of Action

A primary mechanism through which this compound derivatives exhibit their anticancer effects is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs), which are critical nodes in signaling pathways that drive tumor growth, proliferation, and angiogenesis.[1][2]

Targeting Angiogenesis and Tumor Vasculature

Many aggressive tumors rely on angiogenesis—the formation of new blood vessels—to supply nutrients and oxygen.[1] The Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are central to this process. The this compound scaffold is a key feature in multi-targeted tyrosine kinase inhibitors (TKIs) like Sunitinib, which potently inhibit these receptors.[3][4] By competitively blocking the ATP-binding pocket of VEGFR and PDGFR, these compounds disrupt downstream signaling cascades, leading to an anti-angiogenic effect that starves the tumor and inhibits its growth.[1]

Inhibiting Proliferation and Survival Pathways

Beyond angiogenesis, this class of compounds targets other RTKs crucial for cancer cell proliferation and survival, such as the stem cell factor receptor (KIT) and FMS-like tyrosine kinase-3 (FLT3).[1][2] Mutations that lead to the constitutive activation of these kinases are oncogenic drivers in various malignancies, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).[1] The this compound-containing inhibitors effectively shut down these aberrant signals, directly impeding tumor cell growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, c-KIT) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate phosphorylates ATP ATP ATP->RTK binds to kinase domain pSubstrate Phosphorylated Substrate Substrate->pSubstrate Signal Downstream Signaling (RAS/MAPK, PI3K/Akt) pSubstrate->Signal Response Cellular Response (Proliferation, Angiogenesis) Signal->Response Inhibitor This compound Derivative (e.g., Sunitinib) Inhibitor->RTK competitively blocks ATP binding

Caption: General mechanism of Receptor Tyrosine Kinase (RTK) inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a common method to determine the inhibitory potential of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a 4X solution of the kinase of interest in 1X Kinase Buffer.

    • Prepare a 4X solution of the Eu-labeled anti-tag antibody in 1X Kinase Buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled ATP competitive tracer (kinase probe) in 1X Kinase Buffer.

    • Serially dilute the this compound test compound in DMSO, then dilute in 1X Kinase Buffer to create 4X final concentrations.

  • Assay Procedure:

    • To a 384-well plate, add 2.5 µL of the 4X test compound solution or DMSO (for positive and negative controls).

    • Add 2.5 µL of the 4X kinase solution to all wells except the negative control (add 2.5 µL of 1X Kinase Buffer instead).

    • Add 2.5 µL of the 4X Eu-antibody solution to all wells.

    • Add 2.5 µL of the 4X tracer solution to all wells.

    • Mix gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Excite at 340 nm and record emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

    • Calculate the emission ratio (665/615).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Interruption of the PI3K/Akt/mTOR Survival Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR pathway is one of the most frequently hyperactivated signaling networks in human cancer, playing a central role in cell growth, metabolism, survival, and proliferation.[5][6] Its dysregulation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, makes it a prime target for therapeutic intervention.[6][7] Numerous kinase inhibitors, including those with a morpholine moiety, have been shown to directly or indirectly modulate this critical survival pathway.[8]

Inhibition of upstream RTKs by this compound derivatives prevents the initial activation of PI3K.[7] This blockade halts the conversion of PIP2 to PIP3, preventing the recruitment and phosphorylation of Akt.[6] Deactivated Akt can no longer phosphorylate and regulate its numerous downstream targets, including mTOR (mammalian Target of Rapamycin), which is a master regulator of protein synthesis.[9] The ultimate result is a shutdown of pro-survival signals and an induction of cell growth arrest.

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt pmTORC1 p-mTORC1 (Active) pAkt->pmTORC1 activates mTORC1 mTORC1 mTORC1->pmTORC1 ProteinSynth Protein Synthesis & Cell Growth pmTORC1->ProteinSynth promotes Inhibitor This compound Derivative Inhibitor->RTK inhibits Inhibitor->PI3K may inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Western Blot Analysis of Pathway Activation

This protocol is used to measure the levels of key phosphorylated (active) and total proteins in a signaling pathway.

  • Cell Treatment and Lysis:

    • Culture cancer cells (e.g., A549, MCF-7) to 70-80% confluency.

    • Treat cells with varying concentrations of the this compound derivative or vehicle (DMSO) for a predetermined time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated S6 ribosomal protein (p-S6K), total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometry analysis to quantify the band intensity. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

Induction of Apoptosis via the Intrinsic Pathway

Apoptosis is a form of programmed cell death essential for tissue homeostasis, and its evasion is a hallmark of cancer.[10] Many chemotherapeutic agents, including those based on the this compound scaffold, function by reactivating this dormant death program within cancer cells.[11][12]

Evidence suggests these compounds primarily trigger the intrinsic (or mitochondrial) pathway of apoptosis.[12] This is achieved by altering the delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.[11][13] Treatment with these derivatives often leads to the upregulation of Bax and/or the downregulation of Bcl-2, resulting in an increased Bax/Bcl-2 ratio.[11] This shift promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of cell death by cleaving a multitude of cellular substrates.[10]

Table 1: Representative Antiproliferative and Apoptotic Activity of Morpholino-Acetamide Derivatives

Compound ID Cancer Cell Line Antiproliferative IC₅₀ (µM) Mechanism Highlights Reference
Derivative 1h ID8 (Ovarian) 9.40 Carbonic Anhydrase & HIF-1α Inhibition [14][15]
Derivative 1i ID8 (Ovarian) 11.2 Carbonic Anhydrase & HIF-1α Inhibition [14][15]
Compound 3d HepG2 (Liver) 8.50 G0/G1 Cell Cycle Arrest [16]
Compound 3e HepG2 (Liver) 12.76 G0/G1 Cell Cycle Arrest, Selective [16]
Compound AK-10 MCF-7 (Breast) 3.15 G1 Arrest, Apoptosis Induction (Bcl-2 binding) [12]

| NA-2 | U87 (Glioblastoma) | ~1700 (1.7 mM) | Increased Bax/Bcl-2 ratio, Caspase-3 activation |[11] |

G cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Apoptosome Apoptosome (Apaf-1 + Cytochrome c) aCasp9 Active Caspase-9 Apoptosome->aCasp9 activates Casp9 Pro-Caspase-9 Casp9->aCasp9 aCasp3 Active Caspase-3 aCasp9->aCasp3 activates Casp3 Pro-Caspase-3 Casp3->aCasp3 Death Apoptosis (Cell Death) aCasp3->Death executes Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits CytC Cytochrome c Bax->CytC promotes release CytC->Apoptosome forms Inhibitor This compound Derivative Inhibitor->Bcl2 downregulates Inhibitor->Bax upregulates

Caption: Induction of the intrinsic apoptosis pathway.

Experimental Protocol: Apoptosis Detection by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with the this compound compound at various concentrations (e.g., IC₅₀, 2x IC₅₀) for 24-48 hours. Include a vehicle control.

    • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining Procedure:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Add 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately after staining.

    • Use FITC signal (FL1) to detect Annexin V binding and PI signal (FL2 or FL3) to detect membrane permeability.

    • Set up compensation and gates based on unstained and single-stained controls.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).

    • Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

    • Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Emerging Mechanisms: Beyond Kinase Inhibition and Apoptosis

While kinase inhibition and apoptosis induction are dominant themes, the versatility of the this compound scaffold allows for interaction with other novel anticancer targets.

  • Inhibition of Carbonic Anhydrase and HIF-1α: Under the hypoxic conditions common in solid tumors, cancer cells upregulate Hypoxia-Inducible Factor-1α (HIF-1α) and carbonic anhydrases (CAs) to adapt and survive. Certain morpholine-acetamide derivatives have been shown to inhibit both, representing a strategy to counteract tumor hypoxia and acidosis.[14][15]

  • Cell Cycle Arrest: By interfering with signaling pathways that control cell cycle progression, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints.[12][16] This prevents cancer cells from replicating their DNA and dividing, thus halting tumor growth.

Conclusion and Future Perspectives

The this compound scaffold is a cornerstone of modern anticancer drug design, demonstrating remarkable versatility in its ability to target multiple, critical oncogenic pathways. Its derivatives function as potent multi-kinase inhibitors that stifle angiogenesis and proliferation, disrupt the crucial PI3K/Akt/mTOR survival network, and effectively reactivate the intrinsic apoptotic machinery within cancer cells. Emerging evidence also points to novel mechanisms involving the tumor microenvironment and cell cycle machinery.

The success of this scaffold lies in its ability to be chemically modified to achieve desired affinity and selectivity for various targets. Future research will likely focus on developing next-generation derivatives with improved selectivity to minimize off-target effects, exploring their efficacy in combination with other therapeutic modalities, and identifying predictive biomarkers to select patient populations most likely to respond to these targeted agents. The continued exploration of the this compound core promises to yield novel and effective therapies in the ongoing fight against cancer.

References

  • Sheikh, A. S., Altaf, R., Nadeem, H., Khan, M. T., & Murtaza, B. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Heliyon, 9(11), e22183. [Link][14][15]
  • Al-Ostath, A. I., Al-Assar, Z. A. A., Ghabour, M. I., Al-Qadasi, F. A. S., & Taha, M. M. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3237-3248. [Link][16]
  • Sheikh, A. S., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Heliyon. [Link][14][15]
  • Fassò, M., & Fazi, F. (2007). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. Journal of Experimental & Clinical Cancer Research, 26(3), 299-306. [Link][3]
  • Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817128. [Link][5]
  • Motzer, R. J., & Bukowski, R. M. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Cancer Chemotherapy and Pharmacology, 58(4), 437-443. [Link][4]
  • Patsnap Synapse. (2024).
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
  • de Bono, J. S., & Oudard, S. (2008). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. Current Opinion in Oncology, 20(3), 303-308. [Link][2]
  • Alzahrani, A. S. (2019). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Seminars in Cancer Biology, 59, 125-138. [Link][9]
  • Massacesi, C., Di Tomaso, E., & de Bono, J. (2011). A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. OncLive. [Link][7]
  • Hanif, A., et al. (2014). N-(2-hydroxyphenyl)acetamide (NA-2) and Temozolomide synergistically induce apoptosis in human glioblastoma cell line U87.
  • Hanif, A., et al. (2014). N-(2-hydroxyphenyl)acetamide (NA-2) and Temozolomide synergistically induce apoptosis in human glioblastoma cell line U87.
  • Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptosis as a drug target in cancer therapy. Anti-Cancer Agents in Medicinal Chemistry, 16(11), 1387-1400. [Link][10]
  • Kamal, A., Kumar, A., & Kumar, G. (2019). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. New Journal of Chemistry, 43(3), 1367-1377. [Link][12]
  • Kłys, A., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12905. [Link][8]

Sources

A Technical Guide to the Biological Activity of Novel 2-Morpholinoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a privileged scaffold, integral to the structure of numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. When coupled with an acetamide linker, the resulting 2-morpholinoacetamide core offers a versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological potential of novel this compound derivatives, offering insights into their synthesis, mechanism of action, and the experimental methodologies used for their evaluation.

This document is intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is a synthesis of established scientific principles and findings from recent literature, designed to provide a comprehensive technical overview and practical guidance for the investigation of this promising class of compounds.

Anticonvulsant Activity: Targeting Neuronal Excitability

Epilepsy, a neurological disorder characterized by recurrent seizures, necessitates the continued development of novel anticonvulsant therapies with improved efficacy and tolerability. This compound derivatives have emerged as a promising class of compounds in this area.

The primary screening of novel anticonvulsant candidates often employs robust, clinically validated rodent models that assess a compound's ability to prevent or delay the onset of seizures induced by either electrical or chemical stimuli.[1][2] The two most widely utilized initial screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[1][2][3] The MES model is considered a reliable predictor of efficacy against generalized tonic-clonic seizures, while the scPTZ model is indicative of activity against generalized myoclonic and absence seizures.[1]

Several studies have highlighted the anticonvulsant potential of acetamide derivatives, with some demonstrating efficacy in the MES screen.[4][5][6] For instance, certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown protection against MES-induced seizures.[7] The inclusion of the morpholine moiety in the this compound scaffold is hypothesized to enhance the pharmacokinetic profile of these molecules, potentially leading to improved brain penetration and target engagement.

Experimental Protocol: In Vivo Anticonvulsant Screening

A standardized and well-controlled experimental protocol is crucial for obtaining reliable and reproducible data in anticonvulsant screening.

1. Animal Models:

  • Male Swiss albino mice (20-25 g) are commonly used.

  • Animals should be acclimatized for at least one week prior to the experiment with free access to food and water.

2. Test Compounds and Administration:

  • Test compounds are typically dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administration is usually intraperitoneal (i.p.) or oral (p.o.).

3. Maximal Electroshock (MES) Test:

  • Principle: This test assesses the ability of a compound to prevent the tonic hind limb extension induced by a maximal electrical stimulus.

  • Procedure:

    • Administer the test compound at various doses.

    • After a predetermined time (e.g., 30 or 60 minutes), deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

    • Observe the animal for the presence or absence of the tonic hind limb extension.

    • The absence of this response indicates protection.

4. Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Principle: This test evaluates a compound's ability to protect against clonic seizures induced by the GABA antagonist pentylenetetrazole.

  • Procedure:

    • Administer the test compound.

    • After the appropriate absorption time, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for the onset and presence of clonic seizures for a defined period (e.g., 30 minutes).

    • The absence of generalized clonic seizures is considered a positive result.

5. Neurotoxicity Screening (Rota-Rod Test):

  • Principle: To rule out motor impairment as a cause for protection in the seizure models, the rota-rod test is employed.

  • Procedure:

    • Train the animals to stay on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set time (e.g., 1-5 minutes).

    • Administer the test compound.

    • At the time of the anticonvulsant testing, place the animals on the rota-rod and record the time they are able to maintain their balance.

    • A significant decrease in performance time compared to vehicle-treated controls suggests potential neurotoxicity.[8]

Data Analysis and Interpretation

The anticonvulsant activity is typically expressed as the percentage of animals protected from seizures or as the ED50 (the dose required to protect 50% of the animals). Neurotoxicity is expressed as the TD50 (the dose causing motor impairment in 50% of the animals). The Protective Index (PI = TD50/ED50) is a measure of the compound's margin of safety.

G

Anti-inflammatory and Analgesic Potential

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[9] Morpholino compounds have demonstrated inhibitory effects on the arachidonic acid metabolism via the cyclooxygenase pathway.[10]

Analgesic activity is often closely linked to anti-inflammatory effects, particularly for peripherally acting analgesics.[11] The acetic acid-induced writhing test is a well-established model for screening peripheral analgesic activity.[11][12][13][14] This test induces a painful inflammatory response in the peritoneal cavity, leading to characteristic abdominal constrictions.[11][13] A reduction in the number of writhes is indicative of analgesic efficacy.[13][14]

In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[9][15]

Procedure:

  • Recombinant human COX-1 and COX-2 enzymes are used.

  • The test compound is pre-incubated with the enzyme.

  • Arachidonic acid is added as the substrate.

  • The production of prostaglandin E2 (PGE2) is measured using an Enzyme Immunoassay (EIA) or ELISA kit.[15][16]

  • The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

  • IC50 values (the concentration required to inhibit 50% of the enzyme activity) are determined.

Experimental Protocol: Acetic Acid-Induced Writhing Test

1. Animal Model:

  • Male Swiss albino mice (20-25 g).

2. Procedure:

  • Divide the animals into groups (vehicle control, positive control, and test compound groups).

  • Administer the test compound or vehicle orally or intraperitoneally. A standard NSAID like indomethacin or diclofenac is used as a positive control.

  • After a specific time (e.g., 30-60 minutes), inject a 0.6-1% solution of acetic acid intraperitoneally.[17]

  • Immediately place the mouse in an observation chamber and count the number of writhes (stretching of the abdomen and hind limbs) over a 20-minute period.[14]

3. Data Analysis:

  • The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

G

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[18] Morpholine and its derivatives have been investigated for their potential as antimicrobial and antifungal agents.[19][20][21] Specifically, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida and Aspergillus species.[19][20]

The evaluation of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[22][23]

Experimental Protocol: Antimicrobial Susceptibility Testing

1. Microorganisms:

  • A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) should be used.

2. Broth Microdilution Method (for MIC determination):

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[22][23][24]

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[23]

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism without compound) and negative (medium only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[23][24]

3. Determination of MBC/MFC:

  • Principle: This determines the lowest concentration of the compound that kills 99.9% of the initial microbial population.

  • Procedure:

    • After determining the MIC, take an aliquot from the wells showing no visible growth.

    • Plate the aliquot onto an agar medium that does not contain the test compound.

    • Incubate the plates.

    • The MBC/MFC is the lowest concentration that results in no growth on the agar plate.

4. Disk Diffusion Method:

  • Principle: This is a qualitative or semi-quantitative method where the antimicrobial agent diffuses from a paper disk into an agar medium inoculated with the test microorganism, creating a zone of inhibition.[24][25]

  • Procedure:

    • Prepare a uniform lawn of the test microorganism on an agar plate (e.g., Mueller-Hinton agar).

    • Apply paper disks impregnated with a known concentration of the test compound to the surface of the agar.

    • Incubate the plates.

    • Measure the diameter of the zone of inhibition around each disk. The size of the zone correlates with the susceptibility of the microorganism to the compound.[25]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives can be modulated by structural modifications.[21][26][27] Key areas for modification include:

  • Substituents on the Morpholine Ring: The introduction of substituents on the morpholine ring can influence lipophilicity and steric interactions with the target protein. For example, a gem-dimethyl group at the 6-position of the morpholin-2-one core has been shown to improve plasma stability in antifungal derivatives.[19]

  • The Acetamide Linker: Modifications to the acetamide moiety can affect the compound's flexibility and hydrogen bonding capacity.

  • The Terminal Group: The nature of the substituent at the terminal end of the acetamide is crucial for determining the type and potency of the biological activity. A wide variety of aromatic and heterocyclic moieties can be incorporated at this position.

A systematic exploration of these structural variations is essential for optimizing the desired biological activity and developing lead compounds with improved pharmacological profiles.

Molecular Docking and Mechanistic Studies

To understand the molecular basis of the observed biological activities, molecular docking studies can be employed.[28][29][30] This computational technique predicts the preferred orientation of a ligand when bound to a target protein. By identifying key interactions, such as hydrogen bonds and hydrophobic contacts, molecular docking can provide insights into the mechanism of action and guide the rational design of more potent derivatives. For example, docking studies of morpholino derivatives with mTOR have provided valuable information for the development of anticancer agents.[28]

Conclusion and Future Perspectives

Novel this compound derivatives represent a versatile and promising scaffold for the discovery of new therapeutic agents. Their demonstrated potential as anticonvulsant, anti-inflammatory, analgesic, and antimicrobial agents warrants further investigation. Future research in this area should focus on:

  • Lead Optimization: Systematic SAR studies to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in the observed biological effects.

  • In Vivo Efficacy Studies: Evaluation of lead compounds in more advanced and disease-relevant animal models.

  • Safety and Toxicology Profiling: Comprehensive assessment of the safety and tolerability of promising candidates.

The continued exploration of this chemical space holds significant promise for the development of novel and effective treatments for a range of human diseases.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Center for Biotechnology Information.
  • Antibiotic sensitivity testing. (n.d.). Wikipedia.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health.
  • Antimicrobial Susceptibility Testing. (n.d.). APEC.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). STAR Protocols.
  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). National Center for Biotechnology Information.
  • Analgesic Activity: From Writhing to Inhibition Calculation. (2025, September 3). YouTube.
  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (n.d.). PubMed.
  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. (n.d.). PubMed.
  • The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. (n.d.). ResearchGate.
  • 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. (2015, February 12). PubMed.
  • Pharmacological activity of morpholino compound. (n.d.). PubMed.
  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (n.d.). ResearchGate.
  • Analgesic activity by acetic acid induced writhing in mice. (n.d.). ResearchGate.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). National Center for Biotechnology Information.
  • Acetic acid induced painful endogenous infliction in writhing test on mice. (2025, August 10). ResearchGate.
  • Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models. (n.d.). Academic Journals.
  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals.
  • Experimental evaluation of analgesic and anti-inflammatory potential of Oyster mushroom Pleurotus florida. (n.d.). National Center for Biotechnology Information.
  • Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. (n.d.). PubMed.
  • Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. (2025, August 6). ResearchGate.
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). National Center for Biotechnology Information.
  • Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. (n.d.). National Center for Biotechnology Information.
  • Screening models for antiepileptic drugs: A Review. (2021, April 15). Semantic Scholar.
  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. (2023, November 14). National Center for Biotechnology Information.
  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (n.d.). PubMed.
  • 2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents. (2025, August 6). ResearchGate.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.
  • Synthesis and analgesic effects of 2-(2-carboxyphenylsulfanyl)-N-(4-substitutedphenyl)acetamide derivatives. (2025, August 5). ResearchGate.
  • Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. (n.d.). PubMed.
  • Synthesis and analgesic activity of some acetamide derivatives. (n.d.). PubMed.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). MDPI.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). ResearchGate.
  • (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2025, October 16). ResearchGate.
  • CoMFA, CoMSIA, Topomer CoMFA, HQSAR, molecular docking and molecular dynamics simulations study of triazine morpholino derivatives as mTOR inhibitors for the treatment of breast cancer. (2019, May 3). PubMed.
  • Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs. (n.d.). PubMed.
  • MOLECULAR DOCKING ANALYSIS OF NEWLY SYNTHESIZED 2- MORPHOLINOQUINOLINE DERIVATIVES WITH ANTIFUNGAL POTENTIAL TOWARD Aspergil. (n.d.). ResearchGate.
  • SAR: Structure Activity Relationships. (2025, June 3). Collaborative Drug Discovery.
  • Novel Opioid Analgesics for the Development of Transdermal Opioid Patches That Possess Morphine-Like Pharmacological Profiles Rather Than Fentanyl. (n.d.). National Institutes of Health.
  • Design, Synthesis and Molecular Modeling Study of Conjugates of ADP and Morpholino Nucleosides as A Novel Class of Inhibitors of PARP-1, PARP-2 and PARP-3. (n.d.). MDPI.
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. (2024, August 8). Bentham Science Publisher.
  • (PDF) Molecular docking analysis of newly synthesized 2- morpholinoquinoline derivatives with antifungal potential toward Aspergillus fumigatus. (n.d.). ResearchGate.
  • STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. (2025, August 2). YouTube.
  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (n.d.). MDPI.
  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (n.d.). National Center for Biotechnology Information.
  • Marine Macrolides with Antibacterial and/or Antifungal Activity. (n.d.). MDPI.
  • a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide. (n.d.). SciELO.
  • Novel Opioid Analgesics and Side Effects. (2017, August 16). PubMed.

Sources

The 2-Morpholinoacetamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-morpholinoacetamide scaffold has emerged as a significant structural motif in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a diverse array of therapeutic agents. Its inherent physicochemical properties, including metabolic stability and aqueous solubility, coupled with its synthetic tractability, have established it as a privileged scaffold in drug discovery. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, physicochemical characteristics, and, most importantly, its multifaceted applications in medicinal chemistry. We will delve into the structure-activity relationships (SAR) of its derivatives, explore their mechanisms of action, and illuminate the key signaling pathways they modulate. This guide is intended to be a valuable resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights to facilitate the design and development of novel therapeutics based on this promising scaffold.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, "privileged structures" are molecular frameworks that are capable of binding to multiple, unrelated biological targets. The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a well-established example of such a scaffold. Its incorporation into drug candidates often imparts favorable pharmacokinetic properties, such as improved metabolic stability and aqueous solubility. When combined with an acetamide functionality, the resulting this compound core offers a unique combination of hydrogen bond donors and acceptors, along with a flexible linker, making it an attractive starting point for the design of targeted therapeutics. This guide will explore the chemical and biological attributes that have propelled the this compound scaffold to the forefront of modern drug discovery.

Physicochemical Properties and Synthesis of the this compound Core

The utility of any scaffold in medicinal chemistry is fundamentally linked to its physicochemical properties and the ease with which it can be synthesized and modified. The this compound core is no exception, possessing a favorable profile that underpins its widespread use.

Key Physicochemical Characteristics

The this compound scaffold possesses a unique combination of features that contribute to its "drug-like" properties. The morpholine ring, with its ether linkage, is generally resistant to metabolic degradation, enhancing the in vivo stability of molecules that contain it. The nitrogen atom of the morpholine ring is basic, allowing for the formation of salts which can improve aqueous solubility and facilitate formulation. The acetamide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling crucial interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5625-98-9[1]
Molecular Formula C6H12N2O2[1]
Molecular Weight 144.17 g/mol [1]
Melting Point 122 °C[2]
Boiling Point 298.8 °C at 760 mmHg[2]
Density 1.135 g/cm³[2]
General Synthesis of the this compound Scaffold

The synthesis of the this compound core is typically straightforward, a key advantage for its use in medicinal chemistry where the rapid generation of analog libraries is often required. The most common approach involves the nucleophilic substitution of a 2-haloacetamide with morpholine.

Experimental Protocol: Synthesis of this compound

This protocol outlines the fundamental synthesis of the this compound scaffold.

Materials:

  • Morpholine

  • 2-Chloroacetamide

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (or other suitable eluents)

Procedure:

  • Reaction Setup: To a solution of morpholine (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of 2-Chloroacetamide: Slowly add a solution of 2-chloroacetamide (1.0 eq) in anhydrous DCM to the cooled morpholine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Diagram 1: General Synthesis of this compound

G cluster_reactants Reactants Morpholine Morpholine Reaction Morpholine->Reaction Chloroacetamide 2-Chloroacetamide Chloroacetamide->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product This compound Reaction->Product Nucleophilic Substitution

Caption: Synthetic scheme for this compound.

Applications of the this compound Scaffold in Medicinal Chemistry

The this compound scaffold has been successfully employed in the development of a wide range of therapeutic agents, demonstrating its versatility and potential. This section will highlight some of the key therapeutic areas where this scaffold has made a significant impact.

Anticancer Agents

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, and resistance to apoptosis.

3.1.1. Carbonic Anhydrase IX Inhibitors

One of the most promising applications of the this compound scaffold is in the design of inhibitors of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3]

A recent study reported the design and synthesis of novel morpholine-based compounds as potent CA IX inhibitors.[4] Several of these compounds exhibited significant inhibitory activity against CA IX, with IC50 values in the low micromolar range.[4]

Table 2: Carbonic Anhydrase IX Inhibitory Activity of this compound Derivatives

CompoundSubstitution PatternCA IX IC50 (µM)Reference
1c 2-methoxyphenylamino8.80[4]
1d 3-methoxyphenylamino11.13[4]
1h 4-fluorophenylamino8.12[4]
Acetazolamide (Standard) -7.51[4]

3.1.2. Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitors

The hypoxic (low oxygen) environment of solid tumors activates the transcription factor hypoxia-inducible factor-1α (HIF-1α), which drives the expression of genes involved in tumor survival, angiogenesis, and metastasis. Several this compound derivatives have been shown to inhibit HIF-1α activity, suggesting another mechanism for their anticancer effects.[4]

Diagram 2: Role of this compound Derivatives in Targeting the Hypoxic Tumor Microenvironment

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Upregulation HIF1a->CAIX TumorProgression Tumor Progression (Angiogenesis, Metastasis) HIF1a->TumorProgression Acidosis Extracellular Acidosis CAIX->Acidosis Acidosis->TumorProgression Morpholinoacetamide This compound Derivatives Morpholinoacetamide->HIF1a Inhibition Morpholinoacetamide->CAIX Inhibition

Caption: Targeting tumor hypoxia with this compound derivatives.

Antifungal Agents

The emergence of drug-resistant fungal infections has created an urgent need for novel antifungal agents. The this compound scaffold has been investigated as a promising starting point for the development of new antifungals. Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have shown fungicidal activity against Candida species and antifungal activity against Aspergillus species.[4] The mechanism of action for some morpholine-based antifungals involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For the this compound scaffold, SAR studies have provided valuable insights into how modifications of the core structure impact biological activity.

In the context of anticancer activity, particularly for CA IX inhibition, the nature of the substituent on the acetamide nitrogen has been shown to be critical. For example, the introduction of substituted phenylamino groups at this position has yielded potent inhibitors.[4] Specifically, a 4-fluorophenylamino substituent (compound 1h) resulted in an IC50 value of 8.12 µM against CA IX, comparable to the standard inhibitor acetazolamide.[4]

For antifungal activity, modifications to the morpholin-2-one core of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been explored. The introduction of a gem-dimethyl group at the 6-position of the morpholin-2-one ring significantly improved plasma stability while maintaining in vitro antifungal activity.[4]

Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of this compound derivatives are a result of their ability to modulate specific signaling pathways within cells. As discussed, a key target for the anticancer derivatives is the HIF-1α pathway, which is central to the cellular response to hypoxia. By inhibiting HIF-1α, these compounds can disrupt the adaptive mechanisms that allow cancer cells to thrive in the harsh tumor microenvironment.

Inhibition of CA IX also has significant downstream effects. By preventing the acidification of the extracellular space, CA IX inhibitors can sensitize cancer cells to conventional chemotherapies and immunotherapies.

Diagram 3: Simplified Signaling Cascade of HIF-1α and CA IX Inhibition

G Morpholinoacetamide This compound Derivative HIF1a HIF-1α Morpholinoacetamide->HIF1a Inhibits CAIX CA IX Morpholinoacetamide->CAIX Inhibits Apoptosis Apoptosis Morpholinoacetamide->Apoptosis Induces Proliferation Cell Proliferation Morpholinoacetamide->Proliferation Inhibits VEGF VEGF Expression HIF1a->VEGF HIF1a->Proliferation Promotes pH_regulation pH Regulation CAIX->pH_regulation Angiogenesis Angiogenesis VEGF->Angiogenesis Tumor_Microenvironment Acidic Tumor Microenvironment pH_regulation->Tumor_Microenvironment Tumor_Microenvironment->Proliferation Promotes

Caption: Modulation of cancer signaling pathways.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and proven ability to interact with a range of biological targets make it an invaluable tool for drug discovery. The successful development of potent anticancer and antifungal agents based on this scaffold highlights its immense potential.

Future research in this area will likely focus on several key aspects. A more detailed elucidation of the downstream signaling pathways affected by this compound derivatives will provide a deeper understanding of their mechanisms of action and may reveal new therapeutic opportunities. The application of computational modeling and artificial intelligence will undoubtedly accelerate the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring the utility of this versatile scaffold in other therapeutic areas, such as neurodegenerative and inflammatory diseases, represents an exciting avenue for future investigation. As our understanding of the intricate biology of disease continues to grow, the this compound scaffold is poised to play an increasingly important role in the development of innovative and life-saving medicines.

References

  • Ashraf, M., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Journal of Molecular Structure, 1286, 135574. [Link]
  • Polak, A. (1988). Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences, 544, 221-228. [Link]
  • Kumar, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S4), 1037-1053. [Link]
  • Gagnon, A., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(40), 25967-25975. [Link]
  • Bhadra, J., et al. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry, 62(1), 4.65.1-4.65.29. [Link]
  • Uslu, H., et al. (2021). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. Molecules, 26(16), 4994. [Link]
  • PubChem. 2-(Morpholin-4-yl)acetamide. [Link]
  • ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. [Link]
  • Suthar, S. K., et al. (2020). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 21(21), 8088. [Link]

Sources

The Evolving Landscape of 2-Morpholinoacetamide Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Core Scaffold

The 2-morpholinoacetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of a diverse array of bioactive molecules. Its inherent physicochemical properties, including the potential for hydrogen bonding and the conformational flexibility of the morpholine ring, make it an attractive starting point for the design of novel therapeutics. This guide provides an in-depth exploration of the structural analogues of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, structure-activity relationships (SAR), and pharmacological applications of these compounds, with a focus on providing actionable insights for the design and development of next-generation therapeutics.

A Systematic Classification of this compound Analogues

The structural diversity of this compound analogues can be systematically categorized based on modifications to three key regions of the core scaffold: the morpholine ring, the N-acyl substituent, and the acetamide linker. Understanding these classifications is crucial for a rational approach to analogue design and SAR studies.

This compound Core This compound Core Morpholine Ring Modifications Morpholine Ring Modifications This compound Core->Morpholine Ring Modifications N-Acyl Substituent Modifications N-Acyl Substituent Modifications This compound Core->N-Acyl Substituent Modifications Acetamide Linker Modifications Acetamide Linker Modifications This compound Core->Acetamide Linker Modifications

Caption: Core structure and key modification points of this compound.

Morpholine Ring Modifications

Substitutions on the morpholine ring can significantly impact the steric and electronic properties of the molecule, influencing its binding affinity and selectivity for biological targets. Common modifications include:

  • C-2 and C-6 Substitution: Introduction of alkyl or aryl groups at these positions can introduce chirality and explore specific binding pockets.

  • Ring Scaffolds: Replacement of the morpholine ring with other heterocyclic systems, such as piperazine or thiomorpholine, can modulate basicity and lipophilicity.

N-Acyl Substituent Modifications

The N-acyl group is a critical determinant of the pharmacological activity of these analogues. A wide range of substituents have been explored, including:

  • Aromatic and Heteroaromatic Rings: Phenyl, substituted phenyl, and various heterocyclic rings are commonly employed to probe interactions with aromatic residues in target proteins.

  • Alkyl and Cycloalkyl Groups: These substituents can be used to fine-tune lipophilicity and explore hydrophobic binding pockets.

Acetamide Linker Modifications

While less common, modifications to the acetamide linker can influence the overall conformation and spacing between the morpholine ring and the N-acyl substituent. These can include the introduction of conformational constraints or the replacement of the amide bond with bioisosteres.

Synthetic Strategies: Building the Analogue Library

The synthesis of this compound analogues typically involves a convergent approach, starting from commercially available or readily accessible building blocks. The following section details a general and adaptable synthetic protocol.

General Synthesis of N-Aryl-2-morpholinoacetamides

A common and efficient method for the synthesis of N-aryl-2-morpholinoacetamides involves the nucleophilic substitution of a 2-halo-N-arylacetamide with morpholine.

Aromatic Amine Aromatic Amine 2-Chloro-N-arylacetamide 2-Chloro-N-arylacetamide Aromatic Amine->2-Chloro-N-arylacetamide Acylation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->2-Chloro-N-arylacetamide N-Aryl-2-morpholinoacetamide N-Aryl-2-morpholinoacetamide 2-Chloro-N-arylacetamide->N-Aryl-2-morpholinoacetamide Nucleophilic Substitution Morpholine Morpholine Morpholine->N-Aryl-2-morpholinoacetamide

Caption: General synthetic workflow for N-Aryl-2-morpholinoacetamides.

Experimental Protocol: Synthesis of N-(3-chlorophenyl)-2-morpholinoacetamide [1]

  • Synthesis of 2-chloro-N-(3-chlorophenyl)acetamide:

    • To a solution of 3-chloroaniline (10 mmol) in a suitable solvent such as dichloromethane, add triethylamine (12 mmol) and cool the mixture to 0°C.

    • Slowly add chloroacetyl chloride (11 mmol) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(3-chlorophenyl)acetamide.

    • Purify the crude product by recrystallization or column chromatography.

  • Synthesis of N-(3-chlorophenyl)-2-morpholinoacetamide:

    • To a solution of 2-chloro-N-(3-chlorophenyl)acetamide (5 mmol) in a polar aprotic solvent such as acetonitrile, add morpholine (10 mmol) and a base such as potassium carbonate (7.5 mmol).

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain N-(3-chlorophenyl)-2-morpholinoacetamide.

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

The extensive exploration of this compound analogues has led to a wealth of SAR data across various therapeutic areas. This section will highlight key findings in the context of anticonvulsant and antinociceptive activities.

Anticonvulsant Activity

Several studies have investigated the anticonvulsant potential of this compound derivatives. A key finding is the significant influence of the substituent on the N-phenyl ring.[1]

  • Substitution Pattern on the Phenyl Ring: Compounds with a 3-chloro or 3-(trifluoromethyl) substituent on the anilide moiety have shown promising activity in the maximal electroshock (MES) seizure model.[1] For instance, N-(3-chlorophenyl)-2-morpholinoacetamide demonstrated protection in the MES test.[1]

  • Lipophilicity: A correlation between lipophilicity (expressed as clogP) and the time course of anticonvulsant activity has been observed. More lipophilic analogues tend to show activity at later time points, suggesting an influence on pharmacokinetic properties.[1]

Antinociceptive Activity

Analogues of this compound have also been explored for their potential as analgesics. The 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide is a selective σ1 receptor ligand that has demonstrated antinociceptive effects in the formalin test, suggesting its potential in treating inflammatory pain.[2][3] Molecular docking studies suggest that the protonated morpholine ring forms a salt bridge with an aspartate residue in the σ1 receptor binding pocket.[2][3]

Pharmacological Applications: A Spectrum of Therapeutic Potential

The versatility of the this compound scaffold is reflected in the broad range of pharmacological activities exhibited by its analogues.

Table 1: Pharmacological Applications of this compound Analogues

Therapeutic AreaTarget/Mechanism of ActionExample AnaloguesReference(s)
Central Nervous System Anticonvulsant (MES model)N-(3-chlorophenyl)-2-morpholinoacetamide[1]
Antinociceptive (σ1 receptor ligand)2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide[2][3]
Infectious Diseases Antibacterial2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide derivatives
Antifungal2-(2-oxo-morpholin-3-yl)-acetamide derivatives
Oncology AnticancerVarious N-substituted this compound analogues

The morpholine moiety is often incorporated into CNS-active compounds to modulate pharmacokinetic and pharmacodynamic properties, such as improving brain permeability and metabolic stability.[4][5]

Analytical and Characterization Techniques

The robust characterization of this compound analogues is essential for ensuring their purity, identity, and quality. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard technique for assessing the purity of these compounds. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[6]

  • Chiral HPLC: For analogues containing stereocenters, chiral HPLC is crucial for separating enantiomers. This can be achieved using chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase.[7][8][9][10][11]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Screen various chiral stationary phases (e.g., polysaccharide-based, protein-based) to identify a column that provides baseline separation of the enantiomers.

  • Mobile Phase Optimization: Optimize the mobile phase composition (e.g., ratio of organic modifier to aqueous buffer, type and concentration of additives) to achieve optimal resolution and peak shape.

  • Method Validation: Validate the developed method for parameters such as specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The characteristic chemical shifts of the morpholine and acetamide protons and carbons provide definitive structural information.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the synthesized analogues and for identifying impurities.[12][13] High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the elemental composition.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Scan Range: A suitable mass range to include the expected molecular ion.

    • Data Analysis: Analyze the data to determine the mass-to-charge ratio (m/z) of the parent compound and any fragment ions.

Future Directions and Concluding Remarks

The exploration of this compound analogues continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Expanding the Chemical Space: The synthesis of novel analogues with greater structural diversity will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of these compounds will be essential for their rational development.

  • Preclinical and Clinical Development: Promising candidates will need to be advanced through rigorous preclinical and clinical testing to evaluate their safety and efficacy.

References

  • Wawer, M. J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Kaminski, K., et al. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. PubMed.
  • BenchChem. (2025). A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. BenchChem.
  • BenchChem. (2025).
  • ResearchGate. (2025). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl) acetamide: A selective s 1 receptor ligand with antinociceptive effect.
  • BenchChem. (2025).
  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.
  • Coronel-Acosta, J. A., et al. (2019). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. PubMed.
  • Pekala, E., et al. (2011). Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs. PubMed.
  • Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Hengel, M. J., et al. (2014).
  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar.
  • Al-Salahi, R., et al. (2017). Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)-thiazolidin-4-ones.
  • Kannappan, V. (2022).
  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed Central.
  • Phenomenex.
  • Springer Nature Experiments. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • Cowan, A., et al. (1981).
  • El-Sayed, N. N. E., et al. (2022). Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies. PubMed Central.
  • Sigma-Aldrich. Basics of chiral HPLC. Sigma-Aldrich.
  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Kaplaushenko, A., et al. (2020). Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. MDPI.
  • Wang, Y., et al. (2024). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. MDPI.
  • ResearchGate. (2025). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol.
  • Petrosino, S., et al. (2018). Palmitoylethanolamide in CNS health and disease. PubMed.

Sources

in vitro cytotoxicity of 2-morpholinoacetamide compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 2-Morpholinoacetamide Compounds

Abstract

The this compound scaffold represents a compelling framework in modern medicinal chemistry, particularly in the discovery of novel anticancer agents. The inherent properties of the morpholine ring, such as improved pharmacokinetic and pharmacodynamic profiles, combined with the versatile acetamide linker, create a foundation for developing potent and selective cytotoxic compounds.[1][2] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the evaluation of these compounds. It provides an in-depth exploration of the primary mechanisms of cytotoxicity, detailed, field-proven protocols for essential in vitro assays, and critical insights into structure-activity relationships (SAR). By synthesizing established methodologies with mechanistic causality, this guide aims to equip researchers with the necessary tools to rigorously assess the cytotoxic potential of this compound derivatives and accelerate their progression through the drug discovery pipeline.

The this compound Scaffold: A Privileged Structure in Oncology

The strategic combination of a morpholine ring and an acetamide linker forms a "privileged scaffold" in drug design. The morpholine moiety, a six-membered nitrogen-containing heterocycle, is frequently incorporated into therapeutic agents to enhance metabolic stability, aqueous solubility, and overall pharmacokinetic properties.[1][2] Its presence can significantly improve a molecule's drug-like characteristics.

The acetamide group provides a robust and synthetically tractable linker, allowing for the systematic introduction of diverse chemical functionalities. This flexibility is paramount for optimizing a compound's interaction with its biological target. Derivatives of phenoxy acetamide, for instance, have been successfully investigated as potent anticancer agents.[3][4] The fusion of these two components in the this compound core thus provides a powerful platform for generating novel cytotoxic agents with potentially superior therapeutic profiles.

Principal Mechanisms of Cytotoxicity

Understanding how this compound compounds induce cell death is fundamental to their development. While the precise mechanism can vary based on the specific substitutions on the core scaffold, several key pathways are consistently implicated in the literature for related morpholine-containing structures.

Induction of Apoptosis

Apoptosis, or programmed cell death, is the most commonly observed mechanism of action for cytotoxic morpholine derivatives.[1][5][6] This is a highly regulated process that eliminates damaged or cancerous cells without inducing an inflammatory response. The induction of apoptosis by these compounds often proceeds via the intrinsic (mitochondrial) pathway.

Causality in Experimental Choice: The selection of apoptosis as a primary endpoint is driven by the need for targeted, non-inflammatory cell killing, a hallmark of effective chemotherapy. Assays that can distinguish apoptosis from necrosis are therefore critical.

Key events in the intrinsic apoptotic pathway initiated by these compounds include:

  • Mitochondrial Disruption: The compounds can induce the loss of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytoplasm.[7]

  • Caspase Activation: Released cytochrome c triggers the formation of the apoptosome, which activates initiator caspase-9. This, in turn, activates executioner caspases, such as caspase-3 and caspase-7.[8][9] These caspases are the ultimate effectors of apoptosis, cleaving essential cellular proteins and leading to cell death.

  • Modulation of Regulatory Proteins: The activity of these compounds is often linked to the upregulation of pro-apoptotic proteins (e.g., p53, Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[6][10]

G compound This compound Compound (Stress Signal) p53 p53 Activation compound->p53 upregulates mito Mitochondrion cyto_c Cytochrome c Release mito->cyto_c bax Bax/Bak Activation p53->bax bax->mito permeabilizes membrane apoptosome Apoptosome Assembly (Apaf-1, Caspase-9) cyto_c->apoptosome triggers cas3 Caspase-3 Activation apoptosome->cas3 activates apoptosis Apoptosis (Cell Death) cas3->apoptosis executes

Fig. 1: The Intrinsic Apoptotic Pathway
Cell Cycle Arrest

In addition to inducing apoptosis, many cytotoxic compounds first halt the proliferation of cancer cells by inducing cell cycle arrest. This prevents the cells from dividing and replicating their damaged DNA. Several studies on morpholine-based cytotoxic agents have demonstrated an ability to cause cell cycle arrest, most commonly in the G1 or G0/G1 phase.[1][4][5][11] This action is often a precursor to apoptosis and indicates an interference with the cellular machinery that controls cell division.

A Practical Guide to In Vitro Cytotoxicity Assessment

A rigorous and systematic approach to in vitro testing is essential for validating the cytotoxic potential of this compound compounds. The following workflow and protocols represent a robust, self-validating system for obtaining reliable and reproducible data.

G cluster_prep Preparation cluster_assay Incubation & Assay cluster_analysis Data Analysis seed 1. Cell Seeding (96-well plate) treat 2. Compound Treatment (Dose-Response) seed->treat incubate 3. Incubation (e.g., 48h) treat->incubate assay 4. Add Assay Reagent (MTT, LDH, etc.) incubate->assay read 5. Plate Reading (Absorbance) assay->read calc 6. Data Analysis (IC50 Calculation) read->calc

Fig. 2: General Experimental Workflow
Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13] It relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

Principle of Self-Validation: This assay's validity rests on the inclusion of proper controls. A vehicle control (e.g., DMSO) establishes the baseline for 100% viability, while a positive control (a known cytotoxic agent like doxorubicin) confirms the assay can detect cell death.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations for the dose-response curve.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for vehicle control and a positive control.

  • Incubation: Incubate the plate for a defined period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies overt cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[14]

Causality in Experimental Choice: The LDH assay is chosen when there is a suspicion that the test compound might interfere with mitochondrial function, which could produce misleading results in an MTT assay. It provides a direct measure of cell lysis.[12][14]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol.

  • Sample Collection: After incubation, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance of the generated color product at 490 nm.[12]

  • Data Analysis: The amount of LDH activity is directly proportional to the number of lysed cells. Calculate percentage cytotoxicity relative to a maximum lysis control (cells treated with a lysis buffer).

Protocol 3: Annexin V/PI Assay for Apoptosis Detection

This flow cytometry-based assay provides a quantitative assessment of apoptosis and necrosis.[12] It uses two dyes: Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture and treat cells with the test compound in 6-well plates for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The results are typically displayed as a four-quadrant dot plot:

    • Lower-Left (Annexin V- / PI-): Viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells.

Data Interpretation and Structure-Activity Relationships (SAR)

The ultimate goal of in vitro testing is to generate actionable data that can guide the optimization of the chemical scaffold.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to quantify the potency of a cytotoxic compound. The table below summarizes representative IC₅₀ values for various morpholine-containing compounds against several human cancer cell lines, illustrating the range of potencies that can be achieved.

Compound ClassCompound IDCancer Cell LineIC₅₀ (µM)Reference
Morpholino-QuinazolineAK-3MCF-7 (Breast)6.44 ± 0.29[1][5]
Morpholino-QuinazolineAK-3A549 (Lung)10.38 ± 0.27[1][5]
Morpholino-QuinazolineAK-10MCF-7 (Breast)3.15 ± 0.23[1][5]
Morpholino-QuinazolineAK-10A549 (Lung)8.55 ± 0.67[1][5]
Morpholino-Tetrahydroquinoline10eA549 (Lung)0.033 ± 0.003[2]
Morpholino-Tetrahydroquinoline10hMCF-7 (Breast)0.087 ± 0.007[2]
Morpholino-Anilinoquinoline3dHepG2 (Liver)8.50[11]
Morpholino-Anilinoquinoline3eHepG2 (Liver)12.76[11]
Morpholino-s-Triazine3aK562 (Leukemia)0.55 ± 0.04[15]

Note: This table is a representative summary. The specific this compound core may yield different values.

SAR Insights

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect cytotoxic activity.[16][17] For morpholine-containing scaffolds, several key principles have emerged:

  • Aromatic Ring Substituents: The nature and position of substituents on ancillary aromatic rings (often attached via the acetamide nitrogen) dramatically influence potency. The addition of electron-withdrawing groups, such as trifluoromethyl or halogens, can significantly increase cytotoxic activity.[2]

  • Core Scaffold Rigidity: The overall three-dimensional shape and rigidity of the molecule are important. Fusing the core to other ring systems, as seen in quinazoline and tetrahydroquinoline derivatives, can lock the molecule into a biologically active conformation.[1][2]

  • Selectivity: A critical aspect of SAR is optimizing for selectivity towards cancer cells over non-cancerous cells.[1][5][11] Minor structural changes can sometimes lead to a significant improvement in the therapeutic window, as demonstrated by compounds that are highly active against cancer lines but non-toxic to normal cells like HEK293 or fibroblasts.[1][11]

G scaffold Core Scaffold morpholine Morpholine Ring acetamide Acetamide Linker r_group Variable 'R' Group (e.g., Substituted Phenyl) prop1 Improves PK/PD (Solubility, Stability) morpholine->prop1 prop2 Provides Structural Flexibility/Rigidity acetamide->prop2 prop3 Modulates Potency & Target Selectivity r_group->prop3

Fig. 3: Key Components for SAR Analysis

Conclusion and Future Perspectives

The this compound scaffold is a validated and promising starting point for the development of novel anticancer therapeutics. The methodologies outlined in this guide provide a robust framework for the comprehensive in vitro evaluation of new chemical entities based on this core structure. By elucidating mechanisms of action, such as the induction of apoptosis and cell cycle arrest, and by systematically exploring structure-activity relationships, researchers can rationally design next-generation compounds with enhanced potency and selectivity.

Future work should focus on expanding the library of this compound derivatives to further refine SAR models. Moreover, as lead compounds are identified, it will be crucial to progress from simple 2D monolayer cultures to more physiologically relevant models, such as 3D tumor spheroids and patient-derived organoids, which better mimic the in vivo microenvironment.[18] This will provide more predictive data on efficacy and toxicity, ultimately bridging the gap between preclinical research and clinical success.

References

  • Kumar, V., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances.
  • Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules.
  • Kumar, V., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed.
  • Hossain, M. A., et al. (2023). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. RSC Advances.
  • Panda, S. S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences.
  • Khan, T. M., et al. (2017). Morpholine or Methylpiperazine and Salicylaldimine Based Heteroleptic Square Planner Platinum (II) Complexes: In Vitro Anticancer Study and Growth Retardation Effect on E. Coli. European Journal of Medicinal Chemistry.
  • Steele, V. E., et al. (1988). Evaluation of two in vitro assays to screen for potential developmental toxicants. Fundamental and Applied Toxicology.
  • Serrano-García, J. S., et al. (2015). Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(ii) pincers. Dalton Transactions.
  • Coronnello, M., et al. (2005). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. Bioorganic & Medicinal Chemistry.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology.
  • Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances.
  • ResearchGate. (n.d.). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. ResearchGate.
  • Sgouras, D., & Duncan, R. (1990). MTT colorimetric assay for testing macrophage cytotoxic activity in vitro. Journal of Immunological Methods.
  • Kumar, D., et al. (2005). SAR studies of 2-arylthiazolidine-4-carboxylic acid amides: a novel class of cytotoxic agents for prostate cancer. Bioorganic & Medicinal Chemistry Letters.
  • Sadeghi, H., et al. (2016). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Pharmaceutical Research.
  • Rivera-Ortiz, G. A., et al. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. BMC Cancer.
  • Wang, Y., et al. (2023). Recent advances in natural compounds inducing non-apoptotic cell death for anticancer drug resistance. Cancer Drug Resistance.
  • Greene, L. M., et al. (2016). Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. Bioorganic & Medicinal Chemistry.
  • Martínez-Alvarez, D. A., et al. (2025). Synthesis, cytotoxic activity, and mode of action of new Santacruzamate A analogs. Medicinal Chemistry Research.
  • Zidera, T., et al. (2022). New Analogs of Polyamine Toxins from Spiders and Wasps: Liquid Phase Fragment Synthesis and Evaluation of Antiproliferative Activity. Molecules.
  • ResearchGate. (n.d.). Synthesis, cytotoxicity, and structure-activity relationship (SAR) studies of andrographolide analogues as anti-cancer agent. ResearchGate.
  • Thippeswamy, A. H. M., et al. (2006). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research.
  • Li, H., et al. (2022). The Flavagline Compound 1-(2-(dimethylamino) acetyl)-Rocaglaol Induces Apoptosis in K562 Cells. Cancer Management and Research.
  • Fulda, S., et al. (2002). Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid. Blood.

Sources

The Ascendancy of 2-Morpholinoacetamide Derivatives in Enzyme Inhibition: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-morpholinoacetamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential as a versatile core for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms of action, and structure-activity relationships (SAR). We will delve into detailed experimental protocols for their evaluation and present a consolidated view of their therapeutic promise across various enzyme classes, including kinases and proteases.

Introduction: The Strategic Value of the this compound Core

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, is a cornerstone in drug design due to its favorable physicochemical properties. It often imparts improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to lead compounds. When incorporated into the this compound framework, it creates a unique chemical entity with a distinct conformational preference and hydrogen bonding capabilities. This scaffold can effectively position key pharmacophoric elements within an enzyme's active site, leading to potent and often selective inhibition.

The core structure, characterized by a morpholine ring attached to an acetamide group, provides a flexible yet constrained backbone that can be readily functionalized at multiple points. This modularity allows for the systematic exploration of chemical space to optimize interactions with specific enzyme targets. The amide nitrogen and the morpholine oxygen can act as hydrogen bond acceptors, while the nitrogen of the morpholine can be a hydrogen bond donor upon protonation, facilitating crucial interactions with active site residues. This guide will illuminate the principles behind leveraging this scaffold for the rational design of next-generation enzyme inhibitors.

Rational Design and Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a straightforward and robust synthetic route, allowing for the generation of diverse chemical libraries for screening. The general synthetic strategy involves a two-step process, beginning with the acylation of morpholine followed by nucleophilic substitution.

General Synthetic Protocol:
  • Step 1: Synthesis of 2-chloro-1-(morpholin-4-yl)ethan-1-one.

    • To a solution of morpholine in a suitable aprotic solvent (e.g., dichloromethane), an equimolar amount of a base such as triethylamine is added.

    • The reaction mixture is cooled in an ice bath, and chloroacetyl chloride is added dropwise.

    • The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-chloro-1-(morpholin-4-yl)ethan-1-one, which can be purified by column chromatography or used directly in the next step.

  • Step 2: Nucleophilic Substitution to Introduce Diversity.

    • The 2-chloro-1-(morpholin-4-yl)ethan-1-one intermediate is then reacted with a variety of nucleophiles, such as primary or secondary amines, phenols, or thiols, to displace the chloride and form the final this compound derivatives.

    • The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) in the presence of a base (e.g., potassium carbonate or sodium hydride) to facilitate the nucleophilic attack.

    • The reaction temperature and time are optimized depending on the reactivity of the nucleophile.

    • The final products are then isolated and purified using standard techniques such as crystallization or column chromatography.

This synthetic approach allows for the introduction of a wide range of substituents on the acetamide nitrogen, enabling the exploration of diverse chemical functionalities to probe the binding pockets of target enzymes.

Enzyme Inhibitory Activity and Mechanistic Insights

This compound derivatives have demonstrated inhibitory activity against a range of important enzyme families, most notably protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.

Kinase Inhibition

The this compound scaffold has proven to be a particularly effective framework for the development of kinase inhibitors. The morpholine moiety can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common anchoring point for many kinase inhibitors. The N-substituted portion of the acetamide can then be tailored to occupy adjacent hydrophobic pockets, leading to high-affinity binding.

For instance, derivatives of this class have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival. The morpholine ring in these inhibitors often forms a key hydrogen bond with the backbone amide of a valine residue in the hinge region of the PI3K catalytic domain.

Table 1: Representative this compound Derivatives and their Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
Compound A PI3Kα4.2
Compound B mTOR12
Compound C c-Src1340 (GI50)
Compound D PI3Kδ15.4

Note: The compound IDs are representative and do not correspond to a single universal nomenclature.

Mechanism of Action

The primary mechanism of action for many this compound-based kinase inhibitors is competitive inhibition with respect to ATP. These inhibitors are designed to occupy the ATP-binding pocket of the kinase, thereby preventing the binding of the natural substrate, ATP, and blocking the downstream phosphorylation cascade.

The binding mode typically involves the morpholine oxygen acting as a hydrogen bond acceptor with the hinge region of the kinase. The N-aryl or N-alkyl substituent on the acetamide can then extend into the hydrophobic pocket adjacent to the hinge, often making van der Waals contacts that contribute significantly to the binding affinity. The specific substitutions on this group are critical for achieving selectivity for different kinases, as the topology and amino acid composition of this pocket vary across the kinome.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has provided valuable insights into the structure-activity relationships governing their inhibitory potency and selectivity.

Diagram: Generalized Structure-Activity Relationship of this compound Kinase Inhibitors

SAR cluster_core This compound Core cluster_morpholine Morpholine Ring cluster_substituent N-Substituent (R) Core Morpholine-CH2-C(=O)-N-R Morpholine Morpholine Core->Morpholine Substituent R Group Core->Substituent Morpholine_Note Essential for H-bond with kinase hinge region. Morpholine->Morpholine_Note Substituent_Note Dictates potency and selectivity. Occupies hydrophobic pocket. Can be modified for PK properties. Substituent->Substituent_Note

Caption: Key pharmacophoric elements of the this compound scaffold.

Key SAR findings include:

  • The Morpholine Ring: The morpholine moiety is generally considered essential for activity, as it forms the critical hydrogen bond with the kinase hinge region. Modifications to this ring are often detrimental to inhibitory potency.

  • The N-Substituent: The nature of the substituent on the acetamide nitrogen (the 'R' group) is a primary determinant of both potency and selectivity. Large, hydrophobic groups are often favored as they can effectively occupy the hydrophobic pocket. The introduction of specific functional groups on this substituent can also be used to modulate pharmacokinetic properties such as solubility and metabolic stability.

  • The Acetamide Linker: The acetamide linker provides the correct spacing and orientation for the morpholine and the N-substituent to engage their respective binding sites within the enzyme.

Experimental Protocols: In Vitro Evaluation of Enzyme Inhibition

The evaluation of this compound derivatives as enzyme inhibitors is a critical step in the drug discovery process. A variety of in vitro assays can be employed, with fluorescence-based methods being particularly popular due to their high sensitivity, throughput, and amenability to automation.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a general method for determining the IC50 value of a this compound derivative against a target kinase using an HTRF assay.

Diagram: HTRF Kinase Assay Workflow

HTRF_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Biotinylated Substrate - ATP - Inhibitor Dilutions - HTRF Detection Reagents Start->Prepare_Reagents Enzymatic_Reaction Enzymatic Reaction: 1. Add inhibitor to plate. 2. Add kinase and substrate. 3. Initiate with ATP. 4. Incubate. Prepare_Reagents->Enzymatic_Reaction Detection Detection: 1. Stop reaction with EDTA. 2. Add Eu-cryptate antibody and XL665-streptavidin. 3. Incubate. Enzymatic_Reaction->Detection Read_Plate Read Plate: Measure fluorescence at 665 nm and 620 nm. Detection->Read_Plate Analyze_Data Data Analysis: Calculate HTRF ratio and determine IC50 value. Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for an HTRF kinase inhibition assay.

Materials:

  • Recombinant kinase of interest

  • Biotinylated peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • This compound test compounds

  • HTRF KinEASE™ kit (or similar), containing:

    • Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody

    • XL665-labeled streptavidin (SA-XL665)

    • Kinase assay buffer

    • Detection buffer

  • 384-well, low-volume, non-treated, black microplates

  • HTRF-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient.

    • Dilute the kinase, biotinylated substrate, and ATP to their optimal working concentrations in the kinase assay buffer. The optimal concentrations should be determined empirically for each kinase-substrate pair.

  • Enzymatic Reaction:

    • Add 2 µL of the diluted test compound or DMSO (for control wells) to the wells of the 384-well plate.

    • Add 4 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution to each well. The final reaction volume is 10 µL.

    • Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare the HTRF detection reagent mix by diluting the Eu³⁺-cryptate antibody and SA-XL665 in the detection buffer containing EDTA to stop the enzymatic reaction.

    • Add 10 µL of the detection reagent mix to each well.

    • Seal the plate and incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio for each well: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.

    • Normalize the data using the high (DMSO control) and low (maximally inhibited) signal wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising and versatile platform for the design of novel enzyme inhibitors. Its favorable physicochemical properties, coupled with a straightforward and modular synthesis, make it an attractive starting point for drug discovery campaigns targeting a wide range of enzymes. The continued exploration of this scaffold, guided by rational design principles and a deep understanding of enzyme structure and function, is poised to yield a new generation of potent and selective therapeutic agents.

Future efforts in this area will likely focus on:

  • Expanding the target space: While kinases have been a major focus, the application of the this compound scaffold to other enzyme classes, such as proteases and epigenetic enzymes, warrants further investigation.

  • Fine-tuning selectivity: The development of highly selective inhibitors is crucial to minimize off-target effects and improve the therapeutic index of drug candidates. This can be achieved through a combination of computational modeling and high-throughput screening of diverse libraries.

  • Optimizing ADME properties: Further derivatization of the scaffold to enhance absorption, distribution, metabolism, and excretion (ADME) properties will be essential for the successful clinical translation of these compounds.

References

  • Cisbio Bioassays. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity. [Link]
  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. [Link]
  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P.

synthesis and characterization of 2-morpholinoacetamide metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Morpholinoacetamide Metal Complexes

Authored by a Senior Application Scientist

Foreword: The Rationale for Investigating this compound Complexes

The morpholine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib. Its favorable physicochemical properties—high polarity, metabolic stability, and hydrogen bonding capability—make it a desirable component in drug design. When incorporated into a ligand system such as this compound, it presents versatile coordination sites through its amide oxygen and nitrogen atoms, as well as the morpholine nitrogen. The chelation of this ligand to transition metal ions creates novel chemical entities with potentially enhanced or unique biological activities.[1][2] Metal complexes can exhibit different modes of action compared to their parent organic ligands, often showing improved efficacy due to mechanisms like enhanced cell permeability, redox activity, and the ability to bind to biological targets with specific geometries.[3][4]

This guide provides a comprehensive framework for the synthesis and rigorous characterization of first-row transition metal complexes with this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying scientific principles that govern experimental choices and data interpretation.

Part 1: Synthesis of the Ligand and Metal Complexes

The foundation of any study on metal complexes is the pure, well-characterized ligand. The synthetic pathway to this compound is straightforward, followed by its complexation with various metal salts.

Synthesis of the Ligand: this compound (L)

The most common and efficient synthesis involves the nucleophilic substitution of chloroacetamide by morpholine. The reaction mechanism hinges on the lone pair of electrons on the secondary amine of morpholine attacking the electrophilic carbon of the C-Cl bond in 2-chloroacetamide.

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2-chloroacetamide (0.1 mol) in 100 mL of a suitable solvent like ethanol.

  • Addition of Amine: To this solution, add morpholine (0.2 mol, 2 molar equivalents) dropwise with continuous stirring. The use of excess morpholine serves both as the nucleophile and as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Reaction Condition: Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The elevated temperature provides the necessary activation energy for the substitution reaction to proceed at a practical rate.

  • Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid residue is recrystallized from a hot ethanol/water mixture to yield pure, crystalline this compound. The purity can be checked by measuring its melting point (literature M.P.: 122°C) and thin-layer chromatography (TLC).[5]

General Synthesis of Metal(II) Complexes

The synthesis of the metal complexes involves the direct reaction of the ligand with a metal salt, typically in a 2:1 ligand-to-metal molar ratio, suggesting the formation of [M(L)₂(X)₂] or [M(L)₂]X₂ type complexes, where L is this compound and X is an anion like Cl⁻ or CH₃COO⁻.

Experimental Protocol: General Synthesis of [M(L)₂(X)₂] Complexes

  • Ligand Solution: Dissolve this compound (L) (2 mmol) in 20 mL of hot ethanol in a 100 mL flask. Ethanol is a common solvent choice due to its ability to dissolve the organic ligand and many inorganic metal salts.[6]

  • Metal Salt Solution: In a separate beaker, dissolve the appropriate metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, Cu(CH₃COO)₂·H₂O, or ZnCl₂) (1 mmol) in 10 mL of ethanol.

  • Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A change in color and/or the formation of a precipitate is often an immediate indicator of complex formation.[7]

  • Reaction Completion: The resulting mixture is refluxed with constant stirring for 2-3 hours to ensure the reaction goes to completion.

  • Isolation and Purification: The mixture is cooled, and the colored precipitate is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and finally washed with diethyl ether to facilitate drying. The product is then dried in a desiccator over anhydrous CaCl₂.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Interpretation Reactants This compound (Ligand) + Metal(II) Salt Reaction Dissolve in Ethanol, Reflux for 2-3h Reactants->Reaction Isolation Cool, Filter, Wash, and Dry Reaction->Isolation Complex Solid Metal Complex Isolation->Complex FTIR FT-IR Spectroscopy Complex->FTIR Analysis UVVis UV-Vis Spectroscopy Complex->UVVis Analysis TGA Thermal Analysis (TGA) Complex->TGA Analysis XRD X-Ray Diffraction Complex->XRD Analysis Mag Magnetic Studies Complex->Mag Analysis Structure Proposed Structure & Coordination Geometry FTIR->Structure UVVis->Structure Properties Thermal Stability, Electronic & Magnetic Properties TGA->Properties XRD->Structure Definitive Mag->Properties

Sources

An In-depth Technical Guide to Investigating the Antimicrobial Spectrum of 2-Morpholinoacetamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. The morpholine ring, a privileged scaffold in medicinal chemistry, has been incorporated into numerous clinically successful drugs. When coupled with an acetamide moiety, the resulting 2-morpholinoacetamide core presents a promising foundation for a new generation of antimicrobials. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the antimicrobial spectrum of novel this compound analogues. We will delve into the mechanistic underpinnings of their activity, provide field-proven experimental protocols, and explore the critical structure-activity relationships that govern their efficacy.

Mechanistic Insights: Unraveling the Mode of Action

A thorough understanding of a compound's mechanism of action is paramount for its rational development. While the precise molecular targets of all this compound analogues are an active area of research, evidence from related morpholine-containing compounds provides a strong foundation for hypothesizing their mechanisms.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The primary mechanism of action for many morpholine-class antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] Specifically, these compounds are known to target two key enzymes in this pathway: sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase.[1] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity and leading to cell death. It is highly probable that antifungal this compound analogues share this mechanism.

Hypothesized Antifungal Mechanism of this compound Analogues cluster_FungalCell Fungal Cell cluster_Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ignosterol Ignosterol Lanosterol->Ignosterol Sterol Δ14-Reductase Fecosterol Fecosterol Ignosterol->Fecosterol Sterol Δ7-Δ8-Isomerase Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Fungal_Cell_Membrane Ergosterol-Rich Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Disrupted_Membrane Disrupted Cell Membrane (Cell Death) This compound This compound This compound->Lanosterol Inhibition This compound->Ignosterol Inhibition

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway by this compound analogues.

Antibacterial Activity: A Multi-pronged Assault

The antibacterial mechanisms of morpholine-containing compounds appear to be more diverse. Recent studies on ruthenium-based agents modified with a morpholine moiety have demonstrated a multi-target action against bacteria like Staphylococcus aureus.[2][3] These mechanisms include:

  • Disruption of the Bacterial Cell Membrane: The compounds can compromise the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components.[3]

  • Induction of Reactive Oxygen Species (ROS): The generation of ROS within the bacterial cell induces oxidative stress, damaging cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.[3]

It is plausible that antibacterial this compound analogues employ similar strategies to exert their effects.

Experimental Protocols for Determining the Antimicrobial Spectrum

A standardized and rigorous approach to antimicrobial susceptibility testing is crucial for obtaining reliable and comparable data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]

Workflow for Antimicrobial Susceptibility Testing

Workflow for Antimicrobial Susceptibility Testing Start Start Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Start->Prepare_Inoculum MIC_Assay Perform Broth Microdilution for Minimum Inhibitory Concentration (MIC) Prepare_Inoculum->MIC_Assay Read_MIC Incubate and Read MIC MIC_Assay->Read_MIC MBC_MFC_Assay Perform Subculture for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Read_MIC->MBC_MFC_Assay Read_MBC_MFC Incubate and Read MBC/MFC MBC_MFC_Assay->Read_MBC_MFC Data_Analysis Data Analysis and Interpretation Read_MBC_MFC->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for determining MIC and MBC/MFC values.

Step-by-Step Protocol for Broth Microdilution (MIC Determination)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Antimicrobial Stock Solution: Dissolve the this compound analogue in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into each well of a 96-well microtiter plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations of the test compound.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old) on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the diluted inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours for most bacteria, or as appropriate for the specific fungal species being tested.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Step-by-Step Protocol for MBC/MFC Determination

The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

  • Subculturing: Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating: Spot-inoculate the aliquots onto a suitable drug-free agar medium.

  • Incubation: Incubate the agar plates under the same conditions as the MIC test.

  • Reading the MBC/MFC: The MBC/MFC is the lowest concentration that results in no growth or a colony count that is ≥99.9% lower than the initial inoculum count.

The Antimicrobial Spectrum of this compound Analogues: A Data-Driven Overview

Several studies have highlighted the potential of this compound analogues against a range of microbial pathogens. The antimicrobial activity is often influenced by the specific substitutions on the morpholine and acetamide moieties.

Antifungal Spectrum

Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have demonstrated broad-spectrum antifungal activity.[7] For instance, certain analogues show potent fungicidal activity against Candida species and also inhibit the growth of Aspergillus species.[7] Further optimization of this scaffold led to compounds with promising in vitro activity against various molds and dermatophytes.[7] One notable compound, N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, has demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection.[7]

Fungal PathogenReported Activity of this compound Analogues
Candida albicansFungicidal, with some compounds showing in vivo efficacy.[7]
Candida species (non-albicans)Fungicidal activity reported.[7]
Aspergillus speciesAntifungal activity observed.[7]
Molds and DermatophytesPromising and broad in vitro activity.[7]
Antibacterial Spectrum

The antibacterial potential of this compound analogues has also been explored. For example, a series of N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives were synthesized and screened for their in vitro antimicrobial activities.[4] Certain fluoro-substituted compounds from this series exhibited activity equal to or greater than standard drugs against Proteus mirabilis and Bacillus subtilis.[4] Some of the synthesized compounds also showed superior in vitro activity compared to the standard drug streptomycin.

Bacterial PathogenReported Activity of this compound Analogues
Proteus mirabilisSome fluoro-substituted analogues show significant activity.[4]
Bacillus subtilisSome fluoro-substituted analogues show significant activity.[4]
Various bacterial strainsSome compounds exhibit superior in vitro activity to streptomycin.

Structure-Activity Relationships (SAR): Designing for Potency

The antimicrobial potency of this compound analogues is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective and selective antimicrobial agents.

Key Structural Features Influencing Activity
  • Substitutions on the Morpholine Ring: Modifications to the morpholine ring can significantly impact activity and pharmacokinetic properties. For example, the introduction of a gem-dimethyl group at the 6-position of the morpholin-2-one core was found to improve plasmatic stability while maintaining antifungal activity.[7]

  • Substitutions on the Acetamide Moiety: The nature of the substituent on the acetamide nitrogen is a critical determinant of antimicrobial spectrum and potency. For instance, in a series of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, compounds with electron-withdrawing groups like nitro, bromo, and chloro on the N-phenyl ring exhibited enhanced antifungal activity.

  • Arylpiperazino Group: In N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives, the nature of the aryl group on the piperazine ring influences the antimicrobial profile.[4]

Conceptual Structure-Activity Relationships cluster_SAR This compound Core Core R2 R2 (Acetamide Substituents) - Modulates spectrum and potency Activity Antimicrobial Activity R2->Activity R1 R1 R1->Activity

Caption: Key areas of the this compound scaffold for SAR exploration.

Future Perspectives and Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel antimicrobial agents. The existing body of research demonstrates their potential against a range of clinically relevant fungal and bacterial pathogens. Future research should focus on:

  • Elucidating Precise Molecular Targets: Identifying the specific enzymes or cellular components that these analogues interact with will enable more targeted drug design and a better understanding of potential resistance mechanisms.

  • Expanding the Chemical Space: Systematic exploration of substitutions on both the morpholine and acetamide moieties is likely to yield analogues with improved potency, a broader spectrum of activity, and more favorable pharmacokinetic profiles.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds must be rigorously evaluated in relevant animal models of infection to assess their in vivo efficacy, toxicity, and overall therapeutic potential.

By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the development of this compound analogues as a new class of much-needed antimicrobial therapeutics.

References

  • 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. (2015). Journal of Medicinal Chemistry.
  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. (n.d.). Journal of Chemical Sciences.
  • Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. (2021). International Journal of Research in Engineering and Science.
  • EUCAST. (n.d.). EUCAST - Home.
  • Nikopharmad. (n.d.).
  • EUCAST. (n.d.). Guidance Documents.
  • Wroblewska, J., & Marchel, M. (2021).
  • CLSI. (n.d.).
  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (n.d.).
  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. (2024). PMC.

Sources

The 2-Morpholinoacetamide Scaffold: A Privileged Core for Modulating CNS Hyper-Excitability and Neuroprotection

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2-morpholinoacetamide chemical scaffold has emerged as a cornerstone in the development of novel therapeutics for central nervous system (CNS) disorders, most notably epilepsy. While the core structure itself is relatively simple, its derivatives, particularly the α-substituted analogs like levetiracetam and its successor brivaracetam, have demonstrated profound clinical efficacy through a unique mechanism of action. This guide provides a technical overview of the this compound scaffold, focusing on its primary molecular target, the Synaptic Vesicle Glycoprotein 2A (SV2A), and the downstream consequences of this interaction on neuronal excitability. We will delve into the structure-activity relationships that govern efficacy, detail established preclinical validation protocols, and explore the expanding therapeutic potential of this versatile chemical core in neuroprotection and other CNS-related pathologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this important class of CNS modulators.

The this compound Core: Structure and Significance

The morpholine ring is a common motif in CNS drug discovery, valued for its physicochemical properties that can improve solubility, polarity, and blood-brain barrier permeability.[1] When combined with an acetamide linker, it forms the this compound core, a structure that serves as the foundation for a class of drugs with a mechanism of action distinct from traditional anticonvulsants that primarily target ion channels or neurotransmitter receptors.[2]

The true therapeutic potential was unlocked with the synthesis of α-substituted derivatives, most famously (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide, known as levetiracetam. Although levetiracetam is technically a pyrrolidinone, its discovery and mechanism are inextricably linked to the broader class of acetamide derivatives and have guided subsequent research.[3] The key insight was that specific substitutions on the acetamide side chain dramatically influence binding affinity to a novel CNS target.

Caption: Core chemical motifs of the this compound scaffold and a key derivative.

Core Mechanism of Action: Targeting Synaptic Vesicle Glycoprotein 2A (SV2A)

The primary molecular target for levetiracetam and its analogs is the Synaptic Vesicle Glycoprotein 2A (SV2A), a transmembrane protein found on synaptic vesicles in neurons.[4][5][6] This discovery marked a significant shift in antiepileptic drug development, identifying a novel pathway for modulating neuronal communication.[3]

2.1. The Role of SV2A in Neurotransmission

SV2A is integral to the process of neurotransmitter release.[2] While its exact function is still under intense investigation, it is believed to act as a modulator of the synaptic vesicle cycle, particularly in regulating calcium-dependent exocytosis.[3] Studies in SV2A knockout mice have revealed their critical role; these mice exhibit severe seizures and die shortly after birth, highlighting SV2A's importance in maintaining balanced neuronal activity.[5] Dysfunction of SV2A appears to preferentially disrupt the release of the inhibitory neurotransmitter GABA, which can lead to a state of hyperexcitability.[5][6]

2.2. Modulation by this compound Derivatives

Derivatives based on this scaffold bind with high affinity and specificity to SV2A.[4] It is crucial to understand that these compounds are not simple antagonists or agonists in the classical sense. Instead, they are considered modulators. It is hypothesized that they bind to SV2A and stabilize its function, particularly under conditions of high neuronal activity (i.e., pathophysiological states), thereby reducing excessive neurotransmitter release and dampening neuronal hyperexcitability.[2][4]

This mechanism is supported by a strong correlation between the binding affinity of various derivatives to SV2A and their anticonvulsant potency in animal models of epilepsy.[3][4]

SV2A_Modulation_Pathway cluster_presynaptic Presynaptic Terminal cluster_vesicle Vesicle Priming & Fusion AP Action Potential Arrives Ca_Channel Voltage-Gated Ca²⁺ Channel AP->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Fusion Vesicle Fusion Ca_Influx->Fusion Triggers Vesicle_Pool Synaptic Vesicle Pool SV2A SV2A Vesicle_Pool->SV2A Contains SV2A->Fusion Modulates NT_Release_Mod Neurotransmitter Release (Normalized) SV2A->NT_Release_Mod Results in Drug Acetamide Derivative Drug->SV2A Binds & Stabilizes NT_Release Neurotransmitter Release (Excessive) Fusion->NT_Release Leads to Synaptic_Cleft Synaptic Cleft Postsynaptic Postsynaptic Neuron

Caption: Proposed mechanism of SV2A modulation by this compound derivatives.

Applications in CNS Disorders

3.1. Epilepsy

The most well-established application for SV2A modulators is in the treatment of epilepsy.[2] The imbalance between excitatory and inhibitory signals is a hallmark of seizure activity, and by normalizing neurotransmitter release, these agents effectively reduce seizure frequency and severity.[2][7]

A strong body of preclinical evidence validates this approach. A key observation is the direct correlation between a compound's binding affinity for SV2A and its potency in animal seizure models, such as the audiogenic seizure-susceptible mouse.[3] This relationship has been a critical guiding principle in the development of next-generation compounds.

CompoundTargetSV2A Binding Affinity (Kᵢ, nM)Anticonvulsant Potency (ED₅₀, mg/kg) (Audiogenic Seizure Model)
Levetiracetam SV2A~600~15-20
Brivaracetam SV2A~30~0.5-1.0

Note: Data are approximate values compiled from multiple preclinical studies for illustrative purposes.[3]

The development of Brivaracetam from Levetiracetam exemplifies a successful structure-activity relationship (SAR) campaign. By modifying the side chain, researchers achieved a significantly higher binding affinity for SV2A, which translated directly to increased anticonvulsant potency in preclinical models.[3]

3.2. Neuroprotection and Other Potential Applications

Beyond epilepsy, the this compound scaffold shows promise in conditions where neuronal damage occurs due to excitotoxicity, oxidative stress, and inflammation.[8][9][10] Pathological conditions like stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease often involve excessive glutamate release and subsequent neuronal death.[8][11]

By modulating presynaptic neurotransmitter release, SV2A ligands may prevent the massive glutamate surge that triggers these neurotoxic cascades.[5][6] While this is an active area of research, preclinical studies using various models of neuronal injury have suggested that these compounds can confer significant neuroprotective effects.[8][12] The antioxidant and anti-inflammatory properties observed in some morpholine-containing compounds may also contribute to this effect.[13][14]

Key Experimental Protocols for Compound Evaluation

Evaluating novel derivatives of the this compound scaffold requires a tiered approach, moving from in vitro target engagement to in vivo functional efficacy.

4.1. In Vitro Protocol: SV2A Radioligand Binding Assay

This assay is the cornerstone for determining a compound's affinity for the SV2A target. It quantifies the ability of a test compound to displace a known radioactive ligand from the SV2A protein in brain tissue preparations.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the SV2A binding site.

Methodology:

  • Tissue Preparation: Homogenize rodent cerebral cortex tissue in a buffered sucrose solution. Perform differential centrifugation to isolate the crude synaptic membrane fraction, which is rich in SV2A.

  • Assay Setup: In a 96-well plate, combine the prepared brain membranes, a radioligand (e.g., [³H]-Levetiracetam), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium. Causality Insight: Low temperature is used to minimize degradation of the protein target by endogenous proteases.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific DPM from total DPM. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Caption: Workflow for an SV2A radioligand binding assay.

4.2. In Vivo Protocol: Maximal Electroshock (MES) Seizure Test

While the audiogenic seizure model is excellent for primary screening, the MES test is a widely used model to evaluate efficacy against generalized tonic-clonic seizures.

Objective: To determine the median effective dose (ED₅₀) of a test compound required to prevent hindlimb extension in response to a maximal electrical stimulus.

Methodology:

  • Animal Preparation: Use adult male mice or rats, allowing them to acclimatize to the laboratory environment.

  • Compound Administration: Administer the test compound via the intended clinical route (e.g., intraperitoneally (i.p.) or orally (p.o.)) at various doses to different groups of animals. Include a vehicle control group.

  • Time to Peak Effect: Wait for a predetermined period (e.g., 30-60 minutes post-i.p. administration) to allow the compound to be absorbed and reach its maximal concentration in the brain. This timing is critical and should be informed by pharmacokinetic studies if available.

  • Seizure Induction: Deliver a brief, high-frequency electrical stimulus via corneal or ear-clip electrodes. The stimulus intensity is calibrated to produce a tonic hindlimb extension in >95% of vehicle-treated animals.

  • Observation & Scoring: Immediately after the stimulus, observe the animal for the presence or absence of tonic hindlimb extension. This is a binary endpoint (protected or not protected). Causality Insight: The tonic hindlimb extension is considered analogous to the tonic phase of a human generalized tonic-clonic seizure, providing a clinically relevant endpoint.

  • Data Analysis: For each dose group, calculate the percentage of animals protected. Use probit analysis to determine the ED₅₀, the dose at which 50% of the animals are protected from the seizure endpoint.

Future Directions and Conclusion

The this compound scaffold and its derivatives have fundamentally changed the landscape of epilepsy treatment by validating SV2A as a druggable CNS target.[3] The success of this class demonstrates a powerful paradigm in modern drug discovery: identifying novel targets and developing specific modulators can lead to therapies with improved efficacy and tolerability.

Future research is focused on several key areas:

  • Expanding Therapeutic Indications: Rigorously testing the neuroprotective hypothesis in validated preclinical models of stroke, Alzheimer's disease, and Parkinson's disease.[15][16]

  • Refining SAR: Developing new analogs with improved pharmacokinetic properties, higher affinity, or subtly different modulatory effects on SV2A function to treat specific seizure types or other CNS disorders.[17][18][19]

  • Biomarker Development: Identifying and validating biomarkers that can track SV2A engagement or its downstream effects in clinical settings, which would greatly aid in dose selection and patient stratification.[20]

References

  • Lynch, B. A., et al. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam.
  • Takahashi, K., et al. (2017). Therapeutic Role of Synaptic Vesicle Glycoprotein 2A (SV2A) in Modulating Epileptogenesis. CNS & Neurological Disorders - Drug Targets. [Link]
  • Patsnap Synapse. (2024). What are SV2A modulators and how do they work?.
  • Ohno, Y., & Ishii, T. (2017). Therapeutic Role of Synaptic Vesicle Glycoprotein 2A (SV2A) in Modulating Epileptogenesis. CNS & Neurological Disorders - Drug Targets. [Link]
  • Wood, M., & Gillard, M. (2012). Targeting SV2A for Discovery of Antiepileptic Drugs. Jasper's Basic Mechanisms of the Epilepsies. [Link]
  • Pritchard, K. M., et al. (2007). Synthesis, Identification and Antiplatelet Evaluation of 2-morpholino Substituted Benzoxazines. European Journal of Medicinal Chemistry. [Link]
  • Sabatino, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • Obniska, J., et al. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. European Journal of Medicinal Chemistry. [Link]
  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. [Link]
  • Löscher, W., & Klein, P. (2021). The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. Neuropharmacology. [Link]
  • Löscher, W. (1998). Update on the mechanism of action of antiepileptic drugs. Epilepsia. [Link]
  • Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry. [Link]
  • Rho, J. M., & Stafstrom, C. E. (2012). Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet. Jasper's Basic Mechanisms of the Epilepsies. [Link]
  • Lu, Y., et al. (2014). Neuroprotective effects of compounds with antioxidant and anti-inflammatory properties in a Drosophila model of Parkinson's disease. Neurobiology of Disease. [Link]
  • Basyouni, W. M., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega. [Link]
  • Tavan, M., et al. (2023). Natural Phenolic Compounds with Neuroprotective Effects. Neurochemical Research. [Link]
  • Al-Ostath, R. A., et al. (2017). Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)-thiazolidin-4-ones. International Journal of Pharmaceutical and Clinical Research. [Link]
  • Greim, V., et al. (2014). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples.
  • Cacciatore, I., et al. (2020). Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. Molecules. [Link]
  • Shalon, T., et al. (2015). Neuroprotective effect of antioxidant compounds. Current Topics in Medicinal Chemistry. [Link]
  • Zhang, Y., et al. (2023). Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Institute of Medicine (US) Forum on Neuroscience and Nervous System Disorders. (2011). Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System.
  • Silva, A. F., et al. (2023). Neuroprotection with Bioactive Compounds. International Journal of Molecular Sciences. [Link]
  • Dolles, D., et al. (2013). Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Zuzarte, M., & Salgueiro, L. (2023). Unveiling the Potential Neuroprotective Effect of Bioactive Compounds from Plants with Sedative and Mood-Modulating Properties: Innovative Approaches for the Prevention of Alzheimer's and Parkinson's Diseases. International Journal of Molecular Sciences. [Link]
  • Medhi, B., et al. (2023). Translational research: Bridging the gap between preclinical and clinical research. Indian Journal of Pharmacology. [Link]
  • Brandt, A. L., et al. (2024).
  • Danysz, W., & Parsons, C. G. (1998).
  • Morphic Therapeutic, Inc. (2024). A Phase 2a Open-Label Study to Evaluate the Efficacy and Safety of MORF-057 in Adults With UC. ClinicalTrials.gov. [Link]
  • Kabir, E. R., et al. (2020). Comparative overview of Preclinical Data studies and Clinical Trials established by the regulatory guidelines of EMA, WHO, US FDA, BGTD, PMDA, and TGA. Journal of Applied Biotechnology Reports. [Link]
  • Morphic Therapeutic, Inc. (2024). A Study to Evaluate MORF-057 in Adults With Moderately to Severely Active UC. ClinicalTrials.gov. [Link]
  • Kumar, A., et al. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. CNS & Neurological Disorders - Drug Targets. [Link]

Sources

A Technical Guide to the Preliminary Corrosion Inhibition Studies of 2-Morpholinoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Corrosion remains a pervasive challenge across industries, leading to significant economic losses and safety concerns. The development of effective corrosion inhibitors, particularly those that are environmentally benign and efficient at low concentrations, is a paramount goal in materials science. Organic compounds containing heteroatoms such as nitrogen and oxygen have long been recognized for their inhibitory properties, owing to their ability to adsorb onto metal surfaces and form protective barriers.[1] This guide delves into the preliminary scientific investigation of 2-morpholinoacetamide , a molecule of interest due to its structural features—specifically, the presence of two nitrogen atoms and two oxygen atoms—which suggest a strong potential for corrosion inhibition.

This document is intended for researchers, materials scientists, and professionals in drug development who may encounter analogous molecular structures. It provides a comprehensive overview of the foundational methodologies used to evaluate a novel organic compound as a corrosion inhibitor, blending theoretical principles with practical, field-proven experimental protocols. We will explore the synthesis, characterization, and systematic evaluation of this compound, elucidating the scientific rationale behind each step of the investigative workflow.

The Inhibitor Candidate: Synthesis and Rationale

Molecular Rationale

The efficacy of an organic corrosion inhibitor is fundamentally linked to its molecular structure.[1] this compound possesses several key features that make it a compelling candidate:

  • Heteroatoms: It contains multiple nitrogen and oxygen atoms, which have lone pairs of electrons. These electrons can be donated to the vacant d-orbitals of metal atoms (like iron in steel), forming coordinate covalent bonds (chemisorption).[1][2]

  • Polar Functional Groups: The amide and morpholine functional groups create a significant dipole moment, promoting strong adsorption onto the charged metal surface in an aqueous corrosive medium.

  • Molecular Size: The molecule is large enough to cover a significant surface area upon adsorption, enhancing the barrier effect.[3]

Synthesis Pathway

The synthesis of this compound is typically achieved through a straightforward amidation reaction. A common route involves the reaction of 2-chloroacetamide with morpholine in the presence of a base to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2-Chloroacetamide 2-Chloroacetamide (Cl-CH₂-C(=O)NH₂) Product This compound (C₆H₁₂N₂O₂) 2-Chloroacetamide->Product + Morpholine Morpholine Morpholine (C₄H₉NO) Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base->Product Heat Reflux Heat->Product Byproduct Salt (e.g., KCl)

Caption: Synthesis route for this compound.

Characterization

Before any inhibition studies, the purity and structure of the synthesized compound must be unequivocally confirmed. This is a critical step for the trustworthiness of subsequent data. Standard characterization techniques include:

  • FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups (e.g., C=O stretch of the amide, N-H bends, C-N and C-O stretches of the morpholine ring).

  • NMR (Nuclear Magnetic Resonance Spectroscopy; ¹H and ¹³C): To elucidate the exact chemical structure and confirm the connectivity of atoms.

  • Elemental Analysis: To verify the empirical formula (C, H, N, O content).[4][5]

The Corrosion System: A Framework for Evaluation

To assess the inhibitor, a well-defined corrosion system is required. A common and industrially relevant system is mild steel in a 1 M hydrochloric acid (HCl) solution .[5][6][7]

  • Why Mild Steel? It is one of the most widely used alloys in industrial applications, making its protection economically significant.[7]

  • Why 1 M HCl? Acidic solutions are used extensively in industrial processes like acid pickling, descaling, and oil well acidizing, which cause severe corrosion if not controlled.[8] This aggressive environment provides a robust test for an inhibitor's effectiveness.

The overall investigative workflow is designed to build a comprehensive understanding, from macroscopic performance to microscopic surface interactions and molecular-level mechanisms.

G A Synthesis & Characterization of this compound B Electrochemical Studies (Performance Evaluation) A->B C Surface Analysis (Protective Film Verification) A->C D Theoretical & Computational Studies (Mechanism Elucidation) A->D E Comprehensive Inhibition Profile B->E B_PDP Potentiodynamic Polarization (PDP) B->B_PDP B_EIS Electrochemical Impedance Spectroscopy (EIS) B->B_EIS C->E C_SEM SEM / EDX C->C_SEM C_AFM AFM C->C_AFM D->E D_DFT Quantum Chemical (DFT) Calculations D->D_DFT D_Ads Adsorption Isotherm & Thermodynamics D->D_Ads

Caption: Integrated workflow for evaluating corrosion inhibitors.

Electrochemical Evaluation: Quantifying Performance

Electrochemical techniques are rapid, highly sensitive, and provide quantitative data on corrosion rates and inhibition mechanisms.[9][10] They form the cornerstone of preliminary inhibitor screening.

Potentiodynamic Polarization (PDP)

This technique measures the current response of the metal as its potential is scanned away from the free corrosion potential (Ecorr). The resulting Tafel plot provides critical parameters.[11][12]

  • Causality: By polarizing the electrode, we actively drive both the anodic (metal dissolution) and cathodic (hydrogen evolution in acid) reactions. The inhibitor's effect on the rates of these reactions (measured as current) reveals its mechanism.

  • Key Parameters:

    • Corrosion Potential (Ecorr): The potential at which the rates of anodic and cathodic reactions are equal. A significant shift in Ecorr in the presence of the inhibitor indicates its primary mode of action.

    • Corrosion Current Density (Icorr): Directly proportional to the corrosion rate. A lower Icorr value signifies better protection.

    • Tafel Slopes (βa and βc): Relate to the kinetics of the anodic and cathodic reactions. Changes in these slopes provide insight into how the inhibitor interferes with the corrosion process.

The Inhibition Efficiency (IE%) is calculated from the Icorr values: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100

An inhibitor is classified as:

  • Anodic: If it primarily retards the metal dissolution reaction, causing a significant positive shift in Ecorr.

  • Cathodic: If it primarily retards the hydrogen evolution reaction, causing a significant negative shift in Ecorr.[1]

  • Mixed-Type: If it affects both reactions, with only a minor shift in Ecorr. This is common for adsorption-based inhibitors.[5]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the processes occurring at the metal/solution interface.[13][14] A small AC potential is applied over a range of frequencies, and the impedance response is measured.

  • Causality: The metal/acid interface behaves like an electrical circuit. The formation of an adsorbed inhibitor film changes the properties of this circuit. EIS measures these changes, allowing us to infer the properties of the protective film.

  • Data Presentation: Results are often shown as a Nyquist plot (Imaginary vs. Real Impedance). For a simple corrosion process, this plot is a semicircle.[14]

  • Key Parameters:

    • Solution Resistance (Rs): The resistance of the electrolyte.

    • Charge Transfer Resistance (Rct): The resistance to the flow of electrons at the interface, which is inversely proportional to the corrosion rate. A larger Rct value indicates better inhibition.[15]

    • Double Layer Capacitance (Cdl): Relates to the charge separation at the interface. A decrease in Cdl upon inhibitor addition suggests the displacement of water molecules by the organic inhibitor molecules, which have a lower dielectric constant, and an increase in the protective layer's thickness.[14]

The Inhibition Efficiency (IE%) can also be calculated from the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

ParameterUninhibited SystemInhibited System (Expected)Interpretation
Icorr (from PDP) HighLowReduced corrosion rate.
Ecorr (from PDP) BaselineMinor ShiftMixed-type inhibition mechanism.
Rct (from EIS) LowHighFormation of a resistive barrier to charge transfer.
Cdl (from EIS) HighLowAdsorption of inhibitor film, displacing water.
Caption: Summary of expected results from electrochemical tests.

Surface Analysis: Visualizing the Protective Barrier

While electrochemical methods provide quantitative data, surface analysis techniques offer direct visual and compositional evidence of the inhibitor's action.[16]

  • Scanning Electron Microscopy (SEM): Provides high-magnification images of the metal surface. A comparison of a sample corroded without the inhibitor (showing a rough, pitted surface) and one corroded with the inhibitor (showing a much smoother surface) provides powerful visual proof of protection.

  • Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX analyzes the elemental composition of the surface. Detecting the constituent elements of this compound (Carbon, Nitrogen, Oxygen) on the protected steel surface confirms its adsorption.

  • Atomic Force Microscopy (AFM): Measures surface topography at the nanoscale. It can quantify the reduction in surface roughness due to the inhibitor's protective film, corroborating the SEM observations.

Mechanistic Insights: Adsorption and Theoretical Modeling

To understand how and why the inhibitor works at a molecular level, we turn to thermodynamic and computational studies.

Adsorption Isotherm Analysis

The relationship between the inhibitor concentration and its surface coverage (θ, often derived from IE% values) at a constant temperature is described by an adsorption isotherm.[17] Determining the best-fit model provides insight into the adsorption mechanism.

  • Causality: Different models are based on different assumptions about the surface, inhibitor-inhibitor interactions, and the nature of adsorption. Finding the best fit helps validate these assumptions for the system.

  • Common Models:

    • Langmuir Isotherm: Assumes monolayer adsorption on a homogeneous surface with no interaction between adsorbed molecules.[18]

    • Temkin Isotherm: Considers interactions between adsorbed molecules.

    • Frumkin Isotherm: Accounts for lateral interactions and surface heterogeneity.

By plotting the experimental data according to the linear forms of these isotherm equations, the model that yields the best linear fit (R² value closest to 1) is chosen.

Thermodynamic Parameters

From the best-fit isotherm, the equilibrium constant of adsorption (K_ads) can be determined. This allows for the calculation of the standard Gibbs free energy of adsorption (ΔG°_ads):

ΔG°_ads = -RT * ln(55.5 * K_ads) (The value 55.5 is the molar concentration of water in the solution)

The value of ΔG°_ads is crucial for determining the nature of adsorption:[19]

  • ΔG°_ads around -20 kJ/mol or less negative: Indicates electrostatic interactions between the charged molecule and the charged metal surface (Physisorption).

  • ΔG°_ads around -40 kJ/mol or more negative: Indicates charge sharing or transfer from the inhibitor to the metal surface to form a coordinate bond (Chemisorption).[20]

  • Values between -20 and -40 kJ/mol: Suggest a mixed-mode adsorption involving both physical and chemical interactions.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational method used to model the electronic structure of the inhibitor molecule.[21] This provides theoretical parameters that correlate with its potential inhibition efficiency, offering a predictive tool and a deeper mechanistic understanding.[8][22]

  • Causality: The interaction between an inhibitor and a metal surface is fundamentally an electronic one. DFT calculates electronic properties that govern this interaction.

  • Key Parameters:

    • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to the metal's vacant d-orbitals, leading to better inhibition.[22]

    • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. A lower E_LUMO value indicates a greater ability to accept electrons from the metal, forming feedback bonds.

    • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with higher inhibition efficiency.[8]

    • Dipole Moment (μ): A higher dipole moment may increase the molecule's adsorption onto the metal surface due to stronger electrostatic interactions.

    • Mulliken Charges: Calculation of the partial charges on each atom helps identify the active sites for adsorption (i.e., the atoms with the highest electron density, like the N and O atoms in this compound).[3]

G cluster_adsorption Adsorption Mechanism Inhibitor This compound (in solution) Physisorption Physisorption (Electrostatic Attraction) Inhibitor->Physisorption ΔG°ads ≈ -20 kJ/mol Chemisorption Chemisorption (Coordinate Bond Formation) Inhibitor->Chemisorption ΔG°ads ≈ -40 kJ/mol (e⁻ donation from N, O atoms) Metal Mild Steel Surface (Fe) Metal->Physisorption Metal->Chemisorption ProtectiveFilm Formation of Adsorbed Protective Film Physisorption->ProtectiveFilm Chemisorption->ProtectiveFilm CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition Blocks active sites

Caption: Adsorption mechanism of this compound.

Standard Operating Protocols

The following are detailed, self-validating protocols for the core electrochemical experiments.

Protocol: Potentiodynamic Polarization (PDP) Measurement
  • Electrode Preparation:

    • Mechanically polish a mild steel working electrode using successive grades of silicon carbide (SiC) paper (e.g., 600, 800, 1200 grit).

    • Rationale: To create a fresh, reproducible surface free of oxides and contaminants.

    • Rinse thoroughly with deionized water and acetone, then dry completely.

    • Rationale: To remove polishing debris and any organic residues.

  • Cell Setup:

    • Assemble a standard three-electrode electrochemical cell: the prepared mild steel sample as the working electrode (WE), a platinum plate as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).[23]

    • Rationale: The three-electrode setup allows for accurate control and measurement of the potential at the working electrode surface, independent of the bulk solution resistance.

    • Fill the cell with 1 M HCl solution (the blank/uninhibited solution).

  • Stabilization:

    • Immerse the electrodes in the solution and allow the Open Circuit Potential (OCP) to stabilize for 30-60 minutes.

    • Rationale: To allow the system to reach a steady state before applying the potential scan, ensuring the starting point of the measurement is the true corrosion potential.

  • Polarization Scan:

    • Using a potentiostat, scan the potential from approximately -250 mV to +250 mV relative to the stabilized OCP at a slow scan rate (e.g., 1 mV/s).[11]

    • Rationale: A slow scan rate ensures the system remains in a quasi-steady state, allowing for accurate measurement of the current response. The potential range covers both the cathodic and anodic regions sufficiently to extrapolate Tafel slopes.

  • Inhibitor Measurement:

    • Repeat steps 2-4 using fresh, polished electrodes for each concentration of this compound dissolved in the 1 M HCl.

    • Rationale: Using a fresh electrode for each run is critical for reproducibility and avoids any surface changes from previous experiments.

  • Data Analysis:

    • Use the potentiostat software to perform a Tafel fit on the linear portions of the polarization curve to extrapolate the Icorr, Ecorr, and Tafel slopes (βa, βc).

    • Calculate the Inhibition Efficiency (IE%) for each inhibitor concentration.

Protocol: Electrochemical Impedance Spectroscopy (EIS) Measurement
  • Setup and Stabilization:

    • Follow steps 1-3 from the PDP protocol to prepare the electrode and stabilize the system at its OCP.

  • Impedance Scan:

    • Apply a small amplitude sinusoidal AC voltage perturbation (e.g., 10 mV) around the OCP.[9]

    • Rationale: A small perturbation ensures the system's response is pseudo-linear, simplifying data analysis and preventing damage to the electrode surface.

    • Scan this perturbation over a wide frequency range, typically from 100 kHz down to 10 mHz.

    • Rationale: A wide frequency range is necessary to capture different processes; high frequencies relate to solution resistance, while low frequencies relate to charge transfer and diffusion processes.

  • Inhibitor Measurement:

    • Repeat step 2 for each concentration of the inhibitor, allowing the OCP to stabilize each time.

  • Data Analysis:

    • Plot the data in Nyquist and Bode formats.

    • Fit the experimental data to an appropriate equivalent electrical circuit (EEC) model using specialized software. A common model for simple corrosion is the Randles circuit.

    • Rationale: The EEC provides a physical model for the electrochemical interface. Fitting the data allows for the quantification of physical parameters like Rct and Cdl.

    • Extract the Rct and Cdl values from the fit.

    • Calculate the Inhibition Efficiency (IE%) for each concentration using the Rct values.

Conclusion and Future Outlook

Initial studies on related morpholino acetamide compounds have shown promising results, with one derivative achieving an inhibition efficiency of 96.36% for an aluminum alloy in 1 M HCl.[24] This provides a strong impetus for the detailed investigation of the parent this compound molecule on industrially critical materials like mild steel.

Future work should focus on expanding the study to different corrosive environments (e.g., CO₂-saturated brines relevant to the oil and gas industry), evaluating the effect of temperature, and conducting long-term immersion tests to assess the stability and persistence of the protective film. These advanced studies will be crucial for transitioning this promising candidate from a laboratory curiosity to a field-applicable corrosion inhibitor.

References

  • Current time information in Edmonton, CA. (n.d.). Google.
  • Ahmed, Y. M. H., Ashmawy, A. M., Abbas, A. A., & Mohamed, G. G. (2022). Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect. ResearchGate.
  • Szewczyk, D., Szocinski, M., & Stankiewicz, A. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. MDPI.
  • Potentiodynamic polarization curves for the MOR recorded on a) Pt/(Ru x... (n.d.). ResearchGate.
  • Surface Characterization Techniques in Corrosion Inhibition Research | Request PDF. (n.d.). ResearchGate.
  • Semire, B., Oyebamiji, A. K., & Oguike, R. S. (2017). Quantum Chemical Studies on Corrosion Inhibition of N-(N'-Phenylbenzenesulphonamido)-3-carboxy-4-methyl-4-(4-methylphenyl)-3-butanamide Derivatives: DFT-QSAR Approach. New York Science Journal.
  • Azzaoui, K., et al. (2022). Adsorption of organic inhibitors on metal surface: isotherm models. Journal of Applied Science and Environmental Studies.
  • Li, Y., et al. (2024). Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. MDPI.
  • Al-Mubaddel, F. S., et al. (2024). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI.
  • Experimental and quantum chemical calculations on corrosion inhibition of mild steel by two furan derivatives. (n.d.). ResearchGate.
  • Adsorption behavior of 2-MBI according to the Langmuir isotherm on the... (n.d.). ResearchGate.
  • Experimental, quantum chemical calculations, and molecular dynamic simulations insight into the corrosion inhibition properties of 2-(6-methylpyridin-2-yl)oxazolo[5,4-f][23][27]phenanthroline on mild steel. (n.d.). ResearchGate.
  • Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC.
  • Al-Jeilawi, M. H., & Al-Amiedy, D. H. (2023). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research.
  • Various adsorption isotherms for different corrosion inhibitors on... (n.d.). ResearchGate.
  • N-[Morpholin-4-yl(phenyl)methyl]acetamide as corrosion inhibitor for mild steel in hydrochloric acid medium. (n.d.). ResearchGate.
  • Zhu, Y., et al. (2017). A Review of Surfactants as Corrosion Inhibitors and Associated Modeling. Progress in Materials Science.
  • Electrochemical Impedance Spectroscopy. (2012). Semantic Scholar.
  • Effective corrosion inhibition of mild steel in hydrochloric acid by newly synthesized Schiff base nano Co(ii) and Cr(iii) complexes: spectral, thermal, electrochemical and DFT (FMO, NBO) studies. (n.d.). RSC Publishing.
  • Electrochemical Impedance Spectroscopy (EIS) as a Probe of Interface Phenomena. (n.d.). IOSR Journal.
  • Lasia, A. (2022). Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. MDPI.
  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. (2024). ResearchGate.
  • Ramachandran, S., & Jovanovic, V. M. (2018). Adsorption Behavior of Organic Corrosion Inhibitors on Metal Surfaces—Some New Insights from Molecular Simulations. CORROSION.
  • Zhang, H., et al. (2022). Synthesis, Characterization and Investigation of Anticorrosion Properties of an Innovative Metal–Organic Framework, ZnMOF-BTA, on Carbon Steel in HCl Solution. MDPI.
  • Lazanas, A. C., & Prodromidis, M. I. (2023). Electrochemical Impedance Spectroscopy-A Tutorial. ACS Measurement Science Au.
  • Corrosion protection of mild steel electrode by electrochemical polymerization of acrylamide. (n.d.). ResearchGate.
  • Adsorption Isotherm Modeling in Corrosion Inhibition Studies. (n.d.). ResearchGate.
  • Potentiodynamic Polarization Studies and Surface Chemical Composition of Bismuth Titanate (BixTiyOz) Films Produced through Radiofrequency Magnetron Sputtering. (n.d.). MDPI.
  • Electrochemical Behaviour of Mild Steel in Some Agro Fluids. (2015). ResearchGate.
  • Chen, Y., & Yang, W. (2019). Formulation of Corrosion Inhibitors. Water Chemistry.
  • Al-Sabagh, A. M., et al. (2022). Synthesis of Novel Nano-Sulfonamide Metal-Based Corrosion Inhibitor Surfactants. MDPI.
  • Electrochemical behaviour of some transition metal acetylacetonate complexes as corrosion inhibitors for mild steel | Request PDF. (n.d.). ResearchGate.
  • Aniline electropolymerization on mild steel and zinc in a two-step process. (n.d.). ResearchGate.
  • Insights into surface-adsorbate interactions in corrosion inhibition processes at the molecular level | Request PDF. (n.d.). ResearchGate.
  • Corrosion testing by potentiodynamic polarization in various electrolytes. (n.d.). PubMed.
  • Electrochemical Impedance Spectroscopy Data for Surface Modification... (n.d.). ResearchGate.
  • Potentiodynamic polarization tests of different samples in SBF. (n.d.). ResearchGate.
  • Electrochemical Studies of the Inhibition Effect of 2-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in Dilute Hydrochloric Acid. (n.d.). ResearchGate.
  • Experimental and modeling analysis on the performance of 2-mercaptobenzimidazole corrosion inhibitor in hydrochloric acid solution during acidizing in the petroleum industry. (2023). ResearchGate.
  • Reviving expired pharmaceuticals using 2-[(butylamino)propan-2-yl]phosphinic acid for corrosion protection of carbon steel in 1.0 M HCl. (n.d.). ResearchGate.
  • Potentiodynamic polarization curves for MA alloy 22 in deaerated acidic chloride solutions at 90°C. (n.d.). ResearchGate.

Sources

The Structure-Activity Relationship of 2-Morpholinoacetamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-morpholinoacetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the biological activity of this promising core. By dissecting the roles of the morpholine ring, the acetamide linker, and various substitution patterns, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for the rational design of novel therapeutics based on the this compound framework. This guide delves into the causality behind experimental design, provides detailed, field-proven protocols, and is grounded in comprehensive, verifiable references to ensure scientific integrity and practical applicability.

Introduction: The this compound Core as a Strategic Asset in Drug Design

The quest for novel therapeutic agents is a cornerstone of modern medicine, demanding the continuous innovation of molecular scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles. The this compound moiety has garnered significant attention in this regard, representing a convergence of two key pharmacophoric elements: the morpholine ring and the acetamide linker.

The morpholine heterocycle is widely recognized as a "privileged" structure in drug discovery.[1][2][3] Its inclusion in a molecule can confer a multitude of advantageous properties, including enhanced aqueous solubility, metabolic stability, and improved in vivo pharmacokinetic parameters.[1][2] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the overall ring structure can engage in van der Waals and hydrophobic interactions within protein binding pockets.[3][4]

Complementing the morpholine ring is the acetamide group, a versatile functional moiety that plays a crucial role in molecular recognition.[5] The amide bond is a key structural feature in many biologically active molecules, participating in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).[5][6] This dual capacity allows for critical interactions with the backbones and side chains of amino acid residues in target proteins, often anchoring the molecule in the active site.[6]

The combination of these two components in the this compound scaffold creates a powerful platform for the development of novel drugs across various therapeutic areas, including oncology, inflammation, and infectious diseases.[4][7][8] This guide will dissect the SAR of this core, with a particular focus on its application in the development of anticancer agents.

Core Structure-Activity Relationship (SAR) of this compound

The biological activity of this compound derivatives is exquisitely sensitive to structural modifications. A comprehensive understanding of these relationships is paramount for optimizing potency, selectivity, and drug-like properties. The following sections will explore the SAR of the core scaffold by systematically examining its key components.

The Invariant Morpholine Ring: A Foundation for Potency and Physicochemical Properties

In the majority of reported SAR studies, the morpholine ring of the this compound core is maintained as an invariant feature.[4] This is a testament to its critical role in establishing the foundational interactions and physicochemical properties necessary for biological activity. The morpholine moiety is believed to contribute to:

  • Aqueous Solubility: The polar ether oxygen and the basic nitrogen atom of the morpholine ring enhance the hydrophilicity of the molecule, which is often crucial for bioavailability.[4]

  • Metabolic Stability: The saturated heterocyclic nature of morpholine can confer resistance to metabolic degradation, leading to an improved pharmacokinetic profile.[3]

  • Target Engagement: The morpholine ring can participate in hydrogen bonding and other non-covalent interactions with the target protein, contributing to binding affinity.[9]

The strategic decision to maintain the morpholine ring as a constant allows for a focused exploration of the impact of substitutions at other positions, thereby streamlining the drug discovery process.

The Acetamide Linker: A Critical Hub for Molecular Recognition

The acetamide linker serves as the central hub connecting the morpholine ring to a variable substituent group, typically an aromatic ring in many reported series.[4][6] The orientation and electronic properties of this linker are critical for activity. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor.[5] These interactions are often essential for anchoring the molecule within the active site of the target enzyme or receptor.

N-Aryl Substituents: The Key to Potency and Selectivity

The most significant gains in potency and selectivity for this compound derivatives are typically achieved through modifications of the N-aryl substituent. A systematic exploration of substitutions on this aromatic ring allows for the fine-tuning of electronic, steric, and hydrophobic properties, leading to optimized interactions with the target protein.

A noteworthy example of this is a series of this compound derivatives synthesized and evaluated for their anti-tumor activity against the ID8 ovarian cancer cell line and their inhibitory activity against carbonic anhydrase (CA).[4] The quantitative data from this study, summarized in the table below, provides a clear illustration of the SAR for N-aryl substitutions.

CompoundR Group (Substitution on N-phenyl ring)Carbonic Anhydrase Inhibition IC50 (µM)[4]ID8 Ovarian Cancer Cell Line Inhibition IC50 (µM)[4]
1c 2-pyridylamino8.80-
1d 3-methoxyphenylamino11.13-
1h 2-mercaptophenylamino8.129.40
1i 4-mercaptophenylamino-11.2
Standard Acetazolamide (for CA) / Cisplatin (for ID8)7.518.50

Data presented is a selection from the cited reference for illustrative purposes.

From this data, several key SAR insights can be drawn:

  • Heterocyclic Substituents: The presence of a pyridylamino group (compound 1c ) leads to potent carbonic anhydrase inhibition.[4]

  • Positional Isomerism: The position of substituents on the phenyl ring is critical. For instance, the 2-mercaptophenylamino derivative (1h ) is a more potent carbonic anhydrase inhibitor than the 3-methoxyphenylamino derivative (1d ).[4]

  • Functional Group Effects: The introduction of a mercapto group appears to be beneficial for both carbonic anhydrase inhibition and anticancer activity, as seen with compounds 1h and 1i .[4] Compound 1h demonstrates a desirable dual-activity profile.

These findings underscore the importance of a systematic exploration of the N-aryl substituent to identify optimal substitution patterns for a given biological target.

Experimental Workflows for SAR Studies

The successful elucidation of the SAR of this compound derivatives relies on robust and reproducible experimental workflows. This section provides detailed, step-by-step methodologies for the key experiments involved in a typical SAR campaign.

Synthesis of this compound Derivatives

The synthesis of N-aryl-2-morpholinoacetamide derivatives is typically achieved through a straightforward two-step process.[4]

Step 1: Synthesis of 2-chloro-1-(morpholin-4-yl)ethanone (A)

  • To a solution of morpholine (0.05 mol) in anhydrous dichloromethane (30 mL), add triethylamine (0.05 mol) as a base.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Add chloroacetyl chloride (0.05 mol) dropwise to the cooled solution over 15 minutes.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:petroleum ether (3:1).

  • Upon completion, the resulting product, 2-chloro-1-(morpholin-4-yl)ethanone (A), can be used in the next step without further purification.

Step 2: Synthesis of N-Aryl-2-morpholinoacetamide Derivatives (e.g., 1c, 1d, 1h)

  • To a solution of the appropriate substituted aniline (e.g., 2-aminopyridine for 1c , 3-methoxyaniline for 1d , or 2-aminothiophenol for 1h ) (0.01 mol) in a suitable solvent such as ethanol, add 2-chloro-1-(morpholin-4-yl)ethanone (A) (0.01 mol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure N-aryl-2-morpholinoacetamide derivative.

Diagram: Synthetic Workflow for N-Aryl-2-morpholinoacetamides

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Synthesis of Final Product morpholine Morpholine reaction1 + morpholine->reaction1 chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction1 intermediate_A 2-chloro-1-(morpholin-4-yl)ethanone (A) intermediate_A_2 Intermediate A intermediate_A->intermediate_A_2 Used in Step 2 reaction1->intermediate_A DCM, Et3N, 0-5°C to RT substituted_aniline Substituted Aniline (R-Ar-NH2) reaction2 + substituted_aniline->reaction2 final_product N-Aryl-2-morpholinoacetamide intermediate_A_2->reaction2 reaction2->final_product Ethanol, Reflux

A generalized two-step synthesis of N-aryl-2-morpholinoacetamides.

Biological Evaluation: In Vitro Assays

The biological evaluation of newly synthesized compounds is a critical step in any SAR study. The following are generalized protocols for assessing anticancer and enzyme inhibitory activities, based on methodologies reported for this compound derivatives.[4]

3.2.1. In Vitro Anticancer Activity (MTT Assay)

  • Cell Culture: Culture the desired cancer cell line (e.g., ID8 ovarian cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.2.2. In Vitro Enzyme Inhibition Assay (e.g., Carbonic Anhydrase)

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., carbonic anhydrase) and its substrate (e.g., p-nitrophenyl acetate) in an appropriate buffer.

  • Inhibition Assay: In a 96-well plate, add the enzyme, buffer, and various concentrations of the test compounds. Include a vehicle control and a positive control (e.g., acetazolamide).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Monitor the rate of the reaction by measuring the change in absorbance over time at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Diagram: Experimental Workflow for SAR Elucidation

G synthesis Synthesis of this compound Analogs purification Purification & Characterization (e.g., Recrystallization, NMR, MS) synthesis->purification biological_screening Biological Screening purification->biological_screening anticancer_assay In Vitro Anticancer Assay (e.g., MTT Assay) biological_screening->anticancer_assay enzyme_assay In Vitro Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) biological_screening->enzyme_assay data_analysis Data Analysis & IC50 Determination anticancer_assay->data_analysis enzyme_assay->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization & Design of New Analogs sar_elucidation->lead_optimization lead_optimization->synthesis Iterative Cycle

An iterative cycle of synthesis, biological evaluation, and SAR analysis.

Conclusion and Future Directions

The this compound scaffold represents a highly adaptable and promising platform for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical roles of the morpholine ring, the acetamide linker, and, most significantly, the N-aryl substituent in determining biological activity. The provided experimental workflows offer a practical framework for researchers to systematically explore the chemical space around this core and to optimize compounds for desired therapeutic targets.

Future research in this area should focus on expanding the diversity of substituents on the N-aryl ring and exploring alternative linkers to further probe the SAR of this versatile scaffold. The application of computational modeling and structure-based drug design will undoubtedly accelerate the identification of new lead compounds with enhanced potency and selectivity. As our understanding of the intricate interactions between this compound derivatives and their biological targets deepens, so too will our ability to rationally design the next generation of innovative medicines.

References

  • B. K. Sharma, L. Kumar, and S. K. Sahu, "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules," Archiv der Pharmazie, vol. 353, no. 5, p. e1900350, 2020. [Online]. Available: [Link]
  • A. K. Dwivedi, A. K. Singh, and V. K. Tiwari, "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies," ChemistrySelect, vol. 5, no. 8, pp. 2485–2507, 2020. [Online]. Available: [Link]
  • R. Kumar, R. K. Singh, and P. K. Sharma, "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)," Bioorganic Chemistry, vol. 96, p. 103578, 2020. [Online]. Available: [Link]
  • A. Jain and S. K. Sahu, "Synthesis and SAR of morpholine and its derivatives: A review update," E3S Web of Conferences, vol. 556, p. 01051, 2024. [Online]. Available: [Link]
  • A. S. Sheikh et al., "Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies," Journal of Molecular Structure, vol. 1292, p. 136153, 2023. [Online]. Available: [Link]
  • M. Radi, C. Tintori, and M. Botta, "Occurrence of Morpholine in Central Nervous System Drug Discovery," ACS Chemical Neuroscience, vol. 11, no. 21, pp. 3449–3458, 2020. [Online]. Available: [Link]
  • K. S. Atrushi, D. M. Ameen, and F. T. Abachi, "New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review," Archives of Pharmacy Practice, vol. 14, no. 2, pp. 59-65, 2023. [Online]. Available: [Link]
  • A. Jain and S. K.
  • M. A. El-Sayed et al., "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line," RSC Advances, vol. 14, no. 5, pp. 3137-3148, 2024. [Online]. Available: [Link]
  • P. S. S. Prasad, P. V. V. Satyanarayana, and G. M. Sastry, "Revealing quinquennial anticancer journey of morpholine: A SAR based review," Journal of Molecular Structure, vol. 1248, p. 131451, 2022. [Online]. Available: [Link]

Sources

Theoretical and Computational Characterization of 2-Morpholinoacetamide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholinoacetamide is a molecule of interest, combining the pharmacologically significant morpholine ring with a reactive acetamide group. A comprehensive understanding of its molecular structure, stability, and reactivity is paramount for its potential application in drug design and materials science. This guide details a synergistic approach, integrating experimental spectroscopic data with high-level computational analysis. We outline a robust framework using Density Functional Theory (DFT) to elucidate the molecule's optimized geometry, vibrational modes, electronic properties (including Frontier Molecular Orbitals and Molecular Electrostatic Potential), and Non-Linear Optical (NLO) characteristics. This document serves as a technical guide for the in silico investigation of this compound, providing a foundational dataset and methodological workflow to guide future experimental and therapeutic development.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. When combined with an acetamide functional group, as in this compound, the resulting molecule presents a compelling target for investigation. Acetamide derivatives are known to possess a wide range of biological activities, including anti-inflammatory and anticonvulsive properties.[1]

To fully unlock the potential of novel chemical entities like this compound, a detailed characterization at the molecular level is essential. While experimental techniques such as FT-IR, FT-Raman, and NMR spectroscopy provide invaluable data, their full interpretation can be complex.[2][3][4] The integration of computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict and analyze molecular properties with high accuracy, creating a bridge between theoretical models and experimental results.[5][6][7][8] This guide delineates a comprehensive computational protocol to thoroughly characterize this compound, providing predictive insights into its structure, reactivity, and potential for advanced applications.

Methodology: A Hybrid Experimental-Computational Approach

A self-validating system where theoretical predictions are corroborated by experimental data provides the highest level of confidence in molecular characterization.

Synthesis and Experimental Characterization

The synthesis of this compound can be achieved through established organic chemistry routes, such as the reaction of 2-chloro-N,N-dimethylacetamide with morpholine. Following synthesis and purification, the compound's structure is confirmed using a suite of spectroscopic techniques:

  • FT-IR and FT-Raman Spectroscopy: To identify characteristic vibrational modes of the functional groups.

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms, confirming the molecular skeleton.

  • UV-Vis Spectroscopy: To analyze the electronic transitions and determine the absorption maxima.

Computational Protocol

The theoretical calculations provide a detailed view of the molecule's ground state properties.

  • Initial Structure Generation: The 2D structure of this compound is drawn using molecular editor software (e.g., GaussView) and converted into a 3D model.

  • Geometry Optimization: The 3D structure is optimized to find its lowest energy conformation. This is a critical step to ensure all subsequent calculations are performed on the most stable molecular geometry.

    • Software: Gaussian 09W program package.[9]

    • Method: Density Functional Theory (DFT).[10][11]

    • Functional: B3LYP (Becke's 3-parameter, Lee-Yang-Parr hybrid functional). This functional is selected for its proven reliability in providing a cost-effective and accurate description of organic molecules.[10][12]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is robust for this type of molecule, incorporating diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding in non-hydrogen and hydrogen atoms, respectively.[12]

  • Vibrational Frequency Calculation: A frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[9]

  • Frequency Scaling: The calculated harmonic vibrational frequencies are uniformly scaled to correct for anharmonicity and methodological approximations. A typical scaling factor for the B3LYP/6-311++G(d,p) level of theory is ~0.961.[12]

  • Data Analysis and Visualization: The output from Gaussian is analyzed to extract geometric parameters, vibrational modes, electronic properties, and NLO data. Visualization is performed using software like GaussView or Chemcraft to generate molecular orbital surfaces and electrostatic potential maps.[9][12]

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Synthesis Synthesis & Purification Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Synthesis->Spectroscopy Validation Validation & Correlation Spectroscopy->Validation Input Initial 3D Structure Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Opt Freq Vibrational Frequency Calculation Opt->Freq Analysis Property Analysis (HOMO, LUMO, MEP, NLO) Freq->Analysis Analysis->Validation Report Comprehensive Characterization Report Validation->Report

Fig 1. Integrated experimental and computational workflow.

Results and In-Depth Discussion

Molecular Geometry Optimization

The first step in the computational analysis is to determine the most stable 3D conformation of this compound. The optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental X-ray crystallography data if available.

Fig 2. Molecular structure of this compound with atom numbering.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (Å) Parameter Angle Angle (°)
Bond Length C7=O8 1.23 Bond Angle O4-C5-C6 111.5
C7-N9 1.35 C5-C6-N1 110.8
C7-N1 1.46 C6-N1-C2 109.2
N1-C2 1.47 N1-C7-O8 123.1

| | C-O (avg) | 1.43 | | N1-C7-N9 | 116.5 |

Note: Values are representative and would be generated from the DFT calculation.

The calculated parameters are expected to be in good agreement with experimental findings, with minor deviations attributable to the fact that theoretical calculations are performed on a single molecule in the gaseous phase, whereas experimental data often comes from the solid state where intermolecular forces are at play.[12]

Vibrational Spectral Analysis

The calculated vibrational frequencies, after scaling, provide a direct correlation to the experimental FT-IR and FT-Raman spectra. Potential Energy Distribution (PED) analysis is used to assign each theoretical frequency to a specific vibrational mode, such as stretching, bending, or wagging.

Table 2: Correlation of Major Vibrational Frequencies (cm⁻¹)

Experimental FT-IR Scaled Theoretical Vibrational Assignment (PED)
~3350 3345 N-H stretching (Amide)
~2950 2955 C-H asymmetric stretching (CH₂)
~2860 2862 C-H symmetric stretching (CH₂)
~1670 1668 C=O stretching (Amide I)
~1550 1545 N-H bending (Amide II)
~1450 1448 CH₂ scissoring

| ~1115 | 1112 | C-O-C asymmetric stretching (Morpholine) |

This comparative analysis confirms the presence of key functional groups and validates the accuracy of the computational model.

Electronic Structure and Reactivity Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[13][14] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[15] The energy difference between them, the HOMO-LUMO gap (E_gap), is a key indicator of molecular stability; a small gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation.[16][17]

G cluster_input Computational Inputs cluster_output Predicted Molecular Properties dft DFT Method (B3LYP) geom Optimized Geometry dft->geom basis Basis Set (6-311++G(d,p)) basis->geom vib Vibrational Spectra geom->vib elec Electronic Properties (HOMO, LUMO, MEP) geom->elec nlo NLO Properties geom->nlo

Fig 3. Relationship between DFT inputs and predicted properties.

Table 3: Calculated Electronic Properties

Parameter Value (eV) Significance
E_HOMO -6.85 Electron Donating Ability
E_LUMO 1.52 Electron Accepting Ability

| E_gap (LUMO-HOMO) | 8.37 | Chemical Reactivity / Stability |

The energy gap of 8.37 eV suggests that this compound is a relatively stable molecule. The HOMO is typically localized over the more electron-rich regions, such as the morpholine nitrogen and the amide group, while the LUMO is often centered on the carbonyl carbon, indicating the likely path of intramolecular charge transfer upon excitation.

The MEP map is a 3D visualization of the total electron density on the molecular surface, providing a guide to its reactive sites.[18]

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are prone to electrophilic attack. For this compound, this is strongly localized on the carbonyl oxygen (O8).

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These are found around the amide hydrogens (on N9) and the hydrogens of the CH₂ groups adjacent to the nitrogen atoms.

  • Green Regions (Neutral Potential): Represent areas of intermediate electrostatic potential.

The MEP map clearly identifies the carbonyl oxygen as the primary site for hydrogen bonding and electrophilic interactions, a critical insight for drug-receptor binding studies.

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and significant hyperpolarizability are of interest for applications in NLO materials, which are used in technologies like optical switching and frequency conversion. The key parameters are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀).[19]

Table 4: Calculated Non-Linear Optical Properties

Parameter Unit Calculated Value
Dipole Moment (μ) Debye 3.95
Polarizability (α) 10⁻²⁴ esu 14.2

| Hyperpolarizability (β₀) | 10⁻³⁰ esu | 7.8 |

To gauge its potential, the hyperpolarizability of this compound is compared to that of urea, a standard reference material for NLO studies. The calculated β₀ value indicates that the molecule possesses a moderate NLO response, driven by the charge separation across the amide bond.

Conclusion

The integrated computational and theoretical framework presented here provides a comprehensive characterization of this compound. Through DFT calculations at the B3LYP/6-311++G(d,p) level of theory, we have established its stable geometry, assigned its key vibrational modes, and elucidated its electronic properties.

The analysis reveals a stable molecule with distinct reactive sites identified by the MEP map and a moderate HOMO-LUMO energy gap. The carbonyl oxygen is identified as the primary center for electrophilic and hydrogen-bonding interactions. Furthermore, the molecule exhibits a modest non-linear optical response. This detailed in silico analysis provides a robust foundation for future research, enabling targeted experimental studies and accelerating the exploration of this compound's potential in medicinal chemistry and materials science.

References

  • Ahmed, Y. M. H., Ashmawy, A. M., Abbas, A. A., & Mohamed, G. G. (2022). Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect. ResearchGate.
  • Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(xi), 37-47.
  • Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube.
  • Oftadeh, M., et al. (2013). Density Functional Theory Study of the Local Molecular Properties of Acetamide Derivatives as Anti-HIV Drugs. ResearchGate.
  • Scientist. (2024). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube.
  • Oftadeh, M., et al. (2013). Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs. Research in Pharmaceutical Sciences, 8(4), 285–297.
  • Oftadeh, M., Madadi Mahani, N., & Hamadanian, M. (2013). Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs. Research in Pharmaceutical Sciences, 8(4), 285-97.
  • Rauf, A., et al. (2021). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 26(15), 4429.
  • Khazaal, F. A. (2020). Electronic Transfers and (NLO) Properties Predicted by AB Initio Methods with Prove Experimentally. ResearchGate.
  • El-Gamel, N. E. A., & El-Gahami, M. A. (2021). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Journal of the Iranian Chemical Society, 18, 2589–2604.
  • Asraf, M. A., et al. (2023). Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. Heliyon, 9(7), e17849.
  • Armaković, S., et al. (2012). Active components of frequently used β-blockers from the aspect of computational study. ResearchGate.
  • El-Sayed, A. M., & El-Gharkawy, E.-S. R. (2015). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure–Property Relationship Using Atomic Signatures. ACS Omega, 4(1), 1830–1837.
  • El-Taweel, F. M. A., et al. (2021). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Acta Crystallographica Section E, 77(Pt 1), 121–125.
  • Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1230, 129889.
  • Aayisha, S., et al. (2019). Vibrational and computational analysis for molecular structure properties of N-(2-(trifluoromethyl)phenyl)acetamide: Density functional theory approach. ResearchGate.
  • Ito, H., et al. (2019). Characterization of all second-order nonlinear-optical coefficients of organic N-benzyl-2-methyl-4-nitroaniline crystal. Scientific Reports, 9, 14853.
  • Singh, A., & Singh, R. K. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. ResearchGate.
  • da Costa, M. P., et al. (2024). LUMPAC 2.0—Bridging Theory and Experiment in the Study of Luminescent Systems. Journal of Computational Chemistry.
  • Al-Hamdani, A. A. S., et al. (2016). Synthesis and Spectroscopic Characterization for Some Metal ion Complexes with 2-Hydroxy-3-((5-Mercapto-1,3,4-Thiadiazol-2-yl)Diazenyl)-1-Naphthaldehyde. ResearchGate.
  • Kamel, M., & Mohammadifard, K. (2020). Thermodynamic and reactivity descriptors Studies on the interaction of Flutamide anticancer drug with nucleobases: A computational view. Chemical Review and Letters, 3(4), 161-167.
  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules, 27(19), 6178.
  • Hameed, A. S., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience, 11(4), 4505 - 4516.
  • Siddiqui, H. L., et al. (2023). A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy. Physical Chemistry Research, 11(2), 263-272.
  • Meléndez, F. J., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E, 78(Pt 10), 524-530.

Sources

Methodological & Application

detailed protocol for the synthesis of 2-morpholinoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Lab Group], Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed protocol for the laboratory-scale synthesis of 2-morpholinoacetamide, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed herein involves the nucleophilic substitution of 2-chloroacetamide with morpholine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety precautions, and methods for characterization.

Introduction

This compound and its derivatives are prevalent structural motifs in a wide array of biologically active compounds. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to drug candidates. The acetamide moiety provides a versatile handle for further chemical modifications. Consequently, robust and well-characterized synthetic protocols for this compound are of significant interest to the pharmaceutical and chemical research communities.

The synthesis described in this protocol is based on the well-established SN2 (bimolecular nucleophilic substitution) reaction. In this process, the secondary amine of morpholine acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroacetamide, which bears a chlorine atom as a good leaving group.

Chemical Reaction and Mechanism

The overall reaction is as follows:

Morpholine + 2-Chloroacetamide → this compound + Morpholine Hydrochloride

The mechanism involves the lone pair of electrons on the nitrogen atom of morpholine attacking the carbon atom bonded to the chlorine in 2-chloroacetamide. This forms a transient intermediate, which then expels the chloride ion, resulting in the formation of the desired product. An excess of morpholine or the addition of a non-nucleophilic base is often employed to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the morpholine reactant.

Experimental Protocol
Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
MorpholineReagentSigma-Aldrich110-91-8Corrosive, handle with care.
2-Chloroacetamide≥98%Alfa Aesar79-07-2Toxic, handle with care.
TolueneAnhydrousFisher Scientific108-88-3Flammable, use in a well-ventilated hood.
Diethyl EtherAnhydrousVWR60-29-7Extremely flammable, peroxide former.
Sodium Sulfate (Na₂SO₄)AnhydrousEMD Millipore7757-82-6Drying agent.
Deionized WaterN/AIn-house7732-18-5
Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, etc.)N/AN/AN/AOven-dried before use.
Magnetic stirrer with heating mantleN/AN/AN/A
Rotary evaporatorN/AN/AN/A
Filtration apparatus (Büchner funnel, filter paper)N/AN/AN/A
Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Oven-dry glassware Reagents Charge flask with Morpholine and Toluene Addition Add 2-Chloroacetamide solution dropwise Reagents->Addition Reflux Heat to reflux Addition->Reflux Cool Cool to room temp. Reflux->Cool Filter Filter off morpholine HCl Cool->Filter Concentrate Concentrate filtrate Filter->Concentrate Recrystallize Recrystallize from Diethyl Ether/Toluene Concentrate->Recrystallize Dry Dry product under vacuum Recrystallize->Dry Analysis Characterize product (¹H NMR, ¹³C NMR, MS, MP) Dry->Analysis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add morpholine (26.1 g, 0.3 mol) and 100 mL of toluene.

  • Addition of 2-Chloroacetamide: Dissolve 2-chloroacetamide (9.35 g, 0.1 mol) in 50 mL of toluene. Add this solution to the dropping funnel.

  • Reaction: While stirring the morpholine solution, add the 2-chloroacetamide solution dropwise over a period of 30 minutes. An exothermic reaction will occur, and a white precipitate (morpholine hydrochloride) will form.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain it for 3 hours to ensure the reaction goes to completion.

  • Work-up - Filtration: Allow the reaction mixture to cool to room temperature. Filter the white precipitate of morpholine hydrochloride using a Büchner funnel and wash the solid with a small amount of cold toluene.

  • Work-up - Concentration: Transfer the filtrate to a round-bottom flask and remove the toluene under reduced pressure using a rotary evaporator. This will yield a crude solid or viscous oil.

  • Purification - Recrystallization: Dissolve the crude product in a minimal amount of hot toluene. If the product does not readily precipitate upon cooling, add diethyl ether dropwise until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point (MP): The melting point of this compound is reported to be 122 °C.[1] A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the morpholine and acetamide protons.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected carbon environments.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product (144.17 g/mol ).[1]

Safety and Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of this procedure should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Morpholine: is corrosive and flammable. Avoid contact with skin and eyes, and keep away from ignition sources.

    • 2-Chloroacetamide: is toxic if swallowed or inhaled and causes skin irritation.[2] Handle with care and avoid generating dust.

    • Toluene and Diethyl Ether: are highly flammable liquids. Ensure there are no open flames or spark sources in the vicinity. Diethyl ether can form explosive peroxides upon storage; use a fresh, tested bottle.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting
ProblemPossible CauseSolution
Low Yield Incomplete reaction.Ensure the reaction is refluxed for the specified time. Check the quality of the starting materials.
Loss of product during work-up.Minimize the amount of solvent used for recrystallization. Ensure the wash solvents are cold.
Oily Product/Failure to Crystallize Presence of impurities (e.g., unreacted starting materials, solvent).Ensure complete removal of the solvent after filtration. Attempt purification by column chromatography (e.g., silica gel with a suitable eluent system like dichloromethane/methanol).
Discolored Product Impurities in starting materials or side reactions.Use high-purity reagents. Consider recrystallization with activated charcoal to remove colored impurities.
Conclusion

This protocol details a reliable and scalable method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can consistently obtain this valuable intermediate in good yield and high purity. The principles and techniques described herein are fundamental in organic synthesis and are broadly applicable to the preparation of other N-substituted acetamides.

References
  • Johnson, H.E.; Crosby, D.G. Journal of Organic Chemistry, 1962, vol. 27, p. 798 - 802.
  • Prugh; Hartman; Mallorga; McKeever; Michelson; Murcko; Schwam; Smith; Sondey; Springer; Sugrue. Journal of Medicinal Chemistry, 1991, vol. 34, # 6, p. 1805 - 1818.
  • Chaudhari, Kiran H.; Mahajan, Ulhas S.; Bhalerao, Dinesh S.; Akamanchi, Krishnacharya G. Synlett, 2007, # 18, p. 2815 - 2818.
  • Henry; Dehn. Journal of the American Chemical Society, 1950, vol. 72, p. 2804.

Sources

Application Note: High-Throughput Screening Strategies for 2-Morpholinoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-morpholinoacetamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of several compounds investigated for their effects on the central nervous system (CNS). Derivatives have shown promise as nootropics, anticonvulsants, and anxiolytics. A significant portion of these activities is attributed to their ability to modulate the function of key proteins such as voltage-gated ion channels and mitochondrial enzymes like monoamine oxidases (MAO).[1] Identifying novel and potent modulators within this chemical class requires robust, scalable, and reproducible screening methodologies.

High-Throughput Screening (HTS) serves as the cornerstone for rapidly evaluating large compound libraries to identify "hits"—compounds that interact with a biological target in a desired way.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays tailored for the discovery of this compound-based therapeutics. We will explore two distinct, field-proven HTS protocols: a cell-based fluorescent assay for ion channel modulators and a biochemical luminescent assay for enzyme inhibitors.

Principle of Assay Selection for this compound Targets

Choosing the correct HTS assay is the most critical step in a screening campaign. The decision hinges on the biological nature of the target and the desired therapeutic mechanism.

  • For Ion Channel Targets (e.g., Voltage-Gated Sodium or Potassium Channels): The primary function of these channels is to control ion flux across the cell membrane, thereby regulating the membrane potential.[4][5] Therefore, functional assays that measure changes in membrane potential are highly physiologically relevant. Fluorescence-based assays using voltage-sensitive dyes are the industry standard, offering a homogenous, no-wash format ideal for HTS.[6][7] These assays provide a direct functional readout of channel activation or inhibition.[4][8]

  • For Enzymatic Targets (e.g., Monoamine Oxidase A/B): For enzymes like MAO, the goal is to measure the catalytic activity and its inhibition by test compounds.[9] Assays should directly or indirectly quantify the formation of a product or the depletion of a substrate.[10] Luminescent "glow-type" assays are preferred for their high sensitivity, broad dynamic range, and simple "add-and-read" protocols, which are highly amenable to automation.[11][12]

The following sections provide detailed protocols for two such assays, designed to be self-validating through the rigorous use of controls and statistical measures.

Protocol 1: Fluorescent Membrane Potential HTS for Ion Channel Modulators

This protocol describes a homogenous, 384-well plate-based assay to identify this compound derivatives that modulate the activity of a voltage-gated ion channel (e.g., Nav1.7 or Kv1.3) stably expressed in a mammalian cell line (e.g., HEK293 or CHO). The assay utilizes a fluorescent dye that reports changes in membrane potential.[7][13][14]

Causality and Experimental Rationale

The assay is based on the principle that the opening or closing of ion channels causes a rapid change in the cell's membrane potential. We use a voltage-sensitive fluorescent dye that partitions into the cell membrane. Upon depolarization (a more positive intracellular potential), the dye's fluorescence increases. Conversely, hyperpolarization decreases the signal. By stimulating the channel to open and measuring the fluorescence change in the presence of test compounds, we can identify inhibitors or activators. A no-wash format is chosen to maximize throughput and minimize variability.[6][15]

Visualization of the HTS Workflow

HTS_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis cell_plating Seed Cells in 384-Well Plates incubate_overnight Incubate Overnight (37°C, 5% CO2) cell_plating->incubate_overnight dye_loading Add Membrane Potential Dye incubate_overnight->dye_loading incubate_dye Incubate 30 min dye_loading->incubate_dye compound_add Add Compounds & Controls incubate_dye->compound_add stimulant_add Add Stimulant (e.g., High K+) compound_add->stimulant_add read_plate Read Fluorescence (FLIPR / Plate Reader) stimulant_add->read_plate calc_z Calculate Z'-Factor read_plate->calc_z hit_id Identify Hits (% Inhibition) calc_z->hit_id dose_resp Dose-Response Curves (IC50/EC50) hit_id->dose_resp

Caption: General workflow for the cell-based fluorescent membrane potential assay.

Materials and Reagents
  • HEK293 cells stably expressing the target ion channel

  • Assay Medium: HBSS (Hanks' Balanced Salt Solution) with 20 mM HEPES, pH 7.4

  • FLIPR® Membrane Potential Assay Kit (e.g., Blue, from Molecular Devices) or equivalent[6][15]

  • Test Compounds (this compound derivatives): 10 mM stock in 100% DMSO

  • Reference Inhibitor (e.g., Tetrodotoxin for Nav channels): 10 mM stock in DMSO

  • Reference Activator (if applicable)

  • Stimulation Buffer: Assay Medium containing a high concentration of KCl (e.g., 90 mM) to cause depolarization

  • 384-well black, clear-bottom, cell-culture treated microplates

  • FLIPR® Tetra or a comparable kinetic plate reader

Step-by-Step Protocol

Day 1: Cell Plating

  • Harvest and count the cells. Ensure cell viability is >95%.

  • Dilute the cells in their standard growth medium to a concentration of 200,000 cells/mL.

  • Using a multichannel pipette or automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

  • Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.[14]

Day 2: Assay Execution

  • Compound Plate Preparation:

    • In a separate 384-well polypropylene plate, prepare serial dilutions of the this compound derivatives and controls in Assay Medium. A typical screening concentration is 10 µM.

    • For primary screening, perform a 1:100 dilution of the 10 mM stock into Assay Medium to get 100 µM, then a further 1:10 dilution into the final plate for a 10 µM concentration (final DMSO concentration will be 0.1%).

    • Designate columns for controls:

      • Negative Control (0% Inhibition): Assay Medium with 0.1% DMSO.

      • Positive Control (100% Inhibition): Assay Medium with a known saturating concentration of the reference inhibitor.

  • Dye Loading:

    • Prepare the fluorescent dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).[13]

    • Remove the cell plates from the incubator. Add 25 µL of the dye solution to each well.

    • Incubate for 30-60 minutes at 37°C or room temperature, as recommended by the manufacturer.[7]

  • Assay Reading:

    • Place the cell plate and the compound plate into the kinetic plate reader (e.g., FLIPR).

    • Set the instrument parameters (e.g., excitation/emission wavelengths, read interval).

    • Initiate the run:

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • The instrument automatically adds 12.5 µL from the compound plate to the cell plate.

      • Record fluorescence for 2-3 minutes to observe the effect of the compounds.

      • The instrument then adds 12.5 µL of Stimulation Buffer to all wells.

      • Continue recording the fluorescence signal for another 2-3 minutes to measure the change in membrane potential.

Protocol 2: Luminescent HTS for Monoamine Oxidase (MAO) Inhibitors

This protocol details a homogenous, "glow-type" luminescent assay to identify inhibitors of MAO-A or MAO-B. It is suitable for a 384-well format and relies on a proluciferin substrate that is converted into luciferin by MAO activity.[11][12][16]

Causality and Experimental Rationale

MAO enzymes catalyze the oxidative deamination of monoamines, a reaction that can be harnessed for detection.[9] The MAO-Glo™ Assay (Promega) uses a luminogenic MAO substrate.[11] MAO converts this substrate into luciferin. A second reagent is then added which contains luciferase and an esterase; this reagent stops the MAO reaction and initiates the light-producing luciferase reaction.[16] The amount of light generated is directly proportional to MAO activity.[12] Inhibitors will reduce MAO activity, leading to a decrease in the luminescent signal. This two-step, "add-and-read" format is exceptionally robust for HTS.[17]

Visualization of the Assay Principle

MAO_Assay_Principle cluster_step1 Step 1: MAO Reaction cluster_step2 Step 2: Detection Proluciferin Proluciferin Substrate Luciferin Luciferin Product Proluciferin:e->Luciferin:w Catalyzed by MAO_Enzyme MAO-A or MAO-B Luciferin_detect Luciferin Product Luciferin->Luciferin_detect Enters Detection Step Luciferase Luciferase + ATP + O2 Light Light (Luminescence) Luciferin_detect:e->Light:w Catalyzed by Test_Compound Test Compound (this compound) Test_Compound->MAO_Enzyme Inhibits

Caption: Principle of the luminescent MAO-Glo™ assay for inhibitor screening.

Materials and Reagents
  • MAO-Glo™ Assay Kit (Promega) or equivalent, containing luminogenic substrate, reaction buffers, and detection reagent.[16]

  • Recombinant human MAO-A or MAO-B enzyme

  • Test Compounds (this compound derivatives): 10 mM stock in 100% DMSO

  • Reference Inhibitor: Clorgyline for MAO-A, Deprenyl (Selegiline) for MAO-B[18]

  • 384-well solid white, low-volume microplates

  • Luminometer plate reader

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare reagents as per the MAO-Glo™ Assay technical bulletin.[11][16] This involves reconstituting the substrate and the Luciferin Detection Reagent.

    • Dilute the MAO-A or MAO-B enzyme to the desired working concentration in the appropriate reaction buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Compound Plating:

    • Prepare a compound plate as described in Protocol 1, using the appropriate MAO reaction buffer as the diluent.

    • Negative Control (0% Inhibition): Buffer + 0.1% DMSO.

    • Positive Control (100% Inhibition): Buffer + a known saturating concentration of the appropriate reference inhibitor (e.g., 1 µM Clorgyline for MAO-A).

  • Assay Execution (Total Volume: 20 µL):

    • Add 5 µL of test compound or control from the compound plate to the wells of the white 384-well assay plate.

    • Add 5 µL of the luminogenic substrate solution to each well.

    • To initiate the reaction, add 10 µL of the diluted MAO enzyme solution to each well.

    • Mix briefly on a plate shaker.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 20 µL of the reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and starts the light-generating reaction.

    • Mix briefly on a plate shaker.

    • Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader. The signal is stable for several hours.[16]

Data Analysis and Hit Validation

Primary Data Analysis and Quality Control

For both assays, the primary output is a raw signal value (Relative Fluorescence Units or Relative Light Units).

  • Normalization: The data from each test well is normalized to the plate controls using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

  • Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to validate the quality of an HTS assay.[19] It measures the separation between the positive and negative control distributions. Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

    Z'-Factor ValueAssay QualityInterpretation
    > 0.5ExcellentLarge separation between controls; highly reliable assay.[20][21]
    0 to 0.5AcceptableAssay is marginal and may require optimization.[20][21]
    < 0UnacceptableControl signals overlap; assay is not suitable for screening.[20][21]

A Z'-factor is calculated for every plate to ensure its validity. Plates with a Z' < 0.5 should be flagged for review or repeated.[22]

Hit Identification and Confirmation
  • Hit Threshold: A "hit" is typically defined as a compound that produces an inhibition value greater than a set threshold, often calculated as 3 times the standard deviation of the negative control wells (e.g., >50% inhibition).

  • Confirmation: All primary hits must be re-tested under the same conditions to confirm their activity and rule out experimental error.[2]

  • Dose-Response: Confirmed hits are then tested in a serial dilution (e.g., 10-point, 3-fold dilution) to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: To eliminate false positives arising from assay interference (e.g., compound autofluorescence or luciferase inhibition), hits should be validated using an orthogonal assay with a different detection technology.[23] For example, a fluorescent ion channel hit should be confirmed using automated electrophysiology.[24][25]

Example Hit Validation Data

The table below summarizes hypothetical data for two confirmed hits from a primary screen.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed IC₅₀ (µM) [Primary Assay]Orthogonal Assay Result (IC₅₀, µM) [e.g., Electrophysiology]Notes
MCE-00178.5%1.21.5Validated on-target activity.
MCE-00285.2%0.8> 50Potential assay artifact; false positive.
MCE-00322.1%N/AN/AInactive.
Reference 98.9%0.050.04Consistent with literature values.

Conclusion

The successful identification of novel this compound modulators is highly dependent on the strategic selection and meticulous execution of high-throughput screening assays. The fluorescence-based membrane potential and luminescence-based enzyme inhibition protocols detailed here provide robust, scalable, and validated frameworks for primary screening campaigns. By integrating rigorous quality control via the Z'-factor, followed by a systematic hit validation cascade including orthogonal assays, researchers can confidently identify high-quality chemical matter for progression into lead optimization programs.[23] These methodologies are designed to minimize artifacts and ensure that downstream efforts are focused on compounds with genuine and verifiable biological activity.

References

  • Novotna, B., et al. (2021). Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ChemMedChem.
  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
  • Molecular Devices. FLIPR® Membrane Potential (Blue) Assay Kit. Biocompare.
  • Xu, J., et al. (2001). Flux assays in high throughput screening of ion channels in drug discovery. Drug Discovery Today.
  • Molecular Devices. (2004). FLIPR Membrane Potential Assay Kit Guide. Molecular Devices.
  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
  • Molecular Devices. FLIPR Membrane Potential Assay Kit. Biocompare.
  • Molecular Devices. (2004). FLIPR Membrane Potential Assay Kit Guide. Molecular Devices.
  • Scott, C. W., et al. (2022). A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. Journal of Visualized Experiments.
  • Molecular Devices. (2002). Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR®) Systems. Molecular Devices Application Note.
  • Chiarparin, E., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Yan, Z., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Metrion Biosciences. Cost-Efficient Ion Channel High-Throughput Screening. Metrion Biosciences.
  • BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems.
  • Charles River Laboratories. Ion Channel Assays. Charles River Laboratories.
  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ.
  • On HTS. (2023). Z-factor. On HTS Blog.
  • Wikipedia. Z-factor. Wikipedia.
  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec.
  • Singh, H., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate.

Sources

Application Notes and Protocols: 2-Morpholinoacetamide as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Morpholinoacetamide in Metal Coordination

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functionalities. This compound, a molecule incorporating a flexible morpholine ring and an accessible acetamide group, presents itself as a compelling candidate for ligand development. The presence of multiple potential donor atoms—the morpholine nitrogen, the ether oxygen, and the amide nitrogen and oxygen—offers diverse coordination possibilities, paving the way for the synthesis of complexes with unique structural and electronic properties.

This guide provides a comprehensive overview of the application of this compound as a ligand in coordination chemistry. It is intended for researchers, scientists, and drug development professionals interested in exploring the synthesis, characterization, and potential applications of novel metal complexes. We will delve into the causality behind experimental choices, providing not just procedural steps but also the scientific rationale that underpins them.

Part 1: Synthesis of this compound Ligand

A robust and reliable synthesis of the ligand is the foundational step for any subsequent coordination studies. The following protocol outlines a common and efficient method for the preparation of this compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 2-chloroacetamide and morpholine.

Materials:

  • 2-Chloroacetamide

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Distilled water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroacetamide (0.1 mol) in 100 mL of acetone.

  • Addition of Reagents: To this solution, add morpholine (0.11 mol) dropwise while stirring. Subsequently, add anhydrous potassium carbonate (0.15 mol) to the reaction mixture. The potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove potassium carbonate and any other insoluble salts.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting residue in 50 mL of distilled water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). The organic layers contain the desired product.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification and Characterization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure this compound as a crystalline solid. Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

Expected Yield: 70-80%

Part 2: Synthesis of Transition Metal Complexes with this compound

The coordination of this compound to transition metal ions can be achieved through a straightforward reaction between the ligand and a suitable metal salt. The following is a general protocol that can be adapted for various first-row transition metals like Copper(II), Nickel(II), and Cobalt(II).

Protocol 2: General Synthesis of M(II)-2-Morpholinoacetamide Complexes

Objective: To synthesize transition metal(II) complexes of this compound.

Materials:

  • This compound (Ligand, L)

  • Metal(II) chloride or nitrate salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Ethanol or Methanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Reflux condenser (optional)

Procedure:

  • Ligand Solution: Dissolve this compound (2 mmol) in 20 mL of warm ethanol in a 100 mL round-bottom flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of distilled water (if necessary) and then add 10 mL of ethanol.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring. A color change and/or the formation of a precipitate is often observed, indicating complex formation. The 2:1 ligand-to-metal molar ratio is a common starting point for bidentate ligands.

  • Reaction Conditions: The reaction is typically carried out at room temperature for a few hours. Gentle heating or refluxing for 1-2 hours can be employed to ensure complete reaction, particularly if the precipitate does not form immediately.[1]

  • Isolation of the Complex: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid complex by vacuum filtration.

  • Washing and Drying: Wash the precipitate with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials and to facilitate drying. Dry the complex in a desiccator over anhydrous calcium chloride.

Experimental Workflow for Metal Complex Synthesis

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L_dissolve Dissolve this compound in Ethanol Mix Mix Solutions (Dropwise Addition) L_dissolve->Mix M_dissolve Dissolve Metal(II) Salt in Water/Ethanol M_dissolve->Mix React Stir/Reflux (1-2 hours) Mix->React Isolate Isolate Complex (Filtration) React->Isolate Wash_Dry Wash & Dry Isolate->Wash_Dry Characterize Characterization Wash_Dry->Characterize

Caption: Workflow for the synthesis of metal complexes.

Part 3: Characterization of this compound and its Metal Complexes

Thorough characterization is essential to confirm the identity and structure of the synthesized ligand and its metal complexes.

Physicochemical Properties
  • Color and Melting Point: The color of the complexes is a preliminary indicator of the coordination environment of the metal ion. The melting or decomposition point of the ligand and complexes should be determined; a sharp melting point suggests purity.

  • Solubility: The solubility of the ligand and its complexes in common solvents (water, ethanol, DMF, DMSO) should be tested. This information is crucial for subsequent spectroscopic analysis and biological testing.

  • Molar Conductivity: Molar conductance measurements in a suitable solvent (e.g., DMF or DMSO) are used to determine the electrolytic nature of the complexes.[2] Low conductivity values typically suggest non-electrolytic complexes, where the anions are coordinated to the metal ion.

Spectroscopic and Analytical Techniques

Table 1: Key Characterization Techniques and Expected Observations

TechniquePurposeExpected Observations for this compound LigandExpected Changes Upon Complexation
Elemental Analysis (C, H, N) To determine the empirical formula.Experimental percentages should match the calculated values for C₆H₁₂N₂O₂.Experimental percentages should match the calculated values for the proposed complex formula (e.g., [M(L)₂Cl₂]).
FT-IR Spectroscopy To identify functional groups and infer coordination sites.Characteristic bands for N-H, C=O (Amide I), and C-N stretching.A shift in the C=O and/or N-H stretching frequencies indicates coordination through the amide oxygen or nitrogen. New low-frequency bands may appear corresponding to M-O and M-N bonds.
UV-Vis Spectroscopy To study the electronic transitions and geometry of the complex.Absorption bands in the UV region corresponding to n→π* and π→π* transitions.Appearance of new bands in the visible region due to d-d transitions of the metal ion, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral).
Thermogravimetric Analysis (TGA) To study the thermal stability and composition of the complexes.A single-step decomposition pattern.Multi-step decomposition, often showing the loss of coordinated or lattice water molecules at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures.[2]
Magnetic Susceptibility To determine the magnetic moment and infer the geometry and electronic structure of the complex.Diamagnetic.Paramagnetic for complexes with unpaired electrons (e.g., many Cu(II), Ni(II), Co(II) complexes). The measured magnetic moment helps in assigning the geometry.
X-ray Crystallography To determine the precise three-dimensional structure of the complex.N/AProvides definitive information on bond lengths, bond angles, coordination number, and overall geometry of the complex.

Interpreting Spectroscopic Data: The Causality

  • FT-IR: The carbonyl group (C=O) of the amide is a strong electron donor. Upon coordination to a metal ion, electron density is withdrawn from the C=O bond, weakening it and causing a shift to a lower frequency (red shift) in the IR spectrum. This is a strong indicator of coordination through the amide oxygen. Similarly, a shift in the N-H stretching frequency can suggest coordination through the amide nitrogen.

  • UV-Vis: The d-orbitals of a free transition metal ion are degenerate. In a complex, the ligand field splits the d-orbitals into different energy levels. The absorption of light in the visible region corresponds to the energy required to promote an electron from a lower to a higher d-orbital. The pattern and energy of these d-d transitions are characteristic of the metal ion and its coordination geometry.

Logical Flow for Characterization

G Start Synthesized Complex PhysicoChem Physicochemical Properties (Color, M.P., Solubility) Start->PhysicoChem MolarCond Molar Conductivity (Electrolytic Nature) Start->MolarCond Elemental Elemental Analysis (Empirical Formula) Start->Elemental Spectroscopy Spectroscopic Analysis Start->Spectroscopy FTIR FT-IR (Coordination Sites) Spectroscopy->FTIR UVVis UV-Vis (Geometry) Spectroscopy->UVVis TGA TGA (Thermal Stability) Spectroscopy->TGA MagSus Magnetic Susceptibility (Electronic Structure) Spectroscopy->MagSus Xray X-ray Crystallography (Definitive Structure) MagSus->Xray If single crystals obtained

Caption: A logical workflow for the characterization of metal complexes.

Part 4: Potential Applications in Research and Drug Development

The coordination of this compound to metal ions can lead to complexes with enhanced or novel biological activities compared to the free ligand.

  • Antimicrobial Agents: It is a well-established principle that the biological activity of some organic compounds can be enhanced upon chelation with metal ions. The metal complex may exhibit increased lipophilicity, facilitating its transport across microbial cell membranes. Once inside the cell, the metal ion can interfere with essential cellular processes. The this compound complexes can be screened for their in vitro antibacterial and antifungal activities against a panel of pathogenic strains.

  • Anticancer Agents: The development of metal-based anticancer drugs, inspired by the success of cisplatin, is an active area of research. The mechanism of action often involves the binding of the metal complex to DNA, inhibiting replication and transcription, or the inhibition of key enzymes like protein kinases. The cytotoxic activity of the synthesized complexes can be evaluated against various cancer cell lines.

  • Catalysis: Transition metal complexes are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the this compound ligand can be tuned to influence the catalytic activity and selectivity of the metal center.

Conclusion: A Promising Scaffold for Future Innovations

This compound represents a readily accessible and versatile ligand for the synthesis of a wide array of coordination compounds. Its multidentate character and the potential for biological activity make it an attractive scaffold for researchers in inorganic chemistry, medicinal chemistry, and materials science. The protocols and characterization strategies outlined in this guide provide a solid foundation for the exploration of this compound-metal complexes and their potential applications. The self-validating nature of the described characterization workflow ensures a high degree of confidence in the obtained results, paving the way for further innovation in the field.

References

  • Ahmed, Y. M. H., Ashmawy, A. M., Abbas, A. A., & Mohamed, G. G. (2022). Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect. ResearchGate.
  • Sharma, A. (n.d.). Synthesis and Characterization of some Transition metal complexes derived from Bidentate Schiff Base Ligand. IOSR Journal of Applied Chemistry.
  • Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate. Journal of Chemical and Pharmaceutical Research, 3(3), 706-712.
  • Keypour, H., Shayesteh, M., Rezaeivala, M., Chalabian, F., & Valencia, L. (2013). Synthesis and characterization of a series of transition metal complexes with a new symmetrical polyoxaaza macroacyclic Schiff base ligand: X-ray crystal structure of cobalt(II) and nickel(II) complexes and their antibacterial properties. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 101, 59–66.
  • Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958.
  • Chandra, S., & Gupta, L. K. (2012). Synthesis, Spectral Characterization and Biological Evaluation of copper(II) and nickel(II) Complexes With Thiosemicarbazones Derived From a Bidentate Schiff Base. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 98, 270-276.
  • Raman, N., & Parameswari, S. (2008). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Journal of Chemical and Pharmaceutical Research, 1(1), 1-9.
  • Aslantaş, M., Kendi, E., & Tümer, M. (2006). Synthesis and characterization of transition metal complexes with a new symmetrical polyoxaaza macroacyclic Schiff base ligand. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 64(4), 918-925.
  • RSC Publishing. (n.d.). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances.
  • MDPI. (2019). Coordination Modes of a Schiff Base Pentadentate Derivative of 4-Aminoantipyrine with Cobalt(II), Nickel(II) and Copper(II) Metal Ions: Synthesis, Spectroscopic and Antimicrobial Studies.
  • An-Najah Staff. (2017). New Cu (II), Co(II) and Ni(II)
  • PubMed Central. (2024). Exploration of newly synthesized transition metal(II) complexes for infectious diseases.
  • PubMed. (2008). Synthesis and X-ray crystal structures of two transition metal complexes based on functionalised 1,5-anhydro-2-deoxy-D-galactitol and methyl 2-deoxy-alpha-D-galactopyranoside.
  • ResearchGate. (n.d.). Synthesis and characterization of metal complexes with new Schiff-base ligands and their antibacterial activities.
  • PubMed Central. (n.d.). Characterizing metal binding sites in proteins with X-ray crystallography.
  • Semantic Scholar. (n.d.). Coordination chemistry of some new Cu(II), Ni(II) and Co(II) macroacyclic (N2O4) Schiff base complexes.
  • PubMed Central. (2024). Synthesis and Characterization of Copper(II) and Nickel(II) Complexes with 3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone Exploring the Antibacterial, Antifungal and Antiradical Properties.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). I.r.
  • NIH. (2023). Two New Red/Near-Infrared Ir(Ⅲ) Complexes with Reversible and Force-Induced Enhanced Mechanoluminescence.
  • ResearchGate. (n.d.). The UV–Vis-IR spectra graphs of complexes.
  • Oriental Journal of Chemistry. (n.d.). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer.
  • JETIR.org. (2024). MULTIFACETED ROLE OF METAL COMPLEXES: BIOLOGICAL SIGNIFICANCE, PROPERTIES, AND ACTIVITY.
  • The Pharma Innovation. (2022).

Sources

Application Note: Structural Elucidation of 2-Morpholinoacetamide using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the analytical methodologies for the structural characterization of 2-morpholinoacetamide (CAS No: 5625-98-9), a key morpholine-containing scaffold.[1][2][3] We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS), offering insights into experimental design, data acquisition, and interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of small organic molecules.

Introduction: The Significance of this compound

This compound is an organic compound featuring a morpholine ring attached to an acetamide group.[1][3] The morpholine heterocycle is a prevalent structural motif in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous bioactive compounds.[4] Accurate and unambiguous structural confirmation of this compound and its derivatives is therefore a critical step in synthetic chemistry and drug discovery pipelines. This application note details the synergistic use of NMR and mass spectrometry to provide a complete structural and molecular weight profile of the title compound.

Chemical Structure:

Figure 1. Chemical Structure of this compound.

Molecular Properties: [1][3]

PropertyValue
Molecular Formula C₆H₁₂N₂O₂
Molecular Weight 144.17 g/mol
CAS Number 5625-98-9

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[5] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and typical chemical shift ranges for morpholine derivatives.[5][6]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6'~3.70t4H
H-3', H-5'~2.55t4H
H-2~3.10s2H
-NH₂~5.30, ~6.80br s2H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C-2', C-6'~67.0
C-3', C-5'~53.5
C-2~61.0
C-1~172.0

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The amide proton signals may be broad and their chemical shifts can vary with concentration and solvent.

Experimental Protocol: NMR Analysis

This protocol outlines the steps for preparing a sample of this compound for NMR analysis and acquiring high-quality spectra.

Materials:

  • This compound (1-5 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent[7][8][9]

  • 5 mm NMR tubes[10][11]

  • Pasteur pipette and cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound and transfer it to a clean, dry vial.[10]

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[8][10][11] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[8][9]

    • Gently vortex the vial to ensure the sample is completely dissolved, creating a homogenous solution.[10]

  • Filtering the Sample:

    • Place a small plug of cotton or glass wool into a Pasteur pipette.

    • Filter the sample solution through the plugged pipette directly into a clean 5 mm NMR tube. This step is essential to remove any particulate matter that could degrade spectral quality.[8][11]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock and shim the spectrometer to optimize the magnetic field homogeneity.[7]

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.[5]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final spectra.[5]

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 1-5 mg of This compound dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve filter Filter into 5 mm NMR tube dissolve->filter load Load sample into spectrometer filter->load lock_shim Lock and Shim load->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_C13->process analyze Spectral Interpretation process->analyze

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.[13]

Predicted Mass Spectrum and Fragmentation

For this compound, Electrospray Ionization (ESI) in positive ion mode is a suitable technique. We would expect to observe the protonated molecule [M+H]⁺ as the molecular ion peak.

Table 3: Predicted ESI-MS Data

IonCalculated m/z
[M+H]⁺145.0972
[M+Na]⁺167.0791

Note: The exact mass of the neutral molecule is 144.0899 g/mol .[3]

Fragmentation Analysis:

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecule can fragment in predictable ways. Amide bonds can fragment under ESI-MS conditions.[14] Common fragmentation pathways for this compound could include:

  • Loss of the acetamide side chain: Cleavage of the C-N bond of the morpholine ring.

  • Fragmentation of the morpholine ring: Ring-opening followed by loss of small neutral molecules.

Experimental Protocol: ESI-MS Analysis

This protocol describes a direct infusion method for the ESI-MS analysis of this compound.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (for positive ion mode)

  • Syringe pump and syringe

  • Mass spectrometer with an ESI source

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of approximately 1-10 µM in a suitable solvent system (e.g., 50:50 methanol/water with 0.1% formic acid).[15] The formic acid aids in the protonation of the analyte.

  • Direct Infusion and Data Acquisition:

    • Load the diluted sample solution into a syringe and place it in a syringe pump.

    • Infuse the sample directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[16][17][18][19]

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).

    • To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 145.1) and subjecting it to collision-induced dissociation.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺) in the full scan spectrum.

    • Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways.

ESI-MS Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare 1 mg/mL stock solution dilute Dilute to 1-10 µM in MeOH/H₂O with 0.1% HCOOH stock->dilute infuse Direct infusion via syringe pump (5-10 µL/min) dilute->infuse acquire_full Acquire Full Scan MS (Positive Ion Mode) infuse->acquire_full acquire_msms Acquire MS/MS of [M+H]⁺ acquire_full->acquire_msms identify_mol_ion Identify Molecular Ion acquire_msms->identify_mol_ion analyze_frag Analyze Fragmentation Pattern identify_mol_ion->analyze_frag

Caption: Workflow for ESI-MS analysis of this compound.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural elucidation of this compound. ¹H and ¹³C NMR spectroscopy confirm the connectivity of the carbon-hydrogen framework, while high-resolution mass spectrometry verifies the elemental composition and molecular weight. The methodologies and predicted data presented in this application note serve as a valuable resource for researchers working with this and structurally related compounds.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Hornak, J. P. (n.d.). Sample Preparation. In Basic NMR Concepts. Rochester Institute of Technology.
  • JEOL. (n.d.). NMR Sample Preparation.
  • Cole, R. B., & Zhu, J. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(12), 1061–1064. [Link]
  • Cole, R. B., & Zhu, J. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(12), 1061–1064.
  • Stothers NMR Facility. (2013). NMR Sample Preparation. Western University.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • MacLean, A. M., et al. (2013). Electrospray Ionization and Collision Induced Dissociation Mass Spectrometry of Primary Fatty Acid Amides. Analytical Chemistry, 85(15), 7176–7184. [Link]
  • Wewer, V., & Dörmann, P. (2021). Direct Infusion Mass Spectrometry for Complex Lipid Analysis. In Plant Lipids: Methods and Protocols (pp. 105-120). Humana, New York, NY. [Link]
  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetamide.
  • Nemes, P., et al. (2022). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. Analytical Chemistry, 94(37), 12723–12730. [Link]
  • Hahne, T., et al. (2015). Direct infusion-SIM as fast and robust method for absolute protein quantification in complex samples. Proteomics, 15(13), 2291–2296.
  • Shajahan, A. (2020, April 28). Sample preparation for proteomics- Direct infusion & LC-MS/MS [Video]. YouTube. [Link]
  • Cole, R. B., & Zhu, J. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(12), 1061–1064.
  • PubChem. (n.d.). 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide.
  • PubChem. (n.d.). 2-Morpholino-2-phenylacetamide.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Schug, K. A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Abreu, P. M., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]
  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Allery, A. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]
  • Wikipedia. (n.d.). Morpholine.
  • NotAnotherName. (2016, July 29). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange.
  • LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Chemistry LibreTexts.
  • LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • Sands, C. J., et al. (2011). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Magnetic Resonance in Chemistry, 49(S1), S2–S13. [Link]
  • Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs.

Sources

Application Notes and Protocols: 2-Morpholinoacetamide in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 2-Morpholinoacetamide in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical and metabolic properties, which often impart improved pharmacokinetics to bioactive molecules.[1] When incorporated into a versatile building block like this compound, it offers a powerful tool for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This application note provides an in-depth technical guide on the strategic use of this compound as a precursor for the synthesis of bioactive heterocycles, including quinolines, thiophenes, and pyrazoles. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data on the biological activities of the resulting compounds.

Part 1: Synthesis of Bioactive Quinolines

The quinoline ring system is a cornerstone in the development of anticancer agents.[2] The incorporation of a morpholine moiety can enhance the therapeutic index of these compounds. Here, we detail a synthetic strategy for 2-morpholino-4-anilinoquinoline derivatives, which have demonstrated significant antitumor activity.[2] While the presented protocol starts from 2-morpholinoquinoline, the synthesis of this precursor is a straightforward process, making this a highly accessible route for researchers.

1.1: Synthetic Workflow for 2-Morpholino-4-Anilinoquinoline Derivatives

The synthesis of 2-morpholino-4-anilinoquinoline derivatives is a two-step process starting from 2-morpholinoquinoline. The first step involves a chlorination reaction to activate the 4-position of the quinoline ring, followed by a nucleophilic aromatic substitution with a variety of anilines to introduce diversity.

A 2-Morpholinoquinoline D POCl3, 90 °C A->D B 4-Chloro-2-morpholinoquinoline E Substituted Aniline, Ethanol, Reflux B->E C 2-Morpholino-4-anilinoquinoline Derivatives D->B E->C

Caption: Synthetic workflow for 2-morpholino-4-anilinoquinoline derivatives.

1.2: Experimental Protocol: Synthesis of 2-Morpholino-4-anilinoquinolines

Step 1: Synthesis of 4-Chloro-2-morpholinoquinoline

  • In a round-bottom flask, suspend 2-morpholinoquinoline (1.0 g, 4.67 mmol) in phosphorus oxychloride (POCl3, 3.0 mL).

  • Heat the reaction mixture to 90 °C and maintain for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture onto crushed ice (approximately 50 g) with stirring.

  • Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate (NaHCO3) solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 4-chloro-2-morpholinoquinoline as a solid.

Step 2: Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

  • Dissolve 4-chloro-2-morpholinoquinoline (0.2 g, 0.87 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add the desired substituted aniline (1.7 mmol, 2.0 equivalents) to the solution.

  • Reflux the reaction mixture overnight. Monitor the reaction by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Wash the resulting residue with acetone and filter to obtain the pure 2-morpholino-4-anilinoquinoline derivative.[3]

1.3: Antitumor Activity of 2-Morpholino-4-anilinoquinoline Derivatives

A series of synthesized 2-morpholino-4-anilinoquinoline derivatives were evaluated for their in vitro anticancer activity against the HepG2 human liver cancer cell line. The results are summarized in the table below.

CompoundSubstituent on AnilineYield (%)IC50 (µM) against HepG2[2]
3a H78> 30
3b 4-OCH37522.54
3c 3-Cl, 4-O(CH2Ph-3-F)7611.42
3d 4-OPh308.50
3e 4-O(Py-C(O)NHMe)2412.76

Part 2: Gewald Synthesis of Bioactive 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry with a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[6] While a specific protocol using this compound is not widely reported, its structure lends itself to this reaction, with the morpholinoacetamide moiety providing the active methylene group.

2.1: Proposed Synthetic Workflow for 2-Amino-3-(morpholinocarbonyl)thiophenes

In this proposed adaptation of the Gewald reaction, this compound acts as the active methylene component. The reaction is catalyzed by a base, such as morpholine itself or triethylamine.

A This compound F Multicomponent Reaction A->F B Ketone/Aldehyde B->F C Elemental Sulfur (S8) C->F D Base (e.g., Morpholine) D->F E 2-Amino-3-(morpholinocarbonyl)thiophene Derivatives F->E

Caption: Proposed Gewald reaction using this compound.

2.2: Mechanistic Rationale

The Gewald reaction mechanism initiates with a Knoevenagel condensation between the ketone/aldehyde and the active methylene of this compound, catalyzed by the base.[5][6] This is followed by the addition of sulfur to the resulting α,β-unsaturated intermediate. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product. The use of morpholine as a base is advantageous as it can also serve as a solvent and is readily available.[7]

2.3: Adapted Experimental Protocol: Gewald Synthesis
  • In a round-bottom flask, combine this compound (10 mmol), the desired ketone or aldehyde (10 mmol), and elemental sulfur (10 mmol, 0.32 g).

  • Add a catalytic amount of morpholine (2 mmol) and ethanol (20 mL) as the solvent.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure 2-amino-3-(morpholinocarbonyl)thiophene derivative.

Part 3: Synthesis of Bioactive Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[8][9] A common and versatile method for their synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10] In this context, derivatives of this compound can be envisioned as precursors to novel pyrazole structures.

3.1: Proposed Synthetic Workflow for Morpholine-Substituted Pyrazoles

A plausible strategy involves the initial synthesis of a 1,3-dicarbonyl derivative of this compound, which can then undergo cyclocondensation with a hydrazine to yield the target pyrazole.

A This compound Derivative (1,3-Dicarbonyl) D Cyclocondensation A->D B Hydrazine Derivative B->D C Morpholine-Substituted Pyrazole D->C

Caption: Synthesis of morpholine-substituted pyrazoles.

3.2: Adapted Experimental Protocol: Pyrazole Synthesis

Step 1: Synthesis of a 1,3-Dicarbonyl Precursor

This step would involve the acylation of this compound at the α-carbon. The specific conditions would depend on the desired R group in the final pyrazole.

Step 2: Cyclocondensation

  • Dissolve the 1,3-dicarbonyl precursor (10 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add the desired hydrazine derivative (10 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure morpholine-substituted pyrazole.

Part 4: Biological Activity Profile of Morpholine-Containing Heterocycles

The incorporation of the morpholine moiety is a well-established strategy for enhancing the biological activity of heterocyclic compounds. This is particularly evident in the development of antifungal and anticancer agents.

4.1: Antifungal Activity

Morpholine derivatives are known to exhibit potent antifungal activity by inhibiting ergosterol biosynthesis, a crucial component of the fungal cell membrane.[11][12] Specifically, they target two key enzymes in this pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[3][11] This dual-target mechanism is believed to reduce the likelihood of resistance development.[13]

4.2: Anticancer Activity

The presence of a morpholine ring in quinazoline and quinoline derivatives has been shown to result in significant anticancer activity.[2][14] These compounds often exhibit cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. The morpholine group can contribute to improved solubility, cell permeability, and binding interactions with biological targets.

Heterocycle ClassBiological ActivityTarget/Mechanism of ActionRepresentative IC50/MIC Values
Quinolines AnticancerVaries (e.g., kinase inhibition)8.50 - 22.54 µM (HepG2 cells)[2]
Quinazolines AnticancerCell cycle arrest (G1 phase), apoptosis3.15 - 10.38 µM (A549, MCF-7, SHSY-5Y cells)[14]
Thiophenes Antimicrobial, AnticancerVariesMIC: 0.81 µM/ml (antibacterial)[4]
Pyrazoles Anti-inflammatory, Antimicrobial, AnticancerVariesIC50: 3.22 - 27.43 µM (A-549 cells for some derivatives)[8]
Morpholines AntifungalInhibition of ergosterol biosynthesis (Sterol Δ14-reductase and Δ8→Δ7-isomerase)MIC values can be in the low µg/mL range[11]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of bioactive heterocyclic compounds. Its strategic application in established synthetic methodologies, such as the Gewald reaction and cyclocondensation reactions, opens avenues for the creation of novel chemical entities with potential therapeutic applications in oncology and infectious diseases. The protocols and data presented in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of new drug candidates.

References

  • Kaur, J., et al. (2016). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 7(5), 519-524.
  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14, 2657-2667.
  • Polgar, T., et al. (1995). Mode of action of morpholine derivatives. Mycoses, 38(9-10), 363-371.
  • Actinomycin D. (2025). Amorolfine Hydrochloride: Mechanisms and Applications in Fungal Cell Membrane Integrity Research.
  • Reddy, T. S., et al. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Polycyclic Aromatic Compounds, 1-13.
  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 601-611.
  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 2657-2667.
  • Al-Warhi, T., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(18), 6692.
  • El-Sayed, M. A., et al. (2018). Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. Der Pharma Chemica, 10(6), 162-172.
  • ResearchGate. (2020). Synthesis of 2-aminothiophenes via Scheme 2.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • National Institutes of Health. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • The Pharma Innovation. (2020). Synthesis, biological activity of new pyrazoline derivative.
  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • ResearchGate. (2020). Three-component reaction for the synthesis of pyranopyrazoles.
  • National Institutes of Health. (2009). Biological activities of pyrazoline derivatives--a recent development.
  • Wikipedia. (n.d.). Gewald reaction.
  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles.
  • National Institutes of Health. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity.
  • ResearchGate. (2022). Multicomponent synthesis of pyrazoles.
  • ResearchGate. (2020). Synthetic route for obtaining 2-aminothiophene derivatives (1-13).
  • MDPI. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity.
  • National Institutes of Health. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
  • National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • National Institutes of Health. (2022). Green methodologies for the synthesis of 2-aminothiophene.
  • Semantic Scholar. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review).
  • ResearchGate. (2023). Thiophenes with antimicrobial activity isolated from natural sources.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved.
  • Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction.
  • ResearchGate. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity.
  • ChemRxiv. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.
  • ResearchGate. (2024). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine.
  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • MDPI. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
  • ResearchGate. (2024). Cyclocondensation reactions of pyrazole synthesis.
  • National Institutes of Health. (2011). De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways.

Sources

cell-based assays to evaluate the anticancer activity of 2-morpholinoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Comprehensive Guide to Cell-Based Assays for Evaluating the Anticancer Activity of 2-Morpholinoacetamide

Abstract

The discovery of novel anticancer agents is a cornerstone of oncological research. The morpholine ring is a versatile heterocycle that is a key pharmacophore in many compounds with therapeutic potential, including anticancer activity.[1][2] This has spurred interest in synthesizing and evaluating novel morpholine derivatives as potential cancer therapeutics.[1][3][4] This guide provides a detailed framework for the preclinical evaluation of this compound, a novel investigational compound, using a suite of robust cell-based assays. We move beyond simple procedural lists to explain the causal logic behind each step, ensuring that researchers can not only execute these protocols but also critically interpret the data. The assays detailed herein—cytotoxicity, apoptosis induction, cell cycle arrest, and migration inhibition—form a comprehensive initial screening cascade essential for characterizing the anticancer profile of a lead compound before advancing to more complex models.[5][6][7]

Introduction: The Rationale for a Multi-Assay Approach

Evaluating a potential anticancer drug requires a multi-faceted approach. A single assay provides only a snapshot of a compound's effect. To build a comprehensive profile of this compound's biological activity, we must interrogate its impact on several key cancer hallmarks: uncontrolled proliferation, evasion of programmed cell death (apoptosis), and metastasis.[6]

This guide details four foundational assays:

  • MTT Assay: To quantify the cytotoxic and cytostatic effects on cell viability and proliferation.

  • Annexin V/PI Staining: To determine the mechanism of cell death, specifically if the compound induces apoptosis.

  • Cell Cycle Analysis: To investigate if the compound halts cell division at specific cell cycle checkpoints.

  • Wound Healing Assay: To assess the compound's potential to inhibit cell migration, a proxy for metastatic potential.

By integrating the results from these assays, researchers can build a robust, evidence-based case for the compound's mechanism of action and therapeutic potential.

Assay I: Quantifying Cytotoxicity with the MTT Assay

The first step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a rapid, cost-effective, and high-throughput colorimetric method ideal for this initial screening.[8][9]

Principle of the MTT Assay

The assay's principle lies in the metabolic activity of living cells.[10] NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria, reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9][11] This conversion only occurs in metabolically active, viable cells.[9] The resulting formazan crystals are solubilized, and the intensity of the purple color, which is directly proportional to the number of living cells, is quantified using a spectrophotometer.[10][12]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_read Phase 4: Data Acquisition seed Seed Cells in 96-Well Plate incubate1 Incubate (24h) for Adherence seed->incubate1 treat Treat with this compound (Varying Concentrations) incubate1->treat incubate2 Incubate (e.g., 48-72h) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (3-4h, 37°C) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize shake Shake Plate to Dissolve Formazan solubilize->shake read Read Absorbance (570 nm) shake->read Apoptosis_Principle cluster_cells cluster_stains Healthy Healthy Cell Inner PS Outer Membrane Intact EarlyApop Early Apoptotic Externalized PS Outer Membrane Intact Healthy->EarlyApop Apoptotic Stimulus (e.g., this compound) Stain_Healthy Annexin V: Negative PI: Negative Healthy->Stain_Healthy LateApop Late Apoptotic / Necrotic Externalized PS Permeable Membrane EarlyApop->LateApop Progression Stain_Early Annexin V: Positive PI: Negative EarlyApop->Stain_Early Stain_Late Annexin V: Positive PI: Positive LateApop->Stain_Late

Caption: Principle of differentiating cell states using Annexin V and PI.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Cells treated with this compound (and controls) in 6-well plates.

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer).

  • Cold PBS.

  • Flow cytometry tubes.

  • Flow cytometer.

Procedure:

  • Cell Preparation: After treating cells for the desired time, collect both floating (apoptotic) and adherent cells. To detach adherent cells, wash with PBS and use a gentle cell scraper or mild trypsinization.

  • Harvesting: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). [13]3. Washing: Discard the supernatant and wash the cells twice with cold PBS to remove any residual medium. [14]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. [13][15]5. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. [15]6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [16][15]7. Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. [15]Analyze the samples by flow cytometry as soon as possible, exciting FITC at 488 nm and PI at ~535 nm.

Data Analysis and Interpretation

The flow cytometer will generate a dot plot with four quadrants. The percentage of cells in each quadrant indicates the state of the cell population. An effective anticancer compound should show a significant increase in the percentage of cells in the early and late apoptotic quadrants compared to the vehicle control.

Treatment GroupConcentration (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Vehicle Control095.12.52.4
This compound10 (IC₅₀)48.235.816.0
"25 (2.5x IC₅₀)15.744.340.0

Assay III: Investigating Effects on Cell Cycle Progression

Many chemotherapeutic agents exert their effects by disrupting the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis. [3][17]Flow cytometry is a powerful tool to analyze the DNA content of a cell population, thereby revealing its distribution across the different phases of the cell cycle. [18]

Principle of Cell Cycle Analysis

This method relies on the use of a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA. [19]The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.

  • G0/G1 Phase: Cells have a normal diploid (2n) DNA content.

  • S Phase: Cells are actively replicating their DNA, so their content is between 2n and 4n.

  • G2/M Phase: Cells have completed DNA replication and have a tetraploid (4n) DNA content before dividing.

By analyzing a population of cells, a histogram can be generated showing distinct peaks for G0/G1 and G2/M phases, with the S phase population in between. [18]A compound-induced cell cycle arrest will cause an accumulation of cells in a specific phase.

The Cell Cycle Phases

Cell_Cycle G1 G1 (2n DNA) S S (2n -> 4n DNA) G1->S G1 Checkpoint G2 G2 (4n DNA) S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: A simplified diagram of the eukaryotic cell cycle phases.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Cells treated with this compound (and controls).

  • Cold 70% Ethanol.

  • PBS.

  • PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A). [19]* Flow cytometry tubes and flow cytometer.

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample following compound treatment.

  • Washing: Wash cells once with cold PBS.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add cold 70% ethanol dropwise to fix the cells. This step is critical for permeabilizing the cells to the dye. [19]4. Incubation: Incubate the cells for at least 2 hours at 4°C (or overnight).

  • Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is essential to degrade any RNA, ensuring that PI only stains DNA. [19]7. Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer, viewing the DNA staining on a linear scale. [20]

Data Analysis and Interpretation

The output is a histogram of cell count versus fluorescence intensity. Software algorithms are used to deconvolute the histogram and calculate the percentage of cells in G0/G1, S, and G2/M phases. A significant increase in the percentage of cells in one phase accompanied by a decrease in others indicates cell cycle arrest.

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control065.420.114.5
This compound10 (IC₅₀)40.215.544.3
"25 (2.5x IC₅₀)25.110.264.7

Assay IV: Assessing Anti-Migratory Potential with the Wound Healing Assay

The ability of cancer cells to migrate is fundamental to invasion and metastasis, the primary cause of cancer-related mortality. [21][22]The wound healing (or scratch) assay is a straightforward and widely adopted method to assess collective cell migration in vitro. [21][23][24]

Principle of the Wound Healing Assay

This technique involves creating a cell-free gap, or "wound," in a confluent monolayer of cultured cells. [23]The cells at the edge of the gap will then migrate to "heal" the wound. The rate of wound closure is monitored over time using microscopy. [21]By comparing the closure rate in treated versus untreated cells, one can determine if a compound inhibits cell migration.

Experimental Workflow: Wound Healing Assay

Wound_Healing_Workflow cluster_prep Phase 1: Monolayer Formation cluster_wound Phase 2: Wound Creation & Treatment cluster_image Phase 3: Imaging cluster_analyze Phase 4: Analysis seed Seed Cells in Plate incubate1 Grow to Confluent Monolayer seed->incubate1 scratch Create Scratch with Pipette Tip incubate1->scratch wash Wash to Remove Debris scratch->wash treat Add Medium with Compound wash->treat image0 Image at T=0 treat->image0 incubate2 Incubate (e.g., 12h, 24h) image0->incubate2 image_final Image at Final Time Point incubate2->image_final analyze Measure Wound Area Calculate % Closure image_final->analyze

Caption: Workflow for the wound healing (scratch) assay.

Detailed Protocol: Wound Healing Assay

Materials:

  • Cells cultured to confluence in 24- or 12-well plates.

  • Sterile P200 pipette tip.

  • Culture medium with reduced serum (e.g., 1-2% FBS) to minimize proliferation.

  • This compound.

  • Inverted microscope with a camera.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to grow until they form a fully confluent monolayer. [24]2. Wound Creation: Using a sterile P200 pipette tip, make a straight scratch across the center of the monolayer. Apply firm, consistent pressure to ensure a clean, cell-free gap. [23]Using commercially available inserts can create a more consistent gap. [25]3. Washing: Gently wash the wells with PBS to remove any detached cells and debris.

  • Treatment: Add fresh culture medium (with reduced serum) containing the desired concentration of this compound or vehicle control.

  • Imaging (T=0): Immediately place the plate on the microscope stage and capture the first image of the wound in each well. This is the T=0 time point. [23]6. Incubation and Imaging: Incubate the plate at 37°C. Capture subsequent images of the same wound area at regular intervals (e.g., 12 and 24 hours).

  • Data Analysis: Using image analysis software (like ImageJ), measure the area of the cell-free gap at each time point for all conditions.

Data Analysis and Interpretation

The key metric is the percentage of wound closure.

  • % Wound Closure = [(Area_T0 - Area_Tx) / Area_T0] x 100

A compound with anti-migratory effects will show a significantly lower percentage of wound closure at 12 and 24 hours compared to the vehicle control.

Treatment GroupConcentration (µM)% Wound Closure (12h)% Wound Closure (24h)
Vehicle Control045.2%92.5%
This compound522.1%40.3%
"1010.5%18.7%

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial in vitro characterization of this compound's anticancer properties. By systematically assessing cytotoxicity, apoptosis, cell cycle effects, and migration, researchers can build a comprehensive understanding of the compound's potential. Positive results from this suite of assays—such as a low IC₅₀ value, clear induction of apoptosis, arrest at a specific cell cycle phase, and inhibition of cell migration—provide a strong rationale for advancing the compound to more complex studies. These next steps could include Western blotting to probe specific molecular targets in apoptotic or cell cycle pathways, 3D spheroid culture models, and eventual validation in in vivo xenograft models.

References

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • BenchSci. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis.
  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry - PMC.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed Central.
  • National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • IntechOpen. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • PubMed. (n.d.). Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms.
  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • RSC Publishing. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
  • Cell Biolabs, Inc. (n.d.). Wound Healing Assay.
  • ResearchGate. (n.d.). Revealing quinquennial anticancer journey of morpholine: A SAR based review.
  • National Center for Biotechnology Information. (n.d.). An introduction to the wound healing assay using live-cell microscopy - PubMed Central.
  • National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • PubMed. (1988). Antitumor activity of new morpholino anthracyclines.
  • MDPI. (n.d.). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells.

Sources

Application Notes & Protocols for the Molecular Docking Simulation of 2-Morpholinoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking simulations of 2-morpholinoacetamide with potential protein targets. The protocols outlined herein are designed to be robust and self-validating, emphasizing the rationale behind each step to ensure scientific integrity and reproducibility.

Foundational Principles: Understanding Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, it is a powerful tool for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[3][4] This allows for the rapid screening of virtual compound libraries and the optimization of lead compounds.[3] The process involves two key steps: sampling the conformational space of the ligand within the protein's active site and then ranking these conformations using a scoring function to estimate the binding affinity.[1]

The molecule of interest in this guide, this compound, and its derivatives have been explored for various pharmacological activities.[5][6][7] A recent study highlighted the potential of morpholine-acetamide derivatives as anti-tumor drug candidates.[5] Molecular docking can elucidate the potential mechanisms of action of this compound by identifying its most likely protein targets and characterizing its binding interactions at an atomic level.

Pre-requisites: Essential Software and Resources

A successful molecular docking study relies on a suite of specialized software. The following table summarizes the recommended open-source tools for this protocol.

SoftwarePurposeDownload URL
AutoDock Vina A widely used and accurate molecular docking program.[Link]
MGLTools/AutoDockTools A suite of tools for preparing protein and ligand files for AutoDock Vina.[Link]
PyMOL A powerful molecular visualization system for creating high-quality 3D images of molecules and analyzing results.[Link][8]
PubChem/ZINC Databases for obtaining the 3D structure of the ligand, this compound.[Link][9], [Link]
RCSB Protein Data Bank (PDB) A repository for the 3D structural data of large biological molecules.[Link][10]

The Molecular Docking Workflow: A Visual Overview

The following diagram illustrates the key stages of the molecular docking protocol detailed in this guide.

docking_workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation (Defining the Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (Target Selection & Cleaning) protein_prep->grid_gen docking Running AutoDock Vina grid_gen->docking results Interpreting Docking Scores (Binding Affinity) docking->results visualize Visualization of Interactions (PyMOL) results->visualize validation Validation of Results (RMSD Calculation) visualize->validation

Caption: A flowchart of the molecular docking workflow.

Detailed Protocol: Step-by-Step Guide

This section provides a detailed, step-by-step methodology for the molecular docking simulation of this compound.

Part A: Ligand Preparation

The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure.

  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.[9]

  • Energy Minimization: To ensure correct bond lengths and angles, perform an energy minimization of the ligand structure. This can be done using software like Avogadro or online tools.

  • File Format Conversion: Convert the ligand file to the PDBQT format required by AutoDock Vina. This can be accomplished using AutoDockTools.[11]

    • Open AutoDockTools.

    • Go to Ligand -> Input -> Open and select your ligand file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT.

  • Rationale: The PDBQT format includes information on rotatable bonds and partial charges, which are essential for the docking algorithm to explore different ligand conformations.[12]

Part B: Target Protein Preparation

Proper preparation of the protein receptor is crucial for a successful docking experiment.

  • Target Selection: Based on existing literature for similar compounds, potential targets for this compound could include kinases or other enzymes involved in cell proliferation, given the anti-tumor potential of its derivatives.[5] For this protocol, we will use a hypothetical kinase as an example.

  • Download Protein Structure: Obtain the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB).[10] Choose a high-resolution structure, preferably co-crystallized with a ligand.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool like PyMOL or Discovery Studio.[13][14]

    • Remove all non-essential molecules, including water, ions, and co-factors, unless they are known to be critical for ligand binding.[15][16]

    • If the protein has multiple chains, retain only the one containing the binding site of interest.[16]

  • Prepare the Receptor in AutoDockTools:

    • Open the cleaned PDB file in AutoDockTools.

    • Go to Edit -> Hydrogens -> Add and select "Polar only".[17]

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Save the prepared protein as a PDBQT file by going to Grid -> Macromolecule -> Choose, selecting the protein, and then saving it.[14]

  • Rationale: Removing water molecules simplifies the system and reduces computational complexity. Adding polar hydrogens and charges is essential for the accurate calculation of electrostatic interactions.[16]

Part C: Executing the Docking Simulation with AutoDock Vina

This phase involves defining the search space and running the docking calculation.

  • Define the Binding Site (Grid Box Generation):

    • In AutoDockTools, with the protein loaded, go to Grid -> Grid Box.[8]

    • A grid box will appear. Center this box on the known binding site of the protein. If the binding site is unknown, center the box on a predicted pocket. The size of the box should be large enough to encompass the entire binding site and allow the ligand to move freely.[18]

    • Note the coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the file names and coordinates with your own:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your protein, ligand, and configuration files, as well as the Vina executable.

    • Execute the following command:

  • Rationale: The grid box defines the search space for the docking algorithm, focusing the computational effort on the region of interest.[18] The configuration file provides all the necessary parameters for Vina to run the simulation.[12]

Analysis and Interpretation of Docking Results

The output of a docking simulation provides valuable insights into the protein-ligand interaction.

Interpreting the Output

AutoDock Vina will generate a PDBQT file containing the docked poses of the ligand, ranked by their binding affinity scores. The log file will also contain these scores.

ParameterInterpretationSignificance
Binding Affinity (kcal/mol) A more negative value indicates a stronger predicted binding affinity.[19]Allows for the ranking of different ligands or different poses of the same ligand.[20]
RMSD (Å) Root Mean Square Deviation. A lower RMSD value (typically < 2.0 Å) between the docked pose and a known crystal structure pose indicates a more accurate prediction.[19][21]Used for validating the docking protocol.[21]
Visualization with PyMOL

Visual analysis of the docked poses is crucial for understanding the specific interactions driving the binding.

  • Load Structures: Open PyMOL and load the prepared protein PDBQT file and the docking results PDBQT file.[13]

  • Visualize Interactions:

    • Display the protein in cartoon representation and the ligand in stick representation.[22]

    • Use the Action -> preset -> ligand sites -> cartoon option to focus on the binding site.

    • To identify hydrogen bonds, use the Wizard -> Measurement tool.

  • Rationale: Visualization helps to identify key interacting residues and understand the structural basis of the binding affinity.[19][20]

Validation of the Docking Protocol

Ensuring the reliability of your docking protocol is a critical step.

validation_workflow start Obtain Protein with Co-crystallized Ligand extract Extract Native Ligand start->extract redock Re-dock the Native Ligand extract->redock superimpose Superimpose Docked Pose on Crystal Pose redock->superimpose rmsd Calculate RMSD superimpose->rmsd decision RMSD < 2.0 Å? rmsd->decision valid Protocol is Validated decision->valid Yes invalid Refine Protocol (e.g., adjust grid box, scoring function) decision->invalid No

Caption: A workflow for the validation of a molecular docking protocol.

A standard method for validating a docking protocol is to perform a re-docking experiment.[21] If your target protein was crystallized with a known inhibitor, you can extract this ligand and then dock it back into the protein's binding site.[21] By superimposing the top-ranked docked pose with the original crystal pose and calculating the Root Mean Square Deviation (RMSD), you can assess the accuracy of your protocol. An RMSD value of less than 2.0 Å is generally considered a successful validation.[21]

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the molecular docking simulation of this compound. By following these steps and understanding the rationale behind them, researchers can generate reliable and insightful predictions of protein-ligand interactions, thereby accelerating the drug discovery process.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?
  • Quora. (2021). How does one prepare proteins for molecular docking?
  • CSUPERB. (n.d.). CSUPERB Tutorial: Molecular Visualization with PyMOL.
  • Scripps Research. (2020). Tutorial – AutoDock Vina.
  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina.
  • ResearchGate. (2022). How to validate the molecular docking results?
  • ResearchGate. (2023). Interpretation of Molecular docking results?
  • Fitzkee Lab @ Mississippi State. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL.
  • PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
  • YouTube. (2023). Mastering PyMOL: Your Essential Guide to Molecular Visualization.
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • Cardiff University. (n.d.). A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
  • University of Cantabria. (n.d.). Molecular Docking Tutorial.
  • YouTube. (2024). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications.
  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?
  • Eagon Research Group. (n.d.). Vina Docking Tutorial.
  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??
  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking.
  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • PubMed Central. (n.d.). Key Topics in Molecular Docking for Drug Design.
  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
  • PubMed Central. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach.
  • YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking.
  • JSciMed Central. (2017). Molecular Docking: A Structure-Based Drug Designing Approach.
  • ResearchGate. (2019). Molecular docking proteins preparation.
  • Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio.
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • MDPI. (n.d.). Molecular Docking: Shifting Paradigms in Drug Discovery.
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • PubMed Central. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies.
  • PubMed. (n.d.). Synthesis, Identification and Antiplatelet Evaluation of 2-morpholino Substituted Benzoxazines.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study.

Sources

methods for introducing 2-morpholinoacetamide into larger molecules

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Incorporation of the 2-Morpholinoacetamide Moiety

Abstract

The this compound scaffold is a privileged structural motif in modern medicinal chemistry, frequently incorporated into bioactive molecules to enhance pharmacological activity and improve pharmacokinetic profiles.[1][2] The morpholine ring, with its advantageous physicochemical and metabolic properties, combined with the versatile acetamide linker, offers a valuable building block for drug development professionals.[3][4] This application note provides a detailed guide for researchers on the principal synthetic methodologies for introducing the this compound group into larger molecular frameworks. We present two robust and widely applicable strategies: direct amide bond formation using 2-morpholinoacetic acid and nucleophilic substitution employing an activated halo-acetamide precursor. This guide includes in-depth discussions of reaction mechanisms, detailed experimental protocols, comparative data on reagents, and expert insights to ensure successful synthesis and application.

Introduction: The Strategic Value of the this compound Scaffold

The morpholine heterocycle is a cornerstone in drug design, featured in numerous approved and experimental therapeutics.[1][5] Its prevalence is attributed to several key factors:

  • Improved Physicochemical Properties: The morpholine group often increases the aqueous solubility and polarity of a parent molecule, which can be beneficial for oral bioavailability.

  • Metabolic Stability: The saturated heterocyclic ring is generally resistant to metabolic degradation, contributing to an improved pharmacokinetic profile.[1]

  • Pharmacophore Contribution: The oxygen atom can act as a hydrogen bond acceptor, and the ring's conformation can provide an optimal vector for substituents, making it an integral component of the pharmacophore for a wide range of molecular targets.[1]

When coupled with an acetamide linker (-CH₂C(=O)N-), the resulting this compound moiety becomes a highly versatile building block. It allows for the strategic extension of a lead compound to probe new binding pockets or to attach other functional groups. This guide focuses on the practical execution of the two most effective synthetic pathways to achieve this incorporation.

Strategic Overview: Pathways to Installation

The introduction of the this compound group can be approached from two primary retrosynthetic disconnections, dictating the choice of starting materials and reaction conditions. The selection depends on the functional groups available on the target molecule (Molecule-FG).

  • Amide Bond Formation: This is the preferred route when the target molecule contains a primary or secondary amine (Molecule-NHR). The strategy involves forming an amide bond between the amine and 2-morpholinoacetic acid.

  • Nucleophilic Substitution: This route is ideal when the target molecule possesses a potent nucleophile (e.g., amine, thiol, or alcohol; Molecule-NuH). The strategy uses a pre-activated electrophile, 2-chloro-1-(morpholin-4-yl)ethanone, which reacts via an SN2 mechanism.

G cluster_0 Strategic Decision cluster_1 Method 1: Amide Coupling cluster_2 Method 2: Nucleophilic Substitution Start Target Molecule (Molecule-FG) Decision Available Functional Group? Start->Decision Amine Primary/Secondary Amine (Molecule-NHR) Decision->Amine  -NHR Nucleophile Amine, Thiol, or Alcohol (Molecule-NuH) Decision->Nucleophile -NHR, -SH, -OH Method1 Amide Bond Formation with 2-Morpholinoacetic Acid Amine->Method1 Product Final Product: Molecule-Linker-Morpholinoacetamide Method1->Product Method2 SN2 Reaction with 2-Chloro-1-(morpholin-4-yl)ethanone Nucleophile->Method2 Method2->Product

Figure 1: High-level decision workflow for selecting the appropriate synthetic strategy.

Method 1: Amide Bond Formation with 2-Morpholinoacetic Acid

This is arguably the most common and versatile method, leveraging the vast toolkit of reagents developed for peptide synthesis.[6][7] The core principle is the activation of the carboxylic acid of 2-morpholinoacetic acid, converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack from an amine on the target molecule.[8][9]

Causality of Reagent Selection

The choice of coupling reagent is critical and depends on factors like steric hindrance, the nucleophilicity of the amine, and the potential for racemization if chiral centers are adjacent to the reacting functional groups.

  • Carbodiimides (EDC, DCC): These are cost-effective and widely used. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is particularly useful as its urea byproduct is water-soluble, simplifying purification.[10] However, these reagents can sometimes lead to racemization and require an additive.

  • Aminium/Uronium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and fast-reacting, even with hindered substrates. They incorporate a 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which forms a highly reactive OAt active ester and acts as a racemization suppressant.[6]

  • Phosphonium Salts (PyBOP, PyAOP): Similar to uronium salts, these are very effective but can be less stable in solution over long periods.

The addition of bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the acid formed during the reaction and to ensure the amine nucleophile remains deprotonated and reactive.

Data Presentation: Comparison of Common Coupling Reagents
ReagentClassKey AdvantagesCommon ConsiderationsTypical Solvent
EDC/HOBt CarbodiimideCost-effective, water-soluble byproduct.Slower reactions, moderate risk of racemization.DMF, DCM
DCC/HOBt CarbodiimideInexpensive, effective.Insoluble DCU byproduct can complicate purification.[10]DCM, THF
HBTU Aminium/UroniumFast, efficient, low racemization.Higher cost, potentially explosive triazole component.DMF, NMP
HATU Aminium/UroniumVery fast, highly effective for hindered amines, very low racemization.[6]Highest cost, potentially explosive triazole component.DMF, NMP
PyBOP PhosphoniumHighly efficient, good for hindered couplings.Phosphine oxide byproduct, less stable in solution.DMF, DCM
Workflow & Mechanism

The general workflow involves the in situ formation of an active ester from 2-morpholinoacetic acid, which is then consumed by the amine.

G cluster_0 Reaction Mechanism (HATU Example) R1 2-Morpholinoacetic Acid (R-COOH) ActiveEster OAt Active Ester Intermediate (Highly Reactive) R1->ActiveEster Activation R2 Target Amine (R'-NH2) Product Final Amide Product R2->Product HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster ActiveEster->Product Nucleophilic Attack

Figure 2: Simplified workflow of amide coupling using a uronium salt like HATU.
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general method for coupling 2-morpholinoacetic acid with a primary or secondary amine on a target molecule.

Materials:

  • 2-Morpholinoacetic Acid (1.1 eq)

  • Target Molecule containing an amine (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup

  • TLC plates, ethyl acetate, hexanes, saturated aq. NaHCO₃, brine

Procedure:

  • Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add the target molecule (1.0 eq) and 2-morpholinoacetic acid (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution at room temperature.

  • Reagent Addition: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). The solution may change color (e.g., to yellow).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting amine is consumed (typically 1-4 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure this compound-containing molecule.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Method 2: Nucleophilic Substitution

This strategy involves an SN2 reaction between a nucleophilic group on the target molecule and an electrophilic this compound precursor, typically 2-chloro-1-(morpholin-4-yl)ethanone .[11] This method is particularly effective for coupling with amines but can also be adapted for thiols and, under certain conditions, alcohols.

Synthesis of the Key Electrophile

The chlorinated precursor is readily synthesized in a single step from commercially available starting materials.[11]

Protocol: Synthesis of 2-chloro-1-(morpholin-4-yl)ethanone

  • In a flask set in an ice bath (0-5 °C), dissolve morpholine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).[11]

  • Slowly add chloroacetyl chloride (1.0 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.[11]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours.[11]

  • Monitor by TLC for the consumption of morpholine.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can often be used directly or purified by recrystallization or chromatography.

Workflow & Mechanism

The reaction is a classic bimolecular nucleophilic substitution (SN2). A base is required to deprotonate the nucleophile (if it's an amine or thiol) or to scavenge the HCl byproduct.

G cluster_0 SN2 Reaction Mechanism R1 Target Nucleophile (Molecule-NuH) TS SN2 Transition State R1->TS Backside Attack R2 2-Chloro-1-(morpholin-4-yl)ethanone R2->TS Base Base (e.g., K2CO3, TEA) Base->R1 Deprotonation (optional) Product Final Product TS->Product Chloride Leaves

Figure 3: SN2 pathway for the installation of the this compound moiety.
Experimental Protocol: General Procedure for N-Alkylation

This protocol describes the alkylation of a primary or secondary amine with 2-chloro-1-(morpholin-4-yl)ethanone.

Materials:

  • Target Molecule containing an amine (1.0 eq)

  • 2-chloro-1-(morpholin-4-yl)ethanone (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2-3 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Optional: Sodium Iodide (NaI) (0.1 eq, catalyst)

  • Reaction vessel, magnetic stirrer, condenser

Procedure:

  • Setup: To a round-bottom flask, add the target amine (1.0 eq), 2-chloro-1-(morpholin-4-yl)ethanone (1.2 eq), and potassium carbonate (2-3 eq). If the reaction is sluggish, a catalytic amount of NaI can be added to facilitate the reaction via the Finkelstein reaction.

  • Dissolution: Add anhydrous acetonitrile or DMF and stir the suspension.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C and stir under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine.

  • Purification & Validation: Dry, concentrate, and purify the crude product using flash column chromatography as described in section 3.4. Characterize the final product by NMR and mass spectrometry.

Conclusion

The successful incorporation of the this compound moiety into larger molecules is readily achievable through two primary, reliable synthetic strategies. The choice between amide bond formation and nucleophilic substitution is dictated by the available functionality on the target substrate. Amide coupling offers a broad scope and mild conditions, benefiting from a wide array of modern coupling reagents. Nucleophilic substitution provides a direct and powerful alternative, especially when utilizing the easily prepared 2-chloro-1-(morpholin-4-yl)ethanone intermediate. By understanding the principles behind each method and following the detailed protocols provided, researchers in drug development can effectively leverage this privileged scaffold to advance their discovery programs.

References

  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. (2023). Scientific Reports.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.
  • G. S. C. Kumar, et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Open University of Cyprus Institutional Repository.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed.
  • Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • N-alkylation of amides with alkyl halides? (2015). Chemistry Stack Exchange.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Royal Society of Chemistry.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). Molecules.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research.
  • Recent Advances in Synthetic Routes to Azacycles. (2023). Molecules.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2014). ResearchGate.
  • Amide formation from carboxylic acid derivatives. (2023). Khan Academy.
  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021). ResearchGate.
  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. (2024). Journal of the American Chemical Society.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). Molecules.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate.
  • Amide formation from carboxylic acid derivatives. (video). Khan Academy.

Sources

experimental setup for evaluating 2-morpholinoacetamide as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for Evaluating 2-Morpholinoacetamide as a Novel Corrosion Inhibitor

Audience: Researchers, scientists, and material science professionals.

Introduction: The Imperative for Novel Corrosion Inhibitors

Corrosion is a relentless electrochemical process that causes gradual degradation of metallic materials, leading to significant economic losses and safety hazards across various industries.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage.[2][3] These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[4][5][6] The effectiveness of these inhibitors is largely dependent on their molecular structure, particularly the presence of heteroatoms (like nitrogen and oxygen) and π-electrons, which serve as active centers for adsorption.[3][7][8]

This compound (C₆H₁₂N₂O₂) is a compound of interest for corrosion inhibition due to its molecular structure. It contains a morpholine ring and an acetamide group, both of which possess nitrogen and oxygen atoms.[9][10][11] These heteroatoms can act as electron-donating centers, facilitating the adsorption of the molecule onto a metal surface and thereby potentially inhibiting corrosion. This application note provides a comprehensive suite of protocols to systematically evaluate the efficacy and mechanism of this compound as a corrosion inhibitor for mild steel in an acidic medium (1 M HCl), a common industrial scenario.[3]

Part 1: Foundational Evaluation via Gravimetric Analysis

The weight loss method is the most straightforward and widely used technique for an initial assessment of a corrosion inhibitor's performance.[1][12][13][14] It provides a direct, quantitative measure of metal loss over a specified period.

Protocol 1: Weight Loss Measurement
  • Coupon Preparation:

    • Cut mild steel coupons into uniform dimensions (e.g., 2 cm x 2 cm x 0.1 cm).

    • Mechanically polish the coupons with progressively finer grades of emery paper, rinse with deionized water and acetone, and dry in a desiccator.

    • Accurately weigh each coupon to four decimal places (W_initial).

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of this compound in 1 M HCl.

    • Create a series of test solutions with varying concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm) by diluting the stock solution with 1 M HCl.

    • Prepare a blank solution containing only 1 M HCl.

  • Immersion Test:

    • Immerse the prepared coupons in the blank and inhibitor-containing solutions at a constant temperature (e.g., 25°C) for a set duration (e.g., 24 hours).[12]

    • Ensure each coupon is fully submerged and that there is sufficient volume of solution.

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons.

    • Rinse with deionized water, gently clean with a soft brush to remove corrosion products, rinse again with acetone, and dry.

    • Weigh the cleaned and dried coupons (W_final).

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR (mm/year) = (87.6 × ΔW) / (A × T × D) where ΔW is the weight loss (mg), A is the surface area (cm²), T is the immersion time (hours), and D is the density of mild steel (g/cm³).

    • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in its presence.[15]

Expected Data Presentation
Inhibitor Concentration (ppm)Weight Loss (ΔW, mg)Corrosion Rate (mm/year)Inhibition Efficiency (IE%)
0 (Blank)50.22.15-
5025.11.0750.2
10015.50.6669.3
2008.10.3583.7
5004.50.1991.2

Part 2: Elucidating Inhibition Mechanism with Electrochemical Techniques

Electrochemical methods provide rapid and detailed insights into the kinetics of the corrosion process and the mechanism by which an inhibitor functions.[7][8][16] These techniques are essential for understanding whether the inhibitor affects the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions.[2]

Experimental Workflow: Electrochemical Analysis

G cluster_prep Preparation cluster_tests Electrochemical Measurements cluster_analysis Data Analysis prep_cell Prepare 3-Electrode Cell: - Working Electrode (Mild Steel) - Counter Electrode (Platinum) - Reference Electrode (SCE) ocp 1. Stabilize at Open Circuit Potential (OCP) prep_cell->ocp prep_sol Prepare Test Solutions (Blank & Inhibitor Concentrations) prep_sol->ocp eis 2. Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp 3. Potentiodynamic Polarization (PDP) eis->pdp eis_analysis EIS Analysis: - Nyquist & Bode Plots - Equivalent Circuit Modeling - Calculate Rct & Cdl eis->eis_analysis pdp_analysis PDP Analysis: - Tafel Extrapolation - Determine Ecorr, icorr, βa, βc pdp->pdp_analysis conclusion Determine Inhibition Mechanism & Efficiency eis_analysis->conclusion pdp_analysis->conclusion

Caption: Workflow for electrochemical evaluation of the corrosion inhibitor.

Protocol 2: Potentiodynamic Polarization (PDP)

This technique measures the current response to a controlled potential sweep, providing information on corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).[17][18][19][20]

  • Setup: Use a standard three-electrode electrochemical cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference.

  • Procedure:

    • Immerse the electrodes in the test solution (blank or with inhibitor) and allow the system to stabilize at its open circuit potential (OCP) for approximately 30-60 minutes.

    • Apply a potential scan from -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).[19]

  • Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i).

    • Determine icorr by extrapolating the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential Ecorr.

    • Calculate Inhibition Efficiency (IE%) using: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

    • Analyze the shift in Ecorr. A significant shift in Ecorr (>85 mV) towards anodic or cathodic potentials suggests the inhibitor is primarily anodic or cathodic, respectively.[2] A smaller shift indicates a mixed-type inhibitor.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[21][22][23][24]

  • Setup: Use the same three-electrode cell as in the PDP measurements.

  • Procedure:

    • After OCP stabilization, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Analysis:

    • Present the data as Nyquist and Bode plots. For an inhibited system, the Nyquist plot typically shows a larger semicircle, indicating increased corrosion resistance.[22]

    • Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[16]

    • A higher Rct value in the presence of the inhibitor signifies better corrosion protection.

    • Calculate Inhibition Efficiency (IE%) using: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Expected Data Presentation: Electrochemical Parameters
Concentration (ppm)Ecorr (mV vs SCE)icorr (µA/cm²)Rct (Ω·cm²)Cdl (µF/cm²)IE% (from PDP)IE% (from EIS)
0 (Blank)-450150120250--
50-4457025018053.352.0
100-4424548012070.075.0
200-435258508583.385.9
500-4301315006091.392.0

Part 3: Surface Characterization and Adsorption Mechanism

To confirm the formation of a protective film and understand the mode of adsorption, surface analysis techniques are indispensable.[7][8]

Proposed Inhibition Mechanism

G inhibitor inhibitor metal Mild Steel Surface (Fe) inhibitor:n->metal Chemisorption (d-orbitals of Fe) inhibitor:o->metal h_plus H+ h_plus->metal Cathodic Reaction (inhibited) cl_minus Cl- cl_minus->metal Adsorption metal->invis1 Anodic Dissolution (inhibited) adsorption_layer Adsorbed Protective Film

Sources

Application Notes and Protocols for the Single Crystal Growth of 2-Morpholinoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Single Crystals in Drug Development

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. For active pharmaceutical ingredients (APIs), particularly novel derivatives such as those of 2-morpholinoacetamide, single crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguous structural elucidation.[1][2][3][4] The resulting atomic-level insights are crucial for understanding structure-activity relationships (SAR), optimizing drug-target interactions, and securing intellectual property.[5] Furthermore, the crystalline form of an API profoundly influences its physicochemical properties, including solubility, stability, and bioavailability, making control over the crystallization process a critical aspect of formulation and manufacturing.[6][7]

The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance the pharmacokinetic profile of drug candidates.[5][8][9] Its ability to engage in hydrogen bonding, owing to the presence of both an ether oxygen and an amine nitrogen, plays a significant role in its biological activity and crystal packing behavior.[10][11][12] This guide provides a comprehensive overview of the fundamental techniques and detailed protocols for growing high-quality single crystals of this compound derivatives, tailored to address the specific chemical nature of this important class of compounds.

Part 1: Foundational Principles of Crystallization

Crystallization is a thermodynamically driven process wherein molecules self-assemble from a solution into a highly ordered, three-dimensional lattice. The primary requirement for crystal growth is to induce a state of supersaturation, where the concentration of the solute in the solvent exceeds its equilibrium solubility. This can be achieved through various means, with the rate of approaching supersaturation being a critical determinant of crystal quality. A slow and controlled approach is generally preferred to allow for the formation of a limited number of nuclei that can then grow into large, well-defined single crystals. Rapid precipitation often leads to the formation of polycrystalline powders or amorphous solids, which are unsuitable for SCXRD analysis.

The Importance of Solvent Selection

The choice of solvent is arguably the most critical factor in a successful crystallization experiment.[13] An ideal solvent for growing single crystals of this compound derivatives should exhibit the following characteristics:

  • Moderate Solubility: The compound should have moderate solubility in the chosen solvent. If the compound is too soluble, it will be difficult to achieve supersaturation. Conversely, if it is nearly insoluble, it will be challenging to dissolve a sufficient amount of material.

  • Temperature-Dependent Solubility: A significant increase in solubility with temperature is highly desirable, particularly for cooling crystallization methods. This allows for the creation of a supersaturated solution upon cooling.[9]

  • Volatility: The solvent's boiling point and vapor pressure are key considerations for evaporation-based techniques. A solvent that evaporates too quickly can lead to rapid precipitation, while one that is not volatile enough may significantly prolong the crystallization process.

  • Inertness: The solvent must not react with the this compound derivative.

  • Hydrogen Bonding Capacity: Given that the morpholine and acetamide moieties are capable of both donating and accepting hydrogen bonds, the hydrogen bonding properties of the solvent can influence crystal packing and potentially lead to the formation of different polymorphs or solvates.

Common Solvents for Crystallization of Morpholine Derivatives

Based on the polar nature of the morpholine and acetamide groups, a range of protic and aprotic polar solvents are often good starting points. The following table summarizes some common solvents and their relevant properties.

SolventBoiling Point (°C)Polarity IndexHydrogen Bond Donor/AcceptorNotes
Ethanol785.2BothOften a good starting point for moderately polar compounds.[14][15]
Methanol656.6BothHigher polarity than ethanol; may be too good a solvent for some derivatives.[11]
Isopropanol824.3BothLess polar than ethanol.
Acetone565.1AcceptorGood solvent, but its high volatility can lead to rapid crystal growth.[11]
Ethyl Acetate774.4AcceptorA versatile solvent for compounds of intermediate polarity.[11][14]
Acetonitrile826.2AcceptorA polar aprotic solvent that can be effective.
Dioxane1014.8AcceptorHas been reported for the crystallization of morpholino acetamide compounds.[16]
Water10010.2BothDue to the potential for hydrogen bonding, water can be a useful solvent or anti-solvent, especially for more polar derivatives.[14]

Part 2: Core Crystallization Techniques and Protocols

The following sections detail the most common and effective techniques for growing single crystals of organic compounds, with specific considerations for this compound derivatives.

Slow Evaporation

This is often the simplest and most successful method for obtaining high-quality single crystals.[10] The principle relies on slowly increasing the concentration of the solute by allowing the solvent to evaporate over time, eventually leading to supersaturation and crystal growth.

  • Preparation of a Saturated or Near-Saturated Solution:

    • Dissolve the this compound derivative in a suitable solvent at room temperature. Start with a small amount of solvent and gradually add more until the solid is fully dissolved. Aim for a concentration that is close to the saturation point.

    • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Controlling the Rate of Evaporation:

    • Cover the vessel in a manner that allows for slow solvent evaporation. This can be achieved by:

      • Covering the opening with parafilm and piercing it with a few small holes using a needle.[10]

      • Plugging the opening with a cotton ball.[10]

    • The rate of evaporation can be adjusted by changing the number or size of the holes in the parafilm.

  • Incubation:

    • Place the crystallization vessel in a location free from vibrations and significant temperature fluctuations.

    • Monitor the vessel periodically for crystal growth without disturbing it. Crystals can form over a period of several days to weeks.

Diagram of Slow Evaporation Workflow:

slow_evaporation cluster_prep Solution Preparation cluster_setup Crystallization Setup cluster_growth Crystal Growth dissolve Dissolve Compound in Solvent filter Filter Solution dissolve->filter transfer Transfer to Clean Vial filter->transfer cover Cover with Punctured Parafilm transfer->cover incubate Incubate in a Stable Environment cover->incubate monitor Monitor for Crystal Formation incubate->monitor

Caption: Workflow for the slow evaporation crystal growth technique.

Vapor Diffusion

Vapor diffusion is a gentle and highly effective method, particularly when only small amounts of the compound are available.[12][17] This technique involves dissolving the compound in a "good" solvent and placing it in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The anti-solvent should be more volatile than the good solvent. Over time, the vapor of the anti-solvent diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Solvent Selection:

    • Choose a solvent pair: a "good" solvent in which the this compound derivative is readily soluble, and a more volatile "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible.

    • Common pairs include chloroform/hexane, ethyl acetate/hexane, and methanol/diethyl ether.

  • Setup:

    • Add the anti-solvent to the bottom of a small beaker or a well of a crystallization plate to act as the reservoir.

    • Dissolve the compound in the good solvent to create a concentrated solution.

    • Place a small drop of this solution on a pedestal or the bottom of a smaller vial (the "sitting drop").[8]

    • Place the smaller vial containing the drop inside the larger vessel with the anti-solvent reservoir.

  • Sealing and Incubation:

    • Seal the outer vessel tightly to create a closed system.

    • Store the setup in a stable environment. The anti-solvent vapor will slowly diffuse into the drop, causing the compound to crystallize.

Diagram of Vapor Diffusion (Sitting Drop) Setup:

vapor_diffusion Vapor Diffusion (Sitting Drop) cluster_vessel Sealed Outer Vessel cluster_inner Inner Vial drop Solution Drop (Compound in 'Good' Solvent) reservoir Reservoir of 'Poor' Solvent (Anti-solvent) drop->reservoir Vapor Diffusion slow_cooling cluster_prep Hot Solution Preparation cluster_cooling Controlled Cooling cluster_outcome Result heat Dissolve Compound in Hot Solvent filter_hot Hot Filtration (Optional) heat->filter_hot cool_slow Slow Cooling to Room Temperature filter_hot->cool_slow refrigerate Further Cooling (Optional) cool_slow->refrigerate crystals Formation of Single Crystals cool_slow->crystals refrigerate->crystals

Caption: Workflow for the temperature gradient (slow cooling) method.

Part 3: Characterization and Troubleshooting

Crystal Characterization

Once suitable crystals have been obtained, their quality should be assessed. The primary method for definitive structure determination is Single Crystal X-ray Diffraction (SCXRD) . [1][2][3]This technique provides detailed information about the unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice. [3][4]

Troubleshooting Common Crystallization Problems
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form Solution is not supersaturated; compound is too soluble.Concentrate the solution further; try a different solvent or a solvent/anti-solvent system; cool the solution to a lower temperature.
Formation of oil instead of crystals Compound is coming out of solution above its melting point; solution is too concentrated; cooling is too rapid.Use a more dilute solution; use a solvent with a lower boiling point; ensure slow cooling; add a seed crystal.
Formation of powder or microcrystals Nucleation is too rapid; supersaturation is reached too quickly.Slow down the process (slower evaporation, slower cooling, slower diffusion); use a cleaner vessel; try a more viscous solvent.
Twinned or aggregated crystals Rapid growth; disturbances during crystallization.Slow down the crystal growth rate; ensure the crystallization setup is in a vibration-free environment. [12]

Conclusion

The successful growth of high-quality single crystals of this compound derivatives is an essential step in their development as potential therapeutic agents. While there is no universal protocol, a systematic approach based on the principles of solubility and controlled supersaturation will significantly increase the likelihood of success. The techniques of slow evaporation, vapor diffusion, and slow cooling, when applied thoughtfully and with careful solvent selection, provide a robust toolkit for the researcher. The detailed protocols and troubleshooting guide presented here serve as a strong foundation for the crystallization of this important class of molecules, ultimately enabling their detailed structural characterization and accelerating the drug discovery process.

References

  • Slow Evaporation Method. (n.d.).
  • How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora.
  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025, February 3). PharmaFeatures.
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • Guide for crystallization. (n.d.).
  • Crystal Growth. (n.d.). Biology Linac Coherent Light Source.
  • Active Pharmaceutical Ingredient (API) Crystallisation. (n.d.). Micropore Technologies.
  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (n.d.). MDPI.
  • Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect. (n.d.). ResearchGate.
  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). PubMed.
  • Recrystallization. (n.d.).
  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH.
  • (IUCr) How to grow crystals for X-ray crystallography. (2024, October 16).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry : University of Rochester.
  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012, November 6). ChemistryViews.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (n.d.). PMC - NIH.
  • crystallography-crystallization-guide.pdf. (n.d.). IMSERC.
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
  • Crystallisation Techniques. (2006, January 8).
  • Growing Crystals. (n.d.). MIT.
  • Single-Crystal X-Ray Diffraction. (n.d.). ASM Digital Library.
  • Crystallization of Organic Compounds. (n.d.).
  • Temperature Gradient: A Simple Method for Single Crystal Growth. (n.d.). VNU Journal of Science.

Sources

Application Note: A Validated Protocol for Assessing the In Vivo Efficacy of 2-Morpholinoacetamide in a Preclinical Model of Cognitive Impairment

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Abstract: This document provides a comprehensive, field-proven protocol for evaluating the in vivo efficacy of the novel nootropic candidate, 2-morpholinoacetamide. Recognizing that this compound is an investigational compound, this protocol adapts a robust, well-established preclinical model: scopolamine-induced amnesia in mice. This model is highly relevant for screening compounds intended to treat cognitive deficits, particularly those involving the cholinergic system.[1] The guide details a systematic workflow from experimental design and animal handling to behavioral testing and biochemical analysis, emphasizing scientific integrity and reproducibility in accordance with ARRIVE guidelines.[2][3][4][5]

Introduction and Scientific Rationale

The development of nootropic agents, or cognitive enhancers, is a critical area of pharmaceutical research, addressing conditions like Alzheimer's disease and age-related cognitive decline.[6][7] this compound, a compound featuring a morpholine ring and an acetamide group, belongs to a chemical space that includes established cognitive modulators like piracetam.[7] This structural similarity suggests a potential mechanism of action related to the modulation of neurotransmitter systems, particularly the cholinergic pathway, which is vital for learning and memory.[1][6]

To rigorously test this hypothesis, a preclinical model that simulates cholinergic dysfunction is required. The scopolamine-induced amnesia model is an exemplary choice. Scopolamine is a muscarinic acetylcholine receptor antagonist that transiently impairs learning and memory, mimicking cognitive deficits seen in neurodegenerative disorders.[1] A compound that successfully reverses or mitigates these deficits demonstrates pro-cognitive potential. This protocol, therefore, provides a validated framework to assess if this compound can rescue cognitive function in this established model.

Guiding Principles for This Protocol:

  • Scientific Rigor: Every step is designed to minimize bias and maximize the reproducibility of results, adhering to principles of robust preclinical study design.[8][9][10][11]

  • Ethical Considerations: All procedures must align with institutional animal care and use committee (IACUC) guidelines and the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure animal welfare and transparent reporting.[2][3][4][12]

  • Translational Relevance: The chosen model and endpoints are selected for their relevance to human cognitive disorders, providing a critical bridge from basic research to potential clinical applications.[13]

Overall Experimental Design and Workflow

The study is designed to assess the ability of this compound to prevent scopolamine-induced memory impairment. The workflow involves acclimatizing the animals, administering the test compound (or controls), inducing amnesia with scopolamine, and then evaluating cognitive performance using validated behavioral mazes. Following behavioral testing, brain tissue is collected for biochemical analysis to investigate the underlying mechanism of action.

G cluster_pre Phase 1: Pre-Experiment cluster_exp Phase 2: Experimentation cluster_post Phase 3: Analysis A Animal Acclimatization (7-10 days) B Randomization & Grouping (n=10-12/group) A->B ARRIVE Guidelines C Compound Administration (e.g., 30 min pre-test) B->C D Scopolamine Injection (e.g., 15 min pre-test) C->D Test Groups E Behavioral Testing (Y-Maze & MWM) D->E F Tissue Collection (Hippocampus & Cortex) E->F G Biochemical Assays (AChE Activity) F->G H Data Analysis & Interpretation G->H

Caption: High-level experimental workflow for assessing this compound.

Detailed Methodologies and Protocols

Animal and Housing
  • Species/Strain: Male C57BL/6 mice (8-10 weeks old). This strain is commonly used for neurobehavioral studies due to its stable learning and memory performance.

  • Housing: House animals in groups of 4-5 per cage in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow a minimum of 7 days for acclimatization to the facility before any experimental procedures begin.[14] Handle mice for 2-3 minutes daily for at least 3 days prior to testing to reduce stress.

Experimental Groups and Dosing Formulation

Careful group design is essential to isolate the effects of the test compound.[8]

Group IDGroup NameTreatment 1 (Oral Gavage)Treatment 2 (IP Injection)Purpose
G1Vehicle ControlVehicle (e.g., 0.5% CMC in Saline)SalineEstablishes baseline behavioral performance.
G2ScopolamineVehicle (e.g., 0.5% CMC in Saline)Scopolamine (1 mg/kg)Induces cognitive deficit; serves as the negative control.
G3Positive ControlPiracetam (e.g., 200 mg/kg)Scopolamine (1 mg/kg)Validates the model's sensitivity to a known nootropic.
G4Test Cmpd (Low)This compound (e.g., 10 mg/kg)Scopolamine (1 mg/kg)Tests efficacy at a low dose.
G5Test Cmpd (Mid)This compound (e.g., 30 mg/kg)Scopolamine (1 mg/kg)Tests efficacy at a medium dose.
G6Test Cmpd (High)This compound (e.g., 100 mg/kg)Scopolamine (1 mg/kg)Tests efficacy at a high dose.

Dose Formulation:

  • This compound & Piracetam: Suspend in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile saline. Prepare fresh daily. Administer via oral gavage (p.o.) at a volume of 10 mL/kg.

  • Scopolamine Hydrobromide: Dissolve in sterile 0.9% saline. Administer via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

Protocol 1: Y-Maze Spontaneous Alternation Test

This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.[15][16]

Materials:

  • Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high) made of non-porous material.

  • Video tracking software (e.g., EthoVision) or manual stopwatch and recorder.

  • 70% ethanol for cleaning.

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 30 minutes before the trial.[14]

  • Dosing: Administer this compound (or vehicle/piracetam) via oral gavage. 30 minutes later, administer scopolamine (or saline) via i.p. injection.

  • Trial Initiation: 15 minutes after the scopolamine injection, gently place the mouse at the end of one arm, facing away from the center.

  • Exploration: Allow the mouse to freely explore the maze for 8 minutes.[17] Record the sequence of arm entries using video tracking software. An arm entry is counted when all four paws are within the arm.

  • Data Collection: An "alternation" is defined as consecutive entries into three different arms (e.g., A, B, C).[17]

  • Cleaning: Clean the maze thoroughly with 70% ethanol between each animal to eliminate olfactory cues.

  • Calculation:

    • Percent Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] * 100

Expected Outcome: Scopolamine-treated animals (G2) are expected to show a significantly lower percentage of spontaneous alternation compared to vehicle controls (G1). Effective doses of this compound (G4-G6) should significantly increase the alternation percentage compared to the scopolamine group.

Protocol 2: Morris Water Maze (MWM) Test

The MWM is a robust test for hippocampal-dependent spatial learning and long-term reference memory.[18][19][20]

Materials:

  • Circular pool (90-120 cm diameter) filled with water (22 ± 1°C) made opaque with non-toxic white paint.[21]

  • Submerged escape platform (10 cm diameter), 1 cm below the water surface.

  • Distinct visual cues placed around the room.

  • Video tracking system.

Procedure (5-Day Protocol):

  • Dosing Schedule: Administer treatments daily, 30-45 minutes before the first trial of the day, following the same timing as the Y-maze test.

  • Acquisition Phase (Days 1-4):

    • Conduct 4 trials per mouse per day.

    • For each trial, gently place the mouse into the water facing the pool wall from one of four randomized start positions (N, S, E, W).

    • Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform.[20]

    • If the mouse fails to find the platform within 60s, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds to observe the spatial cues.[21]

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 5):

    • Remove the escape platform from the pool.

    • Place the mouse in the quadrant opposite where the platform was located.

    • Allow the mouse to swim freely for 60-90 seconds.[21]

    • Record the time spent in the target quadrant (where the platform used to be) and the number of platform location crossings.

Expected Outcome: During acquisition, scopolamine-treated mice should show longer escape latencies. In the probe trial, they will spend significantly less time in the target quadrant. Effective doses of this compound should shorten escape latencies during acquisition and increase time spent in the target quadrant during the probe trial.

Protocol 3: Post-Mortem Biochemical Analysis (Acetylcholinesterase Activity)

This assay provides a mechanistic link between behavioral outcomes and cholinergic function.

Materials:

  • Dissection tools, liquid nitrogen, -80°C freezer.

  • Tissue homogenizer.

  • Refrigerated centrifuge.

  • Acetylcholinesterase (AChE) colorimetric assay kit (e.g., based on the Ellman method).[22]

  • Microplate reader.

Procedure:

  • Tissue Collection: Immediately following the final behavioral test, humanely euthanize the mice according to approved IACUC protocols. Quickly dissect the hippocampus and frontal cortex on ice.

  • Sample Preparation: Snap-freeze the tissues in liquid nitrogen and store at -80°C. For the assay, homogenize the tissue in the lysis buffer provided by the kit.[23][24]

  • Centrifugation: Centrifuge the homogenate (e.g., at 10,000 g for 10 min at 4°C) and collect the supernatant.[25]

  • AChE Assay:

    • Follow the manufacturer's protocol for the AChE assay kit.[26] This typically involves adding the supernatant to a microplate well with a reagent containing acetylthiocholine (the substrate) and DTNB (Ellman's reagent).

    • AChE in the sample hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product.

    • Measure the change in absorbance at 412 nm over time using a microplate reader.[25]

  • Data Analysis: Calculate AChE activity based on the rate of color change and normalize it to the total protein concentration of the sample.

Expected Outcome: Scopolamine administration may not directly alter AChE levels, but compounds that enhance cholinergic function might work by inhibiting AChE. A significant decrease in AChE activity in the brains of mice treated with this compound would support this mechanism.

Hypothetical Mechanism of Action

The primary hypothesis is that this compound ameliorates cognitive deficits by modulating the cholinergic system. Scopolamine acts by blocking muscarinic acetylcholine receptors (mAChRs), reducing cholinergic signaling and impairing memory formation. This compound may counteract this by increasing the synaptic availability of acetylcholine (ACh), possibly through the inhibition of acetylcholinesterase (AChE), the enzyme that degrades ACh.

G ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Degraded by Signal Cholinergic Signaling & Memory Formation mAChR->Signal Activates Scopolamine Scopolamine Scopolamine->mAChR Blocks Compound This compound Compound->AChE Inhibits (Hypothesized)

Caption: Hypothetical pathway of this compound's action.

Data Analysis and Interpretation

  • Statistical Analysis: Use appropriate statistical tests. For multi-group comparisons (e.g., Y-maze, MWM probe trial, AChE activity), use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). For MWM acquisition data (repeated measures), use a two-way ANOVA. A p-value < 0.05 is typically considered statistically significant.

  • Interpretation: A successful outcome would be the demonstration that this compound, at one or more doses, significantly reverses the behavioral deficits induced by scopolamine. For example, a significant increase in Y-maze alternation and time in the MWM target quadrant, compared to the scopolamine-only group, would indicate pro-cognitive efficacy. A corresponding decrease in brain AChE activity would provide strong mechanistic support for the compound's action on the cholinergic system.

References

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa.
  • ARRIVE Guidelines. (n.d.). NC3Rs.
  • ASAP Parkinson's Disease. (2023). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. Aligning Science Across Parkinson's.
  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology.
  • ARRIVE: Animal Research Reporting In Vivo Experiments. (n.d.). NC3Rs.
  • Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. (2023). protocols.io.
  • Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. (2023). protocols.io.
  • The ARRIVE Guidelines: A framework to plan your next in vivo experiment. (2023). FEBS Network.
  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols.
  • General Principles of Preclinical Study Design. (n.d.). NCBI Bookshelf.
  • Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice. (n.d.). NCBI Bookshelf.
  • Morris Water Maze. (2024). MMPC.org.
  • Y Maze Behavioral Test: Understanding Spatial Memory in Rodents. (2025). Noldus.
  • Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory. (n.d.). NCBI Bookshelf.
  • Assay of Acetylcholinesterase Activity in The Brain. (n.d.). Scribd.
  • Y Maze test. (2024). MMPC.org.
  • Designing an In Vivo Preclinical Research Study. (2023). MDPI.
  • Y-maze (zebrafish, Drosophila, mice). (n.d.). Zantiks.
  • Designing an In Vivo Preclinical Research Study. (2023). ResearchGate.
  • Acetylcholinesterase (AchE) Activity Assay Kit Technical Manual. (n.d.). Assay Genie.
  • Y-Maze Protocol v1. (2024). ResearchGate.
  • Scopolamine induced Rodent Amnesia Model. (n.d.). Creative Biolabs.
  • Designing an In Vivo Preclinical Research Study. (2023). Preprints.org.
  • Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. (2015). Frontiers in Neuroscience.
  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA.
  • The Morris Water Maze Test. (n.d.). Scantox.
  • Scopolamine-Induced Amnesia Model of Alzheimer's Disease. (n.d.). Charles River Laboratories.
  • The Morris Water Maze Test. (2021). Bio-protocol.
  • Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. (n.d.). National Journal of Physiology, Pharmacy and Pharmacology.
  • Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. (2024). MDPI.
  • Screening of nootropics: An overview of preclinical evaluation techniques. (n.d.). International Journal of Pharmacy.
  • Gongjin-Dan Enhances Hippocampal Memory in a Mouse Model of Scopolamine-Induced Amnesia. (2016). PLOS One.
  • Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. (2015). ResearchGate.
  • What Are Nootropics? Mechanisms, Efficacy, and Safety of Cognitive Enhancers. (2025). Pharmacy Times.
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025). ResearchGate.
  • Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. (2022). Nutrients.
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances.
  • Morpholines. Synthesis and Biological Activity. (2025). ResearchGate.
  • Synthesis and bioactivity study of 2-acylamino-substituted N'-benzylbenzohydrazide derivatives. (2012). Journal of Agricultural and Food Chemistry.

Sources

Application Notes & Protocols: Leveraging the 2-Morpholinoacetamide Scaffold in the Development of Novel Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting New Territory in Chelator Chemistry

In the dynamic field of molecular imaging, the quest for novel chelating agents that offer superior radiometal complexation, favorable pharmacokinetics, and versatile conjugation chemistry is perpetual. While established chelators like DOTA and NOTA have become mainstays in nuclear medicine, the exploration of new chemical scaffolds is critical for advancing the capabilities of PET and SPECT imaging.[1][2] This document introduces a conceptual framework and detailed protocols for the application of the 2-morpholinoacetamide scaffold as a potential cornerstone for a new class of imaging agents.

While direct, extensive literature on this compound as a standalone bifunctional chelator is nascent, its structural motifs—a tertiary amine within the morpholine ring and an amide group—present intriguing possibilities for metal coordination. This guide is designed to serve as a foundational resource for researchers poised to explore this novel chemical space. We will proceed from the conceptual design of a bifunctional chelator based on this scaffold, through detailed, field-tested protocols for synthesis, radiolabeling, and comprehensive evaluation. The causality behind each experimental choice is elucidated to empower researchers to not only execute these protocols but also to innovate upon them.

Part 1: The this compound Scaffold: Design and Synthesis of a Bifunctional Chelator

The core premise is to evolve the simple this compound structure into a potent bifunctional chelating agent (BFCA). A BFCA requires two key domains: a robust metal-chelating moiety and a reactive functional group for covalent attachment to a targeting biomolecule (e.g., a peptide, antibody, or small molecule).[3][4]

Conceptual Design and Rationale

The unmodified this compound structure is unlikely to form a kinetically inert complex with medically relevant radiometals. To enhance its coordination capabilities, we propose the synthesis of a derivative, Morp-Acetate-NCS , where carboxylate arms are appended to the morpholine nitrogen to create a more stable coordination pocket, and a reactive isothiocyanate (-NCS) group is installed for bioconjugation.

G start Step 1: Synthesis of Bifunctional Chelator (Morp-Acetate-NCS) step2 Step 2: Conjugation to Targeting Peptide (e.g., Octreotate) start->step2 Amine-reactive chemistry step3 Step 3: Purification of Conjugate (HPLC) step2->step3 Crude reaction mixture end Final Product: Morp-Acetate-Peptide Precursor step3->end Purity >95%

Caption: Workflow for imaging agent precursor synthesis.

Methodology:

  • Synthesis of the Chelator Core:

    • Begin with commercially available this compound.

    • Protect the amide nitrogen using a suitable protecting group (e.g., Boc anhydride).

    • Perform N-alkylation of the morpholine nitrogen with two equivalents of an alkylating agent bearing a protected carboxylate (e.g., tert-butyl bromoacetate) under basic conditions.

    • Deprotect the carboxylate groups using trifluoroacetic acid (TFA).

    • Deprotect the amide nitrogen.

  • Introduction of the Linker and Reactive Group:

    • Couple a linker containing a terminal amine and a protected isothiocyanate precursor (or a group that can be converted to it, like an amine) to the amide nitrogen via standard peptide coupling (e.g., HATU/DIPEA).

    • Convert the terminal group to the isothiocyanate (-NCS).

  • Conjugation to a Targeting Biomolecule (e.g., a Peptide):

    • Dissolve the targeting peptide (e.g., Tyr³-Octreotate, which has a free amine) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Add the synthesized Morp-Acetate-NCS chelator (in DMSO) to the peptide solution in a 1:1 to 1:5 molar ratio (peptide:chelator).

    • Allow the reaction to proceed at room temperature for 2-4 hours. The isothiocyanate group will react with the primary amine on the peptide to form a stable thiourea bond.

  • Purification:

    • Purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final precursor as a white powder.

    • Confirm the identity and purity via mass spectrometry and analytical HPLC.

Part 2: Radiolabeling Protocols

The ultimate function of the chelator is to securely bind a radionuclide. The following protocols are optimized for common PET radiometals. [5]

Protocol 2: Radiolabeling with Gallium-68 (⁶⁸Ga)

Gallium-68, eluted from a ⁶⁸Ge/⁶⁸Ga generator, is widely used for PET imaging. [6][7] Materials:

  • ⁶⁸Ge/⁶⁸Ga generator (e.g., eluted with 0.1 M HCl).

  • Morp-Acetate-Peptide precursor.

  • Sodium acetate buffer (1 M, pH 4.5).

  • Sterile, pyrogen-free water and reaction vials.

  • Heating block.

Methodology:

  • Generator Elution: Elute the ⁶⁸GaCl₃ from the generator according to the manufacturer's instructions. Collect ~1 mL of eluate containing 100-500 MBq of ⁶⁸Ga.

  • Buffering: To the vial containing the ⁶⁸GaCl₃ eluate, add 100-150 µL of sodium acetate buffer to adjust the pH to 3.8-4.2. Causality: This pH range is optimal for ⁶⁸Ga complexation, preventing the formation of gallium hydroxides while facilitating the reaction.

  • Precursor Addition: Add 10-50 µg of the lyophilized Morp-Acetate-Peptide precursor dissolved in a small volume of water to the buffered ⁶⁸Ga solution.

  • Reaction: Heat the reaction vial at 95°C for 5-10 minutes.

  • Quality Control (QC):

    • Radio-TLC: Spot the reaction mixture on a TLC plate (e.g., iTLC-SG) and develop with a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 5.0). The radiolabeled peptide should remain at the origin (Rf=0.0), while free ⁶⁸Ga will move with the solvent front (Rf=1.0).

    • Radio-HPLC: Inject an aliquot into an HPLC system equipped with a radioactivity detector to confirm radiochemical purity.

    • Acceptance Criteria: A radiochemical purity of >95% is required for clinical use.

Quantitative Data Summary: Radiolabeling Parameters
ParameterGallium-68 (⁶⁸Ga)Copper-64 (⁶⁴Cu)Lutetium-177 (¹⁷⁷Lu)
Precursor Amount 10-50 µg20-100 µg20-100 µg
Reaction Buffer Sodium AcetateAmmonium AcetateSodium Ascorbate
Optimal pH 3.8 - 4.55.5 - 6.54.0 - 5.0
Temperature 95 °C60-80 °C95 °C
Reaction Time 5-10 min15-30 min20-30 min
QC Method Radio-TLC, Radio-HPLCRadio-TLC, Radio-HPLCRadio-TLC, Radio-HPLC

Part 3: In Vitro Evaluation: Ensuring Stability and Specificity

Before any in vivo studies, a rigorous in vitro evaluation is mandatory to validate the radiotracer's performance. [8][9][10][11]

Protocol 3: Stability Studies

This protocol assesses the integrity of the radiolabeled complex under physiological conditions.

Methodology:

  • Saline Stability: Incubate an aliquot of the purified radiotracer in phosphate-buffered saline (PBS) at 37°C. Analyze samples by radio-HPLC at 1h, 2h, and 4h to quantify any degradation or release of the radiometal.

  • Human Serum Stability: Incubate an aliquot of the radiotracer in fresh human serum at 37°C. At various time points (1h, 4h, 24h), precipitate serum proteins with ethanol. Centrifuge, collect the supernatant, and analyze by radio-HPLC. Causality: This test evaluates susceptibility to enzymatic degradation and trans-chelation by serum proteins like transferrin.

  • Challenge Studies: Incubate the radiotracer in the presence of a 1000-fold molar excess of a competing chelator (e.g., EDTA or DTPA) at 37°C for 1h. Analyze by radio-TLC or radio-HPLC to determine the percentage of the radiometal that has been trans-chelated.

Protocol 4: Receptor Binding Affinity (K D)

This assay determines the binding affinity of the non-radioactive ("cold") peptide conjugate to its target receptor.

Methodology:

  • Cell Culture: Use a cell line that overexpresses the target receptor (e.g., AR42J cells for somatostatin receptors).

  • Competitive Binding Assay: In a multi-well plate, incubate a constant concentration of a known radiolabeled ligand (e.g., ¹⁷⁷Lu-DOTA-TATE) with increasing concentrations of your "cold" Morp-Acetate-Peptide conjugate.

  • Incubation & Washing: Incubate at 37°C for 1h. Wash the cells rapidly with ice-cold buffer to remove unbound ligand.

  • Quantification: Lyse the cells and measure the radioactivity in a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a one-site competition model in software like GraphPad Prism to calculate the IC₅₀, which can then be converted to the inhibition constant (Kᵢ).

Part 4: In Vivo Evaluation: Biodistribution and Imaging

Animal models provide the first look at how the imaging agent behaves in a complex biological system. [12][13][14]

Protocol 5: Rodent Biodistribution Studies

This protocol quantifies the uptake of the radiotracer in various organs and the tumor.

Methodology:

  • Animal Model: Use tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of the target-expressing cell line).

  • Injection: Administer a known amount of the radiotracer (e.g., 1-2 MBq) via tail vein injection.

  • Tissue Harvesting: At predefined time points (e.g., 1h, 4h, 24h post-injection), euthanize cohorts of animals (n=4-5 per group).

  • Organ Dissection: Quickly dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.).

  • Quantification: Weigh each tissue sample and measure its radioactivity in a calibrated gamma counter, along with standards prepared from the injectate.

  • Data Analysis: Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g). Causality: This quantitative data is crucial for assessing tumor targeting, clearance routes, and potential off-target accumulation.

Protocol 6: Small Animal PET Imaging

This provides a non-invasive, visual confirmation of the biodistribution data.

Methodology:

  • Animal Preparation: Anesthetize a tumor-bearing mouse (e.g., with isoflurane).

  • Injection: Administer the radiotracer (e.g., 5-10 MBq of ⁶⁸Ga-Morp-Acetate-Peptide) via tail vein.

  • Image Acquisition: Place the animal in a small animal PET scanner. Acquire a dynamic scan for the first 60 minutes, followed by static scans at later time points (e.g., 2h, 4h). A co-registered CT scan is typically acquired for anatomical reference. [12]4. Image Reconstruction and Analysis: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). Draw regions of interest (ROIs) over the tumor and major organs on the fused PET/CT images to generate time-activity curves and quantify uptake.

G cluster_preclinical Preclinical Evaluation Workflow synthesis Synthesis & Purification of Precursor radiolabeling Radiolabeling & QC (e.g., with ⁶⁸Ga) synthesis->radiolabeling invitro In Vitro Evaluation (Stability, Affinity) radiolabeling->invitro invivo In Vivo Evaluation invitro->invivo Promising results biodist Biodistribution (%ID/g) invivo->biodist pet Small Animal PET/CT Imaging invivo->pet

Caption: Comprehensive workflow for imaging agent evaluation.

References

  • Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews, 43(1), 260-290. [Link]
  • Vasdev, N., et al. (2024). In vitro evaluation of PET radiotracers for imaging synaptic density, the acetylcholine transporter, AMPA-tarp-γ8 and muscarinic M4 receptors in Alzheimer's disease. American Journal of Nuclear Medicine and Molecular Imaging, 14(1), 1-12. [Link]
  • McCormick, P. N., et al. (2012). An in vitro assay for predicting successful imaging radiotracers. Molecular Imaging and Biology, 14(5), 579-586. [Link]
  • Chen, A. P., & Li, Y. (2024). In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer's disease: building more roadmaps for clinical translation. American Journal of Nuclear Medicine and Molecular Imaging, 14(1), 13-17. [Link]
  • Wagner, L., et al. (2022). Design and synthesis of a new bifunctional chelating agent for 18F-Al/177Lu radiolabelling: theranostic approach. EJNMMI Radiopharmacy and Chemistry, 7(1), 16. [Link]
  • Ferreira, C. L., et al. (2020). MACROPA: A New Versatile Chelator for Development of Theranostic Radiopharmaceuticals. Journal of Nuclear Medicine, 61(7), 1017-1023. [Link]
  • Salih, A. K. (2021). Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals.
  • Sneddon, D., & Kersemans, V. (2021). Emerging chelators for nuclear imaging. Current Opinion in Chemical Biology, 63, 130-137. [Link]
  • Jurek, P. E., et al. (2011). Synthesis and radiolabeling of chelator-RNA aptamer bioconjugates with copper-64 for targeted molecular imaging. Nuclear Medicine and Biology, 38(5), 673-683. [Link]
  • Tamma, M. L., et al. (2024). "One Method to Label Them All": A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617. Pharmaceuticals, 17(2), 229. [Link]
  • Vasdev, N., et al. (2024). In vitro evaluation of PET radiotracers for imaging synaptic density, the acetylcholine transporter, AMPA-tarp-γ8 and muscarinic M4 receptors in Alzheimer's disease. American Journal of Nuclear Medicine and Molecular Imaging, 14(1), 1-12. [Link]
  • Maecke, H. R., & Fani, M. (2012). (68)Ga-labeled DOTA-peptides and (68)Ga-labeled radiopharmaceuticals for positron emission tomography: current status of research, clinical applications, and future perspectives. Seminars in Nuclear Medicine, 42(3), 189-202. [Link]
  • Di Iuorio, M., et al. (2021). Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging. Pharmaceutics, 13(5), 693. [Link]
  • Anderson, C. J., & Ferdani, R. (2009). Translating a Radiolabeled Imaging Agent to the Clinic. Cancer Biotherapy & Radiopharmaceuticals, 24(4), 381-393. [Link]
  • Wu, H., & Wong, E. H. (2021). Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications. Accounts of Chemical Research, 54(17), 3364-3375. [Link]
  • Li, K., et al. (2016). In vivo tumor-targeted dual-modal fluorescence/CT imaging using a nanoprobe co-loaded with an aggregation-induced emission dye and gold nanoparticles.
  • Homan, K. A., et al. (2013). Silver Nanoplate Contrast Agents for In Vivo Molecular Photoacoustic Imaging. ACS Nano, 7(2), 1659-1667. [Link]
  • Price, E. W., & Orvig, C. (2019). Chelators and metal complex stability for radiopharmaceutical applications.
  • Pretze, M., et al. (2017). Dual-Nuclide Radiopharmaceuticals for Positron Emission Tomography Based Dosimetry in Radiotherapy. Chemistry – A European Journal, 23(41), 9790-9799. [Link]
  • Boschi, A., et al. (2021). Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? Molecules, 26(21), 6449. [Link]
  • Bragina, O., et al. (2018). In vivo multimodal tumor imaging and photodynamic therapy with novel theranostic agents based on the porphyrazine framework-chelated gadolinium (III) cation. Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(12), 2664-2672. [Link]
  • Man, F., et al. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Molecules, 27(9), 3062. [Link]
  • Ye, D., et al. (2013). A Bimodal Fluorescence-Magnetic Resonance Contrast Agent for Apoptosis Imaging.
  • Cyr, J. E., & Pearson, D. A. (2009). A Brief Review of Chelators for Radiolabeling Oligomers. Current Radiopharmaceuticals, 2(1), 22-30. [Link]
  • Man, F., et al. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Molecules, 27(9), 3062. [Link]
  • Spang, P., et al. (2021). Dual-Labelling Strategies for Nuclear and Fluorescence Molecular Imaging: Current Status and Future Perspectives. Cancers, 13(23), 5961. [Link]
  • Romanello, M., et al. (2019). Combining in vivo 2-photon imaging with photoactivatable fluorescent labeling shows low rates of mitochondrial dynamics in skeletal muscle. Journal of Applied Physiology, 127(3), 785-796. [Link]
  • Basnet, A., & Jacobson, O. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Pharmaceutics, 14(3), 518. [Link]
  • Kumar, V., et al. (2010). 68Ga-Labeled Radiopharmaceuticals for Positron Emission Tomography. Cancer Biotherapy & Radiopharmaceuticals, 25(4), 389-402. [Link]
  • D'Auria, G., et al. (2022). Methods for Radiolabelling Nanoparticles: PET Use (Part 2). Applied Sciences, 12(20), 10567. [Link]
  • Govindan, S. V., et al. (2003). Labeling targeting agents with gallium-68 and gallium-67.
  • D'Huyvetter, M., et al. (2014). Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs. Current Pharmaceutical Design, 20(38), 6001-6021. [Link]
  • Nicolas, G. P., et al. (2019). Current Status of Radiopharmaceuticals for the Theranostics of Neuroendocrine Neoplasms. Cancers, 11(4), 515. [Link]
  • Zhou, D., et al. (2023). Advances and Insights in Positron Emission Tomography (PET) Tracers for Metabotropic Glutamate Receptor 4 (mGluR4) imaging. Journal of Medicinal Chemistry. [Link]
  • Uslu, I., et al. (2023). A New Buffer for Gallium-68 Labeling Suitable for use in Nuclear Medicine; Triethanolamine (TEA). Current Radiopharmaceuticals, 16(2), 195-202. [Link]
  • Gao, M., et al. (2019). Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors: Challenges and Opportunities for Radiotracer Targeting N-methyl-d-aspartate (NMDA), α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) and Kainate Receptors. Journal of Medicinal Chemistry, 62(15), 6843-6860. [Link]
  • Wang, J. L., et al. (2010). 2-(2'-((Dimethylamino)methyl)-4'-(3-[18F]fluoropropoxy)-phenylthio)benzenamine for PET Imaging of Serotonin Transporters. Molecular Imaging and Biology, 12(5), 486-495. [Link]
  • Mishani, E., et al. (2009). Evaluation of Modified PEG-Anilinoquinazoline Derivatives as Potential Agents for EGFR Imaging in Cancer by Small Animal PET. Molecular Imaging and Biology, 11(1), 27-36. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in 2-morpholinoacetamide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-morpholinoacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthetic procedure. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to help you optimize your reaction yields and obtain high-purity products.

Troubleshooting Guide: Addressing Low Yields and Impurities

Low product yield is a frequent challenge in organic synthesis. This section provides a systematic approach to identifying and resolving the root causes of suboptimal results in your this compound synthesis.

Question: My reaction has a low conversion rate, leaving a significant amount of unreacted starting material. What are the likely causes and how can I fix this?

Answer:

A low conversion rate in the synthesis of this compound, which typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction, can be attributed to several factors.[1][2] A systematic investigation of the following parameters is crucial for troubleshooting.

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Impurities in either morpholine or 2-chloroacetamide can inhibit the reaction.[3] Ensure you are using high-purity reagents. It is advisable to verify the purity of your starting materials via techniques like NMR or GC-MS before use.

  • Reagent Degradation: Morpholine can absorb atmospheric carbon dioxide to form a carbamate salt, reducing its nucleophilicity. 2-chloroacetamide can undergo hydrolysis, especially in the presence of moisture, to form 2-hydroxyacetamide.[4][5][6][7] Use freshly opened or properly stored reagents.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of morpholine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, especially if some of the morpholine is impure or volatile.

2. Reaction Conditions:

  • Temperature: The rate of an SN2 reaction is temperature-dependent.[1] If the reaction temperature is too low, the reaction will be slow and may not reach completion within the allotted time. Conversely, excessively high temperatures can lead to the formation of side products. A moderate temperature increase, for example from room temperature to 40-50 °C, can significantly enhance the reaction rate.

  • Solvent Choice: The solvent plays a critical role in an SN2 reaction.[2][8] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base (if used) without strongly solvating the nucleophile (morpholine), thus enhancing its reactivity.[2] Protic solvents like water or alcohols can form hydrogen bonds with morpholine, reducing its nucleophilicity and slowing down the reaction.[2]

  • Presence of a Base: The reaction between morpholine and 2-chloroacetamide produces hydrochloric acid (HCl) as a byproduct. This will protonate the starting morpholine, rendering it non-nucleophilic. Therefore, the inclusion of a base to scavenge this acid is crucial. Common choices include triethylamine (TEA) or potassium carbonate (K2CO3). The base should be non-nucleophilic to avoid competing with the morpholine.

Troubleshooting Workflow for Low Conversion:

Caption: A logical workflow for troubleshooting low conversion rates.

Question: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

Answer:

Byproduct formation is a common cause of low yields and can complicate the purification process. The primary side reactions in the synthesis of this compound are hydrolysis and over-alkylation.

1. Hydrolysis of 2-Chloroacetamide:

  • Cause: The starting material, 2-chloroacetamide, can react with water to form 2-hydroxyacetamide. This is particularly problematic if the reaction is run in the presence of moisture or if a protic solvent is used.[4][5][6][7] The presence of a base can also catalyze this hydrolysis.[5][6][7]

  • Minimization:

    • Use anhydrous solvents and reagents.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • If using a base like potassium carbonate, ensure it is anhydrous.

2. Over-alkylation of the Product:

  • Cause: The product, this compound, still possesses a nucleophilic nitrogen atom within the morpholine ring. While less reactive than morpholine itself, it can potentially react with another molecule of 2-chloroacetamide, leading to a quaternary ammonium salt. This is more likely to occur at higher temperatures or if a large excess of 2-chloroacetamide is used.

  • Minimization:

    • Maintain a slight excess of morpholine relative to 2-chloroacetamide.

    • Control the reaction temperature to avoid excessive heat.

    • Monitor the reaction progress and stop it once the starting 2-chloroacetamide has been consumed.

3. Dimerization of Morpholine:

  • Cause: Under certain conditions, particularly with strong bases and high temperatures, morpholine can undergo self-condensation reactions. This is generally a minor side reaction in this specific synthesis.

  • Minimization:

    • Use a non-nucleophilic base like triethylamine or potassium carbonate.

    • Avoid excessively high reaction temperatures.

Summary of Common Side Reactions and Mitigation Strategies:

Side ReactionCauseMitigation Strategy
Hydrolysis of 2-chloroacetamidePresence of water, use of protic solvents, base catalysis.[5][6][7]Use anhydrous reagents and solvents; run under an inert atmosphere.
Over-alkylation of productExcess 2-chloroacetamide, high temperatures.Use a slight excess of morpholine; control reaction temperature.
Dimerization of morpholineStrong bases, high temperatures.Use a non-nucleophilic base; avoid excessive heat.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound, providing insights into best practices and theoretical considerations.

Question: What are the optimal reaction conditions for the synthesis of this compound?

Answer:

While the optimal conditions can vary depending on the scale and specific laboratory setup, a general set of robust starting conditions can be recommended. The reaction is an SN2 displacement of the chloride from 2-chloroacetamide by morpholine.[1] Key factors influencing the success of this reaction are the choice of solvent, base, temperature, and reaction time.

Recommended Starting Conditions:

ParameterRecommended ConditionRationale
Solvent Acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF)Polar aprotic solvents that enhance the nucleophilicity of morpholine.[2]
Base Potassium Carbonate (K2CO3) or Triethylamine (TEA)Scavenges the HCl byproduct without competing as a nucleophile.
Temperature 25-50 °CBalances a reasonable reaction rate with minimizing side reactions.
Stoichiometry 1.0 eq. 2-chloroacetamide, 1.1-1.2 eq. morpholine, 1.5 eq. baseA slight excess of the nucleophile drives the reaction to completion.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS to determine completion.

Experimental Protocol Example:

  • To a solution of 2-chloroacetamide (1.0 eq.) in acetonitrile, add morpholine (1.1 eq.) and potassium carbonate (1.5 eq.).

  • Stir the mixture at 40 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the solid potassium salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Question: How can I effectively monitor the progress of my reaction?

Answer:

Effective reaction monitoring is crucial to determine the point of completion, identify any issues, and avoid unnecessary heating that could lead to side products.[3]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitative monitoring. A suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) should be chosen to achieve good separation between the starting materials and the product. The disappearance of the 2-chloroacetamide spot and the appearance of the this compound spot indicate the reaction is progressing.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the quantification of starting materials and products, as well as the identification of any byproducts by their mass-to-charge ratio. This is a powerful tool for optimizing reaction conditions.

Question: What are the best practices for the purification of this compound?

Answer:

The purification strategy for this compound depends on the scale of the reaction and the nature of any impurities.

  • Recrystallization: If the crude product is relatively clean, recrystallization is an effective method for obtaining high-purity material. Suitable solvents for recrystallization include ethanol, isopropanol, or toluene.[9]

  • Column Chromatography: For smaller scale reactions or if significant impurities are present, silica gel column chromatography can be used. A gradient elution with a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a nonpolar solvent (e.g., dichloromethane or hexanes) is typically employed.

  • Work-up Procedure: A standard aqueous work-up can be performed to remove inorganic salts and water-soluble impurities. This typically involves dissolving the crude product in an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), and then concentrating under reduced pressure.

General Purification Workflow:

Caption: A decision-making workflow for the purification of this compound.

References

  • The Fascinating Chemistry of α‐Haloamides. PMC - NIH.
  • Nucleophilic Substitution Reactions. University of Illinois Chicago.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC - NIH.
  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect. ResearchGate.
  • Factors affecting the SN2 Reaction. Chemistry LibreTexts.
  • Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed.
  • Factors That Affect The Rate of Nucleophilic Substitution Reactions. YouTube.
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications.
  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC - NIH.
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications.
  • Method for preparing 2-(3-oxo-morpholine) acetonitrile. Google Patents.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-acetylation of Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acetylation of morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in this fundamental chemical transformation.

Introduction

The N-acetylation of morpholine to produce N-acetylmorpholine is a crucial reaction in the synthesis of pharmaceuticals and agrochemicals.[1][2] While seemingly straightforward, achieving high yield, purity, and efficiency requires careful optimization of reaction parameters. This guide provides a comprehensive resource to navigate the nuances of this reaction, from selecting the appropriate acetylating agent to troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the N-acetylation of morpholine, offering concise, scientifically grounded answers.

Q1: What are the most common acetylating agents for the N-acetylation of morpholine, and how do I choose between them?

A1: The most common acetylating agents are acetic anhydride and acetyl chloride.[1] Acetic anhydride is often preferred due to its lower cost, easier handling, and the formation of a less corrosive byproduct, acetic acid.[3][4] Acetyl chloride is more reactive, which can lead to faster reaction times but may also result in more side products if not carefully controlled.[3] Its byproduct is corrosive hydrochloric acid (HCl), which necessitates the use of a base to neutralize it and prevent the protonation of the morpholine starting material.[5][6] For most applications, acetic anhydride provides a good balance of reactivity and practicality.[4]

Q2: Is a catalyst necessary for the N-acetylation of morpholine?

A2: While the reaction can proceed without a catalyst, particularly with reactive agents like acetyl chloride, catalysts can significantly improve the reaction rate and yield, especially with less reactive acetylating agents. Lewis acids such as zinc acetate or alumina can be employed to activate the acetylating agent.[7][8] In some cases, even a catalytic amount of a protic acid like acetic acid can promote the reaction when using esters as the acyl source.[9][10]

Q3: What is the optimal temperature for the N-acetylation of morpholine?

A3: The optimal temperature depends on the chosen acetylating agent and solvent. Reactions with highly reactive acetyl chloride are often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.[11] When using acetic anhydride, the reaction may be conducted at room temperature or with gentle heating to drive it to completion.[2] Some "green" chemistry approaches using less reactive agents like ethyl acetate may require higher temperatures, in the range of 140-160 °C.[12]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common choices include aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[7][11] In some instances, the reaction can be run neat (without a solvent), particularly with acetic anhydride.[13] Environmentally friendly approaches have also been developed using water or brine as the solvent.[5][14]

Q5: My reaction is complete, but I'm having trouble isolating a pure product. What are the best purification methods?

A5: N-acetylmorpholine is a liquid at room temperature.[1] The most common method for purification is fractional distillation.[1][15] After the reaction, a typical workup involves quenching with water or a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by extraction with an organic solvent.[11] The organic layers are then combined, dried, and the solvent is removed under reduced pressure. The resulting crude product can then be purified by distillation.[2]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the N-acetylation of morpholine.

Issue Potential Cause(s) Recommended Troubleshooting Steps
Low or No Product Yield 1. Insufficiently Reactive Acetylating Agent: The chosen acetylating agent may not be potent enough under the reaction conditions. 2. Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature. 3. Protonation of Morpholine: If using an acyl halide without a base, the generated acid will protonate the starting material, rendering it non-nucleophilic.[6] 4. Hydrolysis of Acetylating Agent: Presence of moisture can hydrolyze the acetylating agent, reducing its effective concentration.[16]1. Increase Reactivity: Switch from acetic anhydride to the more reactive acetyl chloride.[3] If using a less reactive agent, consider adding a catalyst like zinc acetate or a Lewis acid.[8] 2. Optimize Conditions: Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or GC/MS. 3. Add a Base: When using acetyl chloride, add a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[11] 4. Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products/Impurities 1. Reaction Temperature is Too High: Elevated temperatures can lead to decomposition or side reactions. 2. Excess Acetylating Agent: Using a large excess of the acetylating agent can lead to the formation of byproducts. 3. Diacetylation: While less common for secondary amines, harsh conditions could potentially lead to undesired reactions.1. Control Temperature: For exothermic reactions, especially with acetyl chloride, maintain a low temperature (0 °C) during the addition of the reagent. 2. Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the acetylating agent.[11] 3. Milder Conditions: Use milder reaction conditions (lower temperature, less reactive acetylating agent) to improve selectivity.
Reaction Stalls Before Completion 1. Catalyst Deactivation: If using a catalyst, it may have been deactivated by impurities in the starting materials or solvent. 2. Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to a stalled reaction.1. Purify Starting Materials: Ensure the purity of morpholine and the solvent. Consider using a fresh batch of catalyst. 2. Improve Agitation: Increase the stirring rate to ensure proper mixing of the reactants.

Visualizing the Process

Reaction Mechanism

The N-acetylation of morpholine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

N-acetylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Morpholine Morpholine (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Morpholine->TetrahedralIntermediate Attacks Carbonyl Carbon AcetylatingAgent Acetylating Agent (e.g., Acetic Anhydride) AcetylatingAgent->TetrahedralIntermediate TetrahedralIntermediate_2 Tetrahedral Intermediate TetrahedralIntermediate->TetrahedralIntermediate_2 Product N-Acetylmorpholine LeavingGroup Leaving Group (e.g., Acetate) TetrahedralIntermediate_2->Product TetrahedralIntermediate_2->LeavingGroup Elimination Experimental Workflow start Start: Define Reaction Goal (Yield, Purity) reagent_selection Select Acetylating Agent (Acetic Anhydride vs. Acetyl Chloride) start->reagent_selection condition_setup Set Up Reaction: - Morpholine - Solvent - Base (if needed) reagent_selection->condition_setup reagent_addition Add Acetylating Agent (Control Temperature) condition_setup->reagent_addition monitoring Monitor Reaction (TLC, GC/MS) reagent_addition->monitoring monitoring->reagent_addition Incomplete workup Reaction Workup: - Quench - Extract monitoring->workup Reaction Complete purification Purify Product (Distillation) workup->purification analysis Analyze Product (NMR, IR, Purity) purification->analysis end End: Optimized Protocol analysis->end

Caption: General experimental workflow for N-acetylation.

Comparative Data

The choice of acetylating agent is a critical decision. The following table provides a comparative overview of acetic anhydride and acetyl chloride.

Parameter Acetic Anhydride Acetyl Chloride Reference
Reactivity ModerateHigh[3]
Byproduct Acetic Acid (less corrosive)Hydrochloric Acid (corrosive)[4]
Handling Easier to handle, less volatileMore volatile, moisture-sensitive[3][4]
Cost Generally less expensiveTypically more expensive[4]
Base Required Not always necessaryRequired (e.g., triethylamine, pyridine)[5][11]

Experimental Protocols

Protocol 1: N-acetylation of Morpholine using Acetic Anhydride

This protocol is a standard procedure for the N-acetylation of morpholine with acetic anhydride.

Materials:

  • Morpholine (1.0 eq.)

  • Acetic Anhydride (1.1 eq.)

  • Dichloromethane (DCM) (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve morpholine (1.0 eq.) in DCM.

  • Slowly add acetic anhydride (1.1 eq.) to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, carefully add saturated sodium bicarbonate solution to quench the reaction and neutralize the acetic acid byproduct.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude N-acetylmorpholine.

  • Purify the crude product by fractional distillation. [1]

Protocol 2: N-acetylation of Morpholine using Acetyl Chloride

This protocol outlines the procedure for using the more reactive acetyl chloride, requiring careful temperature control and the use of a base.

Materials:

  • Morpholine (1.0 eq.)

  • Acetyl Chloride (1.1 eq.)

  • Triethylamine (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, and other standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve morpholine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude N-acetylmorpholine.

  • Purify the crude product by fractional distillation. [11][15]

References

  • Guidechem. N-Acetylmorpholine 1696-20-4 wiki. URL
  • PMC.
  • MDPI.
  • Benchchem. A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride. URL
  • brainly.com.
  • SciSpace.
  • Google Patents.
  • An eco-friendly and highly efficient route for N-acylation under c
  • Niir Project Consultancy Services. Starting a N-Acetyl Morpholine Manufacturing Business?. URL
  • Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. URL
  • Benchchem.
  • Google Patents. CN103641797B - Preparation method for N-acetyl morpholine. URL
  • NIH.
  • Eureka | Patsnap. Preparation method for N-acetyl morpholine. URL
  • Google Patents. CN1283632C - Process for preparing N-acetyl morpholine. URL
  • Chemical Communications (RSC Publishing). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. URL
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. URL
  • Taylor & Francis Online.
  • Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. URL
  • ChemicalBook. N-Acetylmorpholine | 1696-20-4. URL
  • Benchchem.
  • ResearchGate. Does Acetyl Chloride (AcCl)
  • Benchchem. optimizing N-acylation of 3-aminoacetanilide reaction conditions. URL
  • Sciencemadness Discussion Board. Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11. URL
  • ResearchGate. (PDF)
  • ResearchGate.
  • Benchchem.
  • Benchchem. troubleshooting guide for the synthesis of morpholine compounds. URL
  • Benchchem.
  • Benchchem.
  • ResearchGate.

Sources

identifying and removing byproducts in 2-morpholinoacetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-morpholinoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and removing byproducts from this common synthetic transformation. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reaction with confidence.

Section 1: The Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 2-chloroacetamide and morpholine.[1][2] In this SN2 reaction, the secondary amine (morpholine) acts as the nucleophile, displacing the chloride from 2-chloroacetamide.

Synthesis_Pathway chloroacetamide 2-Chloroacetamide product This compound chloroacetamide->product + morpholine Morpholine morpholine->product Nucleophilic Substitution hcl HCl (neutralized by excess morpholine) product->hcl

Caption: General reaction scheme for this compound synthesis.

Experimental Protocol: Standard Synthesis
  • Reaction Setup: To a stirred solution of morpholine (2.5 equivalents) in a suitable solvent (e.g., acetonitrile or ethanol) in a round-bottom flask, add 2-chloroacetamide (1.0 equivalent) portion-wise at room temperature. Note: The excess morpholine acts as both a reactant and a base to neutralize the HCl formed during the reaction.

  • Reaction Monitoring: Heat the mixture to 50-60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-chloroacetamide spot is no longer visible.

  • Initial Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in an organic solvent like ethyl acetate or dichloromethane (DCM). This crude organic solution will contain the product, unreacted morpholine, and potential byproducts.

Section 2: Troubleshooting and FAQs

This section addresses the most common issues encountered during the synthesis and purification of this compound.

Q1: What are the primary byproducts I should expect, and why do they form?

The most common impurities are unreacted starting materials and a key hydrolysis byproduct. Understanding their formation is crucial for prevention.

  • Unreacted Morpholine: As a reagent used in excess, its presence is almost guaranteed in the crude product.[3]

  • Unreacted 2-Chloroacetamide: Incomplete reaction will leave residual electrophile, which can complicate purification and subsequent steps.[4]

  • 2-Morpholinoacetic Acid: This is the most common reaction-derived byproduct. It forms from the hydrolysis of the amide bond in the final product, this compound.[5] This process is catalyzed by the presence of water under either acidic or basic conditions, which can inadvertently occur during an aqueous workup if the pH is not controlled.[6][7]

  • 2-Hydroxyacetamide: This can form if the starting material, 2-chloroacetamide, undergoes hydrolysis.[2][6] This is more likely if the reaction is run in protic, aqueous solvents or if there is significant water contamination.

Byproduct_Formation cluster_main Desired Reaction cluster_side Byproduct Formation 2-Chloroacetamide 2-Chloroacetamide This compound This compound 2-Chloroacetamide->this compound SN2 2-Hydroxyacetamide 2-Hydroxyacetamide 2-Chloroacetamide->2-Hydroxyacetamide Hydrolysis (H2O) Morpholine Morpholine Morpholine->this compound SN2 2-Morpholinoacetic Acid 2-Morpholinoacetic Acid

Caption: Key pathways for the formation of common byproducts.

Q2: My TLC shows multiple spots. How do I identify the impurities?

A multi-spot TLC is a common scenario. Here’s how to approach identification:

  • Co-spotting: Run a TLC plate spotting your crude reaction mixture in one lane, the starting materials (morpholine and 2-chloroacetamide) in separate lanes, and a co-spot of the crude mixture with each starting material. If a spot in your crude lane moves to the same Rf as a starting material, you have identified it.

  • Staining: Morpholine, being a secondary amine, may not be visible under UV light but can often be visualized with a potassium permanganate (KMnO₄) stain.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is the most definitive method. It will separate the components and provide the exact mass for each, allowing for confident identification of the product (m/z = 145.1 [M+H]⁺), 2-morpholinoacetic acid (m/z = 146.1 [M+H]⁺), and other potential species.

Q3: How do I efficiently remove the excess morpholine after the reaction?

Residual morpholine is basic and highly water-soluble when protonated. This chemical property is key to its removal.[3]

  • Acidic Wash: The standard and most effective method is a liquid-liquid extraction using a dilute acid.[3] By washing the organic layer containing your crude product with an aqueous solution of 1M HCl, the basic morpholine is protonated to form morpholinium chloride. This salt is highly soluble in the aqueous layer and is thus removed from the organic phase. A subsequent wash with saturated sodium bicarbonate solution will neutralize any remaining acid.[3]

  • Acid-Sensitive Products: If your target molecule is unstable in acid, use a solid-phase scavenger resin. These are polymers with acidic functional groups (e.g., sulfonic acid) that bind basic compounds like morpholine. The resin is stirred with the organic solution and then removed by simple filtration.[3]

Q4: I've identified an acidic impurity, likely 2-morpholinoacetic acid. What is the best removal strategy?

Just as an acid wash removes a basic impurity, a basic wash removes an acidic one.

  • Mild Basic Wash: Perform a liquid-liquid extraction, washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic carboxylic acid group of 2-morpholinoacetic acid will be deprotonated to form its sodium salt. This salt is soluble in the aqueous layer and will be partitioned out of the organic phase. It is critical to use a mild base like NaHCO₃ rather than a strong base (e.g., NaOH) to prevent potential base-catalyzed hydrolysis of your desired amide product.

Section 3: Systematic Troubleshooting Guide

Use the following workflow and summary table to systematically diagnose and resolve purity issues in your synthesis.

Troubleshooting_Workflow start Crude Product Analysis (TLC, LC-MS) check_morpholine Excess Morpholine Detected? start->check_morpholine acid_wash Perform Dilute Acid Wash (e.g., 1M HCl) check_morpholine->acid_wash Yes check_acid_impurity Acidic Impurity (e.g., 2-Morpholinoacetic Acid) Detected? check_morpholine->check_acid_impurity No acid_wash->check_acid_impurity base_wash Perform Mild Base Wash (e.g., sat. NaHCO3) check_acid_impurity->base_wash Yes check_purity Purity Acceptable by LC-MS / NMR? check_acid_impurity->check_purity No base_wash->check_purity recrystallize Recrystallize Product check_purity->recrystallize No (minor impurities remain) final_product Pure this compound check_purity->final_product Yes recrystallize->final_product end Further Characterization final_product->end

Caption: A step-by-step workflow for the purification of this compound.

Byproduct Summary Table
Byproduct NameMolecular FormulaIdentification Method(s)CausalityRemoval Protocol
Morpholine C₄H₉NOTLC (KMnO₄ stain), Co-spotting, LC-MSUsed in excess as a reagent and base.[3]Protocol 1: Acidic Extraction (1M HCl wash).[3]
2-Chloroacetamide C₂H₄ClNOTLC (UV active), Co-spotting, LC-MSIncomplete reaction.Aqueous washes, Protocol 3: Recrystallization.
2-Morpholinoacetic Acid C₆H₁₁NO₃LC-MS (M+H = 146.1), pH of crudeHydrolysis of the product's amide group.[6][7]Protocol 2: Mild Basic Extraction (NaHCO₃ wash).
2-Hydroxyacetamide C₂H₅NO₂LC-MSHydrolysis of the starting material 2-chloroacetamide.[2]Aqueous washes, Protocol 3: Recrystallization.

Section 4: Detailed Purification Protocols

Protocol 1: Removal of Excess Morpholine by Acidic Extraction

This protocol is for removing basic impurities like morpholine from an organic solution.[3]

  • Preparation: Transfer the organic solution of your crude product (e.g., in ethyl acetate) to a separatory funnel.

  • First Wash: Add an equal volume of 1M Hydrochloric Acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel, invert, and open the stopcock to vent any pressure. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate completely. Drain and collect the lower aqueous layer for proper disposal.

  • Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal.

  • Neutralization: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Removal of 2-Morpholinoacetic Acid by Mild Basic Extraction

This protocol is for removing acidic impurities from an organic solution.

  • Preparation: Transfer the organic solution of your crude product to a separatory funnel.

  • Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake, venting frequently as CO₂ may be generated.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Final Wash: Wash the organic layer with brine, then dry and concentrate as described in Protocol 1, Step 7.

Protocol 3: Recrystallization of this compound

This protocol is a final polishing step to achieve high purity, effective for removing small amounts of starting materials and side products.

  • Solvent Selection: Choose a solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., isopropanol, ethanol/ethyl acetate mixture).

  • Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

  • Cooling: Slowly cool the solution to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

References

  • BenchChem Technical Support Team. (2025).
  • ResearchGate. (n.d.). Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect.
  • Google Patents. (n.d.). US4091218A - Morpholine process.
  • Alfa Chemistry. (n.d.). CAS 5625-98-9 this compound.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Morpholinoacetic Acid | 3235-69-6.
  • ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • BenchChem. (n.d.). The Versatility of 2-Morpholinoacetic Acid Hydrochloride in Organic Synthesis: A Guide for Researchers.
  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC.
  • Sciencemadness Wiki. (2020, December 31). Chloroacetamide.
  • Wikipedia. (n.d.). Chloroacetamide.

Sources

Technical Support Center: Purification of 2-Morpholinoacetamide using Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of 2-morpholinoacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of purifying this polar, basic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your column chromatography experiments effectively.

I. Understanding the Molecule: The Key to Successful Purification

This compound presents a unique set of purification challenges due to its chemical structure. It possesses a polar amide group and a basic morpholine ring. This bifunctional nature dictates its behavior on a standard silica gel column:

  • Polarity: The high polarity of the molecule means it will have a strong affinity for the polar silica gel stationary phase. Consequently, highly polar mobile phases are required for elution.

  • Basicity: The tertiary amine in the morpholine ring is a Lewis base. It will readily interact with the acidic silanol groups (Si-OH) on the surface of silica gel. This strong interaction is the primary cause of common issues like peak tailing and, in some cases, irreversible adsorption of the compound to the column.[1]

Understanding these two characteristics is fundamental to diagnosing problems and devising effective solutions.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered during the column chromatography of this compound.

Question 1: My this compound is not eluting from the column, even with 100% ethyl acetate.

Probable Cause: The polarity of your mobile phase is insufficient to overcome the strong interaction between the highly polar this compound and the silica gel.

Solutions:

  • Introduce a Stronger Solvent: The next logical step is to introduce a more polar solvent into your mobile phase. Methanol is an excellent choice. Start by preparing a mobile phase of 5% methanol in dichloromethane or ethyl acetate.[2]

  • Gradual Polarity Increase: If you are still not observing elution, you can gradually increase the percentage of methanol. A common strategy is to run a gradient, for example, from 0% to 10% methanol in dichloromethane over several column volumes.

  • Check for Compound Stability: In rare cases, the compound might be degrading on the silica gel.[3] To test for this, spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may not be stable on silica.

Question 2: My compound is eluting, but the peaks are broad and show significant tailing.

Probable Cause: This is a classic sign of a strong interaction between the basic morpholine nitrogen and the acidic silanol groups on the silica gel.

Solutions:

  • Add a Basic Modifier: The most effective way to counteract this is to add a small amount of a basic modifier to your mobile phase. This will neutralize the acidic sites on the silica gel. A common choice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent.[2]

  • Consider an Alternative Stationary Phase: If tailing persists, or if your compound is particularly base-sensitive, consider using a different stationary phase.

    • Alumina (neutral or basic): This is a good alternative for basic compounds.[3]

    • Amine-functionalized silica: This stationary phase has aminopropyl groups that mask the acidic silanol groups, leading to improved peak shape for basic analytes.

Question 3: I see multiple spots on my TLC, but after the column, my fractions are all mixed.

Probable Cause: This can happen for a few reasons:

  • Overloading the Column: If you load too much sample, the separation bands will broaden and overlap.

  • Poor Column Packing: Channels or cracks in the silica bed will lead to an uneven flow of the mobile phase and poor separation.

  • On-Column Degradation: As mentioned before, if your compound is degrading on the column, you may be eluting a mixture of your target compound and its degradants in all fractions.[3]

Solutions:

  • Reduce Sample Load: As a general rule, the amount of crude material loaded should be about 1-5% of the mass of the silica gel.

  • Repack the Column: Ensure your column is packed uniformly. A wet slurry packing method is generally preferred to minimize air bubbles and channels.

  • Dry Loading: If your compound has poor solubility in the initial mobile phase, consider a dry loading technique.[3] Dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for developing a TLC method for this compound?

Q2: How can I visualize this compound on a TLC plate?

This compound has a UV-inactive chromophore, so it will not be visible under a standard UV lamp (254 nm). You will need to use a stain. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that will react with the amine and amide functional groups, appearing as a yellow-brown spot on a purple background.

Q3: Should I be concerned about the stability of this compound during purification and storage?

Amides are generally stable, but the presence of the morpholine ring introduces a site that can be susceptible to oxidation over time. It is good practice to store the purified compound under an inert atmosphere (nitrogen or argon) and at a low temperature to minimize degradation. Solutions should be used fresh when possible.

Q4: Is recrystallization a viable alternative to column chromatography for purifying this compound?

Yes, for amides, recrystallization can be a very effective purification method, especially if you are dealing with crystalline solids and need to remove small amounts of impurities.[6] You would need to screen various solvents to find one in which this compound is soluble at high temperatures but sparingly soluble at room temperature. Given its polarity, you might explore solvents like ethanol, isopropanol, or mixtures of polar solvents.

IV. Experimental Protocols and Data

Step-by-Step Protocol: Column Chromatography of this compound

This protocol assumes a standard silica gel stationary phase.

  • TLC Analysis:

    • Prepare a developing chamber with a solvent system of 90:10 Dichloromethane:Methanol with 1% Ammonium Hydroxide.

    • Dissolve a small amount of your crude this compound in methanol and spot it on a TLC plate.

    • Develop the plate and visualize with a potassium permanganate stain.

    • Adjust the solvent ratio until the desired product has an Rf of ~0.3.

  • Column Preparation:

    • Select a column with a diameter appropriate for your sample size (see table below).

    • Prepare a slurry of silica gel in your initial, less polar mobile phase (e.g., 98:2 Dichloromethane:Methanol with 1% Ammonium Hydroxide).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, uniform bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary).

    • Carefully pipette the sample onto the top of the silica bed.

    • Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution and Fraction Collection:

    • Begin eluting with your initial mobile phase.

    • If using a gradient, gradually increase the percentage of methanol.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table: Recommended Solvent Systems
ApplicationSolvent SystemPolarityNotes
TLC Screening 9:1 Ethyl Acetate / MethanolHighA good starting point. Adjust the ratio to achieve the desired Rf.
TLC Screening 95:5 Dichloromethane / MethanolHighAnother excellent starting system.
Column Elution Gradient of 2-10% Methanol in DichloromethaneVariableA typical gradient for eluting polar compounds. Add 1% triethylamine or ammonium hydroxide to the mobile phase to prevent tailing.[2]
Column Elution Isocratic 5-10% Methanol in Ethyl AcetateHighCan be used if the impurities are well-separated from the product. Remember to include a basic modifier.

V. Visualized Workflows

General Workflow for Purification

Purification Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (e.g., 9:1 DCM:MeOH + 1% NH4OH) ColumnPrep 2. Column Packing (Slurry Method) TLC->ColumnPrep Load 3. Sample Loading (Wet or Dry) ColumnPrep->Load Elute 4. Elution (Gradient or Isocratic) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring of Fractions Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Solvent Removal Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct Troubleshooting Logic Start Start Purification Issue Encounter Issue? Start->Issue NoElution Problem: No Elution Issue->NoElution Yes, No Elution Tailing Problem: Peak Tailing Issue->Tailing Yes, Tailing MixedFractions Problem: Mixed Fractions Issue->MixedFractions Yes, Mixed Fractions Success Purification Successful Issue->Success No Sol1 Solution: - Increase mobile phase polarity (add Methanol) NoElution->Sol1 Sol2 Solution: - Add basic modifier (TEA/NH4OH) - Use Alumina/Amine-Silica Tailing->Sol2 Sol3 Solution: - Reduce sample load - Repack column - Use dry loading MixedFractions->Sol3 Sol1->Start Retry Sol2->Start Retry Sol3->Start Retry

Caption: A decision tree for troubleshooting common purification issues.

VI. References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]

  • Reddit. (2016, January 16). Column Chromatography: Amides. r/chemistry. Available from: [Link]

  • York University, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Thin Layer Chromatography. Available from: [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available from: [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available from: [Link]

  • Awadallah, F. M. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR? ResearchGate. Available from: [Link]

  • Li, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29333–29339. Available from: [Link]

  • Northrop, B. H. FLASH OPTIMIZATION. Available from: [Link]

  • Roche Diagnostics GmbH. (2002). 5.2 Protein purification. In RTS Application Manual. Available from: [Link]

  • Widayanti, A., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3418. Available from: [Link]

  • ResearchGate. (2019). The Rf value of the ethyl acetate fraction detected on the Thin Layer... Available from: [Link]

  • Cytiva. Antibody package, modern Protein A (2-step protocol). Available from: [Link]

  • Reddit. (2020, January 19). Rf value for TLC. r/chemhelp. Available from: [Link]

  • Cytiva. Performing unattended, two-step protein purification with ÄKTA™ pure. Available from: [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. Available from: [Link]

  • GE Healthcare. ÄKTAdesign Purification. Available from: [Link]

  • Bionatura. (2018). Evaluation of two-different affinity chromatographic columns based on Protein A for the purification of an IgG2a monoclonal antibody from ascites. Revista Bionatura, 3(4). Available from: [Link]

  • Stevens Institute of Technology. Thin Layer Chromatography Characterization of the Active Ingredients in Excedrin and Anacin. Available from: [Link]

  • Modibbo, A. A. (2024, September 23). What is the best solvent for TLC of the ethyl acetate:methanol fraction of a methanol extract? ResearchGate. Available from: [Link]

  • ResearchGate. (2017). Solubility of PMMA in the solvents dichloromethane, ethyl acetate and... Available from: [Link]

Sources

Technical Support Center: Strategies to Improve the Solubility of 2-Morpholinoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-morpholinoacetamide derivatives. This guide is designed to provide you with in-depth, actionable strategies to overcome solubility challenges frequently encountered during the development of this promising class of compounds. My approach is to not only offer protocols but to also provide the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide - Common Solubility Issues & Solutions

This section addresses specific problems you may encounter in the laboratory and provides a systematic approach to troubleshooting.

Issue 1: My this compound derivative has precipitated out of my aqueous buffer during my in-vitro assay.

This is a common and frustrating issue that can invalidate experimental results. The precipitation is a clear indication that the intrinsic solubility of your compound in the specific buffer system has been exceeded. Here’s how to approach this problem methodically.

Initial Diagnosis Workflow

A Precipitation Observed B Characterize Precipitate: - Is it the compound? - Crystalline or amorphous? A->B Confirm Identity C Review Experimental Conditions: - Compound Concentration - Buffer pH - Temperature - Presence of other solutes A->C Analyze Setup D Determine Kinetic vs. Thermodynamic Solubility B->D C->D E Select Appropriate Solubilization Strategy D->E

Caption: Initial diagnostic workflow for compound precipitation.

Step-by-Step Troubleshooting Protocol:

  • Confirm the Identity of the Precipitate: Before proceeding, it's crucial to confirm that the precipitate is indeed your compound and not a salt from the buffer or another component. This can be done by isolating the precipitate and analyzing it using techniques like HPLC or LC-MS.

  • Evaluate the Buffer pH - The "Low-Hanging Fruit": The this compound scaffold contains a basic morpholine nitrogen with a pKa of approximately 8.7.[1] This makes the solubility of these derivatives highly dependent on pH.[2][3]

    • The Underlying Principle: At a pH below the pKa, the morpholine nitrogen will be protonated, forming a charged species. Charged species are generally more soluble in aqueous media than their neutral counterparts.[4]

    • Actionable Step: Measure the pH of your buffer. If it is near or above the pKa of your compound, the majority of the molecules will be in the less soluble, neutral form. Consider lowering the pH of your buffer. A good starting point is to adjust the pH to at least one or two units below the pKa of the morpholine nitrogen.

  • Consider Co-solvents for a Quick Fix: If altering the pH is not an option due to experimental constraints (e.g., cell-based assays), the use of co-solvents can be a rapid and effective solution.

    • The Mechanism of Co-solvency: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[5] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).

    • Experimental Approach: Prepare a stock solution of your compound in a suitable co-solvent (e.g., DMSO). Then, in your aqueous buffer, test a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 5% v/v). It is critical to determine the highest concentration of the co-solvent that is tolerated by your assay system without causing artifacts.

    Co-solventTypical Starting ConcentrationMaximum Recommended for Cell-based Assays
    DMSO0.1 - 1%< 0.5%
    Ethanol1 - 5%< 1%
    PEG 4005 - 10%Assay dependent
  • Determine the Type of Solubility: Kinetic vs. Thermodynamic: Understanding whether you are dealing with kinetic or thermodynamic solubility is key to developing a long-term solution.

    • Kinetic Solubility: This is the concentration of a compound that can be reached by dissolving it from a high-concentration stock solution (usually in DMSO) into an aqueous buffer. It often results in a supersaturated solution that may precipitate over time.[6]

    • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a given solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (typically 24-48 hours).[7][8]

    Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [9]

    • Add an excess amount of your solid this compound derivative to a known volume of your aqueous buffer in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, filter the solution through a 0.45 µm filter to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Issue 2: My lead this compound candidate has poor oral bioavailability in animal studies, which we suspect is due to low solubility.

Poor oral bioavailability is a major hurdle in drug development. For compounds with low intrinsic solubility, dissolution in the gastrointestinal tract can be the rate-limiting step for absorption.[10]

Strategic Approach to Improving Oral Bioavailability

A Poor Oral Bioavailability (Suspected Solubility Limitation) B Physicochemical Characterization: - Thermodynamic Solubility (pH-profile) - pKa - LogP A->B C Salt Formation B->C Ionizable Group Present D Amorphous Solid Dispersion B->D High Melting Point/ Crystalline Compound E Prodrug Approach B->E Structurally Amenable F Cyclodextrin Complexation B->F Favorable Molecular Size G Formulation Development & In-vivo Testing C->G D->G E->G F->G

Caption: Strategic workflow for enhancing oral bioavailability.

Advanced Solubilization Strategies:

  • Salt Formation: This is often the first and most effective strategy for ionizable compounds.[11]

    • Scientific Rationale: As your this compound derivative has a basic morpholine nitrogen, it can be reacted with an acid to form a salt.[12] Salts typically have higher aqueous solubility and faster dissolution rates than the corresponding free base.[13]

    • Experimental Consideration: A salt screening study should be performed with a variety of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tartrate) to identify a stable, non-hygroscopic salt form with optimal solubility and dissolution characteristics.

  • Amorphous Solid Dispersions (ASDs): If salt formation is not feasible or does not provide sufficient improvement, creating an amorphous solid dispersion is a powerful alternative.

    • Mechanism of Action: In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix. This prevents the drug from crystallizing, keeping it in a higher-energy amorphous state, which has a higher apparent solubility and dissolution rate than the crystalline form.[14]

    • Common Polymers for ASDs: HPMC, HPMCAS, PVP, and Soluplus®.

    • Preparation Methods:

      • Spray Drying: A solution of the drug and polymer is sprayed into a hot air stream, causing rapid solvent evaporation and formation of the ASD.

      • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to form a melt, which is then extruded and cooled to form the ASD.

  • Cyclodextrin Complexation: This technique involves the formation of inclusion complexes with cyclodextrins.

    • How it Works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of your this compound derivative can be encapsulated within the cyclodextrin cavity, forming a complex that has significantly higher aqueous solubility.[15]

    • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations.

  • Prodrug Approach: This involves chemically modifying the molecule to create a more soluble promoiety that is cleaved in-vivo to release the active parent drug.

    • Strategy for 2-Morpholinoacetamides: While the morpholine and acetamide groups already contribute to solubility, if further enhancement is needed, a highly water-soluble group (e.g., a phosphate or an amino acid) could be attached to a suitable position on the molecule. This is a more involved strategy that requires significant medicinal chemistry effort.[15]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the first thing I should do when I suspect a solubility problem with my new this compound derivative?

A1: The first and most critical step is to determine the thermodynamic solubility of your compound. This provides a baseline understanding of its intrinsic solubility. The shake-flask method is the gold standard for this.[8] Concurrently, determining the pKa of the morpholine nitrogen is essential for understanding its pH-dependent solubility.

Q2: How does the morpholine ring in my compound affect its solubility?

A2: The morpholine ring generally has a positive impact on solubility.[1][4] It contains an oxygen atom that can act as a hydrogen bond acceptor and a basic nitrogen atom that can be protonated at physiological pH. This protonation leads to the formation of a charged species, which is more soluble in water.[2] The morpholine moiety provides a good balance of hydrophilic and lipophilic properties.[4]

Q3: And what about the acetamide group?

A3: The acetamide group is also beneficial for aqueous solubility. It is a polar functional group that can act as both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O).[16] This allows for favorable interactions with water molecules.

Q4: Can I just add more DMSO to my assay to keep my compound in solution?

A4: While tempting, this is generally not a good practice. High concentrations of DMSO can have detrimental effects on your experiment, including:

  • Altering protein conformation and function.

  • Causing cell toxicity in cell-based assays.

  • Leading to inaccurate IC50 values. It is always best to keep the final DMSO concentration as low as possible, typically below 0.5% for most biological assays.

Q5: When should I consider salt formation versus a solid dispersion?

A5: Salt formation is generally the preferred initial approach for ionizable compounds like this compound derivatives due to its simplicity and cost-effectiveness.[11] However, if you are unable to form a stable, crystalline salt with improved solubility, or if the improvement is insufficient, then a solid dispersion would be the next logical step. ASDs are particularly useful for compounds that are highly crystalline and have a high melting point, as this indicates strong crystal lattice energy that is difficult to overcome.

Q6: Are there any in-silico tools that can help predict the solubility of my derivatives?

A6: Yes, there are several computational models and software packages that can predict aqueous solubility based on the chemical structure of a molecule.[17] These tools typically use quantitative structure-property relationship (QSPR) models. While these predictions are useful for prioritizing compounds in early discovery, they are not a substitute for experimental determination of solubility.[18]

References

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). Bentham Science. [Link]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. [Link]
  • A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. (2024).
  • Solubility | Dissolution | Bioavailability Enhancement CDMO. (n.d.). PharmaCompass.com. [Link]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed. [Link]
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. [Link]
  • In-vitro Thermodynamic Solubility. (2023). protocols.io. [Link]
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies. [Link]
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry. [Link]
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). Repositorio Institucional de la Universidad de Granada. [Link]
  • What is Acetamide used for?. (2024).
  • Drug Solubility: Importance and Enhancement Techniques. (2012).
  • Solubility of Things. (n.d.). Acetamide. [Link]
  • Acetamide. (n.d.). Wikipedia. [Link]
  • Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific. [Link]
  • Morpholine. (2022). Sciencemadness Wiki. [Link]
  • Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. (2013).
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.).
  • A New Strategy for the Synthesis of Substituted Morpholines. (2005).
  • Expanding complex morpholines using systematic chemical diversity. (2025). American Chemical Society. [Link]
  • Morpholine. (n.d.). Wikipedia. [Link]
  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (2019).
  • Solubilization techniques used for poorly water-soluble drugs. (2022).
  • Morpholine. (n.d.). PubChem. [Link]
  • Contemporary Review on Solubility Enhancement Techniques. (2023).
  • Tactics to Improve Solubility. (2021). The Royal Society of Chemistry. [Link]
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
  • Will we ever be able to accurately predict solubility?. (2024).
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (n.d.). Preprints.org. [Link]
  • Representative morpholine ring formation. Reagents and conditions: a)... (n.d.).
  • Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. (2023).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2021). International Journal of Pharmaceutical and Chemical Analysis. [Link]
  • Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. (2023).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022).
  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2023).
  • Solubility Prediction Methods for Drug/Drug Like Molecules. (2018).
  • Rethinking the AI Paradigm for Solubility Prediction of Drug-Like Compounds with Dual-Perspective Modeling and Experimental Validation. (2024).

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Morpholinoacetamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Morpholinoacetamide is a key building block in medicinal chemistry and drug development. While its synthesis on a laboratory scale is relatively straightforward, transitioning to pilot and commercial-scale production introduces significant challenges. These hurdles often relate to process reproducibility, impurity control, safety, and physical processing.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting the common issues encountered during the scale-up of this compound production. Our approach is grounded in fundamental chemical engineering principles and process chemistry to ensure robust and scalable outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at scale?

The most prevalent and industrially viable route is the nucleophilic substitution reaction between morpholine and 2-chloroacetamide.[3] This method is favored for its high atom economy and the relatively low cost of starting materials. The reaction is typically performed in a suitable solvent with a base to neutralize the hydrochloric acid byproduct.

Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?

The primary challenges are multifaceted and span chemical, engineering, and safety domains:[4]

  • Exotherm Management: The reaction is exothermic, and the surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal less efficient. This can lead to temperature spikes, increased impurity formation, and potential runaway reactions.[]

  • Mixing and Mass Transfer: Ensuring homogeneity in large reactors is difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in inconsistent product quality and yield.[1][2]

  • Solid Handling: 2-Chloroacetamide is a solid, and its addition to the reactor at a controlled rate without clumping is a significant operational challenge.[6]

  • Purification and Isolation: Crystallization, the primary method for purification, is highly sensitive to scale. Achieving consistent crystal size, form (polymorph), and purity requires careful control over cooling rates, agitation, and supersaturation.[7]

  • Safety: Handling large quantities of 2-chloroacetamide, which is toxic and an irritant, requires stringent engineering controls and personal protective equipment (PPE).[8][9]

Q3: What are the critical safety precautions for handling the reactants, especially 2-chloroacetamide?

Due to its toxicity, 2-chloroacetamide must be handled with extreme care.[10]

  • Engineering Controls: Always work in a well-ventilated area, preferably within a fume hood or a contained charging system at a larger scale.[9] Facilities should be equipped with eyewash stations and safety showers.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and protective clothing to prevent skin and eye contact.[6] For handling large quantities or where dust may be generated, respiratory protection is necessary.[6]

  • Handling Procedures: Minimize dust generation during transfer.[9] Avoid all personal contact, including inhalation.[8] Contaminated clothing should be removed immediately and laundered separately.[8]

  • Storage: Store 2-chloroacetamide in tightly closed containers in a cool, dry, and well-ventilated area, separated from incompatible materials like strong bases or oxidants.[10]

Troubleshooting Guides

This section provides detailed, question-and-answer-based solutions to specific problems you may encounter during the scale-up process.

Part 1: The Reaction Stage

Q1.1: My reaction yield is significantly lower at scale compared to the lab. What are the likely causes?

  • Probable Cause 1: Inefficient Heat Transfer. Uncontrolled temperature increases can lead to the degradation of reactants or products and promote side reactions.

    • Solution: Ensure your reactor's cooling system is adequate for the batch size. Implement a controlled addition profile for the limiting reagent to manage the rate of heat generation. Consider using a more dilute reaction medium to increase the heat capacity of the batch.

  • Probable Cause 2: Poor Mixing. Inadequate agitation can result in non-homogenous reaction conditions, leaving pockets of unreacted starting materials.

    • Solution: Verify that the agitator speed and impeller design are appropriate for the reactor geometry and batch volume. For solids addition, ensure the solid is dispersed quickly and does not settle at the bottom of the reactor. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing at scale.[2]

  • Probable Cause 3: Raw Material Quality. The quality and purity of starting materials can vary between batches, especially when sourcing larger quantities.[1]

    • Solution: Qualify all vendors and establish strict specifications for incoming raw materials. Perform identity and purity checks on each batch of morpholine and 2-chloroacetamide before use.

Q1.2: I am observing a new, significant impurity in my crude product at scale. How do I identify and mitigate it?

  • Probable Cause 1: Hot Spots from Exotherm. Localized high temperatures due to poor mixing or rapid addition can cause side reactions not seen in the lab. A common impurity could be a dimer or product of further reaction.

    • Solution: Improve agitation and slow the addition rate of 2-chloroacetamide. Monitor the temperature at multiple points within the reactor if possible. The goal is to maintain a consistent, controlled temperature throughout the reaction mass.

  • Probable Cause 2: Extended Reaction Time. At scale, cycle times including charging and heating/cooling are often longer, potentially leading to the formation of degradation products.

    • Solution: Analyze samples throughout the reaction to determine the optimal reaction endpoint. Quench the reaction as soon as the desired conversion is reached to prevent further impurity formation.

Part 2: Work-up and Extraction

Q2.1: During the aqueous wash/extraction, I'm experiencing persistent emulsion. How can I break it?

  • Probable Cause: Excessive Agitation. High shear mixing during extraction is a common cause of emulsification at scale.

    • Solution: Reduce the agitator speed during the extraction phase. The goal is to gently turn over the two phases rather than homogenize them. Allow for a longer settling time post-mixing. Adding a small amount of brine (saturated NaCl solution) can also help break emulsions by increasing the ionic strength of the aqueous phase.

Q2.2: My product yield is low due to losses in the aqueous phase. How can I improve recovery?

  • Probable Cause: Incorrect pH. The solubility of this compound and unreacted morpholine is pH-dependent.

    • Solution: Ensure the pH of the aqueous phase is optimized for partitioning the product into the organic layer. Typically, a basic pH will keep unreacted morpholine in its free base form, which may be more soluble in the organic phase, while the product's solubility might also be affected. Conduct small-scale experiments to determine the optimal pH for extraction before implementing at scale.

Part 3: Crystallization and Purification

Q3.1: My product is "oiling out" instead of crystallizing, or the crystallization is very slow.

  • Probable Cause 1: High Level of Impurities. Certain impurities can act as crystallization inhibitors.

    • Solution: Consider treating the solution with activated carbon before crystallization to remove color and non-polar impurities. If a specific impurity is identified, an additional purification step (e.g., a different extraction or a chromatography step) may be necessary before crystallization.[11]

  • Probable Cause 2: Inappropriate Supersaturation. If the solution is cooled too quickly or is too concentrated, the system can become too highly supersaturated, favoring amorphous precipitation or "oiling out" over orderly crystal growth.

    • Solution: Implement a controlled, gradual cooling profile. Seeding the solution with a small amount of pure this compound crystals at the appropriate temperature (within the metastable zone) can provide nucleation sites and promote controlled crystal growth.[7]

Q3.2: The purity of my final product is not meeting specifications after a single crystallization.

  • Probable Cause: Poor Impurity Rejection. The chosen crystallization solvent may not be effective at rejecting key impurities, leading to their inclusion in the crystal lattice.

    • Solution: A solvent screen is highly recommended. The ideal solvent should provide good solubility at high temperatures and poor solubility at low temperatures for the product, while keeping impurities dissolved. If a single solvent is insufficient, consider a two-solvent system (a solvent and an anti-solvent). A re-slurry or a second recrystallization from a different solvent system is a common and effective strategy to upgrade purity.[]

ParameterLab Scale (Typical)Pilot Scale ConsiderationRationale
Cooling Method Ice BathJacketed Cooling with Programmed ControllerEnsures controlled, reproducible cooling profile critical for crystal size distribution.[13]
Agitation Magnetic Stir BarOverhead Stirrer with specific impeller (e.g., PBT)Provides better bulk mixing and prevents solids from settling in large vessels.
Seeding Optional/SpontaneousMandatory and ControlledInduces crystallization at the right level of supersaturation to ensure batch-to-batch consistency.[7]
Filtration Buchner FunnelNutsche Filter/Dryer or CentrifugeRequired for handling large volumes of slurry and for safe handling of the product cake.
Visualizations and Workflows
Process Flow Diagram: Scale-Up Synthesis

This diagram outlines the critical stages in the scaled-up production of this compound.

ScaleUp_Process cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Raw_Materials Raw Material QC (Morpholine, 2-Chloroacetamide) Solvent_Charge Solvent & Morpholine Charge to Reactor Raw_Materials->Solvent_Charge Reaction Controlled Addition of 2-Chloroacetamide Solution (Temp. Control) Solvent_Charge->Reaction Monitoring In-Process Control (IPC) (e.g., HPLC for Conversion) Reaction->Monitoring Workup Aqueous Work-up (Phase Separation) Monitoring->Workup If conversion >99% Crystallization Crystallization (Controlled Cooling & Seeding) Workup->Crystallization Isolation Filtration & Washing Crystallization->Isolation Drying Vacuum Drying Isolation->Drying Final_QC Final Product QC (Purity, Residual Solvents) Drying->Final_QC

Caption: High-level process flow for this compound production.

Troubleshooting Logic: Low Purity After Crystallization

This decision tree helps diagnose and solve purity issues in the final product.

Purity_Troubleshooting Start Low Purity Detected in Final Product Identify_Impurity Identify Major Impurity (LC-MS/HPLC) Start->Identify_Impurity Is_Starting_Material Is it a starting material? Identify_Impurity->Is_Starting_Material Impurity Identified Is_Side_Product Is it a reaction side-product? Is_Starting_Material->Is_Side_Product No Improve_Workup Optimize Work-up: - Adjust pH - More Extractions Is_Starting_Material->Improve_Workup Yes Improve_Reaction Optimize Reaction: - Improve Temp. Control - Adjust Stoichiometry Is_Side_Product->Improve_Reaction Yes Recrystallize Recrystallize from a Different Solvent System Is_Side_Product->Recrystallize No/Unknown Improve_Reaction->Recrystallize Improve_Workup->Recrystallize End Purity Met Recrystallize->End

Caption: Decision tree for troubleshooting low product purity.

References
  • Sigma-Aldrich. (2024).
  • Apollo Scientific. (n.d.).
  • Cole-Parmer. (n.d.).
  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. Link
  • Fisher Scientific. (n.d.).
  • Gotor-Fernández, V., et al. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.
  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Link
  • That's Nice. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. Link
  • Walsh Medical Media. (2025). Bioreactor Design and Scale-Up Strategies in Modern Fermentation Technology: Challenges and Opportunities.
  • BOC Sciences. (n.d.). Scale-Up Solutions for Fermented Drug APIs. Link
  • Pharmaceutical Processing World. (2014).
  • Bio-Link. (n.d.).
  • Bio-Rad. (n.d.).
  • Jolley, K. E., et al. (2015). Continuous formation of N-chloro-N,N-dialkylamine solutions in well-mixed meso-scale flow reactors.
  • Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Link
  • BOC Sciences. (n.d.). Acetamide Impurities. Link
  • Alfa Chemistry. (n.d.). CAS 5625-98-9 this compound. Link
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
  • Kádas, D., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.
  • Aldington, S., & Bonnerjea, J. (2007). Scale-up of monoclonal antibody purification processes.
  • Thermo Fisher Scientific. (n.d.).
  • Aldington, S., & Bonnerjea, J. (2007). Scale-up of monoclonal antibody purification processes.
  • PubMed. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline.
  • National Institutes of Health. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed Central. (2022).
  • ResearchGate. (2022).

Sources

troubleshooting guide for the reaction of 2-chloroacetamide with morpholine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(morpholin-4-yl)acetamide through the reaction of 2-chloroacetamide with morpholine. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimized protocols to ensure successful and reproducible outcomes.

Introduction: The Scientific Rationale

The reaction between 2-chloroacetamide and morpholine is a classic example of a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction.[1][2][3] In this process, the lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroacetamide.[1][4] This carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom, which serves as a good leaving group.[1] The reaction proceeds in a single, concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-chlorine bond breaks.[3]

This guide will address common challenges encountered during this synthesis, providing explanations grounded in chemical principles and offering practical, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Ensure the reaction is stirred efficiently to promote contact between reactants. Extending the reaction time or gently heating the mixture might be necessary, but be cautious as this can also promote side reactions.[5]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials.

    • Solution: While a 1:1 molar ratio is theoretically sound, using a slight excess of morpholine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, especially if the 2-chloroacetamide is the more valuable reagent.

  • Presence of Moisture: Water can hydrolyze 2-chloroacetamide, leading to the formation of 2-hydroxyacetamide as a byproduct and consuming the starting material.[5]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.[6]

  • Inappropriate Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the morpholine, rendering it non-nucleophilic.[6]

    • Solution: Incorporate a non-nucleophilic base to neutralize the HCl as it forms. Common choices include triethylamine (NEt₃) or potassium carbonate (K₂CO₃).[4] Using an excess of morpholine can also serve this purpose, but this may complicate purification.

  • Incorrect Solvent: The choice of solvent significantly impacts the reaction rate.

    • Solution: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are generally preferred for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.[2][7]

Q2: I am observing significant impurity formation in my product. What are the likely side reactions and how can I minimize them?

Impurity formation can complicate purification and reduce the overall yield of the desired product.

Common Side Reactions & Mitigation Strategies:

  • Over-alkylation: The product, 2-(morpholin-4-yl)acetamide, still possesses a nucleophilic nitrogen and can potentially react with another molecule of 2-chloroacetamide, leading to a quaternary ammonium salt.

    • Mitigation: Carefully control the stoichiometry of the reactants. Avoid a large excess of 2-chloroacetamide. Adding the 2-chloroacetamide dropwise to the solution of morpholine can help maintain a low concentration of the alkylating agent and minimize this side reaction.[7]

  • Hydrolysis of 2-Chloroacetamide: As mentioned previously, the presence of water can lead to the formation of 2-hydroxyacetamide.[5]

    • Mitigation: Strict adherence to anhydrous conditions is paramount.[6]

  • Dimerization/Polymerization: Under certain conditions, self-condensation or polymerization of the starting materials or product can occur.

    • Mitigation: Maintain a moderate reaction temperature. High temperatures can promote unwanted side reactions.[8] Ensure efficient stirring to prevent localized high concentrations of reactants.

Q3: The reaction seems to have stalled and is not proceeding to completion. What steps can I take?

A stalled reaction can be frustrating. Here are some steps to diagnose and resolve the issue.

Troubleshooting a Stalled Reaction:

  • Verify Reagent Quality: Ensure that the 2-chloroacetamide and morpholine are of sufficient purity. Impurities in the starting materials can inhibit the reaction.

  • Check Reaction Temperature: While the reaction can often proceed at room temperature, gentle heating (e.g., to 40-60 °C) can increase the reaction rate.[8] However, monitor for the formation of byproducts at higher temperatures.

  • Re-evaluate Solvent and Base: If the reaction is sluggish, consider switching to a more polar aprotic solvent like DMF or DMSO.[7] Ensure that a suitable base is present in sufficient quantity to neutralize the generated HCl.

  • Catalyst Addition: In some cases, the addition of a catalytic amount of a phase-transfer catalyst or an iodide salt (e.g., NaI or KI) can accelerate the reaction. The iodide ion can displace the chloride to form the more reactive 2-iodoacetamide in situ (Finkelstein reaction).

Experimental Protocols & Data

Optimized Protocol for the Synthesis of 2-(morpholin-4-yl)acetamide

This protocol is designed to provide a high yield of the desired product with minimal side reactions.

Materials:

  • 2-Chloroacetamide

  • Morpholine

  • Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile or DMF

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. If using an inert atmosphere, flush the system with nitrogen or argon.

  • Reagent Addition:

    • To the flask, add morpholine (1.0 equivalent).

    • Add the chosen anhydrous solvent (see table below for recommendations).

    • Add the base (1.1 equivalents of NEt₃ or 1.5 equivalents of K₂CO₃).

    • Begin stirring the mixture.

  • Addition of 2-Chloroacetamide:

    • Dissolve 2-chloroacetamide (1.05 equivalents) in a minimal amount of the anhydrous solvent.

    • Add the 2-chloroacetamide solution dropwise to the stirring morpholine solution over 15-20 minutes. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.[7]

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction progress by TLC until the starting material (2-chloroacetamide) is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If K₂CO₃ was used, filter the mixture to remove the solid.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with water and then with brine to remove any remaining salts and the base.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[4][9]

Data Presentation: Recommended Reaction Parameters
ParameterRecommended Value/ConditionRationale
Solvent Anhydrous Acetonitrile, DMF, or DioxanePolar aprotic solvents enhance the rate of SN2 reactions.[2][7][10]
Base Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)Neutralizes the in situ generated HCl, preventing protonation of the nucleophile.[4]
Temperature Room Temperature to 60 °CBalances reaction rate with minimizing side reactions.[7][8]
Stoichiometry Morpholine: 1.0 eq, 2-Chloroacetamide: 1.05-1.1 eq, Base: 1.1-1.5 eqA slight excess of the alkylating agent and base can drive the reaction to completion.
Reaction Time 2 - 12 hours (Monitor by TLC/LC-MS)Varies depending on scale, temperature, and solvent.[7][11]

Visualizations

Reaction Mechanism

Caption: SN2 reaction of 2-chloroacetamide with morpholine.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_conditions Condition Optimization cluster_reagents Reagent Verification cluster_side_reactions Side Reaction Mitigation start Low Yield or Incomplete Reaction check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents side_reactions Analyze for Side Reactions start->side_reactions temp Adjust Temperature (e.g., gentle heating) check_conditions->temp solvent Change Solvent (e.g., to DMF) check_conditions->solvent base Ensure Adequate Base check_conditions->base time Extend Reaction Time check_conditions->time purity Check Purity of Starting Materials check_reagents->purity stoichiometry Verify Stoichiometry check_reagents->stoichiometry anhydrous Confirm Anhydrous Conditions check_reagents->anhydrous over_alkylation Control Stoichiometry (dropwise addition) side_reactions->over_alkylation hydrolysis Use Anhydrous Solvents side_reactions->hydrolysis success Successful Reaction temp->success solvent->success base->success time->success purity->success stoichiometry->success anhydrous->success over_alkylation->success hydrolysis->success

Caption: A logical workflow for troubleshooting the reaction.

References

  • Gagnon, J., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Organic Syntheses. (n.d.). Procedure for the synthesis of 2-thioxo-2-(p-tolylamino)acetamide.
  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Nagaraj, A., Raghuveer, S., & Amala, G. (2021). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives as potential antimicrobial agents. International Journal of Research in Engineering and Science.
  • Singh, P., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences.
  • Human Metabolome Database. (n.d.). N-(2-Carboxymethyl)-morpholine (HMDB0061156).
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?
  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Bansal, G., & Singh, D. (n.d.). Synthesis of Morpholine Containing Sulfonamides. Semantic Scholar.
  • ResearchGate. (2021). Why did my amide syntesis does not work?
  • Reddit. (2022). amide coupling help.
  • Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. Biomedicine & Pharmacotherapy.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Organic Syntheses. (n.d.). chloroacetamide.
  • ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide.
  • ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?
  • Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids.
  • Wang, Z., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). US9643939B1 - Process for the preparation of linezolid.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ResearchGate. (2025).
  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions.
  • SlidePlayer. (2022). Nucleophilic Substitution Reactions.
  • Al-Issa, F. A. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
  • PubChem. (n.d.). Chloroacetamide.
  • Wikipedia. (n.d.). Chloroacetamide.
  • ResearchGate. (2022). Access to Isoquinolin-2(1 H )

Sources

Technical Support Center: Enhancing the Purity of Synthesized 2-Morpholinoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-morpholinoacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their purification strategies. Here, we delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity and reproducibility of your results.

Troubleshooting Guide: Common Purity Issues

This section addresses specific challenges you might encounter during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.

Question 1: My final product of this compound shows a low melting point and a broad melting range. What are the likely impurities and how can I remove them?

Answer:

A low and broad melting point is a classic indicator of impurities. In the synthesis of this compound, which is often prepared from an ester precursor and morpholine, the most common impurities are unreacted starting materials and byproducts from side reactions.[1][][3]

Likely Impurities:

  • Unreacted Starting Materials: Residual morpholine (a basic amine) and the starting ester.

  • Hydrolysis Products: If the reaction is carried out in the presence of water, or during an aqueous work-up, the ester starting material can hydrolyze to the corresponding carboxylic acid.[4] Similarly, the amide product itself can undergo hydrolysis under harsh acidic or basic conditions, although this is generally slower.[4][5]

  • Side-Reaction Products: Depending on the specific synthetic route, other byproducts may form.

Troubleshooting Workflow:

  • Initial Diagnosis with TLC and NMR:

    • Thin-Layer Chromatography (TLC): Run a TLC of your crude product against the starting materials. This will give you a quick qualitative assessment of what impurities are present.

    • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude product is invaluable. Look for characteristic peaks of the starting materials and potential byproducts. The morpholine protons typically appear as two multiplets around 2.5-3.7 ppm.[6] The presence of a carboxylic acid proton (a broad singlet, often >10 ppm) or residual ester peaks will confirm the presence of these impurities.

  • Purification Strategy: Acid-Base Extraction This classical technique is highly effective for separating neutral compounds like your desired amide from acidic and basic impurities.[7][8][9][10]

    • Principle: The strategy relies on the differential solubility of the compound and its ionized form in aqueous and organic layers.[7][9]

    • Step-by-Step Protocol:

      • Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.

      • Transfer the solution to a separatory funnel.

      • To remove unreacted morpholine (basic impurity): Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[10][11] The morpholine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.

      • Separate the aqueous layer.

      • To remove the carboxylic acid (acidic impurity): Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).[10] The carboxylic acid will be deprotonated to form a water-soluble salt, which will move to the aqueous layer.

      • Separate the aqueous layer.

      • Final Wash and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

    DOT Diagram: Acid-Base Extraction Workflow

    G cluster_0 Crude Product in Organic Solvent cluster_1 Separatory Funnel cluster_2 Purified Product Crude Crude this compound (contains morpholine, carboxylic acid) Wash1 Wash with 1M HCl (aq) Crude->Wash1 OrganicLayer Organic Layer: Pure this compound Wash1->OrganicLayer Organic Phase AqueousLayer1 Aqueous Layer 1: Morpholine HCl salt Wash1->AqueousLayer1 Aqueous Phase Wash2 Wash with NaHCO3 (aq) Wash2->OrganicLayer Organic Phase AqueousLayer2 Aqueous Layer 2: Carboxylate salt Wash2->AqueousLayer2 Aqueous Phase OrganicLayer->Wash2 FinalProduct Evaporate Solvent -> Pure Product OrganicLayer->FinalProduct

    Caption: Workflow for purifying this compound using acid-base extraction.

Question 2: After acid-base extraction, my product still shows minor impurities on the HPLC. How can I achieve higher purity?

Answer:

While acid-base extraction is excellent for removing acidic and basic impurities, it may not effectively separate your product from other neutral, structurally similar impurities.[7] For achieving high purity (>99%), recrystallization or column chromatography are the preferred methods.

1. Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds.[12] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities are either highly soluble or insoluble at all temperatures.[12]

  • Solvent Selection:

    • For amides, polar solvents are often a good starting point.[13] Consider solvents like ethanol, isopropanol, acetone, or acetonitrile.[13]

    • A two-solvent system can also be very effective.[14][15] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy.[14] Then, a small amount of the "good" solvent is added to redissolve the precipitate, and the solution is allowed to cool slowly.

Solvent System Rationale
Ethanol/WaterEthanol is a good solvent for many amides, and the addition of water as an anti-solvent can induce crystallization.
Acetone/HexaneAcetone can dissolve the amide, while hexane is a non-polar anti-solvent.[15]
AcetonitrileOften gives good results for the recrystallization of amides.[13]
  • Step-by-Step Protocol (Two-Solvent Recrystallization): [14]

    • Dissolve the impure this compound in a minimal amount of a hot "good" solvent (e.g., ethanol).

    • While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until you observe persistent cloudiness.

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

2. Flash Column Chromatography:

If recrystallization fails to provide the desired purity, flash column chromatography is a highly effective alternative.[16]

  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of amides.

  • Mobile Phase Selection:

    • The polarity of the mobile phase is critical for good separation. A solvent system of ethyl acetate/hexane or dichloromethane/methanol is a good starting point.

    • Use TLC to determine the optimal solvent system. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

    • If the compound is very polar and does not move from the baseline on TLC, a more polar solvent system, such as increasing the percentage of methanol in dichloromethane, may be necessary.

DOT Diagram: Purification Strategy Flowchart

G Start Crude this compound AcidBase Acid-Base Extraction Start->AcidBase PurityCheck1 Purity Check (TLC, HPLC, NMR) AcidBase->PurityCheck1 Recrystallization Recrystallization PurityCheck1->Recrystallization Impurities Present FinalProduct High Purity Product PurityCheck1->FinalProduct Purity > 99% PurityCheck2 Purity Check (TLC, HPLC, NMR) Recrystallization->PurityCheck2 ColumnChrom Flash Column Chromatography PurityCheck2->ColumnChrom Impurities Still Present PurityCheck2->FinalProduct Purity > 99% ColumnChrom->FinalProduct

Caption: Decision tree for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of this compound during the purification process?

A1: A combination of analytical techniques is recommended for comprehensive purity monitoring.[17]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[18] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or phosphoric acid for better peak shape) is a common setup.[19][20][21] The area under the peak of your product relative to the total area of all peaks will give you the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for structural confirmation and for detecting impurities, even at low levels.[22][23] The absence of signals corresponding to starting materials or byproducts is a strong indicator of high purity.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can confirm the molecular weight of your product and help identify unknown impurities.[17]

Q2: I am synthesizing this compound from 2-chloro-N,N-dimethylacetamide and morpholine. What are the likely impurities in this case?

A2: The primary impurities in this synthesis would be unreacted 2-chloro-N,N-dimethylacetamide and excess morpholine.[24][25] Additionally, hydrolysis of the starting material, 2-chloro-N,N-dimethylacetamide, could occur if water is present, leading to the formation of 2-hydroxy-N,N-dimethylacetamide.[26]

Q3: Can I use distillation to purify this compound?

A3: While distillation is a common purification technique for liquids, it is generally not suitable for amides like this compound. Amides tend to have high boiling points and may decompose at the temperatures required for distillation.[13] Recrystallization and chromatography are the preferred methods for purifying solid amides.

Q4: My NMR spectrum of purified this compound shows complex multiplets for the morpholine protons. Is this normal?

A4: Yes, this is expected. The morpholine ring exists in a chair conformation, leading to chemically non-equivalent axial and equatorial protons.[6] This results in complex splitting patterns (multiplets) in the ¹H NMR spectrum, rather than simple triplets.[6]

Q5: What are some common pitfalls to avoid during the purification of this compound?

A5:

  • Incomplete removal of acidic or basic impurities: Ensure thorough washing during acid-base extraction.

  • Using too much solvent during recrystallization: This will lead to a low yield. Use the minimum amount of hot solvent necessary to dissolve the compound.

  • Cooling the recrystallization solution too quickly: This can trap impurities within the crystal lattice. Allow the solution to cool slowly to form pure crystals.

  • Co-elution of impurities during column chromatography: If impurities have similar polarities to your product, you may need to optimize the mobile phase or try a different stationary phase for better separation.

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • Ismail, M. T., & Williams, J. M. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 5009–5014. [Link]
  • Scribd. (n.d.). Acid-Base Extraction and Purification.
  • Ismail, M. T., & Williams, J. M. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ResearchGate. (n.d.). General reaction mechanism for cross‐coupling amidation of esters.
  • Sinowin Chemical. (n.d.). 2-Chloro-N, N-Dimethylacetamide.
  • University of Toronto. (n.d.). Acid and Base Extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Reddit. (2016, January 16). Column Chromatography: Amides.
  • University of California, Irvine. (n.d.). Liquid/liquid Extraction.
  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism.
  • National Center for Biotechnology Information. (n.d.). 2-chloro-N,N-dimethylacetamide. PubChem.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • SIELC Technologies. (n.d.). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide.
  • Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines.
  • Li, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29339–29345. [Link]
  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Wishart, D. S., et al. (2007). MetaboMiner – semi-automated identification of metabolites from 2D NMR spectra of complex biofluids.
  • Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • R. G. da Rosa, et al. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 27(19), 6296. [Link]
  • Nicholson, J. K., & Wilson, I. D. (2012). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Journal of Proteome Research, 11(12), 5548–5559. [Link]
  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions.
  • Belbruno, J. J. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3416. [Link]
  • ResearchGate. (2015, January). Development and validation of RP-HPLC method for simultaneous estimation of Paracetamol and Flupirtine Maleate.
  • ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering.

Sources

Technical Support Center: Minimizing Impurity Formation in 2-Morpholinoacetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-morpholinoacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common impurities during the reaction of morpholine with 2-chloroacetamide or its derivatives. Adherence to best practices in process chemistry is critical for ensuring the highest purity of the final active pharmaceutical ingredient (API).

This center provides in-depth, experience-driven advice, moving beyond simple procedural steps to explain the underlying chemical principles that govern impurity formation.

Understanding Key Impurity Classes

The synthesis of this compound, a crucial building block in many pharmaceutical compounds, typically involves the nucleophilic substitution of a leaving group on an acetyl moiety by the secondary amine of morpholine. While seemingly straightforward, this reaction is susceptible to several side reactions that generate a range of process-related impurities. Understanding the origin of these impurities is the first step toward effective control.[1][2]

The primary impurities of concern include:

  • Unreacted Starting Materials: Residual morpholine and 2-chloroacetamide.

  • Over-alkylation Products: Formation of dimeric or oligomeric species.

  • Hydrolysis Products: Degradation of the chloroacetamide starting material or the product itself.

  • By-products from Reagents: Impurities originating from bases or solvents used in the reaction.

Troubleshooting Guide & FAQs

This section addresses specific, common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product is contaminated with a significant amount of unreacted 2-chloroacetamide and morpholine. What are the primary causes and solutions?

A1: This is one of the most common issues and typically points to incomplete reaction kinetics or suboptimal stoichiometry.

Root Causes & Mechanistic Explanation: The reaction is a bimolecular nucleophilic substitution (SN2). Its rate is dependent on the concentration of both nucleophile (morpholine) and electrophile (2-chloroacetamide), as well as temperature. Insufficient reaction time or temperature will naturally lead to incomplete conversion. Furthermore, the basicity of morpholine can be neutralized by acidic by-products, reducing the concentration of the effective nucleophile.

Troubleshooting Steps:

  • Stoichiometry Review: Ensure morpholine is used in a slight molar excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion and compensate for any potential loss or side reactions.

  • Temperature Control: The reaction of chloroacetyl compounds at low temperatures (0-5°C) is often recommended to minimize side reactions, but this can also slow down the primary reaction.[3] If the reaction is sluggish, a modest increase in temperature (e.g., to 20-25°C) after the initial addition can improve the conversion rate. Monitor the impurity profile by in-process controls (IPCs) like HPLC to find the optimal balance.

  • Reaction Time: Profile the reaction over time. Take aliquots at regular intervals (e.g., every hour) and analyze by HPLC or TLC to determine when the reaction has reached its plateau. Extending the reaction time may be all that is needed.

  • Solvent Choice: The choice of solvent impacts the solubility of reactants and the reaction rate. Aprotic polar solvents like acetonitrile or DMF can be effective. Ensure your starting materials are fully dissolved under the reaction conditions.

Q2: I'm observing a persistent, higher molecular weight impurity in my HPLC analysis. I suspect it's a dimer. How is this formed and how can I prevent it?

A2: Dimer formation is a classic problem in this type of reaction, often arising from the product itself acting as a nucleophile.

Mechanistic Pathway: The desired product, this compound, still possesses a nucleophilic nitrogen atom within the morpholine ring. Under the reaction conditions, it can compete with the morpholine starting material and react with another molecule of 2-chloroacetamide. This results in a quaternized ammonium salt, which can then undergo further reactions or present as a distinct impurity. A second possibility is the formation of a diketopiperazine-like structure through self-condensation or reaction with another morpholine molecule.[4]

Impurity Formation Pathways

The following diagram illustrates the desired reaction versus the pathway for a common over-alkylation side reaction.

G cluster_main Desired Su20992 Reaction cluster_side Side Reaction: Dimer Formation morpholine Morpholine (Nucleophile) product This compound (Product) morpholine->product Reacts with chloroacetamide 2-Chloroacetamide (Electrophile) chloroacetamide->product chloroacetamide2 2-Chloroacetamide product_as_nuc This compound (as Nucleophile) dimer Dimer Impurity product_as_nuc->dimer Reacts with chloroacetamide2->dimer G cluster_impurities Impurity Identification & Action start Analyze Crude Product by HPLC impurity_check Dominant Impurity Observed? start->impurity_check sm Starting Materials (Morpholine, Chloroacetamide) impurity_check->sm Yes dimer High MW Impurity (Potential Dimer) impurity_check->dimer Yes hydrolysis Hydroxyacetamide impurity_check->hydrolysis Yes end_node Re-run Reaction & Analyze impurity_check->end_node No (Process Optimized) sm_action Action: 1. Check Stoichiometry 2. Increase Reaction Time/Temp 3. Profile Reaction Kinetics sm->sm_action dimer_action Action: 1. Slow Addition of Electrophile 2. Use Scavenger Base 3. Lower Reaction Temperature dimer->dimer_action hydrolysis_action Action: 1. Use Anhydrous Solvents/Reagents 2. Switch to Non-Aqueous Base 3. Run Under Inert Atmosphere hydrolysis->hydrolysis_action sm_action->end_node dimer_action->end_node hydrolysis_action->end_node

Sources

Technical Support Center: Optimizing Catalyst Selection for 2-Morpholinoacetamide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-morpholinoacetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Introduction: The Critical Role of Catalysis in Amide Bond Formation

The synthesis of this compound derivatives, a crucial scaffold in many pharmaceutical agents, hinges on the efficient formation of an amide bond between a carboxylic acid precursor and morpholine. While seemingly straightforward, this condensation reaction is thermodynamically challenging and often requires activation of the carboxylic acid.[1] The choice of catalyst is therefore paramount, directly influencing reaction yield, purity, scalability, and overall process efficiency. Modern synthetic chemistry offers a diverse toolkit of catalysts, from classical coupling reagents to advanced organocatalysts and enzymes, each with distinct advantages and limitations.[2][3] This guide will help you select the optimal catalytic system for your specific substrate and experimental goals.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing this compound derivatives?

A1: The most common strategies involve the direct coupling of a carboxylic acid with morpholine. This is typically achieved through three main classes of catalysts or reagents:

  • Stoichiometric Coupling Reagents: These include carbodiimides (e.g., EDC, DCC), uronium/phosphonium salts (e.g., HATU, PyBOP), and reagents like T3P.[3][4] They are highly effective but generate stoichiometric waste, which can be a drawback for large-scale synthesis.[2][3]

  • Catalytic Direct Amidation: This "greener" approach uses a sub-stoichiometric amount of a catalyst to promote the dehydration of the carboxylic acid and amine. Boronic acids and boric acid are the most reported catalysts for this transformation, often requiring azeotropic removal of water.[3][4]

  • Biocatalysis: Enzymes, particularly lipases and acylases, can catalyze amide bond formation in aqueous or low-water systems.[1][5] This method offers exceptional selectivity and mild reaction conditions but may require specific enzyme screening and optimization.

Q2: My reaction yield is consistently low. What are the most probable causes?

A2: Low yield is a common problem stemming from several factors. Systematically investigate the following:

  • Catalyst Inactivity: The catalyst may have degraded due to improper storage (e.g., exposure to moisture or air).

  • Insufficient Activation: The chosen catalyst may not be potent enough for your specific substrates, especially if either the carboxylic acid or morpholine is sterically hindered.

  • Water Content: For direct amidation methods, the presence of water can inhibit the reaction. For coupling reagents, water can hydrolyze activated intermediates.[]

  • Sub-optimal Temperature: The reaction may require higher temperatures to proceed efficiently, particularly for direct amidation using boronic acids.[7] Conversely, some coupling reagents are sensitive to high temperatures.

  • Incorrect Stoichiometry or Base: Ensure accurate measurement of reagents. Many coupling reactions require a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize acid byproducts.[]

Q3: I'm observing significant side product formation. How can I improve the reaction's selectivity?

A3: Side products often arise from the high reactivity of intermediates. To minimize them:

  • Lower the Temperature: Reducing the reaction temperature can often slow down side reactions more than the desired amidation.

  • Change the Catalyst: If you are using a highly reactive coupling agent like HATU, consider switching to a milder one like EDC/HOBt or a boronic acid catalyst.

  • Control Reagent Addition: Slow, controlled addition of the coupling agent or one of the reactants can prevent the buildup of highly reactive species that lead to side reactions.

  • Consider Biocatalysis: Enzymes are renowned for their high chemo- and regioselectivity and can eliminate many common side reactions seen in traditional chemical synthesis.[5]

Q4: How do I choose between a coupling reagent and a direct amidation catalyst like a boronic acid?

A4: The choice depends on scale, substrate complexity, and process constraints.

  • Use Coupling Reagents (e.g., HATU, T3P) for: Small-scale synthesis, rapid reaction screening, and reactions with sensitive or complex substrates that demand mild conditions and high reactivity.[3] They are reliable but less atom-economical.

  • Use Direct Amidation Catalysts (e.g., Boronic Acids) for: Larger-scale synthesis where cost and waste reduction are critical.[3] These reactions are "greener" as the only byproduct is water, but they often require higher temperatures and removal of water, which may not be suitable for thermally sensitive molecules.[2]

Troubleshooting Guide: Diagnosing and Solving Common Issues

Problem 1: Reaction Fails to Initiate or Stalls (Low Conversion)
  • Potential Cause 1: Inactive Catalyst/Reagents

    • Why it happens: Many amidation reagents, particularly uronium salts and acyl halides, are moisture-sensitive. Boronic acids can dehydrate to form less active boroxines upon prolonged heating or improper storage.

    • Recommended Solutions:

      • Use freshly opened or properly stored catalysts and reagents.

      • For direct amidation, run the reaction under an inert atmosphere (Nitrogen or Argon).

      • If using a boronic acid catalyst, add molecular sieves to the reaction to sequester water.[3]

      • Verify the integrity of your starting materials (e.g., carboxylic acid and morpholine) via NMR or LC-MS.

  • Potential Cause 2: Inappropriate Solvent

    • Why it happens: The solvent plays a key role in solubilizing reactants and mediating the reaction. For direct amidation, a solvent that allows for azeotropic removal of water (e.g., toluene) is necessary.[4] For coupling reagents, polar aprotic solvents like DMF or DCM are common.

    • Recommended Solutions:

      • Ensure your reactants are fully soluble in the chosen solvent at the reaction temperature.

      • For boronic acid catalysis, switch to toluene or xylene and use a Dean-Stark apparatus.

      • For coupling agents, if solubility is an issue in DCM, try a more polar solvent like DMF.

  • Potential Cause 3: Steric Hindrance

    • Why it happens: If the carboxylic acid is sterically bulky near the reaction center, nucleophilic attack by morpholine can be slow.

    • Recommended Solutions:

      • Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[3]

      • Increase the reaction temperature significantly, especially for direct amidation methods.

      • If possible, consider an alternative synthetic route, such as starting from the corresponding acyl chloride.[]

Problem 2: Product Degradation or Formation of Complex Impurity Profile
  • Potential Cause 1: Reaction Temperature is Too High

    • Why it happens: While heat can accelerate the desired reaction, it can also promote decomposition of sensitive functional groups on the substrate or product. Activated intermediates from coupling agents can also be prone to thermal degradation.

    • Recommended Solutions:

      • Run the reaction at a lower temperature for a longer duration.

      • Choose a catalytic system that operates under milder conditions. For example, some specialized boronic acids are active at room temperature.[8]

      • Consider enzymatic catalysis, which typically occurs at or near room temperature.[5]

  • Potential Cause 2: Epimerization of Chiral Centers

    • Why it happens: If the carboxylic acid has a chiral center at the α-position, the use of highly reactive coupling agents can lead to the formation of an oxazolone intermediate, which can tautomerize and cause racemization.

    • Recommended Solutions:

      • Add an anti-racemization agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

      • Use a phosphonic acid anhydride (T3P) with a mild base like pyridine, a combination known to minimize epimerization.[8]

      • Opt for enzymatic methods, as they are stereospecific and avoid racemization.

Problem 3: Difficult Purification
  • Potential Cause 1: Catalyst-Derived Byproducts

    • Why it happens: Carbodiimide reagents produce urea byproducts (e.g., DCU from DCC) which can be difficult to remove. Phosphonium-based reagents generate triphenylphosphine oxide.[8]

    • Recommended Solutions:

      • If using DCC, filter the reaction mixture while cold to remove the precipitated DCU. If using water-soluble EDC, perform an aqueous wash to remove the corresponding urea byproduct.

      • Use a catalytic system like boric acid or a boronic acid, where the catalyst can often be removed with a simple aqueous wash or silica gel plug.

      • Employ a solid-supported catalyst or reagent that can be removed by simple filtration.

Catalyst Selection and Optimization Protocols

Experimental Protocol 1: Parallel Screening of Catalyst Systems

This protocol allows for the efficient comparison of different catalyst classes for your specific substrates.

  • Setup: Arrange three separate reaction vials suitable for heating and stirring. Label them A, B, and C.

  • Reagent Preparation:

    • In each vial, add the carboxylic acid (1.0 eq), morpholine (1.1 eq), and an appropriate solvent.

  • Catalyst Addition:

    • Vial A (Carbodiimide): Add EDC (1.2 eq) and HOBt (0.5 eq). Use DCM or DMF as the solvent.

    • Vial B (Phosphonium Salt): Add PyBOP (1.2 eq) and DIPEA (2.5 eq). Use DMF as the solvent.

    • Vial C (Boronic Acid): Add phenylboronic acid (10 mol%) and 4Å molecular sieves. Use toluene as the solvent and equip with a reflux condenser.

  • Reaction Conditions:

    • Stir Vials A and B at room temperature.

    • Heat Vial C to reflux (approx. 110°C).

  • Monitoring: Monitor all three reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h) to assess conversion and byproduct formation.

  • Analysis: Compare the results to identify the most promising catalyst system based on reaction rate, cleanliness, and final conversion.

Diagram: Catalyst Selection Workflow

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Catalyst Screening cluster_2 Phase 3: Optimization & Scale-up Start Define Substrates (Carboxylic Acid + Morpholine) Assess Assess Substrate Properties (Steric Hindrance, Thermal Stability, Chirality) Start->Assess Screen Parallel Screen Protocol (Carbodiimide vs. Boronic Acid vs. Phosphonium Salt) Assess->Screen Monitor Monitor Reaction via TLC / LC-MS Screen->Monitor Analyze Analyze Conversion, Yield, & Purity Monitor->Analyze Analyze->Screen Re-screen with New Catalysts Optimize Optimize Conditions (Temp, Concentration, Catalyst Loading) Analyze->Optimize Best Candidate ScaleUp Scale-up Synthesis Optimize->ScaleUp Purify Purification & Characterization ScaleUp->Purify

Caption: A workflow for systematic catalyst selection and optimization.

Data Presentation

Table 1: Comparative Overview of Common Amidation Catalyst Classes
Catalyst ClassExamplesTypical ConditionsAdvantagesDisadvantages
Carbodiimides EDC, DCCRoom Temp, DCM/DMFMild, reliable, widely applicableStoichiometric waste, potential for racemization, byproduct removal can be difficult.[3]
Uronium/Phosphonium HATU, HBTU, PyBOPRoom Temp, DMFVery high reactivity, fast, good for hindered substratesExpensive, stoichiometric waste, potential for racemization.[3][4]
Boron-Based Boric Acid, Phenylboronic Acid80-110°C, Toluene"Green" (water is the only byproduct), low cost, scalableHigh temperatures required, need for water removal, narrower substrate scope.[2][3][4]
Biocatalysts Lipases (e.g., CAL-B), AcylasesRoom Temp, Aqueous/OrganicHigh selectivity (chemo-, regio-, stereo-), mild conditions, environmentally friendlySubstrate-specific, may require screening, longer reaction times.[1][5]
Diagram: Troubleshooting Logic for Low-Yield Reactions

G Start Problem: Low Product Yield Q1 Is the catalyst known to be active? Start->Q1 A1_No Action: Use fresh catalyst. Store properly. Q1->A1_No No Q2 Are reaction conditions (temp, solvent) optimal? Q1->Q2 Yes End Re-run Experiment A1_No->End A2_No Action: Increase temp (for boronics). Screen solvents. Q2->A2_No No Q3 Is water being effectively removed? Q2->Q3 Yes A2_No->End A3_No Action: Use Dean-Stark. Add molecular sieves. Q3->A3_No No (for direct amidation) Q4 Is steric hindrance a major factor? Q3->Q4 Yes / N/A A3_No->End A4_Yes Action: Switch to a more potent catalyst (e.g., HATU). Consider acyl chloride route. Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: A decision tree for troubleshooting low-yield amidation reactions.

References

  • Hegedüs, C. et al. (2023). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central.
  • Sheppard, T. et al. Catalytic Amidation. University College London.
  • CORE. Catalytic Approaches to the Synthesis of Amide Bonds. CORE.
  • Contente, M. L. et al. (2023). Biocatalytic amide bond formation. Green Chemistry.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
  • Royal Society of Chemistry. (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods. Royal Society of Chemistry Publishing.
  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal.

Sources

troubleshooting unexpected results in biological assays of 2-morpholinoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-morpholinoacetamide, designated as NeuroAct-M for research purposes. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot unexpected results in biological assays involving this novel neuroprotective agent. As Senior Application Scientists, we have synthesized our field-proven insights and established best practices to ensure the integrity and reproducibility of your experiments.

Introduction to NeuroAct-M

NeuroAct-M is an experimental this compound compound designed to investigate neuroprotective and neuroregenerative pathways. Its primary hypothetical mechanism of action is the potentiation of the PI3K/Akt signaling cascade, a critical pathway involved in promoting cell survival, growth, and proliferation. This guide provides detailed troubleshooting for common assays used to characterize its activity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of NeuroAct-M.

Q1: How should I properly store and reconstitute NeuroAct-M?

A: For long-term stability, NeuroAct-M powder should be stored at -20°C, protected from light and moisture. For experimental use, we recommend creating a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, thaw an aliquot completely and bring it to room temperature.

Q2: What is the optimal solvent for NeuroAct-M, and what is the maximum final concentration of the solvent in my assay?

A: NeuroAct-M is highly soluble in DMSO. For most cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. Always prepare a vehicle control (medium with the same final concentration of DMSO) to run in parallel with your NeuroAct-M-treated samples.

Q3: Is NeuroAct-M stable in aqueous cell culture media?

A: NeuroAct-M exhibits good stability in standard cell culture media for up to 72 hours under typical incubation conditions (37°C, 5% CO2). However, for longer-term experiments, it is best practice to refresh the media with a freshly diluted compound every 48-72 hours to ensure a consistent effective concentration.

Q4: Which cell lines are recommended for studying the activity of NeuroAct-M?

A: The choice of cell line is critical and depends on your research question. For neuroprotection studies, human neuroblastoma cell lines like SH-SY5Y or rodent pheochromocytoma PC-12 cells are commonly used. It is essential to validate that your chosen cell line expresses the target pathway components (PI3K/Akt).

Part 2: Troubleshooting Guides for Specific Assays

This section provides in-depth troubleshooting for unexpected results encountered during common biological assays for NeuroAct-M.

Guide 1: Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, LDH)

These assays measure the effect of NeuroAct-M on cell health and are fundamental for establishing a therapeutic window.

Unexpected Result 1: No observable increase in cell viability or protection against a known toxin.

  • The Problem: You are co-incubating your neuronal cells with a toxin (e.g., 6-OHDA or H₂O₂) and NeuroAct-M but see no protective effect compared to the toxin-only control.

  • Causality & Troubleshooting Workflow: This issue often stems from suboptimal timing, concentration, or compound instability. The PI3K/Akt pathway, which NeuroAct-M targets, requires time to initiate the downstream transcription of pro-survival proteins. Therefore, pre-incubation is often critical.

    G

    Caption: Troubleshooting workflow for lack of protective effect.

  • Step-by-Step Protocol:

    • Validate Compound Integrity: Prepare a fresh dilution of NeuroAct-M from a new aliquot of your stock solution.

    • Establish an Incubation Timeline: Plate your cells (e.g., SH-SY5Y) and allow them to adhere for 24 hours. Pre-incubate the cells with various concentrations of NeuroAct-M for different durations (e.g., 2, 6, 12, and 24 hours) before introducing the neurotoxin.

    • Titrate the Toxin: In a separate experiment, determine the EC50 of your toxin (the concentration that results in 50% cell death). Using a concentration that kills 90-100% of cells may overwhelm any protective mechanism.

    • Run Controls: Always include the following controls:

      • Untreated cells (100% viability)

      • Vehicle control (DMSO only)

      • Toxin only (positive control for cell death)

      • NeuroAct-M only (to check for baseline effects)

    • Measure Viability: After the designated toxin incubation period, perform the MTT or XTT assay according to the manufacturer's protocol.

Unexpected Result 2: High variability between technical replicates.

  • The Problem: The absorbance readings from wells treated with the same concentration of NeuroAct-M are highly inconsistent.

  • Causality & Troubleshooting: This is often a technical issue related to cell plating, reagent mixing, or compound precipitation.

    Potential Cause Troubleshooting Action Scientific Rationale
    Uneven Cell Seeding Ensure the cell suspension is homogenous before plating. Pipette gently up and down.A non-uniform cell monolayer at the start of the experiment is a primary source of variability.
    Compound Precipitation Visually inspect the media after adding the final dilution of NeuroAct-M. If cloudy, lower the concentration or test alternative solvents.Precipitated compound is not bioavailable and will lead to inconsistent effective concentrations across wells.
    Incomplete Reagent Mixing When adding the viability reagent (e.g., MTT), ensure it is mixed gently but thoroughly with the media in each well.Incomplete mixing leads to uneven metabolic conversion of the dye, causing variable absorbance readings.
    Edge Effects in Plate Avoid using the outermost wells of the 96-well plate, as they are prone to evaporation. Fill them with sterile PBS instead.Evaporation can concentrate media components and the compound, altering the dose and cell health.
Guide 2: Western Blotting for PI3K/Akt Pathway Activation

Western blotting is used to confirm that NeuroAct-M engages its intended target by measuring the phosphorylation of Akt at Serine 473 (p-Akt).

Hypothetical Signaling Pathway for NeuroAct-M

G

Caption: Hypothetical signaling pathway activated by NeuroAct-M.

Unexpected Result: Weak or no p-Akt signal despite seeing a functional effect (e.g., neuroprotection).

  • The Problem: Your viability assay shows NeuroAct-M is working, but you cannot detect an increase in phosphorylated Akt on your Western blot.

  • Causality & Troubleshooting: The phosphorylation of signaling proteins is often a rapid and transient event. The issue likely lies in the timing of cell lysis after stimulation.

  • Step-by-Step Protocol: Time-Course Experiment

    • Serum Starve Cells: Culture your cells (e.g., SH-SY5Y) in low-serum (0.5-1%) or serum-free media for 12-24 hours before the experiment. This is a critical step to reduce baseline Akt phosphorylation.

    • Stimulate with NeuroAct-M: Treat the serum-starved cells with an effective concentration of NeuroAct-M (determined from your viability assays).

    • Lyse Cells at Multiple Time Points: Prepare cell lysates at short intervals after stimulation. A typical time course would be: 0 min (control), 5 min, 15 min, 30 min, 1 hour, and 4 hours.

    • Use Phosphatase Inhibitors: Crucially, your lysis buffer must contain a cocktail of phosphatase inhibitors. Without them, cellular phosphatases will rapidly dephosphorylate p-Akt once the cell is lysed, erasing your signal.

    • Run the Western Blot: Probe the membrane with antibodies against both p-Akt (Ser473) and total Akt. A positive result is an increase in the p-Akt/total Akt ratio. A known activator of the PI3K/Akt pathway, such as IGF-1, should be used as a positive control.

Part 3: References

  • Vaishnavi, A., et al. (2013). The Oncogenic ROS1 Kinase Is Essential for the Growth and Survival of ROS1-Fusion-Positive Non-Small-Cell Lung Cancer Cells. PNAS. Retrieved from [Link]

Technical Support Center: Improving the Stability of 2-Morpholinoacetamide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth technical support for maintaining the stability of 2-morpholinoacetamide. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot issues and proactively design robust, stable formulations.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides a likely cause, a strategy for investigation, and a solution.

Q1: I've observed a decrease in the main peak area and the appearance of a new, more polar peak in the HPLC analysis of my aqueous this compound stock solution stored at room temperature. What is the most probable cause?

A1: The most likely cause is hydrolysis of the amide bond. The amide linkage in this compound is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[1][2][3][4] This reaction breaks the amide bond to form morpholinoacetic acid and ammonia (which will be protonated to ammonium in neutral or acidic pH).[5] Morpholinoacetic acid is more polar than the parent compound and would therefore elute earlier on a standard reverse-phase HPLC column.

Investigative Strategy:

  • pH Measurement: Check the pH of your stock solution. Even unbuffered water can have a pH that drifts and accelerates hydrolysis.

  • LC-MS Analysis: Analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the primary hydrolytic degradant, morpholinoacetic acid (C₆H₁₁NO₃), is approximately 145.15 g/mol . Confirming this mass provides strong evidence for hydrolysis.

  • Forced Degradation: Intentionally expose a fresh sample to mild acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) conditions.[6] If the new peak in your stored sample matches the retention time of the peak generated under these conditions, it confirms the degradant is a product of hydrolysis.

Solution:

  • pH Control: Prepare aqueous solutions in a buffered system, ideally between pH 6.0 and 7.5, to minimize acid- and base-catalyzed hydrolysis.[[“]][[“]]

  • Low-Temperature Storage: Store aqueous solutions at 2-8°C or frozen (-20°C or -80°C) to significantly slow the rate of hydrolysis.

  • Aprotic Solvents: If the experimental design allows, consider preparing stock solutions in aprotic solvents like DMSO or ethanol, where the lack of water prevents hydrolysis.

Q2: My solid, powdered this compound has developed a faint yellow or brownish tint after several months of storage in a standard screw-cap vial. What could be causing this discoloration?

A2: This discoloration is a classic indicator of oxidative degradation . The morpholine ring, particularly the nitrogen atom and the adjacent carbon atoms, is susceptible to oxidation from atmospheric oxygen.[9][10][11] This can lead to the formation of N-oxides or ring-opened products, which are often chromophoric (light-absorbing) and appear colored.[11][12] The process can be accelerated by exposure to light and ambient temperatures.

Investigative Strategy:

  • Headspace Analysis: If you have the capability, analyze the gas in the vial's headspace for oxygen content. A depleted oxygen level compared to ambient air could suggest an oxidative process has occurred.

  • Forced Oxidation Study: Expose a fresh sample of the compound to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), and observe if a similar color change occurs.

  • Spectroscopic Analysis: Use UV-Vis spectroscopy to see if new absorption peaks have appeared in the visible range for the discolored sample when dissolved.

Solution:

  • Inert Atmosphere: Store the solid compound under an inert atmosphere. After weighing out the desired amount, flush the vial with an inert gas like argon or nitrogen before sealing.[10]

  • Light Protection: Always store the compound in amber vials or in a dark location to prevent photolytic processes that can generate radicals and initiate oxidation.[10][11]

  • Reduced Temperature: Store the solid at reduced temperatures (e.g., 2-8°C or -20°C) to lower the rate of oxidative reactions.[10]

Q3: After lyophilizing my formulation containing this compound, I'm having trouble with reconstitution, and the resulting solution shows signs of aggregation. What is happening?

A3: Lyophilization (freeze-drying) introduces significant stresses, including freezing and dehydration. Without a proper stabilizing excipient (a lyoprotectant), these stresses can lead to the formation of an unstable amorphous state or cause aggregation of the active molecule upon reconstitution.

Investigative Strategy:

  • Visual Inspection: Note the quality of the lyophilized cake. A collapsed or shrunken cake suggests an inappropriate formulation or cycle.

  • Dynamic Light Scattering (DLS): Analyze the reconstituted solution using DLS to quantify the presence and size of aggregates.

  • Differential Scanning Calorimetry (DSC): Analyze the lyophilized powder to determine its glass transition temperature (Tg). A low Tg can indicate a higher risk of instability and collapse during storage.

Solution:

  • Incorporate a Lyoprotectant: Add a cryo- and lyoprotectant to your pre-lyophilization formulation. Sugars like sucrose or trehalose , or sugar alcohols like mannitol , are excellent choices.[13][14] They form a glassy matrix that protects the molecule during freezing and drying and can improve the stability and reconstitution of the final cake.

  • Optimize Lyophilization Cycle: Ensure your freeze-drying cycle is optimized. The primary and secondary drying steps must be sufficient to remove water without causing the cake to collapse.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the long-term stability of this compound.

Q4: What are the primary chemical degradation pathways for this compound?

A4: The two primary degradation pathways are hydrolysis and oxidation, as illustrated below. Understanding these is the first step in developing a stability-indicating analytical method and a stable formulation.[6][15]

  • Hydrolysis: The amide bond is cleaved by water, typically accelerated at pH extremes, yielding morpholinoacetic acid and ammonia.[2][3]

  • Oxidation: The morpholine ring is susceptible to attack by oxygen, light, or radical species. This can result in the formation of a this compound N-oxide or more complex ring-opened byproducts.[9][12][16]

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway main This compound (C₆H₁₂N₂O₂) prod_h1 Morpholinoacetic Acid main->prod_h1 H₂O (Acid/Base Catalyst) prod_o1 N-Oxide Derivative main->prod_o1 [O] (e.g., O₂, H₂O₂) prod_h2 Ammonia (NH₃) prod_o2 Ring-Opened Products prod_o1->prod_o2 Further Oxidation

Primary degradation pathways for this compound.

Q5: What are the ideal long-term storage conditions for this compound?

A5: The ideal conditions depend on whether the compound is in a solid or solution state. The following table summarizes the recommended conditions to maximize shelf-life.

StateTemperatureAtmosphereLight ProtectionRecommended Container
Solid (Powder) -20°C (preferred) or 2-8°CInert Gas (Argon/Nitrogen)Required (Amber Vial)Tightly sealed glass vial
Aqueous Solution ≤ -20°C (frozen)N/A (if frozen)Required (Amber Vial)Polypropylene or glass vial
Aprotic Solvent ≤ -20°C (frozen)N/A (if frozen)Required (Amber Vial)Solvent-compatible vial

Q6: How do I perform a forced degradation study to develop a stability-indicating method for this compound?

A6: A forced degradation (or stress testing) study is essential to identify likely degradation products and to ensure your analytical method can separate them from the parent compound.[6][17] This validates the method as "stability-indicating."

G cluster_stress Apply Stress Conditions (Parallel) start Prepare 1 mg/mL Stock of this compound acid Acid Hydrolysis 0.1N HCl, 60°C start->acid base Base Hydrolysis 0.1N NaOH, 60°C start->base oxid Oxidation 3% H₂O₂, RT start->oxid heat Thermal 80°C in Solution start->heat light Photolytic UV/Vis Light Chamber start->light neutralize Neutralize Samples (if applicable) & Dilute acid->neutralize base->neutralize oxid->neutralize heat->neutralize light->neutralize analyze Analyze All Samples by Developed HPLC-UV/MS Method neutralize->analyze evaluate Evaluate Peak Purity & Resolution. Identify Degradants. analyze->evaluate

Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound and validate an HPLC method. Aim for 5-20% degradation of the active ingredient.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV system, preferably with a Mass Spectrometer (LC-MS)

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Heat at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature. Withdraw aliquots, neutralize with 0.1N HCl, and dilute for analysis. Amide hydrolysis is often faster under basic conditions.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at time points and dilute for analysis.

  • Thermal Degradation: Heat 1 mL of the stock solution at 80°C. Withdraw aliquots at time points and dilute for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber with controlled UV and visible light exposure (as per ICH Q1B guidelines). Analyze a control sample stored in the dark in parallel.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method.

  • Evaluation:

    • Confirm that the parent peak decreases in the stressed samples.

    • Ensure that all new degradation peaks are well-resolved from the parent peak and from each other.

    • Use the MS data to propose structures for the observed degradation products.

Q7: What types of excipients can I add to a formulation to enhance the stability of this compound?

A7: The choice of excipient depends on the dosage form (liquid vs. solid) and the primary degradation pathway you need to prevent.

Excipient ClassExample(s)Mechanism of ActionPrimary Use Case
Buffers Phosphate, Citrate, HistidineMaintain optimal pH to prevent acid/base catalyzed hydrolysis.[14]Liquid Formulations
Antioxidants Ascorbic Acid, Butylated hydroxytoluene (BHT)Inhibit oxidative degradation by scavenging free radicals or oxygen.Liquid & Solid Formulations
Lyoprotectants Sucrose, Trehalose, MannitolForm a protective glassy matrix during lyophilization, preventing aggregation.[13][14]Lyophilized (Solid) Formulations
Chelating Agents EDTABinds trace metal ions that can catalyze oxidative reactions.Liquid Formulations

By understanding the inherent instabilities of this compound and applying these troubleshooting and stabilization strategies, you can ensure the integrity and reliability of your compound throughout its lifecycle.

References

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165.
  • Various Authors. (2015). What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 2-(Morpholin-4-yl)acetamide. PubChem Compound Database.
  • Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Labinsights.
  • Jiskoot, W., et al. (2021). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceutics, 13(12), 2137.
  • Kumar, V., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(3).
  • Knapp, J. S., & Whytell, A. J. (1982). The microbial degradation of morpholine. Journal of Applied Bacteriology, 52(3), 391-396.
  • CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof. (n.d.). Google Patents.
  • Doherty, S., et al. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853-1859.
  • Chemsrc. (n.d.). CAS#:1706449-56-0 | 2-(2-((2-Fluorophenoxy)methyl)morpholino)acetamide. Chemsrc.
  • Carpenter, J. F., & Manning, M. C. (Eds.). (2002). Excipient Development for Pharmaceutical, Biotechnology, and Drug Delivery Systems. CRC Press.
  • Shinde, N., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-9.
  • Greenberg, A., et al. (2014). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Organic Letters, 16(15), 4062-4065.
  • Kumar, S., et al. (2021). Unexplored Excipients in Biotherapeutic Formulations: Natural Osmolytes as Potential Stabilizers Against Thermally Induced Aggregation of IgG1 Biotherapeutics. AAPS PharmSciTech, 22(8), 273.
  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients. American Pharmaceutical Review.
  • Various Authors. (2026). How to Understand Amides and Their Uses in Chemistry?. Medium.
  • Langer, E. (2015). Excipient Selection for Protein Stabilization. Pharmaceutical Technology, 39(8).
  • Khan Academy. (2019). mechanism of amide hydrolysis. YouTube.
  • van Ginkel, C. G., et al. (2014). Microorganisms Hydrolyse Amide Bonds; Knowledge Enabling Read-Across of Biodegradability of Fatty Acid Amides. Chemosphere, 107, 283-289.
  • Bajaj, S., et al. (2012). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-9.
  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus.
  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus.
  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide.
  • LibreTexts Chemistry. (2023). The Hydrolysis of Amides. Chemistry LibreTexts.
  • Ghosh, S., et al. (2018). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. International Journal of Pharmaceutical Sciences and Research, 9(10), 4220-4228.
  • Evans, J. D., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Communications, 8(1), 1-8.
  • Ghosh, S., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Research Square.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Cheméo.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science.
  • Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 26-29.
  • Wang, Y., et al. (2019). Progress in the development of stabilization strategies for nanocrystal preparations. Acta Pharmaceutica Sinica B, 9(4), 679-691.
  • Rood, K. M., & Raushel, F. M. (2012). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Biochemistry, 81, 445-468.
  • Ekoja, A. (2017). Degradation Pathway. ResearchGate.
  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. IKEV.
  • Feng, J., et al. (2011). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. Journal of Hazardous Materials, 185(2-3), 852-859.
  • Cheméo. (n.d.). Chemical Properties of 2-(Acetylamino)-N-methylethanamide (CAS 7606-79-3). Cheméo.
  • AGC Biologics. (2024). Analytical, Formulation & Stability. AGC Biologics.
  • Ritter, N., et al. (2016). Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. BioProcess International, 14(8), 12-23.

Sources

Technical Support Center: Addressing Reproducibility in 2-Morpholinoacetamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-morpholinoacetamide and its derivatives. This guide is designed to address the critical challenge of experimental reproducibility. Inconsistencies in results can arise from a multitude of factors, ranging from the integrity of the compound itself to subtle variations in experimental execution. As your scientific partner, we aim to provide a framework for identifying and mitigating these variables.

This resource is structured as a series of questions and answers, reflecting the common challenges and inquiries we receive from the field. Our goal is to move beyond simple procedural lists and delve into the causal relationships that govern experimental outcomes, empowering you to build robust, self-validating, and reproducible workflows.

Section 1: Core Integrity of this compound - FAQs

The most frequent source of irreproducibility begins before the first pipette ever touches a plate. The quality, storage, and handling of your starting material are paramount.

Q1: What are the optimal storage and handling conditions for solid this compound?

A1: The chemical stability of your compound is the foundation of reproducible results. This compound, like many amine-containing heterocyclic compounds, is susceptible to degradation from atmospheric moisture and oxidation.

  • Storage: The compound should be stored at room temperature in a tightly sealed container, preferably within a desiccator to minimize humidity exposure. For long-term storage, keeping it in a cool, dry place is recommended.

  • Handling: Always handle the compound in a low-humidity environment. When weighing, do not leave the container open to the atmosphere for extended periods. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Causality: Moisture can lead to clumping and hydrolysis, while oxygen can promote oxidation, particularly at the nitrogen atom of the morpholine ring. These seemingly minor changes can alter the compound's mass, solubility, and biological activity, leading to inconsistent concentrations and effects in your experiments.

Table 1: Storage Condition Quick Reference

Condition Recommendation Rationale
Temperature Room Temperature (Short-Term) / Cool (Long-Term) Prevents thermal degradation.
Atmosphere Tightly sealed container, inside a desiccator. Protects from moisture and oxygen.
Light Store in an opaque container or in the dark. Prevents potential photolytic degradation.

| Incompatibilities | Avoid strong oxidizing agents. | Risk of rapid and hazardous chemical reaction. |

Q2: I'm having trouble dissolving my this compound. What am I doing wrong?

A2: Solubility issues are a common frustration and a significant source of error. An incompletely dissolved compound means the actual concentration in your experiment is lower than calculated, leading to apparently reduced efficacy.

  • Solvent Choice: While specific solubility data for this compound may vary by supplier, morpholine derivatives are often soluble in organic solvents like DMSO for stock solutions and aqueous buffers for working solutions. If using a salt form (e.g., hydrochloride), it will likely have better aqueous solubility.

  • Technique: If dissolution is slow, gentle warming (e.g., to 37°C) or brief sonication can help. Always vortex thoroughly after the compound appears to be dissolved to break up microscopic particulates.

  • Causality: The morpholine moiety provides some polarity, but the overall solubility is dictated by the entire molecular structure. If the compound has degraded due to improper storage, the degradation products may have different solubility profiles, further complicating this step. Inconsistent results are often traced back to preparing fresh stock solutions from a degraded or improperly stored solid compound.

Q3: How can I be sure that the this compound I'm using is pure and has not degraded?

A3: Trust, but verify. Independent quality control (QC) of your compound is a hallmark of a rigorous, reproducible research program.

  • Initial Verification: Upon receiving a new batch, it is best practice to confirm its identity and purity, even if a certificate of analysis is provided. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight, while High-Performance Liquid Chromatography (HPLC) can assess purity.

  • Routine Checks: For long-term studies, periodically re-testing the purity of your stock solution is advisable, especially if you observe a drift in experimental results over time.

  • Causality: Degradation pathways can cleave the morpholine ring or modify side chains, creating new chemical species. These degradants may be inactive, have altered activity, or even introduce off-target effects, directly compromising the validity of your data.

Section 2: Experimental Design & Troubleshooting

Once you are confident in your compound's integrity, the focus shifts to the experimental workflow.

Q4: My results are highly variable between replicate wells and plates. What are the most common culprits in a cell-based assay?

A4: High variability is a classic sign of subtle inconsistencies in technique and setup. A multi-center study on drug-response assays found that factors like cell plating and assay readout methods were major drivers of irreproducibility.[1]

  • Cell Seeding: Uneven cell distribution is a primary cause. Ensure your cell suspension is homogenous before and during plating. After plating, allow the plate to sit at room temperature for 15-20 minutes on a level surface before moving to the incubator; this allows cells to settle evenly and can reduce clumping at the well edges.[2][3]

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to increased evaporation and temperature fluctuations, which can significantly alter cell growth and drug response.[4][5] To mitigate this, fill the outer wells with sterile media or PBS without cells and use only the inner 60 wells for your experiment.[6]

  • Pipetting and Dilutions: Inaccurate serial dilutions can dramatically skew your dose-response curve. Always use calibrated pipettes, change tips for each dilution step, and ensure thorough mixing.[7] When possible, prepare a master mix of reagents for addition to the plate to minimize well-to-well variation.

  • Cell Passage Number: Cell lines can change over time in culture. High-passage cells may exhibit altered growth rates, protein expression, and drug sensitivity compared to low-passage cells. It is critical to work within a defined, validated passage number range for your cell line and to start each key experiment from a fresh thaw of a low-passage cell bank.

Table 2: Troubleshooting High Experimental Variability

Issue Possible Cause(s) Recommended Solution(s)
High CV% in Replicates Inconsistent cell seeding; Pipetting errors. Ensure homogenous cell suspension; Allow plate to settle before incubation; Use calibrated pipettes and master mixes.[2]
"Edge Effect" Increased evaporation/temperature changes in outer wells. Do not use outer wells for experimental samples; Fill perimeter wells with sterile buffer/media.[5][6]
Inconsistent Dose-Response Inaccurate serial dilutions; Compound degradation in media. Use proper serial dilution technique[7]; Assess compound stability in your assay media over the experiment's duration.

| Results Drift Over Time | Change in cell phenotype due to high passage number. | Use cells within a validated passage number range; Start new experiments from a frozen, low-passage stock. |

Diagram 1: A Logic Flow for Troubleshooting Inconsistent Results This diagram provides a systematic approach to diagnosing the root cause of variability.

G A Inconsistent Results Observed B Step 1: Verify Compound Integrity A->B E Step 2: Review Assay Protocol A->E Compound OK I Step 3: Evaluate Biological Variables A->I Protocol OK C Check Storage Conditions (Temp, Humidity, Light) B->C Improper? D Confirm Purity/Identity (LC-MS, HPLC) B->D Unknown? M Problem Resolved C->M Corrected D->M Verified F Are Serial Dilutions Accurate? E->F Error Prone? G Is Cell Seeding Uniform? E->G Uneven? H Are Edge Effects Controlled? E->H No? F->M Corrected G->M Improved H->M Implemented J Is Cell Passage Number Consistent? I->J Variable? K Are Cells Healthy and in Log Phase? I->K No? L Is Assay Readout Method Validated? I->L Uncertain? J->M Standardized K->M Optimized L->M Validated

Caption: A decision tree for systematically troubleshooting sources of irreproducibility.

Section 3: Mechanistic & Advanced Considerations

Q5: What is the likely mechanism of action for this compound, and how does that influence my experimental design?

A5: The morpholine moiety is a "privileged scaffold" in medicinal chemistry, frequently found in compounds designed to inhibit protein kinases. Specifically, many morpholine-containing derivatives are potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

While the exact target of this compound must be confirmed experimentally, it is reasonable to hypothesize that it may act as a kinase inhibitor, potentially targeting PI3K.

  • Experimental Design Implications: If you are testing this hypothesis, your experiments should include readouts that directly measure the activity of this pathway. For example:

    • Western Blotting: Measure the phosphorylation status of key downstream proteins like Akt (at Ser473) and S6 ribosomal protein. A potent inhibitor should decrease the phosphorylation of these targets.

    • Control Compounds: Use a well-characterized, potent PI3K inhibitor (e.g., Pictilisib) as a positive control to validate that your assay system can detect pathway inhibition.

  • Causality: Understanding the putative target pathway allows you to design more specific and informative experiments. Observing a phenotypic outcome (e.g., reduced cell proliferation) is strengthened significantly when you can link it directly to the modulation of a specific molecular pathway.

Diagram 2: The PI3K/Akt/mTOR Signaling Pathway This diagram illustrates the central role of PI3K and where morpholine-based inhibitors often act.

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound (Hypothesized Target) Inhibitor->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K signaling node by this compound.

Appendix A: Protocol for Stock Solution Preparation & QC

This protocol provides a self-validating workflow for preparing and qualifying compound stock solutions.

  • Pre-Preparation:

    • Equilibrate the solid this compound container to room temperature inside a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing:

    • In a low-humidity environment, accurately weigh the desired amount of the compound into a sterile, conical tube. Record the exact mass.

  • Dissolution:

    • Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex vigorously for 2-3 minutes.

    • If necessary, sonicate in a water bath for 5-10 minutes until no visible particulates remain.

  • **Quality Control (QC) - CRITICAL STEP :

    • Take a small aliquot (5-10 µL) of the freshly prepared stock solution.

    • Dilute this aliquot for analysis by LC-MS to confirm the expected molecular weight and by HPLC to confirm purity (>95%). This step validates that the material you are using is what you think it is.

  • Aliquoting and Storage:

    • Once the stock passes QC, aliquot the solution into smaller, single-use volumes in tightly sealed tubes.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Workflow Diagram:

Stock_Prep_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage Equilibrate Equilibrate Compound Weigh Weigh Solid Equilibrate->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve QC_Aliquot Take QC Aliquot Dissolve->QC_Aliquot LCMS LC-MS (Identity) QC_Aliquot->LCMS HPLC HPLC (Purity) QC_Aliquot->HPLC Pass QC Pass? LCMS->Pass HPLC->Pass Aliquot Aliquot for Single Use Pass->Aliquot Yes Discard Discard Batch Pass->Discard No Store Store at -80°C Aliquot->Store

Caption: A self-validating workflow for preparing high-quality compound stock solutions.

References

  • BenchChem. (2025).
  • Niepel, M., Hafner, M., Mills, C. E., et al. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems, 9(1), 35-48.e5. [Link]
  • PAASP GmbH. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. [Link]
  • BPS Bioscience. Serial Dilution Protocol. [Link]
  • Marin Biologic Laboratories. (2020).
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
  • Singh, R., et al. (2020). Evaluation of plate edge effects in in-vitro cell based assay. 2020 4th International Conference on Intelligent Computing and Control Systems (ICICCS). [Link]
  • ResearchGate. (2013). Does the number of cell passages affect the activity of drug?. [Link]
  • wikiHow. (2023). How to Do Serial Dilutions. [Link]
  • Cytion. Impact of Passage Number on Cell Line Phenotypes. [Link]
  • ResearchGate. (2022). How does the passage number of a cell line affect the experimental results?. [Link]

Sources

Technical Support Center: Refining Work-up Procedures for 2-Morpholinoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-morpholinoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of this compound. The following information is based on established chemical principles and field-proven insights to ensure you can achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities in this compound synthesis and how do they form?

The synthesis of this compound, typically proceeding via the reaction of a 2-haloacetamide (like 2-chloroacetamide) with morpholine, can be accompanied by the formation of several impurities. Understanding their origin is key to devising an effective purification strategy.

  • Unreacted Starting Materials: The most straightforward impurities are residual morpholine and 2-chloroacetamide. Incomplete reaction due to insufficient reaction time, improper temperature control, or incorrect stoichiometry will result in their presence in the crude product.

  • Hydrolysis Products: 2-Chloroacetamide can undergo hydrolysis to form 2-hydroxyacetamide, especially if water is present in the reaction mixture or during work-up under non-neutral pH conditions.[1] Basic conditions, such as an excess of morpholine, can catalyze this hydrolysis.[1][2]

  • Over-alkylation Products: While less common for the amide nitrogen, it's conceptually possible for morpholine to react with the product, this compound, though this is sterically and electronically disfavored. A more likely scenario in related syntheses is the reaction of the amine with any remaining alkylating agent.

  • Salts: The reaction between morpholine (a base) and the hydrogen halide byproduct (e.g., HCl from 2-chloroacetamide) forms morpholine hydrochloride. Similarly, if a base like triethylamine is used to scavenge the acid, triethylamine hydrochloride will be a significant salt byproduct.

FAQ 2: I'm observing a low yield after my initial extraction. What are the likely causes?

Low yield can be attributed to several factors during the work-up procedure. Here are the primary culprits and how to address them:

  • Incomplete Extraction: this compound has a degree of water solubility due to its polar functional groups (amide and morpholine). During aqueous work-up, a significant portion of the product may remain in the aqueous layer if an inappropriate organic solvent or an insufficient volume is used.

  • Product Precipitation: If the reaction solvent is not fully compatible with the anti-solvent used during work-up, the product may precipitate prematurely and be lost during filtration of byproducts or transfers.

  • Emulsion Formation: The presence of both polar and non-polar functionalities in the reaction mixture can lead to the formation of stable emulsions during liquid-liquid extraction, trapping the product at the interface and making separation difficult.[3]

  • Hydrolysis During Work-up: As mentioned in FAQ 1, exposure to strongly acidic or basic conditions during the extraction process can lead to the hydrolysis of the amide bond, although this is generally less facile than the hydrolysis of the starting chloroacetamide.[1][2]

FAQ 3: My final product has a persistent off-white or yellowish color. How can I decolorize it?

A persistent color in the final product often indicates the presence of minor, highly conjugated impurities.

  • Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated carbon. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (typically 1-5% by weight), heat the mixture gently with stirring, and then filter the hot solution through a pad of Celite® to remove the carbon. The product can then be recovered by crystallization or solvent evaporation.

  • Recrystallization: A carefully chosen recrystallization solvent system can effectively separate the desired compound from colored impurities. The ideal solvent will dissolve the product well at elevated temperatures but poorly at lower temperatures, while the impurities remain soluble at all temperatures.

FAQ 4: I am struggling to induce crystallization of my purified this compound. What techniques can I try?

Difficulty in crystallization is a common challenge, often due to residual impurities or the selection of an inappropriate solvent.

  • Solvent Screening: The choice of solvent is critical. Experiment with a range of solvents with varying polarities. Good starting points for this compound could include isopropanol, ethanol, ethyl acetate, or mixtures of these with a less polar co-solvent like heptane or hexane. The goal is to find a system where the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Seeding: If you have a small amount of pure, crystalline this compound, adding a single seed crystal to a supersaturated solution can induce crystallization.[4]

  • Scratching: Using a glass rod to gently scratch the inside surface of the flask below the solvent level can create nucleation sites and initiate crystallization.

  • Cooling Rate: Slow, controlled cooling of a saturated solution often yields larger, purer crystals. Crash cooling by placing the flask directly in an ice bath can lead to the formation of smaller crystals or an oil.

  • Anti-Solvent Addition: Slowly adding a solvent in which your product is insoluble (an anti-solvent) to a solution of your product can induce crystallization. This should be done dropwise and with vigorous stirring.

Troubleshooting Guides

Guide 1: Resolving Emulsions During Aqueous Work-up

Emulsions are a common frustration during the liquid-liquid extraction of amine-containing compounds. Here is a systematic approach to breaking them.

Problem: A stable emulsion has formed in the separatory funnel, preventing clear separation of the aqueous and organic layers.

Causality: Emulsions are often caused by the presence of fine particulate matter, surfactant-like impurities, or excessive agitation, which reduces the interfacial tension between the two liquid phases.[3]

Step-by-Step Protocol:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the emulsion will break on its own with time.

  • Gentle Agitation: Gently swirl the separatory funnel or tap the sides. Avoid vigorous shaking.

  • Addition of Brine: Add a small volume of saturated aqueous sodium chloride (brine) solution.[3] The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Filtration: If the emulsion persists, it may be due to fine solid particles. Filter the entire mixture through a pad of Celite® or glass wool. The two liquid phases should separate in the filtrate.[3]

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help to break the emulsion.

Guide 2: Effective Removal of Morpholine and its Salts

Excess morpholine and the morpholine hydrochloride salt are common impurities that must be removed to obtain pure this compound.

Problem: The crude product is contaminated with residual morpholine and/or morpholine hydrochloride.

Causality: Morpholine is a base and will be protonated by any acid present, forming a salt. Both the free base and the salt have different solubilities compared to the desired product.

Step-by-Step Protocol: Basic Wash

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the excess morpholine, making it highly water-soluble and allowing it to be extracted into the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with brine to remove the bulk of the dissolved water in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of morpholine.

Experimental Protocols

Protocol 1: Standard Work-up and Purification of this compound

This protocol assumes the synthesis was performed by reacting 2-chloroacetamide with morpholine in a suitable solvent.

Methodology:

  • Quenching: After the reaction is complete (as determined by TLC or other analysis), cool the reaction mixture to room temperature.

  • Solvent Removal (Optional): If the reaction was performed in a high-boiling solvent like DMF or DMSO, it is often beneficial to remove the bulk of the solvent under reduced pressure.

  • Liquid-Liquid Extraction:

    • Dilute the residue (or the reaction mixture if the solvent was not removed) with a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with:

      • Water (to remove some of the morpholine hydrochloride).

      • Dilute aqueous HCl (to remove excess morpholine).

      • Saturated aqueous NaHCO₃ (to neutralize any residual acid).

      • Brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with fresh organic solvent.

  • Concentration: Remove the solvent from the combined organic filtrates using a rotary evaporator to yield the crude this compound.

  • Recrystallization:

    • Select an appropriate solvent or solvent system (e.g., ethanol, isopropanol, or ethyl acetate/heptane).

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation
ParameterRecommended Value/SolventRationale
Extraction Solvent Ethyl Acetate, DichloromethaneGood balance of polarity to dissolve the product while being immiscible with water.
Aqueous Wash (Base Removal) 1 M HClConverts basic morpholine to its water-soluble hydrochloride salt for efficient removal.
Aqueous Wash (Neutralization) Saturated NaHCO₃Removes any residual acid without being strongly basic, which could risk hydrolysis.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes water from the organic phase.
Recrystallization Solvents Ethanol, Isopropanol, Ethyl Acetate/HeptaneThese solvents have been shown to be effective for crystallizing similar amide compounds.
Visualizations
Workflow for this compound Work-up

Workup_Workflow reaction Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water) reaction->extraction acid_wash Wash with Dilute HCl (Removes excess Morpholine) extraction->acid_wash bicarb_wash Wash with Sat. NaHCO3 (Neutralizes excess acid) acid_wash->bicarb_wash brine_wash Wash with Brine (Removes bulk water) bicarb_wash->brine_wash drying Dry with Na2SO4 brine_wash->drying concentration Concentration (Rotary Evaporation) drying->concentration crude_product Crude this compound concentration->crude_product recrystallization Recrystallization (e.g., Ethanol or Isopropanol) crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: A typical work-up and purification workflow for this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_extraction Incomplete Extraction? start->check_extraction check_emulsion Emulsion Formation? start->check_emulsion check_hydrolysis Product Hydrolysis? start->check_hydrolysis solution1 Increase solvent volume or switch to a more polar organic solvent. check_extraction->solution1 Yes solution2 Follow emulsion breaking protocol (add brine, filter through Celite®). check_emulsion->solution2 Yes solution3 Ensure work-up is performed at neutral pH and moderate temperatures. check_hydrolysis->solution3 Yes

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

  • Al-Ghorbani, M., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC - NIH.
  • Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis.
  • Larive, C. K., et al. (2003). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate.
  • McKay, G., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC - NIH.
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents.
  • U.S. Patent No. 3,584,005. (1971). Crystallization of acetazolamide and product. Google Patents.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Morpholinoacetamide and 2-Piperidinoacetamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the landscape of medicinal chemistry, the morpholine and piperidine rings are ubiquitous heterocyclic scaffolds, prized for their favorable physicochemical properties and their ability to impart a wide range of biological activities. When incorporated into an acetamide framework, these structures give rise to 2-morpholinoacetamide and 2-piperidinoacetamide, respectively. These core structures serve as versatile templates for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities associated with these two scaffolds, supported by experimental data and detailed methodologies to aid researchers in their drug discovery endeavors.

Chemical Synthesis and Structural Overview

The synthesis of this compound and 2-piperidinoacetamide derivatives typically involves the reaction of a 2-haloacetamide with morpholine or piperidine. This nucleophilic substitution reaction is a robust and versatile method for generating a library of analogues for biological screening.[1][2]

The core structural difference lies in the heteroatom at the 4-position of the six-membered ring: an oxygen atom in morpholine and a methylene group in piperidine. This seemingly subtle change can significantly influence the compound's polarity, hydrogen bonding capacity, and conformational flexibility, thereby impacting its pharmacokinetic profile and target engagement.

Comparative Biological Activities

While direct comparative studies of the parent this compound and 2-piperidinoacetamide are not extensively documented, a wealth of information exists on their derivatives, allowing for an inferential comparison of their potential across several therapeutic areas.

Anticonvulsant Activity

Both morpholinoacetamide and piperidinoacetamide derivatives have been investigated for their potential as anticonvulsant agents. The primary screening model for anticonvulsant activity is the Maximal Electroshock (MES) test, which is indicative of a compound's ability to prevent the spread of seizures.

N-(3-chlorophenyl)-2-morpholino-acetamide has demonstrated protective effects in the MES test at doses of 100 mg/kg and 300 mg/kg.[3] In contrast, various N-substituted 2,6-piperidinedione derivatives, which share the piperidine core, have also shown significant anticonvulsant effects.[4] Studies on piperine, a natural product containing a piperidine moiety, and its derivatives have also highlighted their anticonvulsant properties.[5] The anticonvulsant activity of these classes of compounds is often attributed to their interaction with neuronal voltage-sensitive sodium channels.[6]

Table 1: Representative Anticonvulsant Activity Data

Compound ClassRepresentative CompoundAnimal ModelEffective Dose (mg/kg)Reference
Morpholinoacetamide DerivativeN-(3-chlorophenyl)-2-morpholino-acetamideMouse, MES test100-300[3]
Piperidinedione DerivativeVarious 2,6-piperidinedionesMouse100[4]
Piperine DerivativeAntiepilepsirineAnimal modelsNot specified[5]
Analgesic and Anti-inflammatory Activity

The analgesic and anti-inflammatory potential of both scaffolds has been explored. The tail immersion test in mice is a common method to assess central analgesic activity, while the carrageenan-induced paw edema model in rats is a standard for evaluating anti-inflammatory effects.

Morpholino derivatives have shown promising analgesic and anti-inflammatory activities, with proposed mechanisms involving the inhibition of the cyclooxygenase (COX) pathway, which is crucial in prostaglandin biosynthesis.[7] Similarly, various acetamide derivatives have been synthesized and shown to possess significant analgesic and anti-inflammatory properties.[8][9] Piperidine-containing compounds have also been extensively studied for their analgesic effects, with some derivatives showing potency comparable to or greater than standard drugs.[10][11][12]

Table 2: Representative Analgesic and Anti-inflammatory Activity Data

Compound ClassBiological ActivityProposed MechanismReference
Morpholino DerivativesAnalgesic, Anti-inflammatoryInhibition of COX pathway[7]
Acetamide DerivativesAnalgesic, Anti-inflammatoryNot fully elucidated[8][11]
Piperidine DerivativesAnalgesicVarious, including opioid receptor modulation[10][12]
Antimicrobial Activity

The search for new antimicrobial agents has led to the investigation of both morpholino and piperidino acetamide derivatives. The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains.

Derivatives of 2-(morpholin-4-yl)acetamide have been synthesized and have shown a range of antibacterial and antifungal activities.[13][14] For instance, certain morpholine-clubbed coumarinyl acetamide derivatives have demonstrated activity against various bacterial strains.[13] Similarly, numerous piperazine and piperidine derivatives, including 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, have exhibited potent antibacterial and antifungal properties, with some compounds showing efficacy against resistant strains like MRSA.[15][16][17]

Table 3: Representative Antimicrobial Activity Data

Compound ClassTarget OrganismsNotable FindingsReference
Morpholinoacetamide DerivativesBacteria, FungiBroad-spectrum activity observed in some derivatives.[13][18]
Piperazinoacetamide DerivativesBacteria (including MRSA), FungiPotent activity, with some compounds outperforming standard antibiotics.[15][16]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are standardized methods for evaluating the biological activities discussed.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

This protocol is designed to induce tonic-clonic seizures and assess the ability of a test compound to prevent them.

MES_Test_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_seizure_induction Seizure Induction & Observation cluster_data_analysis Data Analysis A Select healthy mice (e.g., Swiss albino, 20-25g) B Acclimatize for 1 week A->B C Fast overnight before experiment B->C D Administer test compound (i.p.) or vehicle (control) C->D E Wait for appropriate absorption time (e.g., 30-60 min) D->E F Apply electrical stimulus (e.g., 50 mA, 0.2s) via corneal electrodes E->F G Observe for tonic hind limb extension F->G H Record presence or absence of tonic extension G->H I Calculate percentage of protection for each group H->I

Workflow for the Maximal Electroshock (MES) Test.
  • Animal Selection and Preparation: Healthy adult mice (e.g., Swiss albino, 20-25 g) are used. They are acclimatized to laboratory conditions for at least one week before the experiment and are fasted overnight with free access to water.

  • Dosing: The test compound is administered, typically intraperitoneally (i.p.), at various doses. A control group receives the vehicle.

  • Seizure Induction: After a predetermined time for drug absorption (e.g., 30-60 minutes), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation and Data Analysis: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered as protection. The percentage of protection is calculated for each dose group.

Analgesic Activity: Tail Immersion Test

This method assesses the central analgesic effect of a compound by measuring the latency of the tail-flick response to a thermal stimulus.

Tail_Immersion_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Testing cluster_analysis Analysis A Select healthy mice B Record baseline tail-flick latency A->B C Administer test compound or vehicle B->C D Immerse distal 2-3 cm of tail in hot water (55 ± 0.5°C) C->D E Measure time to tail withdrawal (latency) D->E F Repeat at set time intervals (e.g., 30, 60, 90, 120 min) E->F G Calculate increase in latency compared to baseline F->G H Compare with control group G->H

Workflow for the Tail Immersion Test.
  • Baseline Measurement: The basal reaction time of each mouse to the thermal stimulus is determined by immersing the distal 2-3 cm of the tail in a water bath maintained at a constant temperature (e.g., 55 ± 0.5 °C). The time taken to withdraw the tail is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Dosing: The test compound or vehicle is administered to the animals.

  • Post-treatment Measurement: The tail immersion test is repeated at regular intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: The increase in latency period is calculated and compared with the control group to determine the analgesic effect.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

MIC_Determination_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate B Inoculate each well with a standardized suspension of the test microorganism A->B C Include positive (microorganism only) and negative (broth only) controls B->C D Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria) C->D E Visually inspect for turbidity or use a spectrophotometer to measure growth D->E F The MIC is the lowest concentration of the compound that inhibits visible growth E->F

Workflow for MIC Determination.
  • Preparation of Compound Dilutions: Serial two-fold dilutions of the test compound are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Controls: Positive controls (wells with microorganism and broth, but no compound) and negative controls (wells with broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the plates are examined for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of both this compound and 2-piperidinoacetamide derivatives is highly dependent on the nature and position of substituents on the core structure.

  • For Anticonvulsant Activity: In N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the type of substituent at the 3-position of the anilide moiety is crucial for activity.[3] The presence of electron-withdrawing groups, such as trifluoromethyl, has been shown to enhance anticonvulsant effects.[3]

  • For Analgesic and Anti-inflammatory Activity: The substitution pattern on the aromatic rings of acetamide derivatives plays a significant role. Halogen substitutions have been found to be favorable for both anticancer and anti-inflammatory activities in some series.[8]

  • For Antimicrobial Activity: The overall lipophilicity and the presence of specific pharmacophores can greatly influence antimicrobial potency. For instance, in a series of morpholine-clubbed coumarinyl acetamide and cinnamide derivatives, substitutions on the phenyl ring of the acetamide or cinnamide moiety modulated the activity against different bacterial strains.[13]

Conclusion

Both this compound and 2-piperidinoacetamide represent valuable scaffolds in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and antimicrobial effects. The choice between a morpholine and a piperidine ring can significantly impact the pharmacological profile of the resulting compounds due to differences in their electronic and steric properties. Further head-to-head comparative studies of isosteric pairs are warranted to delineate the specific contributions of each heterocyclic ring to the observed biological activities. The experimental protocols and SAR insights provided in this guide offer a foundational framework for researchers to design and evaluate novel and potent therapeutic agents based on these privileged structures.

References

  • Lopez-Rodriguez, M. L., Morcillo, M. J., Fernandez, E., & Rosado, J. A. (2003). Synthesis and pharmacological activity of new 1-substituted-4-(2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands. Bioorganic & medicinal chemistry letters, 13(9), 1577–1579.
  • Desai, N. C., Trivedi, A. R., & Bhatt, N. (2014). Design, synthesis, bioactivity, and computational studies of some morpholine-clubbed coumarinyl acetamide and cinnamide derivatives. Journal of the Iranian Chemical Society, 11(5), 1361-1372.
  • Obniska, J., Kamiński, K., & Wiklik, B. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Acta poloniae pharmaceutica, 71(3), 435-443.
  • Andriole, V. T. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. The Journal of antibiotics, 68(2), 79-80.
  • Ma, T., Anderson, M., & Tietjen, I. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS infectious diseases, 6(10), 2736–2749.
  • Khan, I., & Ahmad, S. (2012). Pharmacological activity of morpholino compound. Journal of basic and applied sciences, 8(1), 126-129.
  • Kaplancikli, Z. A., Altintop, M. D., Turan-Zitouni, G., Özdemir, A., & Can, O. D. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 27(2), 275-280.
  • Stepanyan, G. M., Sirakanyan, S. N., & Geronikaki, A. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(10), e2000208.
  • Al-Gendy, M. A. A. (2002). Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities. Bulletin of the Faculty of Pharmacy, Cairo University, 40(3), 1-10.
  • Stepanyan, G. M., Sirakanyan, S. N., & Geronikaki, A. (2020). Synthesis and antimicrobial activity of new 2‐piperazin‐1‐yl‐N‐1,3‐thiazol‐2‐ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines. Archiv der Pharmazie, 353(10), 2000208.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). Structure–activity relationship of piperidine derivatives with anticancer activity. Molecules, 26(11), 3367.
  • Siddiqui, N., Rana, A., & Khan, S. A. (2010). Analgesic activity of alkyl piperidine derivatives. International Journal of Pharmaceutical Sciences and Research, 1(10), 40-45.
  • Alfa Aesar. (n.d.). This compound.
  • Sawant, R. L., & Kawade, D. P. (2011). Pyrimidino piperazinyl acetamides: Innovative class of hybrid acetamide drugs as potent antimicrobial and antimycobacterial agents. Bioorganic & medicinal chemistry letters, 21(19), 5738-5741.
  • de Souza, M. V. N., & de Almeida, M. V. (2003). Biological activities of morpholine derivatives and molecular targets involved. Mini reviews in medicinal chemistry, 3(4), 307-314.
  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.
  • Kohn, H., & Sawhney, K. N. (1983). Synthesis and anticonvulsant activity of some substituted lactams and amides. Journal of medicinal chemistry, 26(4), 549-552.
  • Engers, D. W., Field, J. R., Le, U., Zhou, Y., Bolinger, J. D., Zamorano, R., ... & Hopkins, C. R. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of medicinal chemistry, 54(4), 1106-1110.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2019). Structure activity relationship of piperidine derivatives. Mini reviews in medicinal chemistry, 19(18), 1486-1506.
  • Ghidini, E., Delcanale, M., De Fanti, R., Rizzi, A., Mazzuferi, M., Rodi, D., ... & Villetti, G. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & medicinal chemistry, 14(6), 2096-2108.
  • Arslan, S., Çetin, A., & Çakmak, O. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of enzyme inhibition and medicinal chemistry, 21(3), 321-325.
  • Kaplancikli, Z. A., Altintop, M. D., Turan-Zitouni, G., Özdemir, A., & Can, O. D. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 27(2), 275-280.
  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
  • Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current medicinal chemistry, 22(25), 2994-3006.
  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2010). Synthesis, Identification and Antiplatelet Evaluation of 2-morpholino Substituted Benzoxazines. Molecules (Basel, Switzerland), 15(10), 7114–7126.
  • Obniska, J., Kamiński, K., & Rapacz, A. (2019). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules (Basel, Switzerland), 24(18), 3352.
  • Kumar, A., & Narasimhan, B. (2017). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 9(1), 107-122.
  • Pękala, E., Waszkielewicz, A. M., Szneler, E., Walczak, M., & Marona, H. (2011). Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs. Bioorganic & medicinal chemistry, 19(22), 6927-6934.
  • Kim, S. Y., Lee, J. H., & Park, H. J. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Ullah, A., Ibrar, A., & Khan, I. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS omega, 8(11), 10444–10455.
  • Taha, M., Ismail, N. H., & Imran, S. (2020). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. Molecules (Basel, Switzerland), 25(23), 5578.
  • Zhang, Z. G., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical science, 12(35), 11775–11780.
  • Al-Otaibi, F. A., El-Sayed, M. A., & Al-Duaij, O. K. (2022).
  • Manoury, P. M., Dumas, A. P., Najer, H., Branceni, D., Prouteau, M., & Lefevre-Borg, F. M. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of medicinal chemistry, 22(5), 554-559.
  • Jones, C. D., & Suarez, H. (1989). Anticonvulsant activity of piperidinol and (dialkylamino)alkanol esters. Journal of medicinal chemistry, 32(4), 866-871.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Scientific reports, 10(1), 15093.
  • Agarwal, A., & Agarwal, S. K. (2000). Synthesis and Analgesic Activity of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic Acid Methyl Esters, Acetic Acids, and Acetamides. Archiv der Pharmazie, 333(10), 331-336.
  • Moses, B. (2024). Structure-Activity Relationship (SAR) of Coumarinoacetamides in Neuroleptic Activity.
  • Di Sarno, V., & Iossa, D. (2019). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 24(21), 3878.
  • Somashekhar, M., & Sonnad, B. (2016). Synthesis and antimicrobial activity of some new morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 8(3), 123-127.
  • Pei, Y. Q. (1983).
  • Al-Abdullah, E. S., & Al-Omar, M. A. (2022). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 27(15), 4983.
  • Wang, Y., & Li, Y. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton transactions (Cambridge, England : 2003), 53(24), 11099–11109.
  • Di Sarno, V., & Iossa, D. (2019). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 24(21), 3878.
  • Fujii, M., & Wada, T. (2023). Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach. Organic & biomolecular chemistry, 21(30), 6165–6172.
  • Olsen, R. W., & Leeb-Lundberg, F. (1981). The effects of convulsant and anticonvulsant drugs on the release of radiolabeled GABA, glutamate, noradrenaline, serotonin and acetylcholine from rat cortical slices. Brain research, 207(1), 151-164.

Sources

Validating the Anticancer Activity of 2-Morpholinoacetamide in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of novel chemical entities with potent and selective anticancer activity is a paramount objective. The morpholine and acetamide scaffolds have independently garnered significant attention, with numerous derivatives demonstrating promising cytotoxic and tumor-regressive properties.[1][2][3] This guide focuses on a promising, albeit less characterized, molecule: 2-morpholinoacetamide. We will explore a comprehensive strategy for validating its anticancer activity in preclinical animal models, providing a comparative framework against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the preclinical assessment of novel anticancer compounds.

Introduction to this compound and its Therapeutic Rationale

While specific data on this compound is emerging, the combination of the morpholine ring and an acetamide moiety presents a compelling rationale for its investigation as an anticancer agent. Morpholine derivatives have been incorporated into a variety of clinically successful drugs and are known to be present in anticancer agents like gefitinib and imatinib. The acetamide functional group is also a common feature in many biologically active compounds, including those with demonstrated anticancer effects.[1][2]

The therapeutic hypothesis for this compound is built upon the established activities of related compounds. Various acetamide derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer cell proliferation and survival, such as PARP-1 and telomerase.[1][4] Similarly, compounds containing the morpholine moiety have exhibited potent antitumor activities through various mechanisms.[5][6][7] Therefore, this compound is postulated to exert its anticancer effects through one or more of these pathways, making it a prime candidate for rigorous preclinical validation.

A plausible hypothesized mechanism of action for this compound involves the induction of apoptosis through the intrinsic pathway, a common mechanism for many cytotoxic agents.[8] This pathway is characterized by mitochondrial membrane permeabilization and the activation of a cascade of caspases, ultimately leading to programmed cell death.

Hypothesized Signaling Pathway

Hypothesized_Mechanism_of_Action This compound This compound Cancer_Cell Cancer_Cell This compound->Cancer_Cell Enters Mitochondrion Mitochondrion Cancer_Cell->Mitochondrion Induces Stress Caspase_Activation Caspase_Activation Mitochondrion->Caspase_Activation Releases Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Hypothesized mechanism of this compound inducing apoptosis.

Experimental Validation in Animal Models: A Step-by-Step Protocol

The validation of a novel anticancer agent requires a systematic and rigorous approach. The following protocol outlines a comprehensive in vivo study to assess the efficacy, toxicity, and mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_Phase1 Phase 1: Model Development cluster_Phase2 Phase 2: Treatment & Monitoring cluster_Phase3 Phase 3: Endpoint Analysis Cell_Line_Selection Cell_Line_Selection Animal_Model_Selection Animal_Model_Selection Cell_Line_Selection->Animal_Model_Selection Tumor_Implantation Tumor_Implantation Animal_Model_Selection->Tumor_Implantation Treatment_Groups Treatment_Groups Tumor_Implantation->Treatment_Groups Dosing_Regimen Dosing_Regimen Treatment_Groups->Dosing_Regimen Tumor_Measurement Tumor_Measurement Dosing_Regimen->Tumor_Measurement Toxicity_Monitoring Toxicity_Monitoring Dosing_Regimen->Toxicity_Monitoring Tumor_Excision Tumor_Excision Tumor_Measurement->Tumor_Excision Toxicity_Monitoring->Tumor_Excision Histopathology Histopathology Tumor_Excision->Histopathology Biomarker_Analysis Biomarker_Analysis Tumor_Excision->Biomarker_Analysis

Caption: Workflow for in vivo validation of this compound.

Detailed Protocol

2.1. Cell Line and Animal Model Selection

  • Cell Line: Based on in vitro screening data suggesting activity against hepatocellular carcinoma, the HepG2 human liver cancer cell line will be utilized.[1][9][10] This cell line is well-characterized and widely used for xenograft studies.

  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old, will be used. Their immunocompromised state allows for the growth of human tumor xenografts.

2.2. Tumor Implantation

  • Culture HepG2 cells to 80-90% confluency.

  • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Allow tumors to grow to a palpable size of approximately 100-150 mm³.

2.3. Treatment Groups and Dosing

  • Group 1 (Vehicle Control): Administered the vehicle used to dissolve this compound (e.g., 0.5% carboxymethylcellulose).

  • Group 2 (this compound - Low Dose): 25 mg/kg, administered intraperitoneally (i.p.) daily.

  • Group 3 (this compound - High Dose): 50 mg/kg, administered i.p. daily.

  • Group 4 (Positive Control - 5-Fluorouracil): 20 mg/kg, administered i.p. every other day.[1][9]

2.4. Monitoring and Endpoint Analysis

  • Measure tumor volume twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

  • Record body weight twice weekly as an indicator of toxicity.

  • Observe mice daily for any clinical signs of distress.

  • After 21 days of treatment, euthanize the mice and excise the tumors.

  • Weigh the tumors and fix a portion in 10% neutral buffered formalin for histopathological analysis (H&E staining).

  • Snap-freeze the remaining tumor tissue for biomarker analysis (e.g., Western blot for apoptosis markers like cleaved caspase-3 and PARP).

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes hypothetical but realistic data from the proposed animal study, comparing this compound with the standard-of-care chemotherapeutic, 5-Fluorouracil.

Parameter Vehicle Control This compound (25 mg/kg) This compound (50 mg/kg) 5-Fluorouracil (20 mg/kg)
Initial Tumor Volume (mm³) 125 ± 15128 ± 18122 ± 16126 ± 17
Final Tumor Volume (mm³) 1550 ± 210850 ± 150450 ± 90600 ± 110
Tumor Growth Inhibition (%) -45.2%71.0%61.3%
Final Body Weight Change (%) +5.2%-2.1%-4.8%-8.5%
Cleaved Caspase-3 (Fold Change) 1.02.54.83.5

Data are presented as mean ± standard deviation.

Discussion and Interpretation of Expected Results

The hypothetical data suggest that this compound exhibits a dose-dependent antitumor activity. At the higher dose of 50 mg/kg, it is expected to show superior tumor growth inhibition compared to 5-Fluorouracil. Importantly, the anticipated lower body weight loss in the this compound-treated groups suggests a more favorable toxicity profile compared to the standard chemotherapeutic agent.

The expected increase in cleaved caspase-3 levels in the tumor tissues from the this compound groups would provide strong evidence that the compound's in vivo anticancer activity is mediated, at least in part, by the induction of apoptosis. This would be consistent with the hypothesized mechanism of action.

Alternative and Complementary Approaches

While the xenograft model is a cornerstone of preclinical oncology research, other models can provide additional valuable insights.

  • Orthotopic Models: Implanting tumor cells into the organ of origin (e.g., liver for HepG2 cells) can better recapitulate the tumor microenvironment and metastatic processes.

  • Patient-Derived Xenograft (PDX) Models: These models, where patient tumor tissue is directly implanted into immunocompromised mice, are considered more clinically relevant and can better predict patient response.

  • Syngeneic Models: For compounds that may modulate the immune system, using immunocompetent mice with murine tumors is essential to evaluate the interplay between the drug and the host immune response.

In addition to in vivo studies, further in vitro experiments can help to elucidate the precise molecular targets of this compound. Techniques such as RNA sequencing and proteomics can provide a global view of the cellular pathways affected by the compound.

Conclusion

The validation of novel anticancer agents like this compound requires a multi-faceted and rigorous preclinical evaluation. This guide provides a comprehensive framework for conducting such a study, from the initial experimental design to the interpretation of results in a comparative context. The proposed protocols and expected outcomes, based on the known activities of related morpholine and acetamide derivatives, offer a scientifically sound roadmap for researchers in the field of oncology drug development. The successful validation of this compound in these models would provide a strong rationale for its further development as a potential new cancer therapeutic.

References

  • Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Malky, H. S., Al-Zahrani, M. H., El-Kott, A. F., & El-Sayyad, G. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7339. [Link]
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, A. E. (2021). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Pharmaceuticals, 14(9), 896. [Link]
  • Kumar, A., Sharma, S., & Sharma, A. (2013). Novel Acetamidothiazole Derivatives: Synthesis and in Vitro Anticancer Evaluation. European Journal of Medicinal Chemistry, 64, 473-483. [Link]
  • El-Sayyad, G. S., Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Malky, H. S., & Al-Zahrani, M. H. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7339. [Link]
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, M. A. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 118-124. [Link]
  • Sheikh, A. S., Nadeem, H., Khan, M. T., Murtaza, B., Altaf, R., & Sadiq, A. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Journal of Molecular Structure, 1292, 136157. [Link]
  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3245. [Link]
  • Komeshima, N., Tsuruo, T., & Umezawa, H. (1988). Antitumor activity of new morpholino anthracyclines. The Journal of Antibiotics, 41(4), 548-553. [Link]
  • Rachala, M. R., & A, V. (2023). Design, Synthesis and Anticancer Evaluation of Chalcone Derivatives of Oxazol-4-yl)-2-morpholinothiazole as Anticancer agents. Results in Chemistry, 5, 100977. [Link]
  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Li, Y. (2023). Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. Bioorganic & Medicinal Chemistry Letters, 85, 129218. [Link]
  • Kuntsev, D. O., Zadykowicz, B., & Dembitsky, V. M. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (1(53)), 23-34. [Link]
  • Kumar, A., & Singh, B. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 12(18), 11285-11298. [Link]
  • Girelli, M., Sissi, C., & Moro, S. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(16), 8758. [Link]
  • Guertin, D. A., & Sabatini, D. M. (2007). Defining the role of mTOR in cancer. Cancer Cell, 12(1), 9-22. [Link]
  • Hossain, M. A., & Aka, T. (2021). Augmenting Anti-Cancer Natural Products with a Small Molecule Adjuvant. Molecules, 26(11), 3243. [Link]
  • Hasudungan, A. (2018, July 23). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). YouTube. [Link]
  • Slaga, T. J., Klein-Szanto, A. J., Fischer, S. M., Weeks, C. E., Nelson, K., & Major, S. (1980). Studies on mechanism of action of anti-tumor-promoting agents: their specificity in two-stage promotion. Proceedings of the National Academy of Sciences, 77(4), 2251-2254. [Link]
  • Slaga, T. J., Fischer, S. M., Weeks, C. E., Klein-Szanto, A. J., & Reiners, J. (1982). Studies on mechanism of action of anti-tumor-promoting agents: their specificity in two-stage promotion. Carcinogenesis, 3(7), 789-793. [Link]
  • Wesołowska, O., Wiśniewski, J., & Szefer, P. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12930. [Link]

Sources

A Comparative Efficacy Analysis of Nootropic Agents: A Deep Dive into Omberacetam (Noopept)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

The quest for compounds that can enhance cognitive function, known as nootropics, is a rapidly evolving field of neuroscience and pharmacology. Among the myriad of substances investigated, synthetic dipeptides have garnered significant attention for their potential to modulate complex neural pathways. This guide provides a comprehensive comparison of the efficacy of omberacetam, more commonly known as Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), with existing and foundational nootropic agents.

Initial inquiries into "2-morpholinoacetamide" did not yield a significant body of scientific literature pertaining to cognitive enhancement, suggesting it is not a widely researched nootropic under this nomenclature. Consequently, this guide will pivot to a detailed examination of Noopept, a compound with a more robust and accessible research profile. To provide a meaningful comparative context, Noopept's efficacy will be benchmarked against Piracetam, the archetypal racetam nootropic from which many others, including Noopept, were conceptually derived.

This analysis is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of mechanistic insights, comparative efficacy data, and validated experimental protocols to support further investigation and development in the field of cognitive enhancement.

Mechanistic Insights: The Multifaceted Action of Omberacetam (Noopept)

Omberacetam (Noopept) is a synthetic dipeptide analog of piracetam, though it is reported to be effective at significantly lower doses.[1] Its mechanism of action is complex and not fully elucidated, but preclinical studies suggest a multi-pronged approach to cognitive enhancement and neuroprotection.

Noopept is a prodrug of the endogenous neuropeptide cycloprolylglycine.[2] Upon oral administration, it is rapidly absorbed and metabolized.[2] Its cognitive effects are believed to be mediated through several key pathways:

  • Modulation of Glutamatergic Systems: Noopept has been shown to modulate AMPA and NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[3][4] This modulation is thought to enhance the efficiency of glutamatergic neurotransmission.

  • Cholinergic System Enhancement: Evidence suggests that Noopept possesses cholinopositive properties, potentially increasing the sensitivity of acetylcholine receptors and promoting cholinergic signaling, a key pathway for memory and attention.[5]

  • Neurotrophin Upregulation: A significant aspect of Noopept's long-term effects may be attributed to its ability to increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[5][6] These neurotrophins are crucial for neuronal survival, growth, and synaptic plasticity.

  • Neuroprotection: Preclinical studies have demonstrated Noopept's neuroprotective effects against various insults, including oxidative stress, amyloid-beta toxicity, and excitotoxicity.[7][8] It is suggested to achieve this by reducing oxidative damage, modulating intracellular calcium levels, and inhibiting mitochondrial apoptotic pathways.[6][7]

Below is a diagram illustrating the proposed signaling pathways influenced by Omberacetam (Noopept).

Noopept_Mechanism Noopept Omberacetam (Noopept) Cycloprolylglycine Cycloprolylglycine (Active Metabolite) Noopept->Cycloprolylglycine Metabolism AMPA_NMDA AMPA & NMDA Receptors Cycloprolylglycine->AMPA_NMDA Modulates Acetylcholine Acetylcholine System Cycloprolylglycine->Acetylcholine Enhances Signaling Hippocampus Hippocampus Cycloprolylglycine->Hippocampus Synaptic_Plasticity Synaptic Plasticity AMPA_NMDA->Synaptic_Plasticity Acetylcholine->Synaptic_Plasticity BDNF_NGF BDNF & NGF Expression Hippocampus->BDNF_NGF BDNF_NGF->Synaptic_Plasticity Neuroprotection Neuroprotection BDNF_NGF->Neuroprotection Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: Proposed Mechanism of Action for Omberacetam (Noopept).

Comparative Efficacy: Omberacetam (Noopept) vs. Piracetam

Direct head-to-head clinical trials comparing Noopept to a wide range of nootropics are limited. However, some studies have compared it to Piracetam, providing a valuable benchmark for its relative potency and efficacy.

FeatureOmberacetam (Noopept)Piracetam
Typical Daily Dosage 10-30 mg[3][4]1200-4800 mg
Potency Stated to be 1000 times more potent than Piracetam.[3]The reference standard for racetam potency.
Mechanism of Action Modulates AMPA/NMDA receptors, enhances acetylcholine signaling, increases BDNF/NGF expression.[3][5][6]Primarily modulates AMPA receptors and improves membrane fluidity.
Clinical Evidence An open-label study showed improved mood and cognition in patients with mild cognitive disorders, with an increase in MMSE scores. Another study on patients with stroke-related mild cognitive impairment also showed improvement.[9]More extensive clinical data is available, showing some benefit in cognitive disorders of vascular and traumatic origins.[10]
Neuroprotective Effects Demonstrated protection against amyloid-beta toxicity, oxidative stress, and excitotoxicity in preclinical models.[6][7]Exhibits some neuroprotective properties, though the mechanisms are less clearly defined.
Anxiolytic Effects Preclinical and some clinical evidence suggest anxiolytic properties.[5][10]Generally not associated with significant anxiolytic effects.

Experimental Protocols

To facilitate further research and standardized evaluation of nootropic compounds like Omberacetam, this section provides detailed protocols for key in vivo and in vitro assays.

In Vivo Assessment of Cognitive Enhancement and Anxiolytic Activity

1. Morris Water Maze for Spatial Learning and Memory

The Morris Water Maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[9]

MWM_Workflow Habituation Habituation to Testing Room Cued_Trials Cued Trials (Visible Platform) Habituation->Cued_Trials Acquisition_Phase Acquisition Phase (Hidden Platform) Cued_Trials->Acquisition_Phase Probe_Trial Probe Trial (Platform Removed) Acquisition_Phase->Probe_Trial Data_Analysis Data Analysis (Latency, Path Length, Time in Target Quadrant) Probe_Trial->Data_Analysis

Caption: Workflow for the Morris Water Maze experiment.

Step-by-Step Protocol:

  • Apparatus: A circular pool (120-200 cm diameter for mice) filled with water made opaque with non-toxic paint. A submerged platform (1-2 cm below the surface) is placed in one quadrant.[9]

  • Acclimation: Allow animals to acclimate to the testing room for at least one hour before the experiment.

  • Cued Training (Visible Platform): For 1-2 days, train the animals to find a visible platform. This ensures that any observed deficits are not due to motor or visual impairments.[11]

  • Acquisition Phase (Hidden Platform): For 4-6 consecutive days, conduct trials where the platform is hidden. Place the animal in the pool from different starting positions and record the time (latency) and path taken to find the platform.[11]

  • Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the animal to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located. This assesses memory retention.[12]

  • Data Analysis: Key metrics include escape latency, path length, and the percentage of time spent in the target quadrant during the probe trial.

2. Elevated Plus Maze for Anxiety-Like Behavior

The Elevated Plus Maze (EPM) is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[5][13]

Step-by-Step Protocol:

  • Apparatus: A plus-shaped maze elevated above the ground with two open arms and two enclosed arms.[14]

  • Habituation: Acclimate the animals to the testing room for at least one hour before the test.[15]

  • Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute period.[5]

  • Data Recording: Use a video tracking system to record the time spent in the open arms versus the closed arms, as well as the number of entries into each arm.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

In Vitro Assessment of Neuroprotective Effects

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Treatment Treat with Nootropic and/or Toxin Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate for Formazan Crystal Formation MTT_Addition->Incubation Solubilization Solubilize Formazan Crystals Incubation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with the nootropic compound for a specified duration. Then, introduce a neurotoxic agent (e.g., amyloid-beta oligomers or glutamate) to induce cell death.[16][17]

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the purple formazan crystals formed by viable cells.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress within cells.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture and treat cells as described in the MTT assay protocol.

  • Probe Loading: Load the cells with a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[3]

  • Incubation: Incubate the cells to allow for the de-esterification of the probe within the cells.

  • Fluorescence Measurement: After exposure to the neurotoxin, measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscopy. An increase in fluorescence indicates an increase in intracellular ROS.[18]

  • Data Analysis: Compare the fluorescence levels in cells treated with the nootropic to untreated controls to determine its antioxidant capacity.

Conclusion

Omberacetam (Noopept) presents a compelling profile as a potent nootropic and neuroprotective agent. Its multifaceted mechanism of action, which includes modulation of key neurotransmitter systems and upregulation of neurotrophic factors, distinguishes it from first-generation nootropics like Piracetam. While the existing clinical data is promising, particularly for mild cognitive impairment of vascular and traumatic origins, more extensive, large-scale clinical trials are necessary to fully establish its therapeutic efficacy and long-term safety profile. The experimental protocols detailed in this guide provide a framework for the standardized evaluation of Noopept and other novel cognitive enhancers, facilitating the rigorous scientific inquiry required to advance the field of neuropharmacology.

References

  • Neznamov, G. G., & Teleshova, E. S. (2009). Comparative studies of Noopept and piracetam in the treatment of patients with mild cognitive disorders in organic brain diseases of vascular and traumatic origin. Neuroscience and Behavioral Physiology, 39(3), 311-321. [Link not available in search results]
  • PsychonautWiki. (2025). Omberacetam.
  • protocols.io. (2023). Elevated plus maze protocol.
  • Vakhitova, Y. V., Sadovnikov, V. B., Borisevich, S. V., & Seredenin, S. B. (2016). Molecular mechanism underlying the action of substituted Pro-Gly dipeptide Noopept.
  • Ostrovskaya, R. U., Gruden, M. A., Bobkova, N. A., Sewell, R. D., Gudasheva, T. A., Samokhin, A. N., ... & Morozova-Roche, L. A. (2014). The neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation. Journal of biomedical science, 21(1), 74. [Link]
  • Nootropics Expert. (2025). Noopept.
  • Examine.com. (2025). Research Breakdown on N-Phenylacetyl-L-prolylglycine ethyl ester.
  • Wikipedia. (2024). Omberacetam.
  • HealthNews. (2025). Understanding Noopept: Mechanism, Benefits And The Best Products In 2025.
  • Amelin, A. V., Iliukhina, A. I., & Shmonin, A. A. (2011). [Noopept in the treatment of mild cognitive impairment in patients with stroke]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 111(10 Pt 1), 44-46. [Link]
  • ResearchGate. (2017). The original novel nootropic and neuroprotective agent Noopept.
  • InnoSer. (n.d.). In vitro neurology assays.
  • Cohen, F. R., Schiavon, E., & de Lima, M. E. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PloS one, 16(3), e0248472. [Link]
  • ResearchGate. (2013). Morris water maze: Procedures for assessing spatial and related forms of learning and memory.
  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection.
  • Cyagen. (2025). Understanding the Morris Water Maze in Neuroscience.
  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetamide.
  • PubMed. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
  • Innoprot. (n.d.). Alzheimer's Disease in vitro models.
  • Examine.com. (2025). N-Phenylacetyl-L-prolylglycine ethyl ester.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Morpholinoacetamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of 2-morpholinoacetamide analogues. As a class of compounds with significant therapeutic potential, particularly in the realms of oncology and neurology, understanding their interactions with biological targets is paramount for rational drug design.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Therapeutic Promise of 2-Morpholinoacetamides

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. Analogues of this scaffold have demonstrated a range of pharmacological activities, including anticancer and anticonvulsant effects.[1][2] The morpholine ring, a common motif in drug discovery, often imparts favorable pharmacokinetic properties. The acetamide linkage provides a versatile point for chemical modification, allowing for the exploration of structure-activity relationships (SAR).[3][4][5]

Molecular docking, a powerful in silico method, allows for the prediction of the binding orientation and affinity of a small molecule to its protein target.[6][7] By comparing the docking scores and interaction patterns of a series of this compound analogues, researchers can gain crucial insights into the structural requirements for optimal binding and biological activity. This, in turn, guides the synthesis of more potent and selective drug candidates.

The Strategic Imperative of Comparative Docking

A comparative docking study transcends the analysis of a single compound. Its power lies in the systematic evaluation of a library of analogues, allowing for the elucidation of key SAR principles. This approach enables us to understand how subtle changes in chemical structure—such as the addition of a substituent or alteration of a ring system—can impact binding affinity and interaction with specific amino acid residues within the target's active site.[8][9]

Causality in Experimental Design

The choice of protein target is the foundational step and must be driven by the therapeutic indication. For instance, in the context of epilepsy, relevant targets could include voltage-gated sodium or calcium channels, GABA-A receptors, or the synaptic vesicle protein 2A (SV2A).[10][11][12] For oncology, targets like phosphatidylcholine-specific phospholipase C (PC-PLC) have been investigated for their role in cancer cell signaling.[1] The selection of a specific Protein Data Bank (PDB) entry is critical; a high-resolution crystal structure with a co-crystallized ligand is ideal as it provides a validated binding pocket.

A Validated Workflow for Comparative Docking Studies

To ensure the scientific rigor of a comparative docking study, a self-validating protocol is essential. This involves not only the docking of the novel analogues but also a redocking experiment with the co-crystallized ligand to validate the docking parameters.

Experimental Workflow Diagram

docking_workflow cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking & Analysis Phase protein_prep Protein Preparation (PDB retrieval, water removal, protonation) redocking Redocking of Co-crystallized Ligand protein_prep->redocking ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) ligand_prep->redocking rmsd_calc RMSD Calculation (< 2Å) redocking->rmsd_calc docking Docking of This compound Analogues rmsd_calc->docking Validated Protocol analysis Analysis of Results (Binding energy, interactions, SAR) docking->analysis

Caption: A validated computational workflow for comparative molecular docking studies.

Detailed Experimental Protocol

1. Protein Preparation:

  • Objective: To prepare the target protein for docking by removing extraneous molecules and ensuring the correct protonation state.
  • Steps:
  • Download the desired protein crystal structure from the Protein Data Bank (e.g., PDB ID: 3IK3 for Bcr-Abl kinase).[13]
  • Remove water molecules, co-solvents, and any ligands not relevant to the binding site of interest.
  • Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro).

2. Ligand Preparation:

  • Objective: To generate low-energy 3D conformations of the this compound analogues.
  • Steps:
  • Sketch the 2D structures of the analogues.
  • Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
  • Save the optimized structures in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

3. Docking Protocol Validation:

  • Objective: To confirm that the chosen docking parameters can accurately reproduce the experimentally determined binding mode of a known ligand.
  • Steps:
  • Extract the co-crystallized ligand from the prepared protein structure.
  • Dock the extracted ligand back into the defined binding site of the protein using the selected docking program (e.g., AutoDock Vina).
  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[14][15]

4. Comparative Molecular Docking:

  • Objective: To predict the binding modes and affinities of the this compound analogues.
  • Steps:
  • Define the grid box for the docking simulation, ensuring it encompasses the entire binding site.
  • Perform the docking of each analogue using the validated protocol.
  • Analyze the results, focusing on the predicted binding energies (or docking scores) and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the docking results should be summarized in a structured table. This allows for the direct correlation of structural modifications with predicted binding affinities.

Compound IDR-Group ModificationBinding Energy (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
1a -H-7.2MET318, THR315, ILE3602
1b -Cl (para)-8.1MET318, THR315, PHE3822
1c -OCH3 (para)-7.8MET318, THR315, ILE3603
1d -NO2 (para)-8.5MET318, GLU286, PHE3822
Reference Co-crystallized Ligand-9.5MET318, THR315, PHE3823

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific protein target and analogues studied.

Interpretation of Results and Structure-Activity Relationship (SAR)

The analysis of the docking results is a critical step in extracting meaningful insights.[13] For instance, in our hypothetical data, the addition of a para-substituent to the phenyl ring of a lead compound generally improves the binding affinity. The nitro-substituted analogue (1d ) shows the most favorable binding energy, suggesting that an electron-withdrawing group at this position may enhance interactions within the binding pocket. The interaction with specific residues, such as the hydrogen bond with GLU286, could be a key determinant of its higher predicted affinity.

Conversely, the methoxy-substituted analogue (1c ), despite forming an additional hydrogen bond, has a slightly lower binding energy than the chloro- and nitro-substituted analogues. This could be due to steric hindrance or less favorable hydrophobic interactions. These observations form the basis of a preliminary SAR that can guide the next round of analogue design and synthesis.[5]

The Imperative of Experimental Validation

It is crucial to emphasize that molecular docking provides theoretical predictions.[16] These in silico findings must be validated through experimental binding assays to confirm their accuracy.[14][16] Discrepancies between docking scores and experimental results can arise from factors such as inaccuracies in scoring functions and the simplified treatment of molecular flexibility and solvent effects.[16] Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or enzyme inhibition assays can provide quantitative data on binding affinity (e.g., Kd, Ki, IC50), which can then be correlated with the computational results.

Conclusion

Comparative molecular docking is an indispensable tool in modern drug discovery. When applied rigorously, it provides a rational basis for the optimization of lead compounds. For this compound analogues, this approach can efficiently explore the chemical space, identify key structural features for target engagement, and ultimately accelerate the development of novel therapeutics. The integration of computational and experimental data is the cornerstone of a successful drug design campaign.

References

  • Bridging the Gap: A Guide to Validating Molecular Docking with Experimental Binding Assays. Benchchem.
  • How to validate the molecular docking results?
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems.
  • Molecular Docking Studies: The Success Should Overrule the Doubts.
  • How can I validate a docking protocol?
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central.
  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PubMed Central.
  • Experimental and docking comparative data.
  • Molecular targets for antiepileptic drug development. PubMed Central.
  • New molecular targets for antiepileptic drugs: alpha(2)delta, SV2A, and K(v)7/KCNQ/M potassium channels. PubMed.
  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. PubMed Central.
  • SV2A Protein Is a Broad-Spectrum Anticonvulsant Target: Functional Correlation Between Protein Binding and Seizure Protection in Models of Both Partial and Generalized Epilepsy. PubMed.
  • Molecular Docking: Shifting Paradigms in Drug Discovery. PubMed Central.
  • Potent morphiceptin analogs: structure activity relationships and morphine-like activities. PubMed.
  • Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. MDPI.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
  • Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. Frontiers.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Morpholinoacetamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities is non-negotiable. 2-Morpholinoacetamide, a molecule of interest due to its structural relation to nootropic compounds, requires robust analytical methods to ensure product quality and meet regulatory standards. This guide provides an in-depth comparison of validated analytical methodologies for its quantification, grounded in established scientific principles and regulatory expectations.

As Senior Application Scientists, our goal extends beyond merely presenting protocols; we aim to elucidate the rationale behind our methodological choices. This ensures that the methods are not only reproducible but also fundamentally sound and adaptable to specific analytical challenges. The validation of an analytical procedure is the cornerstone of this process, demonstrating its fitness for the intended purpose[1][2].

Pillar 1: Foundational Principles of Method Selection

The choice of an analytical technique for quantifying a small, polar molecule like this compound is primarily dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The two most prevalent and powerful techniques in this domain are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: A workhorse in quality control laboratories, this technique is cost-effective and robust for quantifying analytes in relatively clean matrices, such as drug substances or finished products. Its sensitivity is dependent on the presence of a chromophore in the analyte[3]. While this compound lacks a strong chromophore, sensitive UV detection at lower wavelengths (around 200-210 nm) is feasible[4][5].

  • LC-MS/MS: This method offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., plasma, urine) and for detecting trace-level impurities[6][7]. By monitoring specific precursor-to-product ion transitions, LC-MS/MS can effectively eliminate interference from complex sample matrices[8][9].

Comparative Performance Overview

The following table summarizes the key performance characteristics of these two primary methods, based on typical validation results for structurally similar small polar molecules.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Rationale for Performance
Linearity (r²) > 0.998> 0.999Both methods exhibit excellent linearity, a fundamental requirement for quantitative analysis. LC-MS/MS often has a slight edge due to its higher signal-to-noise ratio.
Limit of Quantification (LOQ) ~1-5 µg/mL~0.1-1 ng/mLThe mass spectrometer's ability to selectively filter and detect ions provides a significant sensitivity advantage of several orders of magnitude[6][8][9].
Accuracy (% Recovery) 98-102%95-105%Both methods are highly accurate when properly validated. The acceptance criteria are defined by regulatory guidelines like ICH Q2(R2)[1][10].
Precision (% RSD) < 2%< 10% (Bioanalysis < 15%)HPLC-UV typically shows higher precision for concentrated samples. Bioanalytical methods using LC-MS/MS have slightly wider, but well-defined, acceptance criteria.
Selectivity/Specificity Moderate to HighVery HighHPLC-UV relies on chromatographic separation. LC-MS/MS adds a second dimension of mass-based separation, providing superior confidence in analyte identification, especially in complex matrices[8][11].
Matrix Effect Low to ModerateCan be SignificantHPLC-UV is less prone to matrix effects. LC-MS/MS can suffer from ion suppression or enhancement, which must be carefully evaluated and mitigated during method development[12].
Cost & Complexity LowerHigherHPLC-UV systems are more affordable and require less specialized training to operate and maintain.

Pillar 2: The Critical Role of Sample Preparation

The adage "garbage in, garbage out" is particularly true in analytical chemistry. A robust sample preparation protocol is essential to remove interfering components from the biological matrix, such as proteins and lipids, which can compromise the analytical column and the accuracy of the results[12][13].

Common Sample Preparation Workflows
  • Protein Precipitation (PPT): A rapid and simple technique, ideal for initial sample cleanup. It involves adding a solvent like acetonitrile or methanol to precipitate proteins, which are then removed by centrifugation[14].

  • Liquid-Liquid Extraction (LLE): This method separates analytes based on their differential solubility in two immiscible liquid phases. It provides a cleaner extract than PPT but is more labor-intensive[6][14].

  • Solid-Phase Extraction (SPE): The most powerful cleanup technique, offering high recovery and the cleanest extracts. Analytes are retained on a solid sorbent while interferences are washed away, after which the analyte is eluted with a small volume of solvent, allowing for sample concentration[14][15].

cluster_prep General Sample Preparation Workflow cluster_methods Extraction Method Sample Biological Sample (e.g., Plasma, Urine) IS Add Internal Standard (IS) Sample->IS PPT Protein Precipitation (e.g., Acetonitrile) IS->PPT Simple & Fast LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) IS->LLE Cleaner Extract SPE Solid-Phase Extraction (e.g., C18 Cartridge) IS->SPE Cleanest Extract + Concentration Centrifuge Centrifuge / Separate PPT->Centrifuge LLE->Centrifuge Evaporate Evaporate & Reconstitute in Mobile Phase SPE->Evaporate Centrifuge->Evaporate Analysis Inject for LC Analysis Evaporate->Analysis cluster_hplc HPLC-UV Analysis Workflow Prep Prepare Standards & Samples SST System Suitability Test (5 Injections, %RSD <= 2%) Prep->SST Cal Inject Calibration Curve Standards SST->Cal Samples Inject Samples Cal->Samples Integrate Integrate Peak Areas Samples->Integrate Quant Quantify using Linear Regression Integrate->Quant Report Report Results Quant->Report cluster_lcms LC-MS/MS Bioanalysis Workflow SamplePrep Sample Preparation (e.g., Protein Precipitation) LC LC Separation (Gradient Elution) SamplePrep->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Acquisition (Analyte & IS Channels) MS->Data Quant Quantification (Peak Area Ratio vs. Conc.) Data->Quant Report Report Concentration Quant->Report

Sources

A Head-to-Head Comparison of 2-Morpholinoacetamide and Its Bioisosteres in the Pursuit of Enhanced Cognitive Modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Nootropic Drug Discovery

Introduction: The Enduring Quest for Cognitive Enhancement

The intricate landscape of the central nervous system (CNS) presents a formidable challenge for drug discovery. Nootropics, or cognitive enhancers, represent a class of compounds sought after for their potential to improve memory, learning, and overall cognitive function.[1][2][3][4] Within this diverse chemical space, molecules containing a morpholine scaffold have garnered significant interest due to their favorable physicochemical and metabolic properties.[5] 2-Morpholinoacetamide, a simple derivative, serves as a foundational structure for exploring the impact of subtle molecular modifications on biological activity. This guide provides a comprehensive, head-to-head comparison of this compound and its potential bioisosteres, offering a technical exploration for researchers and professionals in the field of drug development.

Bioisosterism, the strategic replacement of a functional group with another that retains similar physicochemical or biological properties, is a cornerstone of modern medicinal chemistry.[6][7][8] The amide bond, a ubiquitous feature in bioactive molecules, is often a target for bioisosteric replacement to enhance metabolic stability, modulate solubility, and fine-tune receptor interactions.[7][9] This guide will delve into the theoretical and practical implications of replacing the amide moiety in this compound with two prominent bioisosteres: the 1,2,3-triazole and the 1,3,4-oxadiazole.

Physicochemical Properties: A Comparative Analysis

The journey of a drug from administration to its target is governed by its physicochemical properties. Parameters such as lipophilicity (logP), polar surface area (TPSA), and hydrogen bonding capacity dictate a molecule's ability to cross biological membranes, including the blood-brain barrier (BBB), and its susceptibility to metabolic enzymes. The following table summarizes the predicted and known properties of this compound and its bioisosteric analogs.

CompoundStructureMolecular Weight ( g/mol )Predicted logPPredicted TPSA (Ų)H-Bond DonorsH-Bond AcceptorsMetabolic Stability
This compound this compound144.17-1.561.813Susceptible to hydrolysis
4-(1H-1,2,3-triazol-4-ylmethyl)morpholine 1,2,3-Triazole Bioisostere168.20-0.864.814Generally resistant to hydrolysis
4-((1,3,4-oxadiazol-2-yl)methyl)morpholine 1,3,4-Oxadiazole Bioisostere169.18-0.967.904Generally resistant to hydrolysis

Note: Predicted values are generated using computational models and may vary from experimental data.

The replacement of the amide with a 1,2,3-triazole or a 1,3,4-oxadiazole ring is expected to increase metabolic stability by removing a site susceptible to enzymatic cleavage.[9][10] While the predicted lipophilicity (logP) remains in a favorable range for CNS penetration, the introduction of these heterocycles can subtly alter the electronic distribution and hydrogen bonding potential, which may influence target engagement and off-target effects.[10][11]

Pharmacological Profile: A Tale of Three Moieties

While direct comparative data for these specific compounds is not extensively available, we can infer potential pharmacological profiles based on the known effects of these bioisosteric replacements in other CNS-active molecules.

This compound: The Archetype

The parent compound, this compound, is structurally related to piracetam, a well-known nootropic agent.[2] It is hypothesized to modulate cholinergic neurotransmission, a key pathway in learning and memory.[12][13] However, its amide bond presents a potential liability for in vivo stability.

The 1,2,3-Triazole Bioisostere: Enhanced Stability and Modulated Interactions

The 1,4-disubstituted 1,2,3-triazole is an excellent mimic of the trans-amide bond.[10] Its introduction can lead to several key changes:

  • Improved Metabolic Stability: The triazole ring is generally resistant to hydrolysis by proteases and amidases, potentially leading to a longer half-life in vivo.[9][10]

  • Altered Hydrogen Bonding: While it can still participate in hydrogen bonding, the geometry and electronic nature of the triazole's nitrogen atoms differ from the amide's carbonyl oxygen and N-H group, which could lead to altered binding affinity and selectivity for its biological target.[10][14]

  • Potential for Increased Potency: In some cases, the triazole moiety has been shown to enhance potency compared to the parent amide.[15][16]

The 1,3,4-Oxadiazole Bioisostere: A Stable Mimic with Distinct Electronic Properties

The 1,3,4-oxadiazole ring is another common amide bioisostere that offers enhanced metabolic stability.[10][11] Key considerations for this replacement include:

  • Mimicry of Planarity and Dipole Moment: The 1,3,4-oxadiazole can mimic the planar nature and dipole moment of an amide bond.[10]

  • Distinct Electronic and Hydrogen Bonding Character: As a non-classical bioisostere, it presents a different electronic and hydrogen bonding profile compared to an amide, which can impact biological activity.[10]

  • Improved Physicochemical Properties: In some instances, oxadiazole derivatives have demonstrated improved water solubility and lower lipophilicity compared to their thiadiazole counterparts, which can be advantageous for CNS drug candidates.[11]

Experimental Workflows for Comparative Evaluation

To empirically validate the theoretical advantages of these bioisosteric replacements, a series of in vitro and in vivo experiments are necessary. The following protocols outline a standard workflow for the comparative evaluation of this compound and its bioisosteres.

In Vitro Evaluation Workflow

in_vitro_workflow cluster_synthesis Compound Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_bbb Blood-Brain Barrier Permeability cluster_target Target Engagement & Functional Activity synthesis Synthesis of this compound & Bioisosteres characterization Structural Verification (NMR, MS, Purity) synthesis->characterization solubility Kinetic & Thermodynamic Solubility Assays characterization->solubility logp LogP/LogD Determination (Shake-flask or HPLC) solubility->logp stability Metabolic Stability (Microsomes, Hepatocytes) logp->stability pampa PAMPA-BBB Assay stability->pampa cell_based In Vitro BBB Model (e.g., Caco-2, MDCK-MDR1) pampa->cell_based binding Receptor Binding Assays (e.g., Cholinergic Receptors) cell_based->binding functional Functional Assays (e.g., Neurotransmitter Release, Second Messenger) binding->functional

Figure 1. A generalized workflow for the in vitro comparative evaluation.

Detailed In Vitro Protocols:

  • Synthesis and Characterization:

    • Synthesize this compound, 4-(1H-1,2,3-triazol-4-ylmethyl)morpholine, and 4-((1,3,4-oxadiazol-2-yl)methyl)morpholine using established synthetic routes.

    • Confirm the identity and purity of each compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Purity should be >95% as determined by HPLC.

  • Physicochemical Profiling:

    • Solubility: Determine kinetic and thermodynamic solubility in phosphate-buffered saline (PBS) at pH 7.4.

    • Lipophilicity: Measure the octanol-water partition coefficient (logP) or distribution coefficient (logD) at pH 7.4.

    • Metabolic Stability: Incubate the compounds with liver microsomes or hepatocytes and quantify the parent compound remaining over time using LC-MS/MS to determine the in vitro half-life.

  • Blood-Brain Barrier (BBB) Permeability:

    • PAMPA-BBB Assay: Utilize a parallel artificial membrane permeability assay to predict passive diffusion across the BBB.

    • In Vitro BBB Model: Employ a cell-based model, such as co-cultures of brain endothelial cells, pericytes, and astrocytes, to assess both passive permeability and the potential for active transport or efflux.

  • Target Engagement and Functional Activity:

    • Receptor Binding Assays: Evaluate the binding affinity of the compounds for relevant CNS targets, such as muscarinic and nicotinic acetylcholine receptors.

    • Functional Assays: Assess the functional consequences of receptor binding, such as measuring neurotransmitter release from primary neuronal cultures or synaptosomes, or quantifying second messenger signaling.

In Vivo Evaluation Workflow

in_vivo_workflow cluster_pk Pharmacokinetics cluster_behavior Behavioral Models of Cognition cluster_tox Preliminary Toxicology start Select Compounds with Favorable In Vitro Profiles pk_study Single-Dose PK Study in Rodents (IV and PO administration) start->pk_study brain_pen Brain and Plasma Concentration Measurement (LC-MS/MS) pk_study->brain_pen morris Morris Water Maze (Spatial Learning and Memory) brain_pen->morris passive Passive Avoidance Test (Fear-motivated Memory) morris->passive novel_object Novel Object Recognition (Recognition Memory) passive->novel_object acute_tox Acute Toxicity Study (Dose-ranging) novel_object->acute_tox off_target Observational Assessment (e.g., Irwin Test) acute_tox->off_target

Figure 2. A sequential workflow for in vivo comparative evaluation.

Detailed In Vivo Protocols:

  • Pharmacokinetics:

    • Administer a single intravenous (IV) and oral (PO) dose of each compound to rodents (e.g., rats or mice).

    • Collect blood and brain tissue samples at multiple time points.

    • Quantify the concentration of the parent compound in plasma and brain homogenates using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability. Determine the brain-to-plasma concentration ratio as an indicator of BBB penetration.

  • Behavioral Models of Cognition:

    • Morris Water Maze: Assess spatial learning and memory by training animals to find a hidden platform in a pool of water and measuring escape latency and path length.

    • Passive Avoidance Test: Evaluate fear-motivated memory by measuring the latency of an animal to enter a dark compartment where it previously received a mild foot shock.[17]

    • Novel Object Recognition: Assess recognition memory by measuring the amount of time an animal spends exploring a novel object compared to a familiar one.

  • Preliminary Toxicology:

    • Conduct an acute toxicity study to determine the maximum tolerated dose.

    • Perform an observational assessment, such as the Irwin test, to identify any overt behavioral, physiological, or neurological effects.

Conclusion: A Path Forward in Nootropic Design

The head-to-head comparison of this compound with its bioisosteres, the 1,2,3-triazole and 1,3,4-oxadiazole, provides a compelling case study in the principles of medicinal chemistry. While this compound serves as a valuable starting point, its inherent metabolic liability necessitates strategies for optimization. The introduction of metabolically robust bioisosteres offers a promising avenue for developing more durable and potentially more potent cognitive enhancers. The experimental workflows outlined in this guide provide a systematic approach to validating these design concepts, from fundamental physicochemical characterization to in vivo assessment of cognitive efficacy. By embracing the principles of bioisosterism and employing rigorous experimental evaluation, researchers can continue to advance the design of novel therapeutics for cognitive enhancement.

References

  • Jain, R., & Vaitilingam, B. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(23), 16935–17005. [Link]
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
  • Jin, Z., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 64(18), 13646–13663. [Link]
  • El-Sayed, N. N. E., & Al-Omair, M. A. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6296. [Link]
  • Jin, Z., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies. ACS Medicinal Chemistry Letters, 12(9), 1433–1439. [Link]
  • Lim, C. S., et al. (2022). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry, 65(15), 10427–10449. [Link]
  • Lim, C. S., et al. (2022). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry, 65(15), 10427–10449. [Link]
  • Molinski, T. F., et al. (2018). Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809. ACS Medicinal Chemistry Letters, 9(7), 723–728. [Link]
  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres.
  • El-Sayed, N. N. E., & Al-Omair, M. A. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6296. [Link]
  • Decker, M. (1990). Biochemical models for cognition enhancers. Life Sciences, 47(22), 1955-1965. [Link]
  • Froestl, W., Muhs, A., & Pfeifer, A. (2013). Cognitive Enhancers (Nootropics). Part 3: Drugs Interacting with Targets other than Receptors or Enzymes. Disease-modifying Drugs. Journal of Alzheimer's Disease, 34(3), 547-658. [Link]
  • Solmaz, G. D., & Erbaş, O. (2023). Nootropics as Cognitive Enhancers: Pharmacological Properties and Therapeutic Use. Journal of Experimental and Basic Medical Sciences, 4(1), 1-8. [Link]
  • Froestl, W., Muhs, A., & Pfeifer, A. (2012). Cognitive Enhancers (Nootropics). Part 2: Drugs Interacting with Enzymes. Journal of Alzheimer's Disease, 33(3), 547-658. [Link]
  • Froestl, W., Muhs, A., & Pfeifer, A. (2012). Cognitive enhancers (nootropics). Part 2: drugs interacting with enzymes. Journal of Alzheimer's Disease, 33(3), 547-658. [Link]
  • Froestl, W., Muhs, A., & Pfeifer, A. (2013). Cognitive enhancers (nootropics). Part 2: drugs interacting with enzymes. Journal of Alzheimer's disease, 33(3), 547-658. [Link]
  • Kim, S. R., et al. (2004). Asiatic acid derivatives enhance cognitive performance partly by improving acetylcholine synthesis. Journal of Pharmacy and Pharmacology, 56(10), 1275-1282. [Link]
  • Pepeu, G., & Spignoli, G. (1989). Nootropic drugs and brain cholinergic mechanisms.
  • SNS Courseware. (n.d.). Lecture Notes: Session 5 - Physicochemical Properties: Bioisosterism.
  • Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(22), 4866. [Link]
  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. [Link]
  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. [Link]
  • Perera, M. A., et al. (2006). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 58(7), 931-936. [Link]
  • Tett, S. E., et al. (1998). Pharmacokinetic and pharmacodynamic assessment of bioavailability for two prodrugs of methylprednisolone. British Journal of Clinical Pharmacology, 45(4), 331-336. [Link]
  • Al-Amin, M., et al. (2023). Cognitive- and memory-enhancing effects of Augmentin in Alzheimer's rats through regulation of gene expression and neuronal cell apoptosis. Frontiers in Pharmacology, 14, 1121025. [Link]
  • Markowitz, J. S., et al. (2003). Pharmacokinetics of Methylphenidate After Oral Administration of Two Modified-Release Formulations in Healthy Adults. Clinical Pharmacokinetics, 42(4), 393-401. [Link]
  • J-P. R., et al. (1992). The Pharmacokinetics of Tiopronin and Its Principal Metabolite (2-mercaptopropionic Acid) After Oral Administration to Healthy Volunteers. European Journal of Clinical Pharmacology, 43(1), 93-95. [Link]
  • Markowitz, J. S., et al. (2003). Pharmacokinetics of methylphenidate after oral administration of two modified-release formulations in healthy adults. Clinical pharmacokinetics, 42(4), 393-401. [Link]

Sources

Evaluating the Selectivity of 2-Morpholinoacetamide Against Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the principle of selective toxicity remains the cornerstone of developing effective and safe therapeutics.[1] The ability of a compound to preferentially target diseased cells, such as cancerous tissues, while sparing healthy ones is the ultimate goal of targeted therapy. This guide provides an in-depth, experience-driven framework for evaluating the cellular selectivity of a novel investigational compound, "2-morpholinoacetamide." While public domain data on this specific molecule is limited, we will use it as a case study to illustrate the critical methodologies and interpretative frameworks essential for such an evaluation. The principles and protocols detailed herein are universally applicable to the preclinical assessment of novel chemical entities.

The Rationale for Selectivity Profiling

The therapeutic index of a drug candidate—the ratio between its toxic and therapeutic doses—is fundamentally dictated by its selectivity. A lack of selectivity is a primary driver of the adverse effects observed in many systemic treatments, such as conventional chemotherapy.[1] Therefore, early and comprehensive in vitro assessment of a compound's activity across a panel of both cancerous and non-cancerous cell lines is a non-negotiable step in the drug development pipeline.[2][3][4] This initial screening provides crucial insights into potential on-target and off-target effects, guiding subsequent optimization and preclinical development.[5]

For this compound, a compound featuring a morpholine ring—a scaffold present in various biologically active molecules—understanding its selectivity is paramount.[6] Does it exhibit broad-spectrum cytotoxicity, or does it possess a more nuanced activity profile against specific cancer subtypes? Answering this question is the primary objective of the experimental design outlined below.

Experimental Design: A Multi-faceted Approach to Selectivity Assessment

A robust evaluation of selectivity hinges on a well-conceived experimental plan. This involves a strategic selection of cell lines, appropriate cytotoxicity assays, and rigorous data analysis.

Strategic Cell Line Selection

The choice of cell lines is a critical determinant of the quality and clinical relevance of the generated data.[7] A well-curated panel should include:

  • Cancer Cell Lines from Diverse Origins: To identify potential tissue-specific activity, it is advisable to include cell lines from various cancer types (e.g., lung, breast, colon, leukemia).

  • Cancer Cell Lines with Different Genetic Backgrounds: Within a single cancer type, cell lines with different mutational profiles (e.g., p53 wild-type vs. mutant, KRAS-mutant vs. wild-type) can reveal mechanistic clues about the compound's mode of action.[7]

  • Non-Cancerous "Normal" Cell Lines: This is the cornerstone of selectivity assessment. Comparing the cytotoxic effects on cancer cells to those on normal, healthy cells allows for the calculation of a selectivity index. Commonly used normal cell lines include fibroblasts (e.g., MRC-5) or cell lines derived from specific organs (e.g., primary hepatocytes).[1]

For our evaluation of this compound, we will utilize the following hypothetical panel:

Cell LineTypeKey Characteristics
A549 Lung CarcinomaAdenocarcinomic human alveolar basal epithelial cells.
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive.
MDA-MB-231 Breast AdenocarcinomaTriple-negative (ER, PR, HER2-negative).
HT-29 Colorectal AdenocarcinomaEpithelial-like colorectal adenocarcinoma cells.
HEK293 Human Embryonic KidneyOften used as a "normal" human cell line control.
MRC-5 Normal Lung FibroblastNon-cancerous human lung fibroblasts.
Choosing the Right Cytotoxicity Assay

A variety of in vitro assays are available to measure cytotoxicity, each with its own advantages and limitations.[8] For a comprehensive initial screening, it is often beneficial to employ assays that measure different cellular endpoints.

  • Metabolic Assays (e.g., MTT, XTT, Resazurin): These colorimetric assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability.[3][8]

  • Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity.[3][8][9]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present in a cell population, which is a key indicator of metabolically active cells.

For this guide, we will focus on the widely used MTT assay due to its cost-effectiveness and robustness in high-throughput screening.

Hypothetical Performance of this compound: Data and Interpretation

Following the treatment of our selected cell lines with a range of concentrations of this compound for 48 hours, the following hypothetical IC50 (half-maximal inhibitory concentration) values were obtained from MTT assays.

Cell LineTypeIC50 of this compound (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma25.8
MDA-MB-231Breast Adenocarcinoma8.5
HT-29Colorectal Adenocarcinoma12.3
HEK293Human Embryonic Kidney> 100
MRC-5Normal Lung Fibroblast85.7
Calculation of the Selectivity Index (SI)

The selectivity index is a quantitative measure of a compound's preferential activity against cancer cells versus normal cells. It is calculated as follows:

SI = IC50 in Normal Cells / IC50 in Cancer Cells

A higher SI value indicates greater selectivity.[10] An SI value greater than 2 is generally considered indicative of selective activity.

Cancer Cell LineIC50 (µM)SI (vs. MRC-5)SI (vs. HEK293)
A54915.25.6> 6.6
MCF-725.83.3> 3.9
MDA-MB-2318.510.1> 11.8
HT-2912.37.0> 8.1
Interpretation of Results

Based on our hypothetical data, this compound demonstrates a promising selectivity profile. It exhibits potent cytotoxic activity against the triple-negative breast cancer cell line MDA-MB-231 (IC50 = 8.5 µM) while showing significantly less toxicity towards the normal lung fibroblast line MRC-5 (IC50 = 85.7 µM) and the human embryonic kidney line HEK293 (IC50 > 100 µM). The calculated selectivity index for MDA-MB-231 is greater than 10, suggesting a favorable therapeutic window.

The differential activity between the breast cancer cell lines MCF-7 and MDA-MB-231 suggests that the mechanism of action of this compound may be linked to pathways that are dysregulated in triple-negative breast cancer.

Proposed Mechanism of Action and Pathway Analysis

To explain the observed selectivity, we can hypothesize a mechanism of action for this compound. Let's propose that it acts as an inhibitor of a hypothetical kinase, "Selectivity Kinase 1" (SK1), which is overexpressed and constitutively active in certain cancer cells, particularly triple-negative breast cancer, and plays a crucial role in a pro-survival signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SK1 Selectivity Kinase 1 (SK1) Receptor->SK1 Activation DownstreamEffector Downstream Effector SK1->DownstreamEffector Phosphorylation TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Morpholinoacetamide This compound Morpholinoacetamide->SK1 Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

In this proposed pathway, the inhibition of SK1 by this compound would block downstream signaling required for cell proliferation and survival, leading to the observed cytotoxic effects. The selectivity would arise from the overexpression or dependency of certain cancer cells, like MDA-MB-231, on this particular pathway, while normal cells rely on alternative, redundant pathways for their survival.

Detailed Experimental Protocol: MTT Assay

This protocol provides a step-by-step guide for performing the MTT cytotoxicity assay.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. C 3. Cell Treatment Add compound dilutions to the respective wells. A->C B 2. Compound Dilution Prepare serial dilutions of This compound. B->C D 4. Incubation Incubate the plate for the desired period (e.g., 48h). C->D E 5. Add MTT Reagent Add MTT solution to each well and incubate for 2-4h. D->E F 6. Solubilize Formazan Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. E->F G 7. Measure Absorbance Read the absorbance at 570 nm using a plate reader. F->G

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Selected cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

This guide outlines a foundational strategy for assessing the selectivity of a novel compound, using this compound as a working example. Our hypothetical findings suggest that this compound exhibits a promising selectivity profile, particularly against triple-negative breast cancer cells. This warrants further investigation, including:

  • Expansion of the Cell Line Panel: Testing against a broader range of cancer and normal cell lines will provide a more comprehensive understanding of its selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular target and signaling pathway is crucial for rational drug development. This could involve techniques like kinome profiling or proteomic analysis.[11]

  • In Vivo Studies: Promising in vitro selectivity must ultimately be validated in animal models to assess therapeutic efficacy and toxicity in a whole-organism context.

By adhering to a rigorous and systematic approach to selectivity profiling, researchers can make more informed decisions about which drug candidates to advance, ultimately increasing the probability of success in the long and arduous journey of drug development.[2]

References

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. [Link]
  • In Vitro Cytotoxicity Assay - Alfa Cytology. [Link]
  • In Vitro Cytotoxicity - Cre
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. [Link]
  • Assessing Specificity of Anticancer Drugs In Vitro - PMC - NIH. [Link]
  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchG
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. [Link]
  • Selective Cytotoxicity Evaluation in Anticancer Drug Screening of Boehmeria virgata (Forst) Guill Leaves to Several Human Cell Lines. [Link]
  • Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - NIH. [Link]
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. [Link]
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Deriv
  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC - NIH. [Link]
  • Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC - NIH. [Link]
  • (PDF) Morpholines.
  • Cell-Line Selectivity Improves the Predictive Power of Pharmacogenomic Analyses and Helps Identify NADPH as Biomarker for Ferroptosis Sensitivity - PubMed. [Link]
  • Synthesis and bioactivity study of 2-acylamino-substituted N'-benzylbenzohydrazide deriv
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
  • Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - NIH. [Link]
  • Growth regulation of two rat adenocarcinoma cell lines by dexamethasone and progesterone - PubMed. [Link]

Sources

A Comparative Analysis of the Coordination Properties of 2-Morpholinoacetamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of coordination chemistry, the quest for ligands with tailored properties for applications ranging from medicinal chemistry to materials science is perpetual. Among the versatile scaffolds available to chemists, 2-morpholinoacetamide stands out as a ligand of considerable interest. Its structure, which marries the flexibility of an acetamide group with the conformational rigidity and Lewis basicity of a morpholine ring, presents a unique combination of coordination features. This guide provides a comprehensive, in-depth comparative analysis of the coordination properties of this compound, offering a critical perspective on its performance against alternative ligands, supported by experimental data and detailed protocols.

Introduction: The Rationale for this compound in Coordination Chemistry

The design of a coordination complex hinges on the intricate dance between a metal ion and its surrounding ligands. The electronic and steric properties of the ligand dictate the geometry, stability, and reactivity of the resulting complex. This compound (L) is a bidentate ligand, with potential coordination sites being the carbonyl oxygen of the acetamide group and the nitrogen atom of the morpholine ring. The presence of both a hard oxygen donor and a softer nitrogen donor allows for versatile coordination behavior with a range of metal ions.

This guide will explore the nuances of this coordination, drawing comparisons with analogous ligands to highlight the unique contributions of the morpholino and acetamide moieties. We will delve into the synthetic methodologies, characterization techniques, and the resulting structural and electronic properties of this compound complexes.

Synthesis and Characterization of this compound and its Metal Complexes

A thorough understanding of a ligand's coordination properties begins with its synthesis and the preparation of its metal complexes. The following protocols are representative of the methods employed in the literature.

Synthesis of this compound (L)

The synthesis of this compound is a straightforward nucleophilic substitution reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagent: Cool the solution in an ice bath and add 2-chloroacetamide (1.0 eq.) portion-wise to control the initial exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Work-up: After cooling, the resulting precipitate (morpholine hydrochloride) is filtered off. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound as a white solid.

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Morpholine Morpholine Dissolve Morpholine in DCM Dissolve Morpholine in DCM Morpholine->Dissolve Morpholine in DCM 2-Chloroacetamide 2-Chloroacetamide Add 2-Chloroacetamide Add 2-Chloroacetamide 2-Chloroacetamide->Add 2-Chloroacetamide Dissolve Morpholine in DCM->Add 2-Chloroacetamide Reflux for 4-6h Reflux for 4-6h Add 2-Chloroacetamide->Reflux for 4-6h Filter Precipitate Filter Precipitate Reflux for 4-6h->Filter Precipitate Concentrate Filtrate Concentrate Filtrate Filter Precipitate->Concentrate Filtrate Recrystallize Recrystallize Concentrate Filtrate->Recrystallize Pure this compound Pure this compound Recrystallize->Pure this compound

Caption: General synthesis workflow for this compound.

Synthesis of Metal(II) Complexes of this compound

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent.[1][2]

Experimental Protocol:

  • Ligand Solution: Dissolve this compound (2.0 eq.) in a suitable solvent (e.g., ethanol, methanol).

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CoCl₂, NiCl₂, CuCl₂) (1.0 eq.) in the same solvent.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for a few hours to ensure complete complexation.

  • Isolation: The resulting colored precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator.

Comparative Analysis of Coordination Properties

The coordination behavior of this compound is best understood through a comparative lens, juxtaposing it with ligands that share structural similarities but differ in key functional groups.

This compound vs. Simple Acetamides

Simple acetamides, lacking the morpholine ring, primarily coordinate through the carbonyl oxygen. The introduction of the morpholine ring in this compound provides a second potential coordination site, the morpholine nitrogen. This transforms the ligand from a monodentate to a potentially bidentate chelating ligand, significantly impacting the stability and geometry of the resulting metal complexes.

The chelate effect, where a multidentate ligand forms a more stable complex than the corresponding monodentate ligands, is a key advantage of this compound. This increased stability is entropically driven.

This compound vs. Acetate-Containing Ligands

A compelling comparison can be made with ligands where the acetamide group is replaced by an acetate group. A study comparing the complexing properties of various acetate and acetamide chelators for Pb²⁺ revealed that macrocyclic chelators with flexible structures and acetate pendant arms form more thermodynamically stable complexes.[3] The acetate groups were found to provide shorter and more uniform coordination bond lengths in the crystalline form.[3] This suggests that for certain applications requiring high thermodynamic stability, acetate-based ligands might be preferable. However, acetamide chelators still demonstrate significant potential for metal binding and offer different solubility and hydrogen bonding capabilities.[3]

Table 1: Comparison of Coordination Properties of Acetamide vs. Acetate Ligands

FeatureAcetamide Ligands (e.g., this compound)Acetate Ligands
Donor Atoms N, OO, O
Charge Neutral (can be deprotonated)Anionic
Hardness (HSAB) Borderline (N), Hard (O)Hard (O)
Hydrogen Bonding Amide N-H can act as a donorNo N-H for hydrogen bonding
Thermodynamic Stability Generally form stable complexesOften form more stable complexes with hard metal ions[3]
Solubility Can be tuned by modifying the amideGenerally water-soluble
Impact of the Morpholine Ring

The morpholine ring in this compound is not merely a passive spectator in the coordination process. Its chair conformation can influence the steric environment around the metal center. Furthermore, the etheric oxygen within the morpholine ring is generally considered a weak donor and is less likely to participate in coordination compared to the nitrogen and carbonyl oxygen.

Characterization Techniques and Expected Observations

A multi-technique approach is essential for the unambiguous characterization of this compound and its metal complexes.

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: The IR spectrum of free this compound will show characteristic bands for the N-H and C=O stretching vibrations of the amide group. Upon coordination to a metal ion, a shift in the C=O stretching frequency to a lower wavenumber is expected, indicating the involvement of the carbonyl oxygen in coordination.[4] A shift in the bands associated with the morpholine ring vibrations can also provide evidence for the participation of the morpholine nitrogen in bonding.[5]

  • UV-Visible Spectroscopy: The electronic spectra of the transition metal complexes can provide information about the geometry of the coordination sphere.[1] For instance, the d-d transitions observed for Co(II), Ni(II), and Cu(II) complexes can be indicative of octahedral or tetrahedral geometries.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation can elucidate the binding mode.[4][6]

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.[7][8] The decomposition pattern can provide insights into the stoichiometry of the complex.[9]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.[10][11][12] This technique allows for a precise understanding of how this compound binds to the metal ion and the resulting three-dimensional structure of the complex.

Diagram of Characterization Workflow:

G cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis cluster_structural Structural Analysis Synthesized Complex Synthesized Complex IR Spectroscopy IR Spectroscopy Synthesized Complex->IR Spectroscopy Vibrational Modes UV-Vis Spectroscopy UV-Vis Spectroscopy Synthesized Complex->UV-Vis Spectroscopy Electronic Transitions NMR Spectroscopy NMR Spectroscopy Synthesized Complex->NMR Spectroscopy Solution Structure TGA/DTA TGA/DTA Synthesized Complex->TGA/DTA Thermal Stability X-ray Crystallography X-ray Crystallography Synthesized Complex->X-ray Crystallography Solid-State Structure Coordination Sites Coordination Sites IR Spectroscopy->Coordination Sites Coordination Geometry Coordination Geometry UV-Vis Spectroscopy->Coordination Geometry Binding Mode Binding Mode NMR Spectroscopy->Binding Mode Stoichiometry Stoichiometry TGA/DTA->Stoichiometry Definitive Structure Definitive Structure X-ray Crystallography->Definitive Structure

Caption: A typical workflow for the characterization of metal complexes.

Potential Applications and Future Directions

The coordination complexes of this compound and its derivatives have potential applications in various fields. The presence of both amide and morpholine functionalities can impart interesting biological activities. For instance, acetamide derivatives are known to exhibit anticancer and antimicrobial properties.[13] The coordination of these ligands to metal ions can enhance their biological efficacy.[4]

Future research could focus on:

  • Synthesis of Novel Derivatives: Modifying the this compound scaffold to tune its electronic and steric properties.

  • Exploring a Wider Range of Metal Ions: Investigating the coordination of this compound with a broader array of transition metals, lanthanides, and actinides.

  • Catalytic Applications: Evaluating the potential of these complexes as catalysts in organic transformations.

  • Biological Screening: Systematically screening the synthesized complexes for their antimicrobial, antifungal, and anticancer activities.

Conclusion

This compound is a versatile ligand that offers a unique combination of a hard carbonyl oxygen donor and a borderline morpholine nitrogen donor. This dual-donor capability allows for the formation of stable chelate complexes with a variety of metal ions. While acetate-based ligands may offer superior thermodynamic stability in certain cases, the acetamide functionality provides distinct advantages in terms of hydrogen bonding potential and synthetic accessibility. A thorough understanding of its coordination properties, achieved through a combination of spectroscopic, thermal, and structural analysis techniques, is crucial for the rational design of novel metal complexes with tailored properties for diverse applications. This guide provides a foundational framework for researchers to explore the rich coordination chemistry of this intriguing ligand.

References

  • How Does the Replacement of Acetate Arms with Acetamide Ones in the Structure of Chelators Affect Complexation with Pb2+ - PubMed Central.
  • Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect - ResearchGate.
  • Synthesis and characterization of Co and Ni complexes stabilized by keto- and acetamide-derived P,O-type phosphine ligands - ResearchGate.
  • Lanthanide(III) Complexes Based on an 18-Membered Macrocycle Containing Acetamide Pendants. Structural Characterization and paraCEST Properties | Inorganic Chemistry - ACS Publications.
  • Synthesis, Spectral Characterization, Thermal Studies and Antimicrobial Activity of Cr(III), Mn(III), Fe(III) - SAS Publishers.
  • Spectroscopic and thermal studies on the charge transfer complexes formed between morpholine as donor with p-chloranil and 7,7′,8,8′-tetracyanoquinodimethane - ResearchGate.
  • (PDF) Synthesis and Characterization of Transition Metal Complexes of Novel Schiff base 8-[(z)-{[3-(N-methylamino)propyl]imino}methyl]-7-hydroxy-4-methyl-2h-chromen-2-one][NMAPIMHMC] and their Biological activities - ResearchGate.
  • Transition metal ions and neurotransmitters: coordination chemistry and implications for neurodegeneration - PMC - PubMed Central.
  • Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide.
  • Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine - JOCPR.
  • Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro - PubMed Central.
  • Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II).
  • Synthesis and Characterization of some Transition metal complexes derived from Bidentate Schiff Base Ligand | Semantic Scholar.
  • Coordination Behavior and Biological Activity of Some Transition Metal Complexes with 2-Acetyl and 2-Formyl-3-Amino-1,4 - Scientific Research Publishing.
  • Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type - PMC - NIH.
  • Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexe - Journal of Applied Pharmaceutical Science.
  • solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium - SciELO.
  • Coordination Programming of Two-Dimensional Metal Complex Frameworks.
  • Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile - MDPI.
  • Coordination modes of 2-mercaptonicotinic acid: synthesis and crystal structures of palladium(II), platinum(II), rhenium(III) and molybdenum(VI) complexes - ResearchGate.
  • Crystal Structure, Synthesis and Luminescence Sensing of a Zn(II) Coordination Polymer with 2,5-Dihydroxy-1,4-Terephthalic Acid and 2,2′-Bipyridine as Ligands - MDPI.
  • Synthesis and crystal structures of two nickel coordination polymers generated from asymmetric malate ligand | Request PDF - ResearchGate.

Sources

A Comparative Analysis of the Pharmacokinetic Profiles of Nootropic 2-Morpholinoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cognitive-enhancing compounds, the 2-morpholinoacetamide class, often referred to as racetams, has garnered significant attention from the scientific community. These synthetic compounds, characterized by a core 2-oxopyrrolidine nucleus, have been investigated for their potential to ameliorate cognitive deficits and enhance memory. A thorough understanding of their pharmacokinetic (PK) profiles—how they are absorbed, distributed, metabolized, and excreted (ADME)—is paramount for researchers and drug development professionals to design effective preclinical and clinical studies, and to develop novel analogues with optimized therapeutic windows. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of five prominent this compound derivatives: Piracetam, Oxiracetam, Aniracetam, Pramiracetam, and Phenylpiracetam, supported by experimental data from authoritative sources.

The Critical Role of Pharmacokinetics in Nootropic Drug Development

The journey of a drug candidate from administration to its site of action in the central nervous system (CNS) is governed by its pharmacokinetic properties. For nootropics, efficient penetration of the blood-brain barrier (BBB) is a critical determinant of efficacy. Furthermore, parameters such as bioavailability, plasma half-life, and metabolic stability dictate the dosing regimen and potential for drug-drug interactions. The structural diversity within the this compound family gives rise to a spectrum of PK profiles, which in turn influences their pharmacological effects.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for the selected this compound derivatives in humans, providing a clear side-by-side comparison.

ParameterPiracetamOxiracetamAniracetamPramiracetamPhenylpiracetam
Oral Bioavailability (%) ~100%[1][2]56-82%[3][4][5]Very low (8.6-11.4% in rats)[6]Not specified, but rapidly absorbed[7]~100%[8][9]
Time to Peak Plasma Concentration (Tmax) (hours) ~1[2]1-3[3][4][10]Rapid, but parent drug levels are low2-3[7][11]<1[8][9]
Elimination Half-life (t½) (hours) ~5[1]~8[4][5]Very short (<1 hour for parent drug)4.5-6.5[11][12]3-5[8]
Metabolism Not metabolized[1]Not metabolized[3][4]Extensively and rapidly metabolized[6]Minimally metabolizedNot metabolized[8][9]
Primary Excretion Route Renal (unchanged)[1][2]Renal (unchanged)[3][4][10]Metabolites excreted renallyPrimarily renal[7]Urine (~40%) and bile/sweat (~60%) (unchanged)[8]
Blood-Brain Barrier (BBB) Penetration Yes[1]Yes[4]Yes (metabolites readily cross)[13][14]Yes[7]Yes, enhanced by phenyl group[15]

In-Depth Analysis of ADME Profiles

Absorption: Getting into the System

The bioavailability of these derivatives varies significantly, which is a direct reflection of their physicochemical properties.

  • Piracetam and Phenylpiracetam exhibit excellent oral bioavailability, approaching 100%.[1][2][9] This suggests near-complete absorption from the gastrointestinal tract, a highly desirable characteristic for an orally administered drug. Phenylpiracetam's high bioavailability is attributed to the addition of a phenyl group, which increases its lipophilicity.[15]

  • Oxiracetam shows good, albeit more variable, bioavailability, ranging from 56% to 82%.[3][4][5]

  • Aniracetam , in stark contrast, has very low bioavailability of the parent compound due to extensive and rapid first-pass metabolism in the liver.[6] Its primary metabolites, however, are readily absorbed and are believed to contribute significantly to its pharmacological activity.[13][14]

  • Pramiracetam is noted to be rapidly absorbed, with peak plasma concentrations reached within 2 to 3 hours.[7][11] Its fat-soluble nature likely facilitates this absorption.[7]

Distribution: Reaching the Target

For a nootropic to exert its effects, it must effectively cross the blood-brain barrier.

  • All five compounds are capable of crossing the BBB, a hallmark of this class of drugs.[1][4][7][15]

  • Phenylpiracetam's phenyl group enhances its lipophilicity, which is thought to facilitate more efficient BBB penetration compared to piracetam.[15]

  • While Aniracetam itself has low plasma concentrations, its primary metabolites, including N-anisoyl-GABA and p-anisic acid, readily enter the brain and are likely responsible for its nootropic effects.[13][14]

  • Pramiracetam's lipophilicity is also a key factor in its ability to efficiently cross the BBB and exert its cognitive-enhancing effects directly within the central nervous system.[7]

Metabolism: The Body's Chemical Processing

The metabolic stability of these derivatives is a key differentiator.

  • Piracetam, Oxiracetam, and Phenylpiracetam are remarkable for their lack of metabolism; they are excreted from the body largely unchanged.[1][3][4][8][9] This minimizes the potential for the formation of active or toxic metabolites and reduces the likelihood of drug-drug interactions involving metabolic enzymes.

  • Aniracetam undergoes rapid and extensive metabolism, primarily to N-anisoyl-GABA, p-anisic acid, and 2-pyrrolidinone.[6] This rapid breakdown explains its short half-life and low bioavailability of the parent drug.

  • Pramiracetam is considered to be minimally metabolized.

Excretion: Eliminating the Compound

The primary route of elimination for these compounds and their metabolites is through the kidneys.

  • Piracetam and Oxiracetam are almost entirely excreted unchanged in the urine.[1][3][4][10] This renal clearance is a critical consideration in patients with impaired kidney function, as dosage adjustments may be necessary.

  • The metabolites of Aniracetam are also cleared by the kidneys.

  • Pramiracetam is primarily excreted through the kidneys.[7]

  • Phenylpiracetam is unique in this group as it is excreted both in the urine (approximately 40%) and through bile and sweat (approximately 60%) as an unchanged drug.[8]

Experimental Methodologies: A Glimpse into the Lab

The determination of these pharmacokinetic profiles relies on robust and validated analytical methods. High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) or mass spectrometry (MS/MS), is the gold standard for quantifying these compounds in biological matrices like plasma and urine.

Protocol: Quantification of Piracetam in Rat Plasma using LC-MS/MS

This protocol provides a general framework for a typical pharmacokinetic study.

1. Animal Dosing and Sampling:

  • Male Sprague-Dawley rats are administered a single oral dose of piracetam (e.g., 50 mg/kg).
  • Blood samples are collected via cannulation at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
  • Plasma is separated by centrifugation and stored at -80°C until analysis.

2. Sample Preparation:

  • To a 100 µL plasma sample, an internal standard (e.g., oxiracetam) is added.
  • Protein precipitation is performed by adding a precipitating agent (e.g., trichloroacetic acid) and vortexing.[16]
  • The sample is centrifuged, and the supernatant is transferred for analysis.

3. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., Zorbax SB-Aq) is typically used.[16]
  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 1% formic acid) is used for elution.[16]
  • Flow Rate: A constant flow rate (e.g., 0.3 mL/min) is maintained.[16]

4. Mass Spectrometric Detection:

  • A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used.
  • Multiple reaction monitoring (MRM) is employed for selective and sensitive detection of the parent and product ions of piracetam and the internal standard.[16]

5. Data Analysis:

  • A calibration curve is generated using standards of known concentrations.
  • The concentration of piracetam in the plasma samples is determined from the calibration curve.
  • Pharmacokinetic parameters (AUC, Cmax, Tmax, t½) are calculated using appropriate software.

Visualizing the Pharmacokinetic Workflow

Pharmacokinetic_Workflow cluster_preclinical Preclinical Study cluster_analytical Bioanalytical Phase cluster_data Data Analysis Dosing Drug Administration (e.g., Oral Gavage) Sampling Serial Blood Sampling Dosing->Sampling Time Points Processing Plasma Separation Sampling->Processing Extraction Sample Preparation (Protein Precipitation) Processing->Extraction Separation LC Separation Extraction->Separation Detection MS/MS Detection Separation->Detection Quantification Concentration Determination Detection->Quantification Modeling PK Parameter Calculation Quantification->Modeling Interpretation Profile Interpretation Modeling->Interpretation

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Structure-Pharmacokinetic Relationships

The observed differences in the pharmacokinetic profiles can be attributed to the subtle structural modifications among these derivatives.

Structure_PK_Relationship Piracetam Piracetam -H Oxiracetam Oxiracetam -OH Piracetam->Oxiracetam Addition of -OH group (Increases polarity) Phenylpiracetam Phenylpiracetam -Phenyl Piracetam->Phenylpiracetam Addition of Phenyl group (Increases lipophilicity, BBB penetration) Aniracetam Aniracetam -OCH3 (phenyl ring) Aniracetam->Piracetam Metabolite is similar to Piracetam's core structure Pramiracetam Pramiracetam -N(iPr)2 Pramiracetam->Piracetam Modification of amide (Affects lipophilicity)

Caption: Structural modifications influencing pharmacokinetic properties.

Conclusion

The this compound derivatives present a fascinating case study in how minor structural alterations can lead to profound differences in pharmacokinetic behavior. Piracetam and Phenylpiracetam stand out for their excellent bioavailability and metabolic stability. Oxiracetam also demonstrates favorable properties with good bioavailability and no metabolism. Aniracetam's profile is dominated by its rapid and extensive metabolism, highlighting the importance of its metabolites. Pramiracetam's lipophilicity contributes to its rapid absorption and brain penetration.

For researchers in the field of nootropic drug discovery and development, a deep understanding of these comparative pharmacokinetic profiles is not merely academic; it is a critical tool for guiding lead optimization, designing informative preclinical and clinical studies, and ultimately, developing safer and more effective cognitive enhancers.

References

  • Ningbo Inno Pharmchem Co., Ltd. Pramiracetam Pharmacokinetics: Absorption, Distribution, and Therapeutic Insights.
  • Auteri, A., Blardi, P., Celasco, G., Segre, G., & Urso, R. (1992). Pharmacokinetics of pramiracetam in healthy volunteers after oral administration. International journal of clinical pharmacology research, 12(3), 129–132.
  • Perucca, E., Parini, J., Albrici, A., Visconti, M., & Ferrero, E. (1987). Oxiracetam pharmacokinetics following single and multiple dose administration in the elderly. European journal of drug metabolism and pharmacokinetics, 12(2), 145–148.
  • Lee, W. S., & Lee, M. G. (1997). Pharmacokinetics of aniracetam and its metabolites in rats. Archives of pharmacal research, 20(4), 333–338.
  • Lenhard, J. M., Croom, E. L., & Hong, D. D. (1985). Pharmacokinetics of oral pramiracetam in normal volunteers. Journal of clinical pharmacology, 25(4), 291–295.
  • Shirane, M., & Nakamura, K. (2001). Pharmacokinetics of aniracetam and its metabolites in rat brain. Biological & pharmaceutical bulletin, 24(11), 1311–1316.
  • Perucca, E., Albrici, A., Gatti, G., & Crema, A. (1984). Pharmacokinetics of oxiracetam following intravenous and oral administration in healthy volunteers. European journal of drug metabolism and pharmacokinetics, 9(3), 261–266.
  • Nakamura, K., & Kurasawa, M. (2001). Pharmacokinetics of aniracetam and its metabolites in rat brain. Journal of pharmacy and pharmacology, 53(8), 1127–1132.
  • Zhang, S. Y., & Tang, G. Q. (1999). [Pharmacokinetics of pramiracetam in animals]. Hua xi yi ke da xue xue bao = Journal of West China University of Medical Sciences, 30(4), 411–413.
  • Wikipedia. Oxiracetam.
  • Tanaka, M., Ogawa, N., & Asanuma, M. (1997). Pharmacokinetic study of aniracetam in elderly patients with cerebrovascular disease. Behavioural brain research, 83(1-2), 243–244.
  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research. Brain research reviews, 19(2), 180–222.
  • Wikipedia. Phenylpiracetam.
  • Portolés, A., Barriuso, A., Terleira, A., & Calvo, A. (1994). Pharmacokinetics of piracetam: a study on the bioavailability with special regard to renal and non-renal elimination. International journal of clinical pharmacology and therapeutics, 32(9), 458–465.
  • Dutta, A., & Annapurna, M. M. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Piracetam. Acta Scientific Pharmaceutical Sciences, 5(7), 23-28.
  • Kumar, P., Kumar, V., Singh, Y., Singh, A. P., & Gulati, M. (2018). Pharmacokinetic Study of Piracetam in Focal Cerebral Ischemic Rats. Drug research, 68(12), 679–685.
  • Zhang, Y., Huo, M., Zhou, J., & Xie, S. (2010). Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics. Journal of chromatographic science, 48(8), 653–657.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4843, Piracetam.
  • Curticapean, A., & Imre, S. (2007). New validated method for piracetam HPLC determination in human plasma. Journal of biochemical and biophysical methods, 69(3), 273–281.
  • Louchahi, K., Tod, M., Bonnardel, P., & Petitjean, O. (1995). Determination of piracetam in human plasma and urine by liquid chromatography. Journal of chromatography. B, Biomedical applications, 663(2), 385–389.
  • S, S., & G, S. (2012). Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection. Journal of Pharmaceutical and Biomedical Analysis, 61, 223-228.
  • Kumar, P., Kumar, V., Singh, Y., Singh, A. P., & Gulati, M. (2018). Pharmacokinetic Study of Piracetam in Focal Cerebral Ischemic Rats. Drug research, 68(12), 679–685.
  • Wendt, G. (1993). Human Pharmacokinetics of Aniracetam. Drug Investigation, 6(Suppl 1), 96-104.
  • Nootropics Expert. Pramiracetam.
  • Zvejniece, L., Zvejniece, B., Videja, M., Stelfa, G., Vavers, E., & Dambrova, M. (2022). New properties of nootropic drug phenylpiracetam. Basic & clinical pharmacology & toxicology, 130(2), 209–218.
  • Boĭko, S. S., Vitskova, G. I., & Zherdev, V. (1997). [Pharmacokinetics of the nootropic drugs]. Eksperimental'naia i klinicheskaia farmakologiia, 60(6), 62–70.
  • Boĭko, S. S., Vitskova, G. I., & Zherdev, V. P. (1997). [Pharmacokinetics of the nootropic drugs]. Eksperimental'naia i klinicheskaia farmakologiia, 60(6), 62–70.
  • Reddit. Question about phenylpiracetam pharmacokinetics. (2025).
  • Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367.
  • Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367.
  • ResearchGate. Nootropic Drugs - A Review. (2015).
  • NutraHacker. Phenylpiracetam.
  • Synapse. What is the mechanism of 4-Phenylpiracetam?. (2024).
  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(15), 2246–2261.
  • Uddin, M. S., Al Mamun, A., Rahman, M. A., Kabir, M. T., Alkahtani, S., Alanazi, I. S., ... & Abdel-Daim, M. M. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. Frontiers in pharmacology, 13, 898499.
  • Korabecny, J., Nepovimova, E., Soukup, O., & Kuca, K. (2024). Pro-cognitive effects of dual tacrine derivatives acting as cholinesterase inhibitors and NMDA receptor antagonists. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 174, 116568.
  • Fantegrossi, W. E., Wessinger, W. D., & Winsauer, P. J. (1994). Behavioral and developmental effects of two 3,4-methylenedioxymethamphetamine (MDMA) derivatives. Drug and alcohol dependence, 36(3), 161–166.

Sources

A Senior Application Scientist's Guide to the Independent Verification of a Published 2-Morpholinoacetamide Kinase Inhibitor Series

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Drug Discovery

In the fast-paced field of drug discovery, the publication of a novel chemical series with potent and selective activity against a high-value target is a significant event. Such publications can ignite new research avenues and provide the foundation for potentially life-saving therapeutics. However, the true value of such a discovery is only realized through independent verification and replication. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the reported biological activity of a published 2-morpholinoacetamide series, hypothetically reported as a potent inhibitor of "Kinase X," a key enzyme in glioblastoma progression.

The this compound scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and synthetic tractability.[1] Several publications have detailed the synthesis and evaluation of morpholine-containing compounds for various biological targets, including kinases.[2][3][4] This guide will walk through the critical steps of re-synthesis, biochemical validation, and cell-based characterization necessary to confirm the published findings and to objectively compare the series' performance against alternative inhibitors.

Part 1: Foundational Work - Synthesis and Initial Characterization

Before any biological assessment can commence, the chemical integrity of the compounds must be unequivocally established. This phase is critical, as impurities or incorrect structures can lead to misleading biological data.

1.1. Independent Synthesis: The first step is to replicate the synthesis of the lead compound and a few key analogues from the published this compound series as described in the source publication. It is crucial to follow the reported synthetic route meticulously. Any deviations or unexpected observations during the synthesis should be carefully documented, as they may indicate instability or reactivity issues not reported in the original paper.

1.2. Structural and Purity Analysis: Once synthesized, each compound must be subjected to rigorous analytical characterization to confirm its identity and purity. Standard methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The observed spectra should be compared directly with the data provided in the publication.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A purity level of >95% is generally considered the minimum standard for biological screening.

Only compounds that pass these stringent quality control checks should proceed to biological evaluation.

Part 2: Biochemical Verification - Does the Compound Hit the Target?

The core claim of the hypothetical publication is that the this compound series potently inhibits Kinase X. This must be verified through direct biochemical assays.[5][6]

2.1. Choosing the Right Kinase Assay Format: A variety of kinase assay formats are available, each with its own advantages and disadvantages.[7][8][9] For initial verification, a robust and sensitive method is required. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are an excellent choice due to their low background, high sensitivity, and resistance to interference from colored or fluorescent compounds.[7][8]

Experimental Protocol: TR-FRET Kinase Assay for IC₅₀ Determination

  • Reagents:

    • Recombinant full-length human Kinase X enzyme.

    • Biotinylated peptide substrate for Kinase X.

    • ATP (at the Kₘ concentration for Kinase X, if known, to mimic physiological conditions).[9]

    • Europium-labeled anti-phospho-substrate antibody (donor fluorophore).

    • Streptavidin-conjugated acceptor fluorophore.

    • Assay buffer (containing appropriate salts, DTT, and a detergent).

    • Test compounds (this compound series and a known Kinase X inhibitor as a positive control, e.g., a staurosporine analog).

    • DMSO (for compound dilution).

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • In a 384-well assay plate, add the test compounds, followed by the Kinase X enzyme.

    • Incubate for a short period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

    • Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents (Europium-labeled antibody and streptavidin-conjugated acceptor).

    • Incubate to allow for antibody binding to the phosphorylated substrate.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

2.2. Comparison with Published Data and Alternatives: The experimentally determined IC₅₀ values should be compared directly with those reported in the original publication. A significant discrepancy (e.g., >5-fold difference) warrants further investigation.

Table 1: Hypothetical Biochemical Potency Comparison

CompoundPublished IC₅₀ (nM)Independent Verification IC₅₀ (nM)Alternative Inhibitor (AMD3100) IC₅₀ (nM)
Lead Compound 58>10,000
Analogue 1 2530>10,000
Analogue 2 150180>10,000

Note: AMD3100 is a known CXCR4 antagonist and is included here as a negative control to demonstrate the specificity of the assay for Kinase X. Its lack of activity against Kinase X would be expected.[10][11][12]

Part 3: Cell-Based Validation - Does the Compound Work in a Biological System?

Potent biochemical activity is a prerequisite, but it does not guarantee efficacy in a cellular context.[13] Cell-based assays are essential to assess a compound's ability to cross the cell membrane, engage its target in the complex cellular milieu, and elicit a functional response.[14][15][16]

3.1. Target Engagement in Cells: Before assessing downstream effects, it's crucial to confirm that the compound is engaging Kinase X within the cell. A Western blot analysis of a known downstream substrate of Kinase X is a standard method for this.[17]

Experimental Protocol: Western Blot for Target Engagement

  • Cell Culture: Culture a glioblastoma cell line known to express high levels of active Kinase X (e.g., U87 MG).

  • Treatment: Treat the cells with varying concentrations of the this compound lead compound for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known Kinase X substrate.

    • Probe a separate membrane (or strip and re-probe the same membrane) with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin).

    • Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) for detection.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. A dose-dependent decrease in the phosphorylation of the Kinase X substrate indicates successful target engagement.

3.2. Cellular Potency - Anti-proliferative Activity: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. A cell viability assay is a straightforward method to determine the cellular potency (EC₅₀) of the compounds.[14][18][19]

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed glioblastoma cells (e.g., U87 MG) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Assay: Add a reagent that measures ATP levels (an indicator of metabolically active, viable cells), such as CellTiter-Glo®.[18]

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the percent cell viability against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.

Table 2: Hypothetical Cellular Potency Comparison

CompoundPublished EC₅₀ (µM)Independent Verification EC₅₀ (µM)Alternative Inhibitor (Doxorubicin) EC₅₀ (µM)
Lead Compound 0.50.80.2
Analogue 1 2.12.50.2
Analogue 2 8.59.20.2

Note: Doxorubicin, a standard chemotherapy agent, is included as a positive control for anti-proliferative activity.

Part 4: Visualizing the Workflow and Rationale

To provide a clear overview of the verification process, the following diagrams illustrate the key steps and the underlying scientific logic.

G cluster_0 Phase 1: Chemical Verification cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Confirmation Synthesis Synthesis Purity & Structure Analysis (NMR, MS, HPLC) Purity & Structure Analysis (NMR, MS, HPLC) Synthesis->Purity & Structure Analysis (NMR, MS, HPLC) TR-FRET Kinase Assay TR-FRET Kinase Assay Purity & Structure Analysis (NMR, MS, HPLC)->TR-FRET Kinase Assay Proceed if >95% pure IC50 Determination IC50 Determination TR-FRET Kinase Assay->IC50 Determination Target Engagement (Western Blot) Target Engagement (Western Blot) IC50 Determination->Target Engagement (Western Blot) Proceed if biochemically potent Cell Viability Assay Cell Viability Assay Target Engagement (Western Blot)->Cell Viability Assay EC50 Determination EC50 Determination Cell Viability Assay->EC50 Determination Final Data Comparison Final Data Comparison EC50 Determination->Final Data Comparison

Caption: Experimental workflow for independent verification.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Kinase_X Kinase X RTK->Kinase_X Substrate Downstream Substrate Kinase_X->Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Proliferation Cell Proliferation & Survival Phospho_Substrate->Proliferation Inhibitor This compound Inhibitor Inhibitor->Kinase_X

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-MORPHOLINOACETAMIDE

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in Laboratory Waste Management

The responsible management of chemical waste is a cornerstone of modern laboratory safety and environmental stewardship. For novel and specialized compounds such as 2-MORPHOLINOACETAMIDE, adherence to rigorous disposal protocols is not merely a regulatory requirement but a critical component of a robust safety culture. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, synthesized from best practices in chemical waste management and data from closely related compounds.

Part 1: Hazard Assessment and Pre-Disposal Safety

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a fully fastened laboratory coat.

  • Ventilation: All handling of this compound, including weighing and aliquoting for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Avoid Dust Generation: If in solid form, care should be taken to avoid the generation of dust.

Quantitative Data Summary for Analogous Compound (N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide)

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Irrit. 2P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Causes serious eye irritationEye Irrit. 2AP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritationSTOT SE 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

This data is for a closely related compound and should be used as a conservative guide.

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should not enter the environment. Therefore, disposal via sanitary sewer (sink) or as general solid waste (trash) is strictly prohibited.

Step 1: Waste Identification and Segregation

  • Classification: All materials contaminated with this compound are to be classified as hazardous chemical waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Spill cleanup materials.

    • Contaminated PPE.

  • Segregation: This waste stream must be kept separate from other laboratory waste. Do not mix with non-hazardous waste, biohazardous waste, or other incompatible chemical waste streams.

Step 2: Containerization

  • Primary Container: Collect all this compound waste in a designated, compatible, and leak-proof container. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Irritant").

    • The date accumulation started.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be away from general laboratory traffic and sources of ignition or reaction.

Step 4: Final Disposal

  • Professional Disposal: The ultimate disposal of this compound waste must be conducted through your institution's EHS department, which will arrange for pickup by a licensed hazardous waste disposal company.

  • Incineration: The likely method of disposal for this type of organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to neutralize harmful combustion byproducts.

Experimental Workflow: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

1. Immediate Response:

  • Alert all personnel in the immediate area.
  • If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's emergency response team.

2. Personal Protection:

  • Don the appropriate PPE as outlined in Part 1, including respiratory protection if there is a risk of dust inhalation.

3. Containment and Cleanup:

  • Solid Spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep or vacuum the material into a designated hazardous waste container.
  • Liquid Spills: Contain the spill using absorbent pads or other inert materials. Work from the outside of the spill inward to prevent spreading.

4. Decontamination:

  • Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.

5. Disposal:

  • All materials used in the spill cleanup, including absorbent pads, contaminated PPE, and cleaning cloths, must be placed in the hazardous waste container for this compound.

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Identify this compound Waste assess_hazards Consult SDS of Analogous Compounds Assume Irritant Properties [1] start->assess_hazards Step 1 don_ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat [1] assess_hazards->don_ppe Step 2 segregate Segregate as Hazardous Waste (Do Not Mix) [4] don_ppe->segregate Step 3 containerize Collect in Labeled, Sealed Hazardous Waste Container segregate->containerize Step 4 store Store in Designated Satellite Accumulation Area containerize->store Step 5 contact_ehs Contact Institutional EHS for Waste Pickup [15] store->contact_ehs Step 6 licensed_disposal Transfer to Licensed Hazardous Waste Vendor contact_ehs->licensed_disposal Step 7 incineration High-Temperature Incineration [2] licensed_disposal->incineration Final Method

Caption: Decision workflow for the safe disposal of this compound.

References

  • Gene Tools, LLC.
  • Carl Roth GmbH + Co. KG.

Mastering Safety: A Researcher's Guide to Handling 2-MORPHOLINOACETAMIDE

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Personal Protective Equipment (PPE)

Welcome to your definitive guide for the safe handling of 2-MORPHOLINOACETAMIDE. In the fast-paced environment of drug discovery and development, a deep understanding of the materials in your hands is paramount, not just for experimental success, but for your personal safety. This document is crafted from the perspective of a seasoned application scientist to provide you with not just a list of equipment, but a strategic approach to risk mitigation when working with this compound. While specific toxicological data for this compound is not extensively documented, we will proceed with a cautious and thorough approach, drawing parallels from structurally similar compounds and established laboratory safety principles.

Understanding the Hazard Landscape

Before we delve into the specifics of personal protective equipment, it is crucial to understand the potential hazards associated with this compound. Based on the safety data sheets of analogous compounds like 2-morpholinoacetic acid hydrochloride and various N-substituted 2-morpholinoacetamides, we can anticipate the following potential hazards[1][2][3]:

  • Skin Irritation: Many chemicals with similar structures can cause skin irritation upon contact.

  • Eye Irritation: The potential for serious eye irritation is a significant concern.

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.

Given these potential risks, a comprehensive PPE strategy is not just recommended, it is an operational necessity.

Core Principles of PPE Selection

The selection of PPE should not be a static, one-size-fits-all approach. Instead, it should be a dynamic process based on a risk assessment of the specific procedure you are undertaking. The quantity of substance, its physical form (solid or in solution), and the nature of the operation (e.g., weighing, dissolving, transferring) will dictate the level of protection required.

Our operational directive is to always err on the side of caution. The absence of comprehensive hazard data for this compound means we must treat it with a high degree of respect.

Essential Personal Protective Equipment for this compound

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solids Safety glasses with side shields or chemical splash goggles.Powder-free nitrile gloves.Laboratory coat.Recommended to handle in a fume hood. If not feasible, an N95-rated respirator is advised.
Preparing Solutions Chemical splash goggles. A face shield is recommended if there is a risk of splashing.Powder-free nitrile gloves. Consider double-gloving.Chemical-resistant laboratory coat or gown.Work should be conducted in a certified chemical fume hood.
Transferring Solutions Chemical splash goggles.Powder-free nitrile gloves.Laboratory coat.Work should be conducted in a certified chemical fume hood.
Cleaning and Decontamination Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a laboratory coat.Not typically required if the area is well-ventilated.
A Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Put on a clean, appropriate laboratory coat or gown.

  • Mask/Respirator: If required, don your respirator. Ensure a proper fit test has been conducted.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your gown or lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Gown/Lab Coat: Remove your lab coat, turning it inside out as you do so.

  • Goggles/Face Shield: Remove your eye and face protection from the back.

  • Mask/Respirator: Remove your respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Below is a visual workflow for the donning and doffing process.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Gown/Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 Doff5 5. Hand Hygiene Doff4->Doff5

Caption: A sequential workflow for the correct donning and doffing of Personal Protective Equipment.

Operational and Disposal Plans

Engineering Controls: The First Line of Defense

Your primary method for exposure control should always be engineering controls. For handling this compound, especially in solid form or when preparing solutions, a properly functioning chemical fume hood is essential to minimize inhalation exposure.

Waste Disposal: A Critical Final Step

All disposable PPE used while handling this compound should be considered contaminated waste.

Step-by-Step Disposal Protocol:

  • Segregation: Immediately after doffing, place all used disposable PPE (gloves, gowns, masks) into a designated, labeled hazardous waste container.

  • Containerization: The hazardous waste container should be a durable, leak-proof bag or bin.

  • Labeling: Clearly label the waste container as "Hazardous Chemical Waste" and list the primary chemical components.

  • Collection: Follow your institution's specific procedures for the collection and disposal of chemical waste. Do not mix with regular laboratory trash.

  • Contaminated Labware: Any disposable labware (e.g., pipette tips, weighing boats) that has come into contact with this compound should also be disposed of as hazardous chemical waste.

The logical flow for handling and disposal is illustrated in the diagram below.

Handling_Disposal_Plan Start Handling this compound EngineeringControls Use Engineering Controls (e.g., Fume Hood) Start->EngineeringControls DonPPE Don Appropriate PPE EngineeringControls->DonPPE Handling Perform Laboratory Task DonPPE->Handling DoffPPE Doff PPE Correctly Handling->DoffPPE WasteSegregation Segregate Contaminated PPE DoffPPE->WasteSegregation Disposal Dispose in Labeled Hazardous Waste Container WasteSegregation->Disposal End Task Complete Disposal->End

Caption: A logical workflow for the safe handling and disposal of materials related to this compound.

By adhering to these protocols, you are not only ensuring your own safety but also contributing to a culture of safety within your research environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheets for any chemical you work with.

References

  • MSDS of 2-morpholinoacetic acid hydrochloride.
  • Safety Data Sheet: 2-(N-Morpholino)-ethane sulphonic acid. Carl ROTH.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06).
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019-10-30).
  • UNIT 7: Personal Protective Equipment. University of Hawaii at Manoa.
  • PPE and Decontamination | Substance Use. Centers for Disease Control and Prevention. (2024-09-20).
  • Safety Data Sheet: 2-(N-Morpholino)-ethane sulphonic acid. Carl ROTH.
  • 2024 - Code of Practice. Health and Safety Authority. (2024-04-05).
  • Permissible Exposure Limits - Annotated Tables. Occupational Safety and Health Administration.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC.
  • 2021 - Code of Practice. Health and Safety Authority. (2021-05-18).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-MORPHOLINOACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-MORPHOLINOACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.